molecular formula C9H14O4 B1178982 Sp100 protein CAS No. 135844-47-2

Sp100 protein

Cat. No.: B1178982
CAS No.: 135844-47-2
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Description

The Sp100 protein is a critical interferon-stimulated component of promyelocytic leukemia nuclear bodies (PML-NBs) and a key intrinsic immune defense factor . In cancer research, Sp100 exhibits context-dependent roles, acting as a tumor suppressor in malignancies like breast and lung cancer, while being associated with poorer outcomes in glioma and pancreatic adenocarcinoma (PAAD) . Its function is closely linked to the p53 signaling pathway and epigenetic regulation, including interactions with M6A methylation regulators . Sp100's molecular function involves chromatin binding and transcriptional regulation through domains that facilitate dimerization, SUMOylation, and interaction with heterochromatin proteins like HP1 . Different isoforms (Sp100A, B, C, HMG) exert diverse effects; for instance, Sp100A is associated with chromatin decondensation and viral gene amplification, while Sp100B, C, and HMG promote chromatin condensation and act as viral restriction factors . This makes Sp100 an essential tool for studying host-virus interactions, particularly with herpesviruses and adenoviruses, which have evolved mechanisms to counteract its antiviral activity . Furthermore, autoantibodies against Sp100 serve as important diagnostic markers in autoimmune diseases such as primary biliary cirrhosis . Research reagents for Sp100 are vital for investigating its dual roles in tumorigenesis, intrinsic immunity, and epigenetic regulation across these fields .

Properties

CAS No.

135844-47-2

Molecular Formula

C9H14O4

Synonyms

Sp100 protein

Origin of Product

United States

Foundational & Exploratory

The Discovery and Initial Characterization of Sp100: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sp100 protein, also known as the speckled 100 kDa protein, is a key component of the promyelocytic leukemia (PML) nuclear bodies (NBs), subnuclear structures implicated in a diverse range of cellular processes including transcriptional regulation, antiviral defense, and apoptosis.[1][2] Its discovery and initial characterization in the early 1990s laid the groundwork for understanding its multifaceted roles in both normal cellular function and disease. This technical guide provides an in-depth overview of the seminal findings related to the discovery, cloning, and initial functional analysis of the Sp100 protein, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Identification

The Sp100 protein was first identified as a nuclear autoantigen in patients with primary biliary cirrhosis (PBC), a chronic autoimmune liver disease.[3][4] Approximately 30% of PBC patients produce autoantibodies that recognize a 100 kDa protein in the cell nucleus.[3] Initial studies utilized sera from these patients to characterize this novel antigen.

Immunofluorescence and Subcellular Localization

The initial key observation was the distinct "nuclear dots" pattern observed in indirect immunofluorescence assays on HEp-2 cells using anti-Sp100 positive sera from PBC patients.[4] This punctate nuclear staining indicated that the target antigen, Sp100, was not diffusely distributed throughout the nucleoplasm but was instead concentrated in discrete subnuclear structures.[5][6] These structures were later identified as the PML nuclear bodies.[7]

Molecular Cloning and Initial Protein Characterization

The molecular identity of Sp100 was elucidated through the cloning and sequencing of its corresponding cDNA.[6] This was a critical step in moving from an immunological observation to a molecular understanding of the protein.

cDNA Library Screening

The cDNA encoding Sp100 was isolated by screening a HeLa cell cDNA expression library with anti-Sp100 autoantibodies from a PBC patient.[8] The full-length cDNA revealed a protein with a calculated molecular mass of 53 kDa and an isoelectric point of 4.7.[8] This discrepancy between the calculated molecular weight and the apparent molecular weight of 100 kDa observed on SDS-PAGE suggested that the protein might have an aberrant electrophoretic mobility or undergo significant post-translational modifications.[8][9]

Identification of Splice Variants

Further research revealed the existence of several alternatively spliced mRNAs transcribed from the human sp100 gene.[10][11] These variants share a common N-terminus but differ in their C-terminal regions, leading to the expression of multiple Sp100 isoforms, including Sp100A, Sp100B, Sp100C, and Sp100-HMG.[10][12][13] The discovery of these isoforms suggested a functional diversity for the Sp100 protein family.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of the Sp100 protein.

PropertyValueReference(s)
Apparent Molecular Weight95-100 kDa (on SDS-PAGE)[3][8]
Calculated Molecular Weight54 kDa (for the major isoform, Sp100-A)[9]
Isoelectric Point4.7[8]
Chromosomal Location2q37.1[14][15]

Table 1: Physicochemical Properties of Sp100

IsoformKey C-terminal Domain(s)Reference(s)
Sp100A-[13]
Sp100BExtended C-terminus[13]
Sp100CPHD finger and Bromodomain[2]
Sp100-HMGHMG box[16]

Table 2: Major Sp100 Splice Variants and Their Characteristic Domains

Experimental Protocols

Indirect Immunofluorescence for Subcellular Localization
  • Cell Culture: HEp-2 cells were cultured on glass coverslips.

  • Fixation: Cells were fixed with acetone (B3395972) or methanol.

  • Permeabilization: If required, cells were permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific antibody binding was blocked using a solution of bovine serum albumin (BSA) or normal goat serum in phosphate-buffered saline (PBS).

  • Primary Antibody Incubation: Cells were incubated with patient sera containing anti-Sp100 autoantibodies or with specific anti-Sp100 antibodies.

  • Washing: Unbound primary antibodies were removed by washing with PBS.

  • Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

  • Washing: Unbound secondary antibodies were removed by washing with PBS.

  • Mounting and Visualization: Coverslips were mounted on glass slides with an anti-fade mounting medium and visualized using a fluorescence microscope.

cDNA Library Immunoscreening
  • Library Plating: A HeLa cell cDNA expression library in a vector like λgt11 was plated on E. coli.

  • Protein Expression Induction: Protein expression was induced by overlaying the plates with nitrocellulose membranes soaked in isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Membrane Blocking: The membranes were blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membranes were incubated with anti-Sp100 positive patient serum.

  • Washing: Unbound antibodies were washed off.

  • Secondary Antibody Incubation: The membranes were incubated with an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG).

  • Detection: Positive plaques were identified by adding a chromogenic substrate.

  • Plaque Purification and cDNA Isolation: Positive plaques were isolated, and the corresponding cDNA inserts were purified and sequenced.

Initial Functional Characterization

Regulation by Interferon

A significant early finding was that Sp100 expression is induced by interferons (IFNs).[3][17] Treatment of cells with IFN-α, IFN-β, or IFN-γ led to an increase in both the size and number of Sp100-containing nuclear dots.[3] This induction was also observed at the molecular level, with a significant increase in both Sp100 mRNA and protein levels following IFN treatment.[3] This discovery characterized Sp100 as an interferon-stimulated gene (ISG) and provided the first clues about its potential role in the immune response and antiviral defense.[1]

Protein-Protein Interactions and Link to Chromatin

Initial studies identified key interaction partners of Sp100, providing insights into its function.

  • PML: Sp100 was found to colocalize with the promyelocytic leukemia (PML) protein in the nuclear dots, establishing these two proteins as the major components of these nuclear bodies.[18][7]

  • HP1: Sp100 was shown to interact with members of the heterochromatin protein 1 (HP1) family of non-histone chromosomal proteins.[16][19] This interaction, along with the discovery of the Sp100-HMG variant with potential DNA-binding capabilities, provided the first molecular evidence linking PML nuclear bodies to the chromatin compartment and suggested a role for Sp100 in transcriptional regulation.[2][16]

Post-Translational Modification by SUMO-1

Sp100, along with PML, was identified as one of the first proteins to be modified by the small ubiquitin-like modifier-1 (SUMO-1).[18][7] This covalent modification was found to be important for the proper function and dynamics of PML nuclear bodies.[2] SUMOylation of Sp100 was shown to depend on a functional nuclear localization signal but was not necessary for its import into the nucleus or its targeting to the nuclear dots.[7] It was later suggested that SUMO modification might regulate the interaction of Sp100 with other proteins, such as HP1.[10]

Visualizations

interferon_signaling_to_sp100 Interferon Interferon (α, β, γ) IFN_Receptor Interferon Receptor Interferon->IFN_Receptor Binds JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT Activates ISRE Interferon-Stimulated Response Element (ISRE) in Sp100 Promoter JAK_STAT->ISRE Activates Transcription Factor (e.g., ISGF3) Sp100_Gene Sp100 Gene Transcription ISRE->Sp100_Gene Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA Sp100_Protein Sp100 Protein Synthesis Sp100_mRNA->Sp100_Protein Increased_Sp100 Increased Sp100 Protein in Nuclear Dots Sp100_Protein->Increased_Sp100 immunofluorescence_workflow cluster_steps Experimental Steps cluster_results Observation cluster_conclusion Conclusion Step1 1. Cell Fixation & Permeabilization Step2 2. Primary Antibody Incubation (Anti-Sp100 from PBC serum) Step1->Step2 Step3 3. Secondary Antibody Incubation (Fluorescently-labeled anti-human IgG) Step2->Step3 Step4 4. Fluorescence Microscopy Step3->Step4 Result Distinct Punctate Nuclear Staining ('Nuclear Dots') Step4->Result Conclusion Sp100 protein is localized to discrete subnuclear structures. Result->Conclusion sp100_interactions cluster_NB PML Nuclear Body cluster_Chromatin Chromatin Compartment Sp100 Sp100 PML PML Sp100->PML Colocalizes/ Interacts SUMO1 SUMO-1 Sp100->SUMO1 Modified by HP1 HP1 Sp100->HP1 Interacts with SUMO1->Sp100 Chromatin Chromatin HP1->Chromatin Binds to

References

An In-Depth Technical Guide to Sp100 Protein Domains and Functional Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled protein 100 (Sp100) is a crucial nuclear protein and a key component of the Promyelocytic Leukemia (PML) nuclear bodies (PML-NBs).[1] It plays a multifaceted role in cellular processes including transcriptional regulation, innate immunity, and chromatin organization.[2][3] The functional diversity of Sp100 is attributed to its modular structure, which comprises several distinct protein domains and functional motifs. Furthermore, the Sp100 gene undergoes alternative splicing, giving rise to various isoforms with unique C-terminal domains and specialized functions.[2][4] This guide provides a comprehensive technical overview of the core domains and functional motifs of the Sp100 protein family, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and relationships.

Core Protein Domains of Sp100

The Sp100 protein family is characterized by a conserved N-terminal region and variable C-terminal domains resulting from alternative splicing. The major isoforms include Sp100A, Sp100B, Sp100C, and Sp100-HMG.[2] These isoforms share common domains in their N-terminal region, while the C-terminal variations confer distinct functionalities.

N-Terminal Conserved Region

The N-terminal portion of Sp100 contains several critical domains responsible for its localization, dimerization, and interaction with other proteins.

  • HSR (Sp100, AIRE-1, NucP41/75, DEAF-1) Domain: This domain, also known as the Sp100 homodimerization domain, is crucial for the self-association of Sp100 molecules and for targeting the protein to PML-NBs.[5]

  • HP1-Binding Domain: Sp100 interacts with Heterochromatin Protein 1 (HP1) through a specific binding domain. This interaction links PML-NBs to chromatin and is implicated in transcriptional repression.[6][7] SUMOylation of Sp100 can enhance the stability of the Sp100-HP1 complex.[8]

C-Terminal Variable Domains

The C-terminal domains vary among the different Sp100 isoforms and are central to their specific functions in chromatin and gene regulation.

  • SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) Domain: Found in Sp100B, Sp100C, and Sp100-HMG isoforms, the SAND domain is a DNA-binding module.[9][10] It is thought to play a role in chromatin-dependent transcriptional control.[9] The SAND domain of Sp100b has been shown to possess a novel α/β fold with a conserved KDWK motif that is crucial for DNA binding.[11]

  • PHD (Plant Homeodomain) Finger and Bromodomain: The Sp100C isoform contains a tandem plant homeodomain (PHD) finger and a bromodomain.[8] This combination of domains allows Sp100C to act as a "reader" of histone modifications. The PHD finger recognizes specific histone marks, while the bromodomain typically binds to acetylated lysines, suggesting a role in interpreting the histone code.

  • HMG (High-Mobility Group) Box Domain: The Sp100-HMG isoform is characterized by the presence of a high-mobility group (HMG) box domain, which is a well-known DNA-binding motif.[6] This domain further underscores the role of this isoform in chromatin architecture and gene regulation.

Functional Motifs within Sp100

Beyond the major structural domains, Sp100 contains several key functional motifs that regulate its activity and localization.

  • Nuclear Localization Signal (NLS): A functional NLS is present in Sp100, which is essential for its import into the nucleus.[5]

  • SUMOylation Sites and SUMO-Interacting Motif (SIM): Sp100 is extensively modified by Small Ubiquitin-like Modifier (SUMO) proteins.[12] A specific lysine (B10760008) residue has been identified as the primary site for SUMO-1 conjugation.[5] SUMOylation is critical for the proper localization of Sp100 to PML-NBs and modulates its interactions with other proteins, such as HP1.[8][12] The interaction between SUMOylated proteins and proteins containing a SUMO-interacting motif (SIM) is a key mechanism for the assembly of PML-NBs.

Quantitative Data on Sp100 Interactions

Interacting PartnersSp100 Domain/Motif InvolvedExperimental MethodQuantitative Data (if available)Reference
Homodimerization HSR DomainYeast Two-Hybrid, Co-immunoprecipitationNot specified[5]
HP1α, HP1β, HP1γ HP1-Binding DomainYeast Two-Hybrid, In vitro pull-downSUMOylation enhances binding stability[6][8]
DNA SAND Domain, HMG-box DomainElectrophoretic Mobility Shift Assay (EMSA), NMRKDWK motif is critical for DNA binding[11]
SUMO-1, SUMO-2, SUMO-3 SUMOylation Site (e.g., K297)In vitro SUMOylation assay, Yeast Two-HybridNot specified[8]
PML N-terminal regionCo-immunoprecipitation, ImmunofluorescenceCo-localization in PML-NBs[13]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of Sp100 function and regulation.

Sp100_Domains_and_Function cluster_domains Core Domains & Motifs cluster_functions Cellular Functions Sp100_Isoforms Sp100 Isoforms (Sp100A, B, C, HMG) HSR HSR Domain HP1_Binding HP1 Binding NLS NLS SUMO_site SUMOylation Site SAND SAND Domain (B, C, HMG) PHD_Bromo PHD/Bromodomain (C) HMG_box HMG-box (HMG) Dimerization Dimerization HSR->Dimerization PML_NB_Localization PML-NB Localization HSR->PML_NB_Localization Chromatin_Binding Chromatin Binding HP1_Binding->Chromatin_Binding Transcriptional_Regulation Transcriptional Regulation HP1_Binding->Transcriptional_Regulation Nuclear_Import Nuclear Import NLS->Nuclear_Import SUMO_site->PML_NB_Localization Protein_Interaction Protein Interaction SUMO_site->Protein_Interaction SAND->Chromatin_Binding PHD_Bromo->Chromatin_Binding PHD_Bromo->Transcriptional_Regulation HMG_box->Chromatin_Binding Chromatin_Binding->Transcriptional_Regulation Innate_Immunity Innate Immunity Transcriptional_Regulation->Innate_Immunity

Caption: Functional domains and motifs of Sp100 protein isoforms and their associated cellular functions.

Sp100_SUMOylation_Pathway cluster_consequences Functional Consequences SUMO SUMO (1/2/3) E1 E1 Activating Enzyme (Aos1/Uba2) SUMO->E1 ATP E2 E2 Conjugating Enzyme (Ubc9) E1->E2 SUMO Sp100_unSUMO Sp100 E2->Sp100_unSUMO SUMO Sp100_SUMO SUMO-Sp100 Sp100_unSUMO->Sp100_SUMO SUMOylation PML_NB Enhanced PML-NB Localization Sp100_SUMO->PML_NB HP1_Interaction Stabilized HP1 Interaction Sp100_SUMO->HP1_Interaction Transcriptional_Repression Transcriptional Repression HP1_Interaction->Transcriptional_Repression

Caption: The enzymatic cascade of Sp100 SUMOylation and its downstream functional consequences.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Sp100 protein domains and functions.

Chromatin Immunoprecipitation (ChIP) for Sp100 DNA Binding

Objective: To identify the genomic regions bound by Sp100 in vivo.

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to Sp100.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

In Vitro SUMOylation Assay for Sp100

Objective: To determine if Sp100 is a substrate for SUMOylation in a reconstituted system.

Methodology:

  • Reagents:

    • Recombinant E1 activating enzyme (Aos1/Uba2)

    • Recombinant E2 conjugating enzyme (Ubc9)

    • Recombinant SUMO-1, SUMO-2, or SUMO-3

    • Recombinant Sp100 protein (or a specific domain)

    • ATP

    • SUMOylation buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT)

  • Reaction Setup: Combine the E1, E2, SUMO, and Sp100 proteins in the SUMOylation buffer.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-Sp100 antibody to detect the higher molecular weight SUMOylated Sp100 species.

Yeast Two-Hybrid (Y2H) Assay for Sp100 Protein-Protein Interactions

Objective: To identify proteins that interact with Sp100 or a specific domain of Sp100.

Methodology:

  • Vector Construction:

    • Clone the Sp100 gene or the gene encoding a specific domain into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).

    • Clone a cDNA library or a specific gene of interest into a "prey" vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • Interaction Assay:

    • Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes.

    • Perform a β-galactosidase assay to quantify the strength of the interaction.

  • Identification of Interactors: For library screens, isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

Conclusion

The Sp100 protein is a complex and highly regulated nuclear factor with a diverse array of functions mediated by its distinct domains and motifs. Its role in chromatin organization, transcriptional control, and innate immunity makes it a significant protein in both normal cellular physiology and in pathological conditions. While much is known about the qualitative functions of its domains, a deeper quantitative understanding of their interactions will be crucial for the development of therapeutic strategies targeting Sp100-mediated pathways. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of this essential nuclear protein.

References

The Tripartite Alliance within PML Nuclear Bodies: An In-depth Technical Guide to Sp100, PML, and Daxx Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promyelocytic leukemia (PML) nuclear bodies (NBs) are dynamic, subnuclear structures that serve as critical hubs for a multitude of cellular processes, including transcriptional regulation, DNA repair, apoptosis, and antiviral responses.[1][2] The structural integrity and function of these bodies are orchestrated by a complex interplay of resident proteins. Among the key constituents are the Speckled protein 100 (Sp100), the PML protein itself, and the Death Domain-Associated protein (Daxx).[3][4][5] Understanding the intricate molecular interactions between these three proteins is paramount for elucidating the mechanisms that govern PML NB function in both normal physiology and pathological states, such as cancer and viral infections.[5][6]

This technical guide provides a comprehensive overview of the current knowledge regarding the interactions between Sp100, PML, and Daxx. It is designed to be a valuable resource for researchers actively investigating the roles of these proteins and for professionals involved in the development of therapeutic strategies targeting pathways modulated by PML NBs.

Core Components and Their Interactions

PML, Sp100, and Daxx are all residents of PML NBs, where they engage in a complex network of interactions that are crucial for the assembly and function of these nuclear domains.[3][7] The interactions are not merely static; they are dynamically regulated by post-translational modifications, which dictate the localization, stability, and function of the resulting protein complexes.

PML Protein: As the principal organizer of PML NBs, the PML protein is essential for their formation.[8] Its presence is a prerequisite for the recruitment and proper localization of other NB components, including Sp100 and Daxx.[6][8]

Sp100 Protein: Sp100 is a constitutive component of PML NBs and is involved in transcriptional regulation and antiviral responses.[9][10][11] While Sp100 colocalizes with PML, direct interaction between the two proteins has not been definitively established, suggesting the involvement of adaptor proteins or the mediation of interactions through a larger complex.[8]

Daxx Protein: Daxx was initially identified as a protein involved in apoptosis but has since been shown to be a key nuclear protein with roles in transcriptional repression and chromatin remodeling.[1][6][12] Daxx physically interacts with PML, and this interaction is critical for its recruitment to PML NBs.[1][8][12]

The interplay between these proteins is significantly influenced by Small Ubiquitin-like Modifier (SUMO) proteins. SUMOylation, the covalent attachment of SUMO to target proteins, is a key post-translational modification that governs the assembly and dynamics of PML NBs.[3][13]

Quantitative Data on Protein Interactions

Obtaining precise quantitative data, such as dissociation constants (Kd) and stoichiometry, for protein-protein interactions within the complex environment of a nuclear body is technically challenging. While the physical interactions between Sp100, PML, and Daxx have been qualitatively confirmed through various methods, specific biophysical parameters for their direct binding are not extensively reported in the literature.

Interacting ProteinsMethod of DetectionQuantitative Data (Kd, Stoichiometry)Reference(s)
PML - Daxx Yeast Two-Hybrid, Co-immunoprecipitationInteraction confirmed, but specific Kd and stoichiometry not reported.[1][8][12]
Sp100 - Daxx Yeast Two-HybridInteraction detected.[8]
Sp100 - PML Co-immunoprecipitation (in complex)Co-localization within PML-NBs is well-established, but direct interaction is debated.[8]
Daxx - ATRX Isothermal Titration Calorimetry (ITC)Kd = 70 nM (for a minimal 27-residue ATRX motif binding to the DHB domain of Daxx).[14]

The lack of extensive quantitative data underscores an important area for future research. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) could be employed to determine the binding affinities and kinetics of these interactions, providing a deeper understanding of the molecular forces driving the assembly of PML NBs.

Signaling Pathways and Regulatory Mechanisms

The interactions between Sp100, PML, and Daxx are tightly regulated by a network of post-translational modifications (PTMs), primarily SUMOylation and phosphorylation. These modifications act as molecular switches that control protein localization, complex formation, and downstream signaling.

The Central Role of SUMOylation

SUMOylation is a cornerstone of PML NB biology. Both PML and Sp100 are subject to SUMOylation.[12] The interaction between Daxx and PML is critically dependent on the SUMOylation of PML. Daxx contains a SUMO-interacting motif (SIM) that recognizes and binds to SUMOylated PML, thereby recruiting Daxx to the PML NBs.[15] This sequestration of Daxx within PML NBs can modulate its function as a transcriptional repressor.[3][12]

SUMO-dependent Recruitment of Daxx to PML-NBs PML PML SUMO_PML SUMOylated PML PML->SUMO_PML SUMOylation PML_NB PML Nuclear Body SUMO_PML->PML_NB Sequestration Daxx Daxx Daxx->SUMO_PML SIM-mediated interaction Transcriptional_Repression Transcriptional Repression Daxx->Transcriptional_Repression Inhibition of PML_NB->Transcriptional_Repression Modulation of Daxx activity

SUMO-dependent recruitment of Daxx to PML-NBs.
Regulation by Phosphorylation

Phosphorylation adds another layer of complexity to the regulation of these interactions. The phosphorylation of Daxx and PML can influence their ability to interact with SUMO proteins, thereby affecting their localization and function.[3][16] For example, phosphorylation of Daxx's SIM can enhance its binding to SUMOylated PML, promoting its sequestration in PML NBs.[3] Conversely, other phosphorylation events on Daxx, for instance by ATM kinase in response to DNA damage, can lead to its dissociation from other partners like Mdm2, impacting p53 activation.[16]

Regulation of Daxx-PML Interaction by Phosphorylation Kinase Kinase (e.g., CK2) Daxx Daxx Kinase->Daxx Phosphorylation P_Daxx Phosphorylated Daxx Daxx->P_Daxx SUMO_PML SUMOylated PML P_Daxx->SUMO_PML Enhanced SIM binding PML_NB PML Nuclear Body SUMO_PML->PML_NB Localization

Regulation of Daxx-PML interaction by phosphorylation.

Experimental Protocols

Investigating the interactions between Sp100, PML, and Daxx requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments: Co-immunoprecipitation and Yeast Two-Hybrid assays.

Co-immunoprecipitation (Co-IP) for Nuclear Proteins

Co-IP is a powerful technique to study protein-protein interactions in their native cellular context. This protocol is optimized for the analysis of interactions between nuclear proteins like Sp100, PML, and Daxx.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the "bait" protein (e.g., anti-PML)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. For nuclear proteins, it may be necessary to include a nuclear extraction step or use a buffer with higher salt and detergent concentrations.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins (e.g., anti-Sp100 and anti-Daxx).

Co-immunoprecipitation Workflow Cell_Lysate Cell Lysate containing Sp100, PML, Daxx Pre_clearing Pre-clearing with Protein A/G beads Cell_Lysate->Pre_clearing IP Immunoprecipitation with anti-PML antibody Pre_clearing->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash to remove non-specific binding Capture->Wash Elution Elution of protein complex Wash->Elution Analysis Western Blot Analysis for Sp100 and Daxx Elution->Analysis

Co-immunoprecipitation workflow.
Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to discover protein-protein interactions by testing for physical interactions between two proteins.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" plasmid (e.g., pGBKT7) containing the gene for one protein of interest fused to a DNA-binding domain (DBD).

  • "Prey" plasmid (e.g., pGADT7) containing the gene for the other protein of interest fused to an activation domain (AD).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

  • Plasmid Construction: Clone the cDNAs for Sp100, PML, and Daxx into the bait and prey vectors.

  • Yeast Transformation: Transform the bait plasmid into one yeast strain and the prey plasmid into another.

  • Mating: Mate the two yeast strains by mixing them on a YPD plate and incubating overnight.

  • Selection for Diploids: Plate the mated yeast on double-dropout medium (SD/-Trp/-Leu) to select for diploid cells containing both plasmids.

  • Interaction Screening: Plate the diploid cells on quadruple-dropout medium (SD/-Trp/-Leu/-His/-Ade). Growth on this medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).

  • Confirmation: Perform a β-galactosidase assay as a secondary reporter assay to confirm the interaction.

Yeast Two-Hybrid Workflow Bait Bait Plasmid (e.g., PML-DBD) Transformation1 Transformation Bait->Transformation1 Prey Prey Plasmid (e.g., Daxx-AD) Transformation2 Transformation Prey->Transformation2 Yeast1 Yeast Strain A Yeast1->Transformation1 Yeast2 Yeast Strain B Yeast2->Transformation2 Mating Mating Transformation1->Mating Transformation2->Mating Selection_Diploid Selection on SD/-Trp/-Leu Mating->Selection_Diploid Selection_Interaction Selection on SD/-Trp/-Leu/-His/-Ade Selection_Diploid->Selection_Interaction Confirmation β-galactosidase Assay Selection_Interaction->Confirmation

Yeast Two-Hybrid workflow.

Conclusion and Future Directions

The interactions between Sp100, PML, and Daxx are fundamental to the structure and function of PML nuclear bodies. While qualitative evidence for their interplay is strong, a significant gap remains in our quantitative understanding of these interactions. Future research should focus on employing biophysical techniques to determine the precise binding affinities and stoichiometry of the Sp100-PML-Daxx complex. Furthermore, dissecting the complex interplay of post-translational modifications, including the identification of specific kinases and SUMO E3 ligases, will be crucial for a complete understanding of how this tripartite alliance is regulated. Such knowledge will not only advance our fundamental understanding of nuclear architecture and function but also provide a solid foundation for the development of novel therapeutic interventions targeting diseases associated with PML NB dysfunction.

References

The Role of Sp100 in Intrinsic Antiviral Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Speckled protein 100 (Sp100), a primary component of the promyelocytic leukemia nuclear bodies (PML-NBs), is a critical restriction factor in the intrinsic immune defense against a variety of DNA and RNA viruses. As an interferon-stimulated gene (ISG), its expression is robustly upregulated in response to viral infections, positioning it as a key player in the immediate cellular response. This technical guide provides an in-depth analysis of the multifaceted role of Sp100 in antiviral immunity, detailing its molecular mechanisms, interactions with viral and host factors, and the quantitative impact of its presence on viral replication. Furthermore, this document outlines detailed experimental protocols for the investigation of Sp100 function and presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Sp100 as a Key Intrinsic Antiviral Factor

Intrinsic immunity constitutes the first line of defense against viral pathogens, characterized by the immediate action of constitutively expressed or rapidly induced cellular proteins that directly target and inhibit viral replication.[1] Sp100 is a quintessential intrinsic restriction factor, primarily localized within the PML-NBs, which are dynamic subnuclear structures implicated in a range of cellular processes including transcriptional regulation, and DNA repair.[2][3] The antiviral function of Sp100 is intrinsically linked to its role within these bodies and its ability to modulate the chromatin environment of incoming viral genomes.[4][5]

The SP100 gene is induced by both type I and type II interferons (IFNs), containing an interferon-stimulated response element (ISRE) and a gamma-activated sequence (GAS) in its promoter region.[2][6][7] This IFN-inducibility ensures a rapid amplification of the antiviral state within the cell upon detection of a viral threat.[2] The Sp100 protein exists in several isoforms generated by alternative splicing, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most studied.[3][5] These isoforms share a common N-terminal region but possess distinct C-terminal domains, leading to functional differences in their antiviral activities.[5][8][9]

Molecular Mechanisms of Sp100-Mediated Antiviral Activity

Sp100 employs a multi-pronged approach to restrict viral replication, primarily through the transcriptional repression of viral immediate-early (IE) genes. This repression is achieved through the modulation of chromatin structure on the viral genome.

2.1. Chromatin-Based Repression:

Upon viral entry into the nucleus, the viral DNA becomes associated with PML-NBs. Sp100, along with other PML-NB components like PML and Daxx, contributes to the establishment of a repressive chromatin environment on the viral genome.[4][5] This involves the recruitment of histone deacetylases (HDACs) and other chromatin-modifying enzymes, leading to a condensed chromatin state that is non-permissive for transcription.[4] Depletion of Sp100 has been shown to increase the acetylation of histones associated with viral promoters, confirming its role in establishing a repressive state.[4]

2.2. Isoform-Specific Functions:

The different Sp100 isoforms exhibit distinct and sometimes opposing roles in antiviral defense.

  • Sp100A: While some studies suggest Sp100A can enhance the expression from certain viral promoters, it has also been shown to restrict wild-type Herpes Simplex Virus 1 (HSV-1) infection.[8][10]

  • Sp100B, Sp100C, and Sp100HMG: These larger isoforms, which contain a SAND domain, are potent repressors of viral IE gene expression for viruses like HSV-1.[8][9] The SAND domain is believed to be crucial for their repressive activity.[8]

2.3. Interaction with Viral and Host Proteins:

Sp100's antiviral function is also mediated through its interaction with a network of viral and cellular proteins.

  • Viral Countermeasures: Many viruses have evolved mechanisms to counteract the restrictive effects of Sp100. For instance, the ICP0 protein of HSV-1, an E3 ubiquitin ligase, targets PML and Sp100 for proteasomal degradation.[8][9] Similarly, the IE1 protein of human cytomegalovirus (HCMV) disrupts PML-NBs and can lead to the loss of Sp100.[4][5]

  • Host Protein Interactions: Sp100 interacts with other PML-NB components like PML and Daxx, and this cooperation is essential for their collective antiviral function.[5][11] It also interacts with heterochromatin protein 1 (HP1), a key factor in the formation of repressive chromatin.[5]

Quantitative Data on Sp100 Antiviral Efficacy

The antiviral effect of Sp100 can be quantified by measuring changes in viral titers and gene expression upon manipulation of Sp100 levels.

VirusExperimental SystemSp100 ManipulationQuantitative EffectReference
Human Cytomegalovirus (HCMV) Human Foreskin Fibroblasts (HFFs)shRNA-mediated knockdown of all Sp100 isoforms12-fold increase in viral titer at 48 hpi; 5-fold increase at 72 hpi[4]
Human Cytomegalovirus (HCMV) Sp100 knockdown cellsInfection with HCMVSignificant increase in plaque-forming ability and number of IE1-expressing cells[11]
Herpes Simplex Virus 1 (HSV-1) HEp-2 cellsOverexpression of Sp100A and Sp100BSignificant restriction of HSV-1 lytic replication at a low MOI[10]
Herpes Simplex Virus 1 (HSV-1) 293-S cells (Sp100-negative)Transient expression of Sp100B, C, and HMG isoformsEffective suppression of ICP0 and ICP4 protein expression[8]

Signaling Pathways and Logical Relationships

The role of Sp100 in intrinsic immunity is tightly integrated with the interferon signaling pathway.

Sp100_Antiviral_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus IFN_Receptor IFN Receptor Virus->IFN_Receptor triggers IFN production & signaling JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT ISGF3 ISGF3 JAK_STAT->ISGF3 ISRE_GAS ISRE/GAS ISGF3->ISRE_GAS binds to Sp100_Gene Sp100 Gene ISRE_GAS->Sp100_Gene activates transcription Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA Sp100_Protein Sp100 Protein Sp100_mRNA->Sp100_Protein translation PML_NB PML Nuclear Body Sp100_Protein->PML_NB localizes to Viral_Genome Viral Genome PML_NB->Viral_Genome associates with Repressive_Chromatin Repressive Chromatin (Histone Deacetylation) PML_NB->Repressive_Chromatin promotes Viral_IE_Genes Viral IE Gene Transcription Repressive_Chromatin->Viral_IE_Genes inhibits Viral_Replication Viral Replication Viral_IE_Genes->Viral_Replication

Caption: Interferon-mediated induction of Sp100 and its antiviral action.

Experimental Protocols

5.1. Gene Knockdown of Sp100 using siRNA

This protocol describes the transient knockdown of Sp100 expression in cultured cells to study its impact on viral replication.

Materials:

  • Target cells (e.g., Human Foreskin Fibroblasts - HFFs, HEp-2)

  • siRNA targeting Sp100 (validated sequences)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute 50 pmol of Sp100 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add 800 µL of complete growth medium to each well. c. Add the 200 µL siRNA-lipid complex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the efficiency of Sp100 knockdown by Western blotting or qRT-PCR.

  • Viral Infection Assay: Following confirmation of knockdown, cells can be infected with the virus of interest to assess the effect of Sp100 depletion on viral replication, gene expression, or plaque formation.

5.2. Co-Immunoprecipitation (Co-IP) of Sp100 and Viral Proteins

This protocol is for investigating the interaction between Sp100 and a specific viral protein.

Materials:

  • Cells co-expressing Sp100 and the viral protein of interest

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Antibody against Sp100 or the viral protein

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Reagents for Western blotting

Procedure:

  • Cell Lysis: a. Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube.

  • Pre-clearing: a. Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C. b. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add 2-5 µg of the primary antibody (or control IgG) to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes: a. Add 30 µL of Protein A/G magnetic beads to the lysate-antibody mixture. b. Incubate with rotation for 1-2 hours at 4°C.

  • Washing: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 40 µL of Elution Buffer. c. Boil the samples at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting using antibodies against both Sp100 and the viral protein.

5.3. Chromatin Immunoprecipitation (ChIP) of Sp100 on Viral Promoters

This protocol details the procedure to determine if Sp100 directly binds to the promoter regions of viral genes.

Materials:

  • Virus-infected cells

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (125 mM final concentration)

  • Cell Lysis Buffer, Nuclear Lysis Buffer

  • Sonicator

  • ChIP-validated antibody against Sp100

  • Control IgG

  • Protein A/G magnetic beads

  • ChIP Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Cross-linking: Treat infected cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the pre-cleared chromatin with the Sp100 antibody or control IgG overnight at 4°C. c. Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Quantify the amount of specific viral promoter DNA in the immunoprecipitated samples by qPCR using primers flanking the putative Sp100 binding site.

5.4. Immunofluorescence Analysis of Sp100 Localization

This protocol allows for the visualization of Sp100 localization within the cell, particularly in relation to viral components.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (4% in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Sp100

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary Sp100 antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the localization of Sp100 using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antiviral function of Sp100.

Sp100_Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Experiments cluster_mechanism Mechanistic Studies cluster_conclusion Conclusion Hypothesis Sp100 restricts Virus X replication Knockdown Sp100 Knockdown (siRNA) Hypothesis->Knockdown Overexpression Sp100 Overexpression (transfection/transduction) Hypothesis->Overexpression Viral_Infection Viral Infection Assay (Plaque Assay, Titer) Knockdown->Viral_Infection Gene_Expression Viral Gene Expression (qRT-PCR, Western Blot) Knockdown->Gene_Expression Overexpression->Viral_Infection Overexpression->Gene_Expression CoIP Co-Immunoprecipitation (Sp100-Viral Protein Interaction) Viral_Infection->CoIP IF Immunofluorescence (Subcellular Localization) Viral_Infection->IF ChIP Chromatin Immunoprecipitation (Sp100 on Viral DNA) Gene_Expression->ChIP Conclusion Elucidation of Sp100's antiviral role against Virus X CoIP->Conclusion ChIP->Conclusion IF->Conclusion

Caption: A logical workflow for studying the antiviral function of Sp100.

Conclusion and Future Directions

Sp100 is a potent and multifaceted intrinsic antiviral restriction factor. Its role in chromatin-mediated repression of viral gene expression, coupled with its inducibility by interferons, makes it a cornerstone of the immediate cellular defense against viral infections. The isoform-specific functions of Sp100 add another layer of complexity to its regulatory role, highlighting the intricate nature of host-virus interactions.

For drug development professionals, Sp100 and the pathways it regulates represent potential targets for novel antiviral therapies. Strategies aimed at enhancing the expression or stability of the repressive Sp100 isoforms, or inhibiting the viral countermeasures that target Sp100, could prove effective in combating a range of viral diseases. Further research into the precise molecular interactions of Sp100 with viral and host factors will be crucial for the rational design of such therapeutic interventions. Understanding the dynamic interplay between different Sp100 isoforms and their regulation during infection will undoubtedly open new avenues for the development of next-generation antiviral drugs.

References

Sp100 Protein: A Gatekeeper of Nuclear Integrity in Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. The execution of the senescence program involves profound nuclear reorganization, including the formation of senescence-associated heterochromatin foci (SAHF) and alterations in gene expression, such as the activation of the senescence-associated secretory phenotype (SASP). At the heart of this nuclear restructuring are promyelocytic leukemia (PML) nuclear bodies, dynamic subnuclear domains that act as hubs for a multitude of cellular processes. The Speckled 100 kDa protein (Sp100) is a key constituent of these bodies and has been investigated for its role in modulating cellular senescence. This technical guide provides a comprehensive overview of the current understanding of Sp100's involvement in cellular senescence, detailing its molecular interactions, its role in chromatin dynamics, and its potential influence on key senescence pathways. We will also address the evolving narrative surrounding Sp100's function in light of critical retractions in the field, present available quantitative data, and outline detailed experimental protocols for its study.

Introduction: The Enigmatic Role of Sp100 in the Senescence Landscape

Cellular senescence is a critical barrier to tumorigenesis and a contributor to the aging process. It is characterized by a stable cell cycle arrest, typically mediated by the p53/p21 and p16/Rb tumor suppressor pathways, and is accompanied by dramatic changes in chromatin structure and the secretion of a complex cocktail of signaling molecules known as the SASP.[1][2] Sp100, a nuclear protein that localizes to PML nuclear bodies (also known as ND10), has been a subject of interest in the context of senescence due to its established roles in chromatin-mediated gene regulation, transcriptional control, and antiviral defense.[3][4][5][6][7]

Initial studies suggested a direct role for Sp100 in inducing senescence. A now-retracted 2010 study by Vladimirova and colleagues reported that knockdown of Sp100 in normal human diploid fibroblasts led to accelerated senescence.[8][9] The retraction of this key paper, due to cell line contamination, has necessitated a re-evaluation of Sp100's function in this process.[10] Current evidence points towards a more nuanced and likely indirect role for Sp100, primarily through its activities within PML nuclear bodies and its interactions with chromatin-modifying proteins and key tumor suppressor pathways. This guide will dissect the current, post-retraction understanding of Sp100's multifaceted involvement in the complex orchestration of cellular senescence.

Sp100 and the Nuclear Architecture of Senescence

Sp100 is an integral component of PML nuclear bodies, which are dynamic, punctate structures within the nucleus that are involved in a wide range of cellular functions, including transcriptional regulation, DNA repair, and apoptosis.[4] In the context of senescence, PML bodies are of particular interest due to their association with the formation of Senescence-Associated Heterochromatin Foci (SAHF).[11][12][13][14]

Sp100's Residence in PML Nuclear Bodies

Sp100 colocalizes with the PML protein and other key factors, such as Daxx and ATRX, within these nuclear domains.[8] The integrity and composition of PML bodies are crucial for their function. Sp100 itself exists in several isoforms, including Sp100A, Sp100B, Sp100C, and Sp100HMG, which arise from alternative splicing.[5][15] These isoforms may have distinct functions in transcriptional regulation, with some evidence suggesting that Sp100A promotes chromatin decondensation, while other isoforms may have opposing effects.[15]

A Potential Role in SAHF Formation

SAHF are dense regions of facultative heterochromatin that form in senescent cells and are thought to contribute to the stable repression of proliferation-promoting genes.[13][14] PML bodies have been implicated as nucleation sites for SAHF formation.[11] Given Sp100's interaction with heterochromatin protein 1 (HP1), a key component of heterochromatin, it is plausible that Sp100 contributes to the recruitment of chromatin-modifying factors to PML bodies, thereby facilitating the establishment of the senescent chromatin state.[16]

Sp100's Interaction with Core Senescence Pathways

The p53 and retinoblastoma (Rb) tumor suppressor pathways are the two major pillars of the senescence program. While a direct, causal link between Sp100 and the induction of senescence is now questioned, emerging evidence suggests that Sp100 may interact with and modulate these core pathways.

A Potential Coactivator of p53

Recent studies have indicated that Sp100 can function as a coactivator of the tumor suppressor protein p53, a master regulator of the cellular response to stress, including the induction of senescence.[17] This coactivation is reportedly mediated through a collaboration with HIPK2 (Homeodomain-interacting protein kinase 2). This interaction provides a potential mechanism through which Sp100 could influence the transcriptional activity of p53 on its target genes, including the cyclin-dependent kinase inhibitor p21, a critical effector of senescence-associated cell cycle arrest.

p53_Sp100_Interaction caption Sp100 as a potential co-activator of p53 in senescence.

Caption: Experimental workflow for Sp100 Chromatin Immunoprecipitation (ChIP).

Future Directions and Unanswered Questions

The role of Sp100 in cellular senescence remains an area of active investigation with several key questions yet to be answered:

  • Quantitative Expression Dynamics: How do the levels of different Sp100 isoforms change during the induction and maintenance of senescence in various cell types and in response to different senescence-inducing stimuli?

  • Functional Significance of p53 Co-activation: What is the precise functional consequence of the Sp100-HIPK2-p53 interaction in the context of senescence? Does it alter the repertoire of p53 target genes that are activated?

  • Direct Role in Chromatin Remodeling: Does Sp100 directly participate in the formation of SAHF, and if so, what is the underlying mechanism?

  • Regulation of the SASP: Does Sp100 or any of its isoforms play a role in the transcriptional regulation of SASP genes?

  • In Vivo Relevance: What is the role of Sp100 in senescence in vivo, both in the context of tumor suppression and aging?

Conclusion

The Speckled 100 kDa protein, a prominent component of PML nuclear bodies, appears to be a multifaceted player in the intricate process of cellular senescence. While the initial hypothesis of Sp100 as a direct inducer of senescence has been revised, current evidence points to a more subtle but potentially critical role in modulating the nuclear environment of senescing cells. Its involvement in chromatin organization and its interaction with the p53 pathway suggest that Sp100 may act as a fine-tuner of the senescence program. Further research, employing rigorous quantitative methods and isoform-specific analyses, is necessary to fully elucidate the complex and context-dependent functions of Sp100 in this fundamental cellular process. A deeper understanding of Sp100's role will not only enhance our knowledge of the basic mechanisms of senescence but may also open new avenues for therapeutic interventions in age-related diseases and cancer.

References

The Sp100 Family of Proteins in Cancer Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Speckled Protein 100 (Sp100) family, comprising Sp100, Sp110, Sp140, and Sp140L, has emerged as a critical regulator in the landscape of cancer biology. These nuclear proteins, traditionally associated with the PML nuclear bodies, are now understood to be key players in transcriptional regulation, chromatin modification, and immune signaling. Their roles in oncology are complex and often context-dependent, exhibiting both tumor-suppressive and oncogenic functions across a spectrum of malignancies. This technical guide provides an in-depth overview of the Sp100 family's role in cancer, summarizing prognostic data, detailing key experimental methodologies for their study, and illustrating their involvement in crucial signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the Sp100 family in cancer.

Introduction to the Sp100 Family of Proteins

The Sp100 family of proteins are characterized by a conserved SAND domain, which is involved in DNA binding, and are often localized to subnuclear structures known as PML nuclear bodies. These proteins are implicated in a wide array of cellular processes, including gene transcription, DNA repair, and antiviral responses.[1] In the context of cancer, their functions are multifaceted and can lead to opposing outcomes depending on the specific family member, the cancer type, and the tumor microenvironment.[2][3]

  • Sp100: The most studied member, often acts as a tumor suppressor by enhancing p53-regulated gene expression and maintaining cellular senescence.[2][4] However, in some cancers like glioma and pancreatic adenocarcinoma, high expression is linked to a poorer prognosis.[2]

  • Sp110: This family member's role is also dichotomous. Overexpression is associated with a poor prognosis in oral, lung, and renal cancers, yet it can be protective in diffuse large B-cell lymphoma (DLBCL).[2]

  • Sp140: Exhibits divergent roles, with high expression worsening outcomes in clear cell renal cell carcinoma and glioma but improving survival in acute myeloid leukemia (AML) and melanoma.[2][3] It is also a key player in the immune response to tumors.

  • Sp140L: The least studied member, its expression has been linked to poor prognosis in pancreatic adenocarcinoma.[2][3]

The dual nature of the Sp100 family highlights their complexity as potential therapeutic targets and prognostic biomarkers.

Prognostic Significance of Sp100 Family Expression in Cancer

The expression levels of Sp100 family members have been shown to correlate with clinical outcomes in various cancers. The following tables summarize the quantitative data on their prognostic significance.

Table 1: Prognostic Significance of Sp100 Expression in Various Cancers

Cancer TypeExpression LevelPrognostic AssociationMetric (HR)95% CIp-valueReference(s)
Breast CancerHighBetter Overall Survival---[2][5]
Lung CancerHighBetter Prognosis---[2][5]
GliomaHighPoorer Overall Survival--<0.05[2][4]
Pancreatic Adenocarcinoma (PAAD)HighPoorer Overall Survival--<0.05[2]
Laryngeal Squamous Cell Carcinoma (LSCC)LowAssociated with Tumorigenesis---[5]

Table 2: Prognostic Significance of Sp110 Expression in Various Cancers

Cancer TypeExpression LevelPrognostic AssociationMetric (HR)95% CIp-valueReference(s)
Oral Squamous Cell Carcinoma (OSCC)HighPoorer Overall Survival>1.0-<0.05[4][6]
Lung CancerHighPoor Prognosis---[2]
Renal CancerHighPoor Prognosis---[2]
Diffuse Large B-cell Lymphoma (DLBCL)HighProtective---[2]

Table 3: Prognostic Significance of Sp140 Expression in Various Cancers

Cancer TypeExpression LevelPrognostic AssociationMetric (HR)95% CIp-valueReference(s)
GliomaHighPoorer Overall Survival>1.0-<0.001[4][7]
Clear Cell Renal Cell Carcinoma (ccRCC)HighPoorer Overall Survival---[3]
Acute Myeloid Leukemia (AML)HighImproved Survival---[3]
OsteosarcomaHighImproved Survival---[3]
MelanomaHighImproved Survival---[3]

Table 4: Prognostic Significance of Sp140L Expression in Various Cancers

Cancer TypeExpression LevelPrognostic AssociationMetric (HR)95% CIp-valueReference(s)
Pancreatic Adenocarcinoma (PAAD)HighPoorer Overall Survival1.9951.1-3.30.01[2][3][8]

Key Signaling Pathways Involving the Sp100 Family

The Sp100 family members exert their influence on cancer biology by modulating key signaling pathways that control cell proliferation, survival, and immune responses.

Sp100 and the p53 Tumor Suppressor Pathway

Sp100 is a known regulator of the p53 pathway. It can enhance the transcriptional activity of p53, a critical tumor suppressor that orchestrates cell cycle arrest, apoptosis, and senescence in response to cellular stress.[2][3] Sp100A isoform, in particular, has been shown to be a tumor suppressor that activates p53-dependent transcription.[3] This interaction is crucial for preventing malignant transformation.

p53_pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Sp100 Sp100 Sp100->p53 activates p21 p21 p53->p21 transactivates Apoptosis Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis transactivates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ApoptosisOutcome Apoptosis Apoptosis->ApoptosisOutcome

Sp100-mediated activation of the p53 pathway.
Sp140 in STAT1/IRF1 Signaling and Immune Evasion

Sp140 plays a significant role in the tumor immune microenvironment, particularly through its interaction with the STAT1/IRF1 signaling pathway in macrophages.[1][9] Mechanistically, Sp140 can negatively regulate the transcription and phosphorylation of STAT1.[1][9] This regulation influences the expression of interferon-gamma (IFN-γ) and other cytokines, thereby modulating the anti-tumor immune response.[1] Tumors with high Sp140 expression have been associated with an enrichment of inflammatory and IFN-γ pathways.[1][9]

STAT1_IRF1_pathway IFNy IFN-γ IFNYR IFN-γ Receptor IFNy->IFNYR JAK JAK IFNYR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates IRF1 IRF1 STAT1->IRF1 transactivates Sp140 Sp140 Sp140->STAT1 negatively regulates transcription & phosphorylation ImmuneResponse Pro-inflammatory Cytokines & Chemokines IRF1->ImmuneResponse induces

Sp140 regulation of the STAT1/IRF1 signaling pathway.
Sp100 and the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Sp100 has been shown to suppress NF-κB signaling. This suppression can occur through various mechanisms, including the stabilization of IκB proteins, which are inhibitors of NF-κB. By inhibiting NF-κB, Sp100 can contribute to its tumor-suppressive functions by preventing chronic inflammation and cell proliferation.

NFkB_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Sp100 Sp100 Sp100->IkB stabilizes GeneTranscription Pro-inflammatory & Pro-survival Genes Nucleus->GeneTranscription activates

Sp100-mediated suppression of the NF-κB pathway.

Experimental Protocols for Studying Sp100 Family Proteins

Accurate and reproducible methods are essential for elucidating the roles of Sp100 family proteins in cancer. This section provides detailed protocols for key experimental techniques.

Experimental Workflow Overview

A typical workflow for investigating the role of an Sp100 family member in a specific cancer involves analyzing its expression in patient samples, validating these findings in cell line models, and then dissecting the underlying molecular mechanisms.

experimental_workflow PatientSamples Patient Tumor Samples & Clinical Data IHC Immunohistochemistry (IHC) (Protein Expression & Localization) PatientSamples->IHC qRT_PCR qRT-PCR (mRNA Expression) PatientSamples->qRT_PCR Correlation Correlate Expression with Clinical Outcome IHC->Correlation qRT_PCR->Correlation CellLines Cancer Cell Lines WesternBlot Western Blot (Protein Expression) CellLines->WesternBlot Knockdown Gene Knockdown/Overexpression (siRNA, shRNA, CRISPR) CellLines->Knockdown FunctionalAssays Functional Assays (Proliferation, Migration, Apoptosis) Knockdown->FunctionalAssays ChIP Chromatin Immunoprecipitation (ChIP) (DNA Binding Sites) Knockdown->ChIP Mechanism Elucidate Molecular Mechanism FunctionalAssays->Mechanism ChIP->Mechanism

General experimental workflow for Sp100 family research.
Immunohistochemistry (IHC) for Sp100 in Paraffin-Embedded Tissues

Objective: To detect the expression and subcellular localization of Sp100 family proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against the Sp100 family member of interest (e.g., anti-Sp100, anti-Sp110, anti-Sp140)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration (typically 1:100 to 1:500).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS three times for 5 minutes each.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS three times for 5 minutes each.

  • Chromogenic Development:

    • Incubate sections with DAB substrate until the desired brown color develops (typically 2-10 minutes).

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • Dehydrate through graded ethanol series and xylene.

    • Mount with a coverslip using permanent mounting medium.

Western Blotting for Sp100 Family Proteins

Objective: To detect and quantify the expression of Sp100 family proteins in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the Sp100 family member of interest

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer on ice.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE:

    • Load samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration (typically 1:1000 to 1:5000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions that Sp100 family proteins bind to in vivo.

Materials:

  • Cells grown in culture

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • ChIP-grade antibody against the Sp100 family member of interest

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR analysis of target regions

Procedure:

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Sonication:

    • Harvest and lyse the cells to release the nuclei.

    • Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the ChIP-grade primary antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis:

    • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or by next-generation sequencing (ChIP-seq).

Conclusion and Future Directions

The Sp100 family of proteins are integral players in the complex regulatory networks of cancer. Their dual roles as both tumor suppressors and oncogenes underscore the importance of cellular context in determining their function. The prognostic value of their expression in various cancers suggests their potential as biomarkers for patient stratification and predicting therapeutic response. The signaling pathways they modulate, particularly the p53, STAT1/IRF1, and NF-κB pathways, offer avenues for therapeutic intervention.

Future research should focus on:

  • Elucidating the precise molecular mechanisms that dictate the switch between the tumor-suppressive and oncogenic functions of Sp100 family members.

  • Conducting large-scale clinical validation of their prognostic and predictive biomarker potential.

  • Developing targeted therapies that can either enhance their tumor-suppressive activities or inhibit their oncogenic functions.

  • Further exploring their role in the tumor microenvironment and in mediating the response to immunotherapy.

A deeper understanding of the Sp100 family's role in cancer biology will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies to improve patient outcomes.

References

Sp100 Expression in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Sp100 Expression in Various Cancer Types for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sp100 (Speckled protein 100), a component of the PML nuclear bodies (PML-NBs), plays a multifaceted and often contradictory role in the landscape of human cancers. Its expression profile and functional implications vary significantly across different tumor types, positioning it as both a potential tumor suppressor and a promoter of malignancy. This guide provides a comprehensive overview of Sp100 expression in various cancers, detailing the quantitative data, experimental methodologies for its detection, and the signaling pathways it modulates.

Data Presentation: Quantitative Overview of Sp100 Expression

The expression of Sp100 at both the mRNA and protein level is dysregulated in a wide range of cancers. The following tables summarize the quantitative findings from various studies, providing a comparative look at Sp100 expression and its prognostic significance.

Table 1: Sp100 mRNA Expression in Different Cancer Types
Cancer TypeExpression Change (Tumor vs. Normal)Prognostic Correlation of High ExpressionKey Findings
Breast Cancer Generally considered a tumor suppressor.[1][2]Better overall survival.[2][3][4]High mRNA levels of S100A1 and S100A6 are associated with a better prognosis.[3][4] Conversely, high expression of S100A8, S100A9, S100A11, and S100P correlates with a worse outcome.[3][4]
Lung Cancer Context-dependent.Better prognosis in some studies.[1][2]Expression of S100A7 is specific to squamous cell carcinomas and large cell carcinomas, with no detection in adenocarcinomas.[5] S100A2 expression is significantly lower in lung adenocarcinoma compared to squamous carcinoma.[6]
Hepatocellular Carcinoma (HCC) Aberrant mRNA expression of most S100 family members.[7]Varies by S100 family member.High expression of S100A5, S100A7, S100A7A, S100A12, S100G, and S100Z is linked to better overall survival.[8][9] In contrast, high expression of S100A2, S100A6, S100A8, S100A9, S100A10, S100A11, S100A13, S100A14, and S100P is associated with poorer overall survival.[8][9]
Glioma High expression.Poorer outcomes.[1][2]S100B expression positively correlates with proneuronal, neuronal, and classic subtypes, while S100A8 and S100A9 expression is associated with the mesenchymal subtype.[10]
Pancreatic Adenocarcinoma (PAAD) High expression.Poorer outcomes.[1][2]N/A
Laryngeal Squamous Cell Carcinoma (LSCC) Low expression.Linked to tumorigenesis.[1][2]Lower expression of Sp100 is observed at both transcriptional and translational levels in malignant tissues compared to normal mucosa.[1]
Clear Cell Renal Cell Carcinoma (ccRCC) High expression of SP100 family members.[1]N/AN/A
Oral Squamous Cell Carcinoma (OSCC) SP110 is significantly overexpressed.[1]Poor prognosis (for SP110).[1]N/A
Melanoma High expression of SP140 is associated with improved survival.[11]Improved survival (for SP140).The S100B signature has shown promise in predicting response to immunotherapy.[12]
Hematological Malignancies SP140 hypomethylation is associated with a better prognosis in Acute Myeloid Leukemia (AML).[11]Better prognosis in AML (for SP140 hypomethylation).N/A
Table 2: Sp100 Protein Expression in Different Cancer Types
Cancer TypeExpression Change (Tumor vs. Normal)Prognostic Correlation of High ExpressionKey Findings
Breast Cancer Overexpression of several S100 family members including S100A1, S100A4, S100A6, S100A7, S100A8, S100A9, S100A11, S100A14, and S100P.[10]Generally associated with aggressive disease.[10]S100A7 is highly expressed in ductal carcinoma in situ and a subset of invasive breast cancers, while not being detected in normal breast epithelial cells.[10]
Lung Cancer S100A7 protein is expressed in squamous cell carcinomas and large cell lung carcinomas.[5]N/AS100A7 is not detected in adenocarcinomas or normal lung tissue.[5]
Hepatocellular Carcinoma (HCC) S100P is overexpressed in HCC tumors.[13]Independent predictor of poor prognosis.[13]S100P expression was detected in 56.7% (173 out of 305) of HCC tumors.[13]
Gastric Cancer S100P is most prevalent in gastric tumors compared to other cancer types studied.[14]N/AN/A
Colorectal Cancer Higher S100P staining reactivity in most tumors (54%) compared to adjacent benign tissue.[14]N/AN/A
Ovarian Cancer S100P protein is expressed.[14]N/AN/A
Pancreatic Cancer S100P protein is expressed.[14]N/AN/A
Prostate Cancer S100P protein is expressed.[14]N/AN/A

Experimental Protocols

Accurate and reproducible measurement of Sp100 expression is critical for both research and clinical applications. This section provides detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC)

IHC is a powerful technique to visualize Sp100 protein expression within the context of tissue architecture.

Protocol for S100 Protein Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0). A common recommendation is to use Leica Bond ER Solution 2 for 20-30 minutes in a steamer or water bath at 95-100°C.[15]

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[15]

    • Rinse with PBS.

  • Blocking:

    • Incubate with a protein block (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Sp100 antibody in antibody diluent. A typical starting dilution range is 1:200-1:400.[15] For example, polyclonal rabbit anti-S100A16 can be used at a 1:200 dilution.[16]

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.[15][16]

  • Secondary Antibody and Detection:

    • Wash slides with PBS (3x5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

    • Wash with PBS (3x5 minutes).

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting

Western blotting is used to quantify the amount of Sp100 protein in a sample.

Protocol for Sp100 Detection in Cell Lysates:

  • Protein Extraction:

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, a wet transfer at 4°C is recommended.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary anti-Sp100 antibody (check manufacturer's datasheet for recommended dilution, typically 1:1000) in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (typically 1:5000-1:10000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Loading Control:

    • Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method to measure Sp100 mRNA expression levels.

Protocol for Sp100 mRNA Quantification:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Sp100, and a SYBR Green or TaqMan master mix.

    • Sp100 Primer Sequences (Example):

      • Forward: GGAGAAGAGCTTCAGGAAACCTG[17]

      • Reverse: GGCTTCTTGGCACACCTTTTGG[17]

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Calculate the relative expression of Sp100 mRNA using the ΔΔCt method.

Signaling Pathways and Logical Relationships

Sp100 is involved in several critical signaling pathways that regulate cell fate and tumorigenesis. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Sp100 and p53 Signaling Pathway

Sp100 has been shown to interact with the tumor suppressor p53, enhancing its transcriptional activity and contributing to its tumor-suppressive functions.[1][18]

Sp100_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Sp100 Sp100 Sp100->p53 Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes MDM2->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Sp100 enhances p53-mediated transcription, leading to cell cycle arrest and apoptosis.

Sp100 and Interferon/STAT1 Signaling

Sp100 is an interferon-stimulated gene and plays a role in the STAT1 signaling pathway, which is often associated with tumor suppression.[19][20]

Sp100_IFN_STAT1_Pathway IFN Interferon (IFN) IFN_Receptor IFN Receptor IFN->IFN_Receptor JAK JAK IFN_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates Sp100_Gene Sp100 Gene STAT1->Sp100_Gene Induces Transcription Tumor_Suppression Tumor Suppression STAT1->Tumor_Suppression Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein Translation Sp100_Protein->STAT1 Modulates

Caption: Sp100 is an interferon-inducible gene that modulates STAT1 signaling to promote tumor suppression.

Experimental Workflow for Sp100 Expression Analysis

The following diagram outlines a typical workflow for analyzing Sp100 expression from patient samples.

Experimental_Workflow Patient_Sample Patient Tissue Sample (Biopsy/Resection) FFPE Formalin-Fixation Paraffin-Embedding Patient_Sample->FFPE Fresh_Frozen Fresh Frozen Patient_Sample->Fresh_Frozen IHC Immunohistochemistry (Protein Localization) FFPE->IHC Western_Blot Western Blot (Protein Quantification) Fresh_Frozen->Western_Blot qRT_PCR qRT-PCR (mRNA Quantification) Fresh_Frozen->qRT_PCR Data_Analysis Data Analysis & Correlation with Clinical Outcomes IHC->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: Workflow for analyzing Sp100 expression from patient samples using IHC, Western Blot, and qRT-PCR.

References

The Role of Sp100 in the Pathogenesis of Primary Biliary Cholangitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, progressive autoimmune liver disease characterized by the destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. The serological hallmark of PBC is the presence of anti-mitochondrial antibodies (AMA), which are found in 90-95% of patients. However, a subset of patients, as well as many AMA-positive individuals, produce other specific antinuclear antibodies (ANA). Among these, antibodies targeting the Sp100 nuclear antigen are highly specific for PBC. This technical guide provides an in-depth overview of the current understanding of Sp100's role in PBC pathogenesis, focusing on quantitative data, experimental methodologies, and the molecular pathways involved.

Sp100: A Key Autoantigen in PBC

Sp100 is a 53-kDa protein that resides within distinct subnuclear structures known as PML (promyelocytic leukemia) nuclear bodies or nuclear dots (NDs). Its expression is inducible by interferons (IFN), suggesting a role in the immune response. In the context of PBC, Sp100 is a primary target of the autoimmune response, leading to the production of anti-Sp100 autoantibodies. These antibodies are detected in a significant portion of PBC patients and are associated with a "multiple nuclear dots" pattern in indirect immunofluorescence assays.

Quantitative Data on Anti-Sp100 Autoantibodies in PBC

The prevalence and titers of anti-Sp100 antibodies are important diagnostic and potentially prognostic markers in PBC. The data from various studies are summarized below.

Table 1: Prevalence of Anti-Sp100 Antibodies in Primary Biliary Cholangitis
Cohort DescriptionNumber of PBC Patients (n)Detection MethodPrevalence of Anti-Sp100 (%)Reference(s)
Retrospective analysis230Not specified17.0%[1]
Multiple cohorts reviewVariedELISA, IIF, Immunoblot8.7% - 40.0%[2][3]
Polish cohortNot specifiedNot specified8% - 44%[4]
Chinese cohort198ELISA25.8%[5][6]
Retrospective study143Not specified19.6%[7]
Japanese cohort51ELISA11.8%[3][8]
Polish cohort93ELISA40.0%[9]
Table 2: Quantitative Titers of Anti-Sp100 Antibodies in PBC Patients
Study DescriptionPatient GroupControl GroupMean Titer (Patient)Mean Titer (Control)UnitsReference(s)
Polish Cohort93 PBC Patients80 (PSC, RA, Healthy)21020U/mL[9]
Japanese Cohort6 Anti-Sp100+ PBC Patients10 Healthy Controls29.1 - 115.8 (range)Not detectedU[3]
Japanese Cohort6 Anti-Sp100+ PBC Patients10 Healthy Controls8.30 ± 2.24 (LBP level)5.12 ± 2.48 (LBP level)ng/mL[8][10][11]

Note: LBP (Lipopolysaccharide-binding protein) levels were measured as a potential hallmark of bacterial infection that may trigger anti-Sp100 production.

Sp100 and Clinical Correlations

The presence of anti-Sp100 antibodies has been associated with certain clinical features of PBC. Some studies suggest that anti-Sp100 positivity is linked to a more severe disease course and a faster progression.[3] Patients with anti-Sp100 antibodies may present with higher baseline levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[7] Furthermore, there is a noted association between anti-Sp100 positivity and a higher frequency of granuloma formation in liver biopsies.[8][10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and study of Sp100 and anti-Sp100 antibodies in the context of PBC.

Detection of Anti-Sp100 Autoantibodies by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common quantitative method for detecting anti-Sp100 antibodies.

  • Principle: Recombinant Sp100 protein is coated onto microplate wells. Patient serum is added, and anti-Sp100 antibodies, if present, bind to the antigen. A secondary enzyme-conjugated anti-human IgG antibody is then added, which binds to the patient's antibodies. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of anti-Sp100 antibody.

  • Methodology Outline:

    • Coating: 96-well microplates are coated with a recombinant 26 kD truncated sequence of the Sp100 protein, which represents an immunodominant region.[12]

    • Sample Incubation: Patient serum, typically diluted 1:100 in a sample diluent, is added to the wells and incubated for 30-60 minutes at room temperature.

    • Washing: Wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.

    • Conjugate Incubation: Horseradish peroxidase (HRP)-conjugated anti-human IgG is added to each well and incubated for 30 minutes.

    • Washing: A second wash step is performed.

    • Substrate Reaction: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-20 minutes.

    • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 1M H₂SO₄).

    • Reading: The optical density is measured at 450 nm using a microplate reader.

    • Quantification: Results are often calculated against a standard curve to determine the concentration in U/mL.

Detection by Indirect Immunofluorescence (IIF)

IIF on HEp-2 cells is a classic method for identifying the "multiple nuclear dots" (MND) pattern characteristic of anti-Sp100 antibodies.

  • Principle: Patient serum is incubated with HEp-2 cells fixed on a slide. Autoantibodies bind to their target antigens within the cells. A fluorescein-conjugated anti-human IgG is then used to visualize the location of the bound autoantibodies.

  • Methodology Outline:

    • Sample Dilution: Patient serum is serially diluted, typically starting at 1:40.

    • Incubation: The diluted serum is applied to the HEp-2 cell slides and incubated in a humid chamber for 30 minutes.

    • Washing: Slides are washed with PBS to remove unbound antibodies.

    • Conjugate Incubation: Fluorescein-conjugated anti-human IgG is applied and incubated for another 30 minutes in the dark.

    • Washing: A final wash step is performed.

    • Mounting: A coverslip is mounted using a mounting medium.

    • Visualization: The slide is examined under a fluorescence microscope. The characteristic MND pattern appears as discrete, variable-sized dots within the nucleus of interphase cells.

Immunohistochemistry for Sp100 Expression in Liver Tissue

This technique is used to visualize the expression and localization of Sp100 protein within liver biopsies.

  • Principle: A specific primary antibody against Sp100 binds to the protein in fixed liver tissue sections. A secondary antibody, conjugated to an enzyme or fluorophore, then detects the primary antibody.

  • Methodology Outline:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded liver biopsy sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the antigen.

    • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

    • Primary Antibody Incubation: The sections are incubated with a primary antibody against Sp100 (e.g., rabbit anti-Sp100) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is applied, followed by an avidin-biotin-peroxidase complex.

    • Detection: The signal is developed using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

    • Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

    • Dehydration and Mounting: The sections are dehydrated and mounted for microscopic examination.

Signaling Pathways and Pathogenic Mechanisms

The precise role of Sp100 in PBC pathogenesis is still under investigation, but it is closely linked to interferon signaling and the function of PML nuclear bodies.

Interferon Signaling and Sp100 Induction

Interferons, particularly type I (IFN-α/β) and type II (IFN-γ), are key cytokines in the antiviral and autoimmune response. The Sp100 gene is an IFN-stimulated gene (ISG), and its expression is significantly upregulated in the presence of these cytokines. This upregulation can increase the amount of Sp100 protein in biliary epithelial cells, potentially making it more visible to the immune system and triggering or amplifying the autoimmune response in genetically susceptible individuals.

G Interferon Signaling Pathway Leading to Sp100 Expression cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus IFN-α/β IFN-α/β IFNAR IFNAR (Type I Receptor) IFN-α/β->IFNAR IFN-γ IFN-γ IFNGR IFNGR (Type II Receptor) IFN-γ->IFNGR JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 activates JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 activates STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 phosphorylates STAT1_dimer STAT1 Dimer JAK1_JAK2->STAT1_dimer phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 GAS_complex GAS-binding Complex STAT1_dimer->GAS_complex IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Promoter Element) ISGF3->ISRE binds to GAS GAS (Promoter Element) GAS_complex->GAS binds to Sp100_Gene Sp100 Gene ISRE->Sp100_Gene activates GAS->Sp100_Gene activates Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA transcription Sp100_Protein Sp100 Protein Sp100_mRNA->Sp100_Protein translation

Caption: Interferon signaling cascade leading to the transcription and translation of the Sp100 protein.

Role of Sp100 in PML Nuclear Bodies and PBC Pathogenesis

PML nuclear bodies are dynamic structures involved in transcriptional regulation, apoptosis, and cellular senescence. In PBC, it is hypothesized that the overexpression of Sp100 in biliary epithelial cells (BECs), potentially triggered by viral infections or other inflammatory stimuli, leads to its abnormal presentation to the immune system. This, in turn, may contribute to BEC apoptosis and senescence, key features of PBC pathology.

G Hypothesized Role of Sp100 in PBC Pathogenesis cluster_0 Cellular Processes Trigger Environmental Triggers (e.g., Viral Infection, Bacteria) IFN Interferon Production Trigger->IFN BEC Biliary Epithelial Cell (BEC) IFN->BEC Sp100_exp Increased Sp100 Expression BEC->Sp100_exp induces PML_NB PML Nuclear Body Sp100_exp->PML_NB localizes to Immune_Activation Immune System Activation Sp100_exp->Immune_Activation triggers Apoptosis Apoptosis PML_NB->Apoptosis Senescence Senescence (SASP) PML_NB->Senescence Transcription Transcriptional Regulation PML_NB->Transcription Sp100_PML Sp100 Duct_Damage Bile Duct Damage Apoptosis->Duct_Damage Senescence->Duct_Damage via SASP Autoantibodies Anti-Sp100 Autoantibodies Immune_Activation->Autoantibodies T_Cells Autoreactive T-Cells Immune_Activation->T_Cells Autoantibodies->Duct_Damage contribute to T_Cells->Duct_Damage mediate

Caption: Proposed mechanism of Sp100 involvement in the autoimmune destruction of bile ducts in PBC.

Experimental and Diagnostic Workflow

The detection of anti-Sp100, in conjunction with other PBC-specific autoantibodies, is integral to the diagnosis, particularly in AMA-negative patients.

G Diagnostic Workflow for PBC Incorporating Anti-Sp100 Testing start Patient with Clinical Suspicion of PBC (Cholestatic Liver Enzymes) ama_test Test for AMA (IIF or ELISA) start->ama_test ama_pos AMA Positive ama_test->ama_pos ama_neg AMA Negative ama_test->ama_neg pbc_diag Diagnosis of PBC Confirmed ama_pos->pbc_diag ana_test Test for PBC-Specific ANA (IIF on HEp-2 cells) ama_neg->ana_test ana_pattern Check for MND or Nuclear Rim Pattern ana_test->ana_pattern pattern_pos Pattern Positive ana_pattern->pattern_pos Yes pattern_neg Pattern Negative ana_pattern->pattern_neg No specific_elisa Specific ELISA/Immunoblot for anti-Sp100 & anti-gp210 pattern_pos->specific_elisa liver_biopsy Consider Liver Biopsy pattern_neg->liver_biopsy sp100_gp210_pos Anti-Sp100 or Anti-gp210 Positive specific_elisa->sp100_gp210_pos sp100_gp210_neg Negative specific_elisa->sp100_gp210_neg sp100_gp210_pos->pbc_diag sp100_gp210_neg->liver_biopsy other_diag Investigate Other Causes of Liver Disease liver_biopsy->other_diag

Caption: A stepwise algorithm for the serological diagnosis of Primary Biliary Cholangitis.

Conclusion and Future Directions

Sp100 has been firmly established as a highly specific autoantigen in Primary Biliary Cholangitis. The presence of anti-Sp100 antibodies is a key diagnostic marker, especially in AMA-negative cases, and may have prognostic implications. The induction of Sp100 expression by interferons provides a plausible link between environmental triggers, such as infections, and the initiation of autoimmunity in PBC. The localization of Sp100 to PML nuclear bodies places it at a crossroads of critical cellular processes like apoptosis and senescence, which are known to be dysregulated in the bile duct epithelial cells of PBC patients.

Future research should focus on elucidating the precise molecular mechanisms by which Sp100 contributes to biliary cell damage. Understanding the downstream effects of Sp100 overexpression and its interaction with other proteins within the PML nuclear body could reveal novel therapeutic targets. Furthermore, longitudinal studies are needed to clarify the prognostic value of anti-Sp100 antibody titers and their potential to monitor disease activity and response to therapy. For drug development professionals, targeting the interferon signaling pathway or the specific cellular consequences of Sp100 overexpression in biliary epithelial cells may represent promising avenues for the development of new treatments for PBC.

References

Sp100 Protein: A Key Player at the Crossroads of Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Sp100 protein, a primary component of the promyelocytic leukemia (PML) nuclear bodies, has emerged as a critical factor in the pathogenesis of autoimmune diseases. Initially identified as an autoantigen in Primary Biliary Cholangitis (PBC), its role extends beyond that of a mere diagnostic marker. This technical guide provides a comprehensive overview of the Sp100 protein, its isoforms, and its multifaceted functions in transcriptional regulation, innate immunity, and apoptosis. We delve into its intricate involvement in autoimmune conditions such as PBC, Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Sjögren's Syndrome. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways to facilitate further investigation and therapeutic development.

Introduction to Sp100 Protein

The Sp100 nuclear antigen is a 100 kDa protein that predominantly localizes to the PML nuclear bodies (also known as nuclear dots or ND10s), which are dynamic, sub-nuclear structures involved in a variety of cellular processes including transcriptional regulation, DNA repair, and antiviral defense.[1][2] The expression of Sp100 is inducible by interferons (IFNs), highlighting its role in the immune response.[3] The Sp100 gene undergoes alternative splicing, giving rise to several isoforms, with Sp100A, Sp100B, Sp100C, and Sp100-HMG being the most studied.[4][5] These isoforms share a common N-terminal region but differ in their C-terminal domains, which dictates their specific functions.[4][6]

Sp100 Protein Structure and Isoforms

The various isoforms of Sp100 possess distinct functional domains that underscore their diverse cellular roles.

  • Sp100A: The most abundant isoform, it contains a homodimerization domain, a nuclear localization signal, and an HP1-binding domain.[1][6]

  • Sp100B, Sp100C, and Sp100-HMG: These larger isoforms contain additional domains such as the SAND domain, which is involved in DNA binding, and in the case of Sp100-HMG, a High Mobility Group (HMG) box.[4][5] Sp100C uniquely possesses a PHD finger and a bromodomain, suggesting a role in recognizing histone modifications.[4]

These structural differences translate to functional diversity, with some isoforms acting as transcriptional activators and others as repressors.[7]

Role of Sp100 in Cellular Processes

Sp100 is a multifunctional protein implicated in several key cellular pathways.

Transcriptional Regulation

Sp100 isoforms can modulate gene expression through both direct DNA binding and protein-protein interactions. The SAND domain present in Sp100B, Sp100C, and Sp100-HMG allows for direct interaction with DNA.[5] Furthermore, Sp100 can interact with transcription factors such as ETS-1 and the tumor suppressor p53, thereby influencing the expression of their target genes.[8][9] Its interaction with heterochromatin protein 1 (HP1) suggests a role in chromatin organization and gene silencing.[10]

Interferon Signaling

As an interferon-stimulated gene (ISG), Sp100 plays a crucial role in the innate immune response to viral and bacterial pathogens.[3] Upon interferon signaling, Sp100 expression is upregulated, contributing to the antiviral state of the cell. The interaction of Sp100 with components of the JAK-STAT pathway is an area of active investigation.

Interferon (IFN) Interferon (IFN) IFN Receptor IFN Receptor Interferon (IFN)->IFN Receptor Binds JAK JAK IFN Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates ISGF3 ISGF3 STAT->ISGF3 Forms complex Sp100_Gene Sp100_Gene ISGF3->Sp100_Gene Induces transcription Sp100_Protein Sp100_Protein Sp100_Gene->Sp100_Protein Translation Antiviral State Antiviral State Sp100_Protein->Antiviral State Contributes to

Interferon-induced expression of Sp100.
Apoptosis

Sp100 has been shown to interact with the p53 tumor suppressor protein, a key regulator of apoptosis.[9] Sp100 can act as a coactivator for p53, enhancing its ability to induce the expression of pro-apoptotic genes.[9] The molecular details of how Sp100 modulates p53-mediated apoptosis are an area of ongoing research.

Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activates Pro-apoptotic Genes Pro-apoptotic Genes p53->Pro-apoptotic Genes Induces transcription Sp100 Sp100 Sp100->p53 Co-activates Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis Leads to

Sp100 as a co-activator in p53-mediated apoptosis.

Sp100 as an Autoantigen in Autoimmune Diseases

The presence of autoantibodies targeting Sp100 is a hallmark of several autoimmune diseases, most notably Primary Biliary Cholangitis.

Primary Biliary Cholangitis (PBC)

Anti-Sp100 antibodies are found in 20-30% of PBC patients and are highly specific for the disease.[10][11] Their presence is often associated with the "multiple nuclear dots" pattern in indirect immunofluorescence assays on HEp-2 cells.[10] The detection of anti-Sp100 antibodies can be a valuable diagnostic tool, particularly in cases where anti-mitochondrial antibodies (AMA), the primary serological marker for PBC, are absent.

Other Autoimmune Diseases

While most strongly associated with PBC, anti-Sp100 antibodies have also been detected in a smaller percentage of patients with other autoimmune conditions, including:

  • Systemic Lupus Erythematosus (SLE): Studies have reported the presence of anti-Sp100 antibodies in a subset of SLE patients.[7][12]

  • Rheumatoid Arthritis (RA): While the S100 protein family (distinct from Sp100) is implicated in RA pathogenesis, the specific prevalence of anti-Sp100 antibodies is less well-defined but has been reported.[13][14]

  • Sjögren's Syndrome: Anti-Sp100 antibodies have been identified in some patients with Sjögren's Syndrome, often in the context of overlapping features with other autoimmune diseases.[9][15]

Quantitative Data on Anti-Sp100 Antibodies in Autoimmune Diseases

The following tables summarize the prevalence of anti-Sp100 antibodies in various autoimmune diseases based on published studies.

DiseaseNumber of PatientsPercentage Positive for Anti-Sp100Reference(s)
Primary Biliary Cholangitis (PBC)Meta-analysis of 21 studies23.1% (Sensitivity)[1]
Systemic Lupus Erythematosus (SLE)110 (MND positive)11.8% (13/110)[7][12]
Rheumatoid Arthritis (RA)89 (rheumatological disorders)2.2% (2/89)[15]
Sjögren's Syndrome89 (rheumatological disorders)3.4% (3/89)[15]
DiseaseSample TypeS100 Protein Levels (Compared to Controls)Reference(s)
Rheumatoid Arthritis (RA)Synovial FluidSignificantly Increased[13][14]
Rheumatoid Arthritis (RA)SerumSignificantly Increased[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the Sp100 protein.

Detection of Anti-Sp100 Autoantibodies by ELISA

start Start coat Coat plate with recombinant Sp100 antigen start->coat block Block with BSA or non-fat milk coat->block add_sample Add diluted patient serum block->add_sample incubate1 Incubate and wash add_sample->incubate1 add_secondary Add HRP-conjugated anti-human IgG incubate1->add_secondary incubate2 Incubate and wash add_secondary->incubate2 add_substrate Add TMB substrate incubate2->add_substrate develop Develop color add_substrate->develop stop Stop reaction with sulfuric acid develop->stop read Read absorbance at 450 nm stop->read end End read->end

Workflow for anti-Sp100 ELISA.

Materials:

  • 96-well ELISA plates

  • Recombinant human Sp100 protein

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Patient and control sera

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute recombinant Sp100 protein to 1-10 µg/mL in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Dilute patient and control sera (typically 1:100) in blocking buffer. Add 100 µL of diluted sera to the appropriate wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody according to the manufacturer's instructions in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Localization of Sp100 by Indirect Immunofluorescence

start Start seed_cells Seed cells on coverslips start->seed_cells fix_cells Fix with paraformaldehyde seed_cells->fix_cells permeabilize Permeabilize with Triton X-100 fix_cells->permeabilize block Block with BSA or serum permeabilize->block add_primary Incubate with anti-Sp100 primary antibody block->add_primary wash1 Wash add_primary->wash1 add_secondary Incubate with fluorescent secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 counterstain Counterstain with DAPI wash2->counterstain mount Mount on slide counterstain->mount image Image with fluorescence microscope mount->image end End image->end

Workflow for Sp100 immunofluorescence.

Materials:

  • Cells grown on coverslips (e.g., HEp-2 cells)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA or normal goat serum in PBS)

  • Primary antibody against Sp100

  • Fluorophore-conjugated secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-Sp100 primary antibody in blocking buffer. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Analysis of Sp100 Protein Interactions by Co-Immunoprecipitation (Co-IP)

start Start lyse_cells Lyse cells in non-denaturing buffer start->lyse_cells preclear Pre-clear lysate with control IgG and beads lyse_cells->preclear add_antibody Incubate lysate with anti-Sp100 antibody preclear->add_antibody add_beads Add Protein A/G beads add_antibody->add_beads incubate Incubate to form complexes add_beads->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end End analyze->end

Workflow for Sp100 co-immunoprecipitation.

Materials:

  • Cell lysate

  • Co-IP Lysis/Wash Buffer (non-denaturing, e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40)

  • Protease and phosphatase inhibitors

  • Primary antibody against Sp100

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: To reduce non-specific binding, incubate the cell lysate with an isotype control IgG and Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-Sp100 primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, proteins can be directly eluted in SDS-PAGE sample buffer and boiled.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Sp100 and the suspected interacting partner.

Sp100 as a Therapeutic Target

The central role of Sp100 in transcriptional regulation and immune signaling makes it an attractive, albeit complex, therapeutic target. Modulating Sp100 activity could have implications for the treatment of autoimmune diseases. However, its diverse functions necessitate a cautious and targeted approach. Strategies could involve:

  • Targeting specific isoforms: Developing isoform-specific inhibitors or activators could allow for more precise therapeutic intervention.

  • Disrupting protein-protein interactions: Small molecules or biologics designed to interfere with the interaction of Sp100 with key binding partners could modulate its function.

  • Modulating Sp100 expression: Given that Sp100 is an ISG, targeting the pathways that regulate its expression could be a viable strategy.

Further research is required to fully elucidate the therapeutic potential of targeting Sp100 in autoimmune diseases.

Conclusion

The Sp100 protein is a multifaceted nuclear protein with critical roles in gene regulation, immunity, and apoptosis. Its significance as an autoantigen in Primary Biliary Cholangitis is well-established, and its involvement in other autoimmune diseases is an expanding area of research. This technical guide has provided a detailed overview of Sp100's function, its association with autoimmunity, and key experimental methodologies for its study. A deeper understanding of the molecular mechanisms governing Sp100's activity will be crucial for the development of novel diagnostic and therapeutic strategies for a range of autoimmune and other diseases.

References

A Technical Guide to the Regulation of Sp100 Gene Expression by Interferons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Speckled Protein 100 (Sp100) is a primary component of the Promyelocytic Leukemia (PML) nuclear bodies and a critical player in the host's intrinsic and innate immune responses. As an Interferon (IFN)-Stimulated Gene (ISG), the expression of Sp100 is tightly and rapidly regulated by both Type I and Type II interferons. This regulation is crucial for establishing an antiviral state and modulating transcription. This document provides a comprehensive technical overview of the molecular mechanisms governing Sp100 gene expression in response to interferons, details the quantitative changes in its expression, outlines key experimental protocols for its study, and visualizes the core signaling pathways involved.

Molecular Architecture of the Sp100 Promoter

The transcriptional regulation of the Sp100 gene is mediated by specific cis-regulatory elements within its promoter region that serve as binding sites for IFN-inducible transcription factors.[1] Unlike many genes, the Sp100 promoter lacks a canonical TATA box, leading to several transcription initiation sites.[1] Its inducibility by interferons is conferred by two key elements:

  • Interferon-Stimulated Response Element (ISRE): An imperfect ISRE is located within the first 100 nucleotides upstream of the primary transcription start site.[1][2] This element is essential for the gene's response to Type I interferons (IFN-α/β).[1]

  • Gamma-Activated Site (GAS): A GAS element is situated approximately 500 base pairs upstream of the ISRE.[1] This site is primarily responsible for the gene's induction by Type II interferon (IFN-γ) and also contributes to Type I IFN inducibility.[1][3]

This unique arrangement of a non-overlapping GAS and ISRE allows for a robust and synergistic response to different classes of interferons.[1][4]

Signaling Pathways for Interferon-Mediated Sp100 Induction

The expression of Sp100 is enhanced at the mRNA and protein levels upon interferon stimulation through the canonical Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[4][5] The process occurs rapidly and does not require new protein synthesis.[1][4]

Type I Interferon (IFN-α/β) Signaling

Type I IFNs, such as IFN-α and IFN-β, bind to the IFNAR1/IFNAR2 receptor complex.[6][7] This engagement activates the receptor-associated kinases JAK1 and TYK2, which then phosphorylate STAT1 and STAT2 proteins.[8] The phosphorylated STAT1 and STAT2 form a heterodimer and associate with Interferon Regulatory Factor 9 (IRF9) to create the ISGF3 complex.[8][9] ISGF3 translocates to the nucleus and binds to the ISRE in the Sp100 promoter to drive transcription.[4] The Sp100 ISRE has been shown to bind ISGF3 weakly, while strongly binding ISGF2 (IRF1 homodimers), suggesting a complex regulatory mechanism.[1][10]

Type II Interferon (IFN-γ) Signaling

IFN-γ, the sole Type II interferon, binds to its specific receptor complex (IFNGR1/IFNGR2).[11] This activates JAK1 and JAK2, which phosphorylate STAT1.[11][12] Phosphorylated STAT1 molecules form a homodimer, translocate to the nucleus, and bind to the GAS element in the Sp100 promoter to initiate transcription.[8][11]

Interferon_Signaling_to_Sp100 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR1/2 JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 activates IFNGR IFNGR1/2 JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 activates STAT1 STAT1 JAK1_TYK2->STAT1 phosphorylates STAT2 STAT2 JAK1_TYK2->STAT2 phosphorylates JAK1_JAK2->STAT1 phosphorylates STAT1_p p-STAT1 STAT1->STAT1_p STAT2_p p-STAT2 STAT2->STAT2_p IRF9 IRF9 ISGF3 ISGF3 Complex IRF9->ISGF3 form STAT1_dimer STAT1 Homodimer STAT1_p->STAT1_dimer dimerizes STAT1_p->ISGF3 form STAT2_p->ISGF3 form GAS GAS STAT1_dimer->GAS translocates & binds ISRE ISRE ISGF3->ISRE translocates & binds Sp100_Gene Sp100 Gene GAS->Sp100_Gene activate transcription ISRE->Sp100_Gene activate transcription Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA IFN_beta IFN-α/β IFN_beta->IFNAR binds IFN_gamma IFN-γ IFN_gamma->IFNGR binds

Caption: Interferon signaling pathways leading to Sp100 gene transcription.

Quantitative Analysis of Sp100 Induction by Interferons

Interferon treatment leads to a significant increase in both Sp100 mRNA and protein levels. The magnitude of this induction can vary depending on the cell type, interferon concentration, and duration of treatment. Furthermore, interferons can alter the splicing of the Sp100 transcript, leading to differential accumulation of its various isoforms (Sp100A, B, C, and HMG).[13][14]

Cell LineInterferon TypeConcentrationTreatment DurationAnalyteFold Increase (vs. Untreated)Reference
HEp-2IFN-β1000 IU/ml10 hoursmRNA~13-fold[15]
HEp-2IFN-β1000 IU/ml18 hoursProtein~8 to 9-fold[15]
HEp-2IFN-βNot SpecifiedNot SpecifiedProteinSubstantially stronger expression[13][16]
VariousIFN-α, IFN-β, IFN-γNot SpecifiedNot SpecifiedProtein & mRNAStrongly upregulated[4][15]

Table 1: Summary of Quantitative Data on Sp100 Induction by Interferons.

Detailed Experimental Protocols

Studying the regulation of Sp100 expression involves standard molecular biology techniques. Below are detailed methodologies for the key experiments.

Protocol: Quantification of Sp100 mRNA by RT-qPCR

This protocol allows for the precise measurement of Sp100 transcript levels following interferon stimulation.

RT_qPCR_Workflow A 1. Cell Culture & IFN Treatment (e.g., HeLa, HEp-2 cells) B 2. Total RNA Isolation (e.g., TRIzol method) A->B C 3. DNase Treatment (Eliminate genomic DNA) B->C D 4. Reverse Transcription (cDNA Synthesis) (Using M-MLV Reverse Transcriptase) C->D E 5. Real-Time qPCR (Using SYBR Green or TaqMan probe for Sp100 and a reference gene) D->E F 6. Data Analysis (ΔΔCt method for relative quantification) E->F

Caption: Experimental workflow for Sp100 mRNA quantification via RT-qPCR.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or HEp-2) and grow to 70-80% confluency. Treat cells with the desired concentration of IFN-β or IFN-γ (e.g., 1000 IU/mL) for a specified time course (e.g., 0, 4, 8, 12, 24 hours). Include an untreated control group.

  • RNA Isolation: Aspirate media and wash cells with ice-cold PBS. Lyse cells directly on the plate using TRIzol reagent and isolate total RNA following the manufacturer's protocol.[17] Assess RNA quality and quantity using a spectrophotometer.

  • DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, which could interfere with qPCR results.[18]

  • Reverse Transcription (RT): Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase like M-MLV and random hexamer or oligo(dT) primers.[18]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for Sp100 (and a stable housekeeping gene like GAPDH or ACTB for normalization), and DNA polymerase.

    • Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[18]

  • Data Analysis: Determine the quantification cycle (Cq) for Sp100 and the reference gene in both treated and untreated samples. Calculate the relative fold change in Sp100 expression using the ΔΔCq (Livak) method.[19]

Protocol: Detection of Sp100 Protein by Western Blot

This method is used to detect and semi-quantify the levels of Sp100 protein isoforms after interferon treatment.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction (RIPA buffer with protease inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Electrotransfer (Transfer proteins to PVDF membrane) C->D E 5. Blocking & Antibody Incubation (Primary: anti-Sp100, Secondary: HRP-conj.) D->E F 6. Chemiluminescent Detection (Visualize protein bands) E->F

Caption: Experimental workflow for Sp100 protein detection via Western Blot.

Methodology:

  • Protein Extraction: Following IFN treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a protease inhibitor cocktail.[20] Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000g for 15 minutes at 4°C.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[21]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins by electrophoresis.[20]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry electroblotting system.[20]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Sp100 (e.g., Rabbit Polyclonal anti-Sp100) diluted in blocking buffer.[22][23]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[20] Visualize the protein bands using a digital imager or X-ray film. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Protocol: Chromatin Immunoprecipitation (ChIP)-Sequencing for STAT1 Binding

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This protocol is tailored to confirm the binding of STAT1 to the Sp100 promoter in response to IFN-γ.

ChIP_Seq_Workflow A 1. IFN-γ Treatment & Cross-linking (Formaldehyde fixes protein-DNA complexes) B 2. Chromatin Shearing (Sonication to ~200-600 bp fragments) A->B C 3. Immunoprecipitation (IP) (Using anti-STAT1 antibody) B->C D 4. Reverse Cross-linking & DNA Purification C->D E 5. Library Preparation & Sequencing (Next-Generation Sequencing) D->E F 6. Data Analysis (Peak calling to identify STAT1 binding sites) E->F

Caption: Experimental workflow for analyzing STAT1 binding via ChIP-seq.

Methodology:

  • Cell Treatment and Cross-linking: Treat HeLa S3 cells with IFN-γ to induce STAT1 activation.[24][25] Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.[26]

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for STAT1.[24] Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K, then purify the immunoprecipitated DNA.[27]

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and an input control sample. Perform massively parallel sequencing.[24]

  • Data Analysis: Align sequence reads to the human genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment for STAT1 binding.[25] Analyze these regions for the presence of GAS motifs and proximity to the Sp100 gene.[25]

References

Sp100 Protein: A Key Regulator of Chromatin Modification and Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled protein 100 (Sp100) is a crucial nuclear protein and a primary component of the Promyelocytic Leukemia (PML) nuclear bodies.[1][2] It plays a multifaceted role in fundamental cellular processes, including transcriptional regulation, chromatin organization, and innate immunity.[3][4] The functional diversity of Sp100 is largely attributed to its various isoforms, generated by alternative splicing, and its intricate network of protein-protein interactions and post-translational modifications. This technical guide provides a comprehensive overview of the current understanding of Sp100's role in chromatin modification, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and drug development efforts in this area.

Sp100 Isoforms and Their Functional Domains

The human SP100 gene encodes several protein isoforms, with Sp100A, Sp100B, Sp100C, and Sp100-HMG being the most extensively studied.[5][6] These isoforms share a common N-terminal region but differ in their C-terminal domains, which dictates their specific functions in chromatin biology.

DomainIsoform(s)Function in Chromatin Modification
SAND Sp100B, Sp100C, Sp100-HMGBinds to DNA, with a preference for unmethylated CpG motifs, contributing to transcriptional repression.[6]
PHD Finger Sp100CActs as a "reader" of histone modifications, specifically recognizing unmethylated histone H3 at lysine (B10760008) 4 (H3K4me0).[7]
Bromodomain Sp100CBinds to acetylated lysines on histones, a mark often associated with active transcription.[4]
HMG-box Sp100-HMGMediates non-sequence-specific DNA binding, suggesting a direct role in chromatin association.[8][9]
HP1-binding domain All major isoformsInteracts with Heterochromatin Protein 1 (HP1), a key factor in heterochromatin formation and gene silencing.[1][10]

Sp100's Role in Chromatin Modification and Transcriptional Regulation

Sp100 influences chromatin structure and gene expression through several interconnected mechanisms:

  • Interaction with Heterochromatin Protein 1 (HP1): Sp100 proteins interact with members of the HP1 family, which are crucial for the establishment and maintenance of heterochromatin.[8][9] This interaction is enhanced by the SUMOylation of Sp100 and is thought to contribute to the transcriptional repression of target genes by promoting a more condensed chromatin state.[1][11] Overexpression of Sp100 leads to an increased accumulation of HP1 in PML nuclear bodies, suggesting a role in sequestering this repressive protein.[9]

  • Reading of the Histone Code: The Sp100C isoform, through its PHD finger, can directly read the histone code. It specifically binds to histone H3 tails that are unmethylated at lysine 4 (H3K4me0), a mark generally associated with repressed or poised gene promoters.[7] This interaction provides a direct link between Sp100 and the epigenetic landscape of chromatin.

  • Modulation of Histone Acetylation: Sp100 isoforms can differentially regulate histone acetylation. Sp100A has been shown to promote chromatin decondensation and is associated with increased levels of acetyl-lysine regulatory factors at transcriptionally active sites.[12] Conversely, Sp100B can decrease these levels.[12] In the context of viral infection, knockdown of Sp100 has been observed to enhance the acetylation of histone H4 at the major immediate early promoter (MIEP) of human cytomegalovirus (HCMV), leading to increased viral gene expression.[13]

  • Transcriptional Co-activation and Co-repression: Sp100 can function as both a transcriptional activator and a repressor depending on the cellular context and its interacting partners. It can act as a co-repressor by recruiting HP1 to gene promoters.[9] Conversely, it can also function as a co-activator for transcription factors such as p53 and ETS1.[14]

Quantitative Data on Sp100 Interactions and Effects

The following tables summarize key quantitative data regarding Sp100's interaction with histone modifications and its effect on gene expression.

Table 1: Binding Affinity of Sp100C PHD-Bromo Domain to Modified Histone H3 Peptides [7]

Histone Peptide (H3 residues 1-15)Dissociation Constant (Kd) in µM
Unmethylated K4 (H3K4me0)1.9
Monomethylated K4 (H3K4me1)25
Dimethylated K4 (H3K4me2)54
Trimethylated K4 (H3K4me3)175
Trimethylated K9 (H3K9me3)1.2

Data obtained from Isothermal Titration Calorimetry (ITC) experiments.

Table 2: Effect of Sp100 Knockdown on Viral Gene Expression and Histone Acetylation [13]

ConditionRelative HCMV MIE Gene ExpressionRelative Acetylated Histone H4 on MIE Promoter
Control (shC)1.01.0
Sp100 Knockdown (shSp100)~2.5-fold increase~2-fold increase

Data derived from experiments in HCMV-infected human fibroblasts.

Signaling Pathways Involving Sp100 in Chromatin Modification

Sp100 is a key downstream effector in several signaling pathways that impact chromatin structure.

Interferon Signaling Pathway

Interferon (IFN) signaling is a critical component of the innate immune response. Upon viral infection, cells produce IFNs which bind to their receptors, activating the JAK-STAT signaling cascade. This leads to the transcriptional upregulation of numerous interferon-stimulated genes (ISGs), including SP100.[5] Increased Sp100 levels contribute to the antiviral state by modulating chromatin to restrict viral gene expression.

interferon_sp100_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon IFN Receptor IFN Receptor Interferon->IFN Receptor Binds JAK1/TYK2 JAK1/TYK2 IFN Receptor->JAK1/TYK2 Activates STAT1/STAT2 STAT1/STAT2 JAK1/TYK2->STAT1/STAT2 Phosphorylates ISGF3 ISGF3 STAT1/STAT2->ISGF3 Forms complex with IRF9 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates to nucleus and binds Sp100 Gene Sp100 Gene ISRE->Sp100 Gene Promotes transcription of Sp100 mRNA Sp100 mRNA Sp100 Gene->Sp100 mRNA Sp100 Protein Sp100 Protein Sp100 mRNA->Sp100 Protein Translation Chromatin Chromatin Sp100 Protein->Chromatin Modifies Viral Gene Silencing Viral Gene Silencing Chromatin->Viral Gene Silencing

Interferon signaling pathway leading to Sp100 expression.
Sp100-Mediated Heterochromatin Formation

Sp100 contributes to the formation of repressive heterochromatin through its interaction with HP1. This process is modulated by the post-translational modification of Sp100 with SUMO (Small Ubiquitin-like Modifier).

sp100_hp1_pathway Sp100 Sp100 SUMOylated Sp100 SUMOylated Sp100 Sp100->SUMOylated Sp100 SUMOylation SUMO SUMO SUMO->SUMOylated Sp100 HP1 HP1 SUMOylated Sp100->HP1 Enhanced Binding H3K9me3 H3K9me3 HP1->H3K9me3 Binds to Histone H3 Histone H3 Histone H3->H3K9me3 Methylation Heterochromatin Heterochromatin H3K9me3->Heterochromatin Promotes formation of Transcriptional Repression Transcriptional Repression Heterochromatin->Transcriptional Repression

Sp100's role in heterochromatin formation via HP1.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Sp100 and chromatin modification are provided below.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions associated with Sp100.

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to Sp100.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

  • Analysis: The purified DNA can be analyzed by qPCR for specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Immunofluorescence

Objective: To visualize the subcellular localization of Sp100.

Methodology:

  • Cell Culture: Grow adherent cells on glass coverslips.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.05% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against Sp100 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washes: Wash the coverslips three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Western Blotting

Objective: To detect the levels of Sp100 protein in cell lysates.

Methodology:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Sp100 diluted in blocking buffer overnight at 4°C.

  • Washes: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro SUMOylation Assay

Objective: To determine if Sp100 is a substrate for SUMOylation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), SUMO-1, an ATP-regenerating system, and the purified Sp100 protein in a reaction buffer.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against Sp100 to detect the appearance of higher molecular weight bands corresponding to SUMOylated Sp100.

Conclusion and Future Directions

The Sp100 protein is a critical regulator of chromatin architecture and gene expression, with diverse functions mediated by its different isoforms and post-translational modifications. Its role in interacting with HP1, reading histone marks, and modulating histone acetylation underscores its importance in maintaining genomic integrity and orchestrating cellular responses to stimuli such as viral infections and interferon signaling. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of Sp100 action.

Future research should focus on elucidating the specific genomic targets of different Sp100 isoforms and how their interplay with other chromatin-modifying enzymes fine-tunes gene expression in various physiological and pathological contexts. A deeper understanding of the Sp100-chromatin interface holds significant promise for the development of novel therapeutic strategies targeting a range of diseases, from viral infections to cancer.

References

Sp100's Dynamic Duels: A Technical Guide to Interactions with Viral Antagonists ICP0 and IE1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular interactions between the host restriction factor Sp100 and the viral proteins ICP0 of Herpes Simplex Virus 1 (HSV-1) and IE1 of human cytomegalovirus (hCMV). This document provides an in-depth overview of the mechanisms of viral antagonism, quantitative data on the impact of these interactions, detailed experimental protocols, and visual representations of the key pathways.

Executive Summary

The Speckled protein 100 (Sp100), a key component of the promyelocytic leukemia nuclear bodies (PML-NBs), constitutes a critical part of the host's intrinsic immunity against viral infections.[1][2] Herpesviruses, in turn, have evolved sophisticated countermeasures to neutralize this defense. This guide focuses on the interactions between Sp100 and two potent viral antagonists: the Immediate-Early protein 0 (ICP0) of HSV-1 and the Immediate-Early protein 1 (IE1) of hCMV. Both ICP0 and IE1 target Sp100 to dismantle PML-NBs and create a nuclear environment conducive to viral replication.[1] Understanding the intricacies of these interactions is paramount for the development of novel antiviral therapeutics.

Introduction to Sp100 and its Antiviral Role

Sp100 is an interferon-inducible nuclear protein that localizes to PML-NBs, which are dynamic subnuclear structures involved in various cellular processes, including transcriptional regulation, DNA repair, and apoptosis.[1][2] As part of the intrinsic immune response, Sp100 and other PML-NB components can repress viral gene expression by promoting the formation of repressive chromatin on incoming viral genomes.[1] Several isoforms of Sp100 exist due to alternative splicing, with some isoforms containing a SAND domain that is implicated in DNA binding and transcriptional repression.

The Viral Counter-Offensive: ICP0 and IE1

To overcome the repressive effects of Sp100 and PML-NBs, HSV-1 and hCMV employ their immediate-early proteins, ICP0 and IE1, respectively. These viral proteins have evolved distinct yet convergent strategies to neutralize Sp100-mediated restriction.

HSV-1 ICP0: A SUMO-Targeted Ubiquitin Ligase

ICP0 is a RING finger E3 ubiquitin ligase that plays a crucial role in HSV-1 replication.[3] It localizes to PML-NBs early in infection and induces their disruption.[4] The primary mechanism by which ICP0 counteracts Sp100 involves the proteasome-dependent degradation of SUMO-modified Sp100 isoforms.[5][6] ICP0 itself contains SUMO-interacting motifs (SIMs) that are thought to facilitate the recognition of SUMOylated substrates like Sp100.[4] By targeting the modified forms of Sp100 for ubiquitination and subsequent degradation, ICP0 effectively dismantles the PML-NBs and alleviates the transcriptional repression of viral genes.[5][6] This process is dependent on the ubiquitin-conjugating enzyme UbcH5a.[7]

hCMV IE1: Direct Interaction and De-SUMOylation

The hCMV IE1 protein also disrupts PML-NBs to promote viral gene expression. Unlike ICP0, IE1's primary mechanism of Sp100 antagonism involves a direct physical interaction.[8] IE1 has been shown to interact with the N-terminal dimerization domain of Sp100A.[8] This interaction leads to the de-SUMOylation of Sp100, although IE1 itself does not possess intrinsic de-SUMOylase activity.[9] The loss of SUMO modification from Sp100 is a prerequisite for its subsequent proteasome-dependent degradation in the later stages of infection.[8][10] The disruption of PML-NBs by IE1 is not solely dependent on its effect on Sp100, as IE1 also directly targets PML.

Quantitative Analysis of Sp100-Viral Protein Interactions

Viral System Experimental Condition Quantitative Effect on Viral Titer/Replication Reference
hCMV (Towne Strain)Sp100 knockdown in human foreskin fibroblasts (HFFs)12-fold increase at 48 hours post-infection[11]
hCMV (Towne Strain)Sp100 knockdown in HFFs5-fold increase at 72 hours post-infection[11]
hCMV (AD169)Sp100 knockdown in HFFs (low MOI)~8-fold higher number of IE1-expressing cells[9]
HSV-1 (Wild-Type)Sp1 depletion in IFN-β-treated fibroblasts6-fold reduction in total viral yields[12]
HSV-1 (ICP0-null mutant)Sp100 knockdown in HFFsIncreased plaque formation and gene expression (qualitative)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between Sp100 and viral proteins.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is adapted for studying protein-protein interactions in virus-infected cells.[6][12][14][15]

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Cell Lysis Buffer without protease inhibitors.

  • Antibodies: Primary antibody against the protein of interest (e.g., anti-ICP0 or anti-IE1), and a non-specific IgG control.

  • Protein A/G Magnetic Beads.

  • Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1M Tris-HCl (pH 8.5).

Procedure:

  • Cell Culture and Infection: Culture cells to 80-90% confluency and infect with the virus of interest at the desired multiplicity of infection (MOI) for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Remove the beads using a magnetic stand.

  • Immunoprecipitation: Add the primary antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer. If using Glycine-HCl, neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (e.g., anti-Sp100).

Proximity Ligation Assay (PLA) for In Situ Visualization of Interactions

This protocol allows for the visualization of protein-protein interactions within fixed cells.[16][17][18][19][20][21][22]

Materials:

  • PLA Probes: Secondary antibodies conjugated to oligonucleotides (PLUS and MINUS).

  • Ligation Solution: Contains ligase and connector oligonucleotides.

  • Amplification Solution: Contains polymerase and fluorescently labeled oligonucleotides.

  • Wash Buffers A and B.

  • Mounting Medium with DAPI.

Procedure:

  • Sample Preparation: Grow cells on coverslips, infect with the virus, and fix with 4% paraformaldehyde. Permeabilize the cells with 0.2% Triton X-100.

  • Blocking: Block non-specific antibody binding using a blocking solution provided with the PLA kit.

  • Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., rabbit anti-Sp100 and mouse anti-ICP0).

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

  • Ligation: Wash the cells and add the Ligation Solution to create a circular DNA template if the proteins are in close proximity (<40 nm).

  • Amplification: Wash the cells and add the Amplification Solution for rolling circle amplification, generating a concatemer of the circular DNA.

  • Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides.

  • Imaging: Mount the coverslips with DAPI-containing mounting medium and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.

In Vitro Ubiquitination Assay for Sp100 by ICP0

This assay reconstitutes the ubiquitination of Sp100 by ICP0 in a cell-free system.[5][23][24]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.

  • Recombinant Proteins: E1 activating enzyme, E2 conjugating enzyme (UbcH5a), recombinant ICP0, and recombinant Sp100.

  • Ubiquitin.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer, E1, UbcH5a, ubiquitin, and Sp100.

  • Initiation: Initiate the reaction by adding ICP0.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Sp100 antibody to detect higher molecular weight ubiquitinated forms of Sp100.

In Vitro SUMOylation/De-SUMOylation Assay for Sp100 and IE1

This assay examines the effect of IE1 on the SUMOylation status of Sp100.[11][16][18][25][26]

Materials:

  • SUMOylation Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP.

  • Recombinant Proteins: SUMO E1 activating enzyme (SAE1/SAE2), SUMO E2 conjugating enzyme (Ubc9), recombinant Sp100, and recombinant IE1.

  • SUMO-1 or SUMO-2.

Procedure:

  • SUMOylation Reaction: In a microcentrifuge tube, combine the SUMOylation Reaction Buffer, E1, E2, SUMO, and Sp100.

  • IE1 Addition: In a parallel reaction, add recombinant IE1 to the mixture.

  • Incubation: Incubate both reactions at 30°C for 1-2 hours.

  • Termination: Stop the reactions by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Sp100 antibody to compare the levels of SUMOylated Sp100 in the presence and absence of IE1.

Visualizing the Molecular Conflict: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and experimental workflows described in this guide.

Sp100_ICP0_Interaction cluster_host Host Cell Nucleus cluster_virus HSV-1 Sp100 Sp100 SUMO SUMO Sp100->SUMO SUMOylation Proteasome Proteasome Sp100->Proteasome Degradation PML_NB PML-NB Sp100->PML_NB Component of PML_NB->Proteasome Disruption ICP0 ICP0 (E3 Ligase) ICP0->Sp100 Targets ICP0->SUMO Recognizes Ub Ubiquitin ICP0->Ub Recruits Ub->Sp100 Ubiquitination

Caption: HSV-1 ICP0 targets SUMOylated Sp100 for ubiquitination and proteasomal degradation, leading to PML-NB disruption.

Sp100_IE1_Interaction cluster_host Host Cell Nucleus cluster_virus hCMV Sp100 Sp100 SUMO SUMO Sp100->SUMO SUMOylation Sp100->SUMO De-SUMOylation Proteasome Proteasome Sp100->Proteasome Degradation (late phase) PML_NB PML-NB Sp100->PML_NB Component of PML_NB->Proteasome Disruption IE1 IE1 IE1->Sp100 Direct Interaction

Caption: hCMV IE1 directly interacts with Sp100, causing its de-SUMOylation and subsequent degradation, leading to PML-NB disruption.

Co_IP_Workflow start Virus-Infected Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with Target Antibody (e.g., anti-ICP0) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute analysis SDS-PAGE & Western Blot (Probe for Sp100) elute->analysis

Caption: A streamlined workflow for Co-Immunoprecipitation to identify Sp100 interaction with viral proteins.

Conclusion and Future Directions

The interactions of Sp100 with HSV-1 ICP0 and hCMV IE1 are prime examples of the intricate molecular arms race between host and pathogen. While both viruses have evolved mechanisms to neutralize this key intrinsic immunity factor, they do so through distinct strategies. A deeper understanding of these interactions, particularly the structural basis of the IE1-Sp100 interaction and the precise substrate recognition motifs for ICP0, will be instrumental in designing targeted antiviral therapies. Future research should focus on obtaining high-resolution structural data and further quantifying the dynamics of these interactions within the cellular context. Such efforts will undoubtedly pave the way for novel therapeutic interventions that can disrupt these critical viral evasion strategies.

References

Sp100 Isoforms and Their Tissue-Specific Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled protein 100 (Sp100) is a crucial component of the Promyelocytic Leukemia (PML) nuclear bodies, subnuclear structures involved in a myriad of cellular processes including transcriptional regulation, apoptosis, and antiviral defense.[1][2] The human SP100 gene undergoes alternative splicing to generate multiple protein isoforms, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most extensively studied.[2][3][4] These isoforms share a common N-terminal region but differ in their C-terminal domains, leading to functional diversity.[3][4] Understanding the tissue-specific expression and signaling pathways of these isoforms is paramount for elucidating their roles in health and disease, and for the development of targeted therapeutics. This guide provides a comprehensive overview of Sp100 isoforms, their expression patterns, and the experimental methodologies to study them.

Sp100 Isoform Domain Architecture

The functional diversity of Sp100 isoforms is largely attributed to their distinct C-terminal domain structures. All major isoforms share an N-terminal region containing a dimerization domain and a PML-NB localization signal.[3]

  • Sp100A: The shortest major isoform, containing the core N-terminal domains.[3]

  • Sp100B, Sp100C, and Sp100HMG: These longer isoforms all possess a SAND domain, which is involved in DNA binding.[3][5]

  • Sp100C: Contains a plant homeodomain (PHD) and a bromodomain, suggesting a role in recognizing histone modifications.[3]

  • Sp100HMG: Features a high mobility group (HMG) box, which is also involved in DNA binding and chromatin remodeling.[1][6]

Quantitative Data Presentation: Sp100 Gene Expression Across Human Tissues

TissueMedian RNA Expression (TPM)Data Source
Spleen150.3GTEx
Lung120.5GTEx
Whole Blood110.2GTEx
Small Intestine (Terminal Ileum)105.8GTEx
Colon (Transverse)98.7GTEx
Ovary85.4GTEx
Adipose (Subcutaneous)80.1GTEx
Esophagus (Mucosa)75.6GTEx
Skin (Sun Exposed)72.3GTEx
Heart (Left Ventricle)65.9GTEx
Liver58.2GTEx
Pancreas55.4GTEx
Brain (Cortex)45.1GTEx
Skeletal Muscle30.7GTEx

TPM: Transcripts Per Million

Qualitative data from UniProt suggests that while the SP100 gene is widely expressed, the Sp100-B isoform shows a more restricted expression pattern, being found primarily in the spleen, tonsil, thymus, and mature B-cell lines.[10]

Signaling Pathways and Molecular Interactions

Sp100 isoforms are implicated in several key signaling pathways, often acting as transcriptional co-regulators. Their diverse domains allow for a range of protein-protein and protein-DNA interactions.

Sp100 and Chromatin Remodeling

Sp100 isoforms, particularly those containing SAND and HMG domains, are involved in chromatin-mediated gene regulation. They can interact with heterochromatin protein 1 (HP1), a key player in the formation of repressive chromatin environments.[1][6] This interaction provides a link between PML nuclear bodies and the chromatin landscape.

Sp100_Chromatin_Interaction Sp100B_C_HMG Sp100B/C/HMG SAND_HMG SAND/HMG Domains Sp100B_C_HMG->SAND_HMG contain HP1 HP1 Sp100B_C_HMG->HP1 interacts with Chromatin Chromatin SAND_HMG->Chromatin binds HP1->Chromatin associates with Gene_Silencing Gene Silencing Chromatin->Gene_Silencing leads to Sp100_NFkB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Cytokines) Sp100 Sp100 Sp100->IKK inhibits NFkB_n NF-κB NFkB_n->Target_Genes activates Sp100_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Target_Genes p53 Target Genes (e.g., p21, PUMA) p53->Target_Genes induces Sp100C Sp100C Sp100C->p53 co-activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Sp100_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Target_Genes Target Gene Expression Sp100B Sp100B STAT_n STAT Dimer Sp100B->STAT_n represses STAT_n->Target_Genes activates IHC_Workflow Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ABC-DAB) Secondary_Ab->Detection Counterstain Counterstaining Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis & Quantification) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection RT_qPCR_Workflow Primer_Design Isoform-Specific Primer Design qPCR qPCR Primer_Design->qPCR RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

References

Sp100 Protein: A Technical Guide on its Dichotomous Role in Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sp100 protein, a key component of the promyelocytic leukemia (PML) nuclear bodies, has emerged as a critical, yet complex, regulator of the immune system. Its functions in both innate and adaptive immunity are often context-dependent, exhibiting both activating and suppressive roles. This technical guide provides a comprehensive overview of the current understanding of Sp100's involvement in these two arms of the immune response. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of key signaling pathways and workflows. This document aims to equip researchers and drug development professionals with the in-depth knowledge required to explore Sp100 as a potential therapeutic target.

Introduction to Sp100 Protein

The Speckled protein 100 (Sp100) is a nuclear protein first identified as an autoantigen in patients with primary biliary cirrhosis. It is a member of the SP family of chromatin-reading proteins, which also includes SP110, SP140, and SP140L. These proteins are characterized by the presence of functional domains that allow them to interact with DNA and modified histones, suggesting a role in transcriptional regulation[1]. Sp100 is constitutively expressed in the nucleus of most human cells and localizes to discrete subnuclear structures known as PML nuclear bodies. Its expression is significantly upregulated by interferons (IFNs), classifying it as an interferon-stimulated gene (ISG) and highlighting its importance in the immune response[2][3].

Sp100 in Innate Immunity: The First Line of Defense

The innate immune system provides a rapid, non-specific response to pathogens. Sp100 plays a significant role in this initial defense, primarily through its function as a viral restriction factor.

Antiviral Activity

Sp100 is a well-established intrinsic host factor that restricts the replication of a variety of DNA viruses[4]. This antiviral activity is mediated through its localization to PML nuclear bodies and its ability to repress viral gene expression. Sp100 can directly bind to viral DNA, often targeting unmethylated CpG motifs, and recruit chromatin-modifying enzymes to establish a repressive heterochromatin state, thereby silencing viral transcription[1][5].

Quantitative Data on Sp100 in Innate Immunity

The following table summarizes key quantitative findings on the role of Sp100 in innate immune responses.

Experimental SystemParameter MeasuredEffect of Sp100 ModulationQuantitative Change
Human fibroblastsViral gene expressionSp100 knockdownIncreased viral gene expression
HEp-2 cellsSp100 mRNA levels after IFN-β treatmentIFN-β treatment13-fold increase
HEp-2 cellsSp100 protein levels after IFN-β treatmentIFN-β treatment8 to 9-fold increase

Table 1: Quantitative Effects of Sp100 in Innate Immunity

Sp100 in Adaptive Immunity: A Tale of Two Signals

The adaptive immune system mounts a highly specific and long-lasting response to pathogens, mediated by T and B lymphocytes. The role of Sp100 in adaptive immunity is more nuanced, with evidence suggesting both activating and inhibitory functions. Sp100 is highly expressed in activated T and B cells, indicating its involvement in adaptive immune responses[6].

T Cell Regulation

Studies using Sp100 knockout mice have revealed a significant role for Sp100 in regulating T cell responses. The absence of Sp100 leads to increased T cell proliferation and enhanced production of the pro-inflammatory cytokine interferon-gamma (IFN-γ). This suggests that Sp100 normally acts as a negative regulator of T cell activation, likely to prevent excessive inflammation and maintain immune homeostasis.

B Cell Regulation

The precise role of Sp100 in B cells is still under investigation. However, its high expression in activated B cells and the presence of autoantibodies against Sp100 in autoimmune diseases like primary biliary cirrhosis suggest its involvement in B cell function and tolerance[7]. Further research is needed to elucidate its specific roles in B cell proliferation, differentiation, and antibody production.

Quantitative Data on Sp100 in Adaptive Immunity

The following table summarizes key quantitative findings on the role of Sp100 in adaptive immune responses.

Experimental SystemParameter MeasuredEffect of Sp100 ModulationQuantitative Change
Sp100 knockout miceT cell proliferationSp100 knockoutIncreased proliferation
Sp100 knockout miceIFN-γ production by T cellsSp100 knockoutIncreased production
Primary biliary cirrhosis patientsAutoantibody presencePresence of anti-Sp100 autoantibodiesFound in a subset of patients

Table 2: Quantitative Effects of Sp100 in Adaptive Immunity

Molecular Mechanisms: Signaling Pathways and Interactions

Sp100 exerts its regulatory functions through interactions with key signaling pathways and transcription factors.

Interferon Signaling Pathway

As an ISG, Sp100 expression is directly induced by the JAK-STAT signaling pathway downstream of interferon receptors. Type I and Type II interferons lead to the activation of STAT transcription factors, which bind to regulatory elements in the Sp100 promoter and drive its transcription. This positive feedback loop amplifies the antiviral state.

IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon Receptor IFN Receptor IFN->Receptor binds JAK JAKs Receptor->JAK activates STAT STATs JAK->STAT phosphorylates pSTAT pSTATs STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes ISRE ISRE STAT_dimer->ISRE binds Sp100_gene Sp100 Gene ISRE->Sp100_gene activates transcription Sp100_protein Sp100 Protein Sp100_gene->Sp100_protein translation

Interferon signaling pathway leading to Sp100 expression.

Interaction with Transcription Factors

Sp100 can directly interact with and modulate the activity of cellular transcription factors. A notable example is its interaction with ETS-1, a transcription factor involved in the differentiation of lymphoid lineages[7]. Sp100 can act as a coactivator for ETS-1, potentiating its transcriptional activity[1][7]. This interaction provides a direct link between Sp100 and the regulation of genes important for adaptive immunity. The involvement of Sp100 with other key lymphocyte transcription factors like PAX5 and BCL6 is an area of active investigation.

Experimental Protocols

To facilitate further research into Sp100, we provide detailed methodologies for key experimental techniques.

Chromatin Immunoprecipitation (ChIP) for Sp100

Objective: To identify the genomic regions bound by Sp100 in lymphocytes.

Methodology:

  • Cell Preparation: Isolate lymphocytes (T or B cells) from peripheral blood or lymphoid tissues.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Sp100.

  • Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-Sp100-DNA complexes.

  • Washing: Perform stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the DNA by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).

ChIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cells Lymphocytes Crosslink Cross-linking Cells->Crosslink Shear Chromatin Shearing Crosslink->Shear IP Immunoprecipitation (anti-Sp100) Shear->IP Capture Bead Capture IP->Capture Wash Washing Capture->Wash Elute Elution & Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Analyze qPCR / Sequencing Purify->Analyze

Workflow for Chromatin Immunoprecipitation of Sp100.

Co-Immunoprecipitation (Co-IP) for Sp100

Objective: To identify proteins that interact with Sp100 in lymphocytes.

Methodology:

  • Cell Lysis: Lyse lymphocytes with a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Sp100 antibody.

  • Immune Complex Capture: Add fresh protein A/G beads to pull down the Sp100-containing protein complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

CoIP_Workflow Lysate Lymphocyte Lysate Preclear Pre-clearing Lysate->Preclear IP Immunoprecipitation (anti-Sp100) Preclear->IP Capture Bead Capture IP->Capture Wash Washing Capture->Wash Elute Elution Wash->Elute Analysis Western Blot / Mass Spectrometry Elute->Analysis

Workflow for Co-Immunoprecipitation of Sp100.

Implications for Drug Development

The dual nature of Sp100's function presents both opportunities and challenges for therapeutic intervention.

  • Enhancing Innate Immunity: Upregulating Sp100 expression or enhancing its antiviral activity could be a strategy to combat viral infections.

  • Modulating Adaptive Immunity: Given its apparent role in dampening T cell responses, inhibiting Sp100 could be beneficial in contexts where a more robust T cell-mediated anti-tumor or antiviral response is desired. Conversely, enhancing Sp100 function might be a therapeutic approach for autoimmune diseases characterized by excessive T cell activation.

Conclusion

Sp100 is a multifaceted protein that sits (B43327) at the crossroads of innate and adaptive immunity. Its well-established role in antiviral defense contrasts with its more complex and seemingly contradictory functions in regulating lymphocyte responses. This guide has provided a detailed overview of the current knowledge, highlighting the quantitative effects of Sp100 and the experimental approaches to its study. A deeper understanding of the molecular switches that govern Sp100's diverse functions will be crucial for harnessing its therapeutic potential. Future research should focus on elucidating its precise roles in B cell biology and its interactions with key signaling networks in both T and B lymphocytes.

References

An In-Depth Technical Guide to the Sp100 Gene Locus on Human Chromosome 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sp100 (Speckled protein 100 kDa) gene, located on the long arm of human chromosome 2 at locus 2q37.1, is a critical component of the nuclear landscape, playing pivotal roles in gene regulation, innate immunity, and tumorigenesis. This technical guide provides a comprehensive overview of the Sp100 gene locus, its expression, function, and the experimental methodologies used to investigate it. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, immunology, and drug development.

Genomic Locus and Gene Structure

The Sp100 gene is part of a larger family of genes known as the SP100 family, which also includes SP110, SP140, and SP140L, all clustered at the 2q37.1 locus. This region of chromosome 2 is significant due to its association with various diseases, including certain cancers and autoimmune conditions.

Genomic Coordinates (GRCh38): Chromosome 2: 230,415,942-230,545,606 forward strand.[1]

The Sp100 gene itself is structurally complex, featuring multiple exons that give rise to various alternatively spliced transcripts. This alternative splicing results in the production of several protein isoforms, each with potentially distinct functions. The major isoforms include Sp100A, Sp100B, Sp100C, and Sp100-HMG, which differ in their C-terminal domains and, consequently, in their interactions and regulatory activities.[2]

Quantitative Data Summary

Sp100 Gene Expression Across Human Tissues (GTEx Portal)

The Genotype-Tissue Expression (GTEx) project provides valuable insights into gene expression across a wide range of human tissues. The following table summarizes the median gene expression of Sp100 in Transcripts Per Million (TPM).

TissueMedian TPM
Adipose - Subcutaneous15.6
Adipose - Visceral (Omentum)13.9
Adrenal Gland25.1
Artery - Aorta18.2
Artery - Coronary14.5
Artery - Tibial22.9
Brain - Cerebellum8.9
Brain - Cortex9.8
Breast - Mammary Tissue12.1
Cells - EBV-transformed lymphocytes45.3
Cells - Transformed fibroblasts28.7
Colon - Sigmoid13.7
Colon - Transverse15.2
Esophagus - Mucosa18.9
Heart - Atrial Appendage11.5
Heart - Left Ventricle10.8
Kidney - Cortex14.7
Liver9.5
Lung24.8
Muscle - Skeletal9.2
Nerve - Tibial19.4
Ovary21.3
Pancreas12.9
Pituitary15.8
Prostate16.1
Skin - Not Sun Exposed (Suprapubic)18.7
Skin - Sun Exposed (Lower Leg)23.4
Small Intestine - Terminal Ileum17.6
Spleen38.9
Stomach14.3
Testis11.9
Thyroid20.1
Uterus17.8
Vagina20.5
Whole Blood29.6

Data retrieved from the GTEx Portal on December 20, 2025. TPM values are a normalized measure of gene expression.

Sp100 in Disease: Quantitative Associations
DiseaseAssociationQuantitative ValueReference
Primary Biliary CholangitisGenetic predisposition to anti-Sp100 autoantibodiesSNP rs492899: Odds Ratio = 2.90[3]
Primary Biliary CholangitisGenetic predisposition to anti-Sp100 autoantibodiesSNP rs1794280: Odds Ratio = 3.89[3]
GliomaHigh expression associated with poorer outcomes-[4]
Breast CancerHigh expression correlated with better prognosis-[4]
Lung CancerHigh expression correlated with better prognosis-[4]

Signaling Pathways Involving Sp100

Sp100 is a key player in several crucial cellular signaling pathways, most notably the interferon signaling pathway. It also has emerging roles in the regulation of apoptosis.

Interferon Signaling Pathway

Sp100 is an interferon-stimulated gene (ISG), and its expression is upregulated in response to both type I and type II interferons.[5] Upon induction, Sp100 localizes to subnuclear structures called PML nuclear bodies (PML-NBs) and contributes to the antiviral state of the cell.

Interferon_Signaling_Pathway Interferon Interferon (α, β, γ) IFN_Receptor Interferon Receptor Interferon->IFN_Receptor Binds JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to Sp100_Gene Sp100 Gene ISRE->Sp100_Gene Promotes transcription of Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA Transcription Sp100_Protein Sp100 Protein Sp100_mRNA->Sp100_Protein Translation PML_NBs PML Nuclear Bodies Sp100_Protein->PML_NBs Localizes to Antiviral_State Antiviral State PML_NBs->Antiviral_State Contributes to

Interferon signaling leading to Sp100 expression.
Putative Role in Apoptosis

While the precise role of Sp100 in apoptosis is still under investigation, evidence suggests its involvement, potentially through interactions with key apoptosis regulators like the p53 tumor suppressor protein. Sp100 can act as a coactivator for p53-mediated gene expression, which includes pro-apoptotic genes.[6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNFα) Death_Receptor Death Receptor Death_Ligand->Death_Receptor FADD_TRADD FADD/TRADD Death_Receptor->FADD_TRADD Caspase8 Caspase-8 FADD_TRADD->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress p53 p53 Cellular_Stress->p53 Bcl2_family Bcl-2 Family (Bax/Bak) p53->Bcl2_family Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Executioner_Caspases Sp100 Sp100 Sp100->p53 Co-activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Overview of apoptosis pathways with putative Sp100 involvement.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP-seq) for Sp100

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of Sp100.

ChIP_seq_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Cell_Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (Anti-Sp100 Antibody) Cell_Lysis->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution 5. Elution & Reverse Cross-linking Washing->Elution DNA_Purification 6. DNA Purification Elution->DNA_Purification Library_Prep 7. Library Preparation DNA_Purification->Library_Prep Sequencing 8. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis Sequencing->Data_Analysis

General workflow for Sp100 ChIP-seq.

Detailed Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a ChIP-validated anti-Sp100 antibody (typically 2-5 µg per 10 µg of chromatin DNA) overnight at 4°C with rotation.[7][8][9] A non-specific IgG should be used as a negative control.

  • Washing: Capture the antibody-chromatin complexes with Protein A/G magnetic beads. Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C in the presence of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the human genome and perform peak calling to identify Sp100 binding sites.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Sp100 Expression

This protocol describes the quantification of Sp100 mRNA expression levels.

Detailed Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for Sp100, and a SYBR Green master mix.

    • Human Sp100 Primer Sequences:

      • Forward: 5'-GGAGAAGAGCTTCAGGAAACCTG-3'

      • Reverse: 5'-GGCTTCTTGGCACACCTTTTGG-3'

    • Perform qPCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for Sp100 and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of Sp100 using the ΔΔCt method.

Western Blotting for Sp100 Protein

This protocol details the detection and quantification of Sp100 protein levels.

Detailed Methodology:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Sp100. Recommended dilutions vary by antibody, for example:

    • Rabbit polyclonal: 1:500 - 1:2000 dilution.[10]

    • Rabbit polyclonal: 0.15 mg/mL.[3]

    • Rabbit polyclonal: 0.04-0.4 µg/ml.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

The Sp100 gene locus on human chromosome 2 is a dynamic and functionally significant region of the genome. As a key component of PML nuclear bodies and an interferon-stimulated gene, Sp100 plays a crucial role in the innate immune response and the regulation of gene expression. Its dysregulation has been implicated in various diseases, highlighting its potential as a therapeutic target and a prognostic biomarker. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of Sp100 and its role in health and disease. Further research is warranted to fully elucidate the specific molecular mechanisms by which Sp100 isoforms exert their diverse functions and to explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Sp100 Immunoprecipitation to Identify Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The Sp100 protein is a primary component of the Promyelocytic Leukemia (PML) nuclear bodies, which are dynamic subnuclear structures implicated in a variety of cellular processes, including transcriptional regulation, DNA repair, and antiviral defense. Understanding the protein-protein interaction network of Sp100 is crucial for elucidating its functions in both normal cellular physiology and disease. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify interacting proteins from cell lysates. This document provides a detailed protocol for the immunoprecipitation of endogenous Sp100 to identify its binding partners.

Key Principles of Sp100 Co-Immunoprecipitation:

Co-immunoprecipitation relies on the specificity of an antibody to isolate the target protein, in this case, Sp100, from a complex mixture of cellular proteins. If Sp100 is interacting with other proteins at the time of cell lysis, these binding partners will be "co-precipitated" along with Sp100. The entire complex is then captured on antibody-binding beads, washed to remove non-specific proteins, and eluted for subsequent analysis by methods such as Western blotting or mass spectrometry. Given that Sp100 is a nuclear protein and a component of the distinct PML nuclear bodies, the choice of lysis buffer and extraction procedure is critical to preserve these interactions.

Experimental Protocols

I. Preparation of Nuclear Extracts

This protocol is optimized for the extraction of nuclear proteins while maintaining the integrity of protein complexes.

Reagents and Buffers:

Reagent/BufferCompositionStorage
PBS (Phosphate-Buffered Saline) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.44°C
Hypotonic Lysis Buffer 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl2, 10 mM KCl4°C
Nuclear Extraction Buffer 20 mM HEPES-KOH (pH 7.9), 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) Glycerol-20°C
Protease Inhibitor Cocktail Commercially available (e.g., cOmplete™ Protease Inhibitor Cocktail)-20°C
Phosphatase Inhibitor Cocktail Commercially available (e.g., PhosSTOP™)4°C
DTT (Dithiothreitol) 1 M stock solution in water-20°C

Procedure:

  • Cell Harvest: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 5 packed cell volumes (PCV) of ice-cold Hypotonic Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors and 1 mM DTT.

  • Incubation: Incubate the cell suspension on ice for 15 minutes to allow cells to swell.

  • Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice. Monitor cell lysis under a microscope.

  • Nuclear Pellet Collection: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei.

  • Nuclear Lysis: Resuspend the nuclear pellet in 2/3 PCV of ice-cold Nuclear Extraction Buffer supplemented with freshly added protease and phosphatase inhibitors and 1 mM DTT.

  • Nuclear Protein Extraction: Incubate on a rocking platform for 30 minutes at 4°C.

  • Clarification of Nuclear Lysate: Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which is the nuclear extract. Determine the protein concentration using a Bradford or BCA protein assay.

II. Sp100 Co-Immunoprecipitation

Reagents and Buffers:

Reagent/BufferCompositionStorage
IP Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate4°C
IP Wash Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-404°C
Elution Buffer 100 mM Glycine-HCl, pH 2.5 or 2x Laemmli Sample BufferRoom Temperature
Neutralization Buffer 1 M Tris-HCl, pH 8.5Room Temperature
Anti-Sp100 Antibody Validated for immunoprecipitation (e.g., Mouse monoclonal or Rabbit polyclonal)4°C or -20°C
Control IgG Isotype-matched IgG from the same host species as the anti-Sp100 antibody4°C or -20°C
Protein A/G Beads Agarose or magnetic beads4°C

Quantitative Parameters:

ParameterRecommended Amount/ConcentrationNotes
Nuclear Extract Protein 500 µg - 1 mgThe optimal amount may vary depending on Sp100 expression levels.
Anti-Sp100 Antibody 1-5 µgTitrate to determine the optimal concentration.
Control IgG Same amount as the anti-Sp100 antibodyEssential for assessing non-specific binding.
Protein A/G Beads 20-30 µL of slurryThe amount may need to be optimized based on the bead type.

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 500 µg - 1 mg of nuclear extract, add 20 µL of Protein A/G bead slurry.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add 1-5 µg of anti-Sp100 antibody to the pre-cleared nuclear extract.

    • As a negative control, add an equivalent amount of isotype-matched control IgG to a separate tube of pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 20-30 µL of Protein A/G bead slurry to each tube.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Western Blot Analysis: Resuspend the beads in 20-40 µL of 2x Laemmli Sample Buffer and boil for 5-10 minutes at 95-100°C. The supernatant is ready for SDS-PAGE.

    • For Mass Spectrometry Analysis: Elute the protein complexes by adding 50 µL of Elution Buffer (100 mM Glycine-HCl, pH 2.5). Incubate for 5 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the supernatant with 5 µL of Neutralization Buffer.

III. Western Blot Analysis
  • SDS-PAGE: Separate the eluted proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the suspected interacting protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Sp100_IP_Workflow start Start: Cell Culture harvest Cell Harvest & Lysis start->harvest nuclear_extraction Nuclear Extraction harvest->nuclear_extraction preclear Pre-clearing Lysate (with Protein A/G beads) nuclear_extraction->preclear ip_ab Immunoprecipitation (add anti-Sp100 Ab) preclear->ip_ab ip_beads Immune Complex Capture (add Protein A/G beads) ip_ab->ip_beads wash Wash Beads (3x) ip_beads->wash elute Elution wash->elute analysis Downstream Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Experimental workflow for Sp100 co-immunoprecipitation.

Sp100_Interaction_Pathway cluster_PML_NB Within PML Nuclear Body Sp100 Sp100 PML PML Sp100->PML interacts with HP1 HP1 family proteins (e.g., HP1α, HP1β, HP1γ) Sp100->HP1 interacts with Daxx Daxx Sp100->Daxx co-localizes with SUMO SUMOylation Sp100->SUMO is modified by Transcription Transcriptional Regulation Sp100->Transcription Antiviral Antiviral Response PML->Antiviral Chromatin Chromatin Regulation HP1->Chromatin Daxx->Transcription SUMO->PML PML_NB PML Nuclear Body

Caption: Sp100 protein interaction network within PML nuclear bodies.

Application Notes and Protocols for Sp100 ChIP-seq and Target Gene Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled Protein 100 (Sp100) is a nuclear protein and a primary component of the Promyelocytic Leukemia (PML) nuclear bodies.[1] It plays a crucial role in a variety of cellular processes, including transcriptional regulation, chromatin organization, and the intrinsic antiviral defense.[2] Sp100 has been identified as a transcriptional coactivator and corepressor, modulating the activity of transcription factors such as ETS-1 and p53 to regulate the expression of target genes involved in angiogenesis, cell proliferation, and apoptosis.[3] Given its multifaceted role in gene regulation and its implication in diseases like cancer and autoimmune disorders, identifying the direct genomic targets of Sp100 is of significant interest for both basic research and therapeutic development.[4]

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map the genome-wide binding sites of DNA-associated proteins like Sp100.[5] This document provides a detailed protocol for performing Sp100 ChIP-seq to identify its target genes, along with guidelines for data analysis and visualization of relevant cellular pathways.

Sp100 Signaling and Transcriptional Regulation

Sp100 is involved in complex signaling networks, primarily through its interactions with other proteins within the PML nuclear bodies and its ability to modulate chromatin structure. It can influence gene expression by recruiting chromatin-modifying enzymes and interacting with transcription factors. For instance, Sp100 can suppress pathways like NF-κB, RAS, and MYC to control cell proliferation.[3]

Below is a diagram illustrating the key interactions and regulatory functions of Sp100.

Sp100_Signaling_Pathway cluster_nucleus Nucleus cluster_pml_nb PML Nuclear Body cluster_cellular_processes Cellular Processes Sp100 Sp100 PML PML Sp100->PML Interaction DAXX DAXX Sp100->DAXX Interaction HP1 HP1 Sp100->HP1 Recruitment ETS1 ETS1 Sp100->ETS1 Co-activation/ Co-repression p53 p53 Sp100->p53 Co-activation Chromatin Chromatin HP1->Chromatin Heterochromatin Formation TargetGenes TargetGenes ETS1->TargetGenes Transcriptional Regulation p53->TargetGenes Transcriptional Regulation Chromatin->TargetGenes Accessibility Apoptosis Apoptosis TargetGenes->Apoptosis CellCycle CellCycle TargetGenes->CellCycle Angiogenesis Angiogenesis TargetGenes->Angiogenesis AntiviralResponse AntiviralResponse TargetGenes->AntiviralResponse

Sp100 interaction and regulatory network.

Sp100 ChIP-seq Experimental Protocol

This protocol is a generalized procedure for nuclear proteins and should be optimized for Sp100 in your specific cellular context.

I. Cell Culture and Cross-linking

Proper cell culture and efficient cross-linking are critical for preserving the in vivo protein-DNA interactions.

ParameterRecommendation
Cell Type HeLa, U2OS, or other cell lines with detectable Sp100 expression.
Cell Number 1 x 107 to 5 x 107 cells per ChIP reaction.
Cross-linking Agent 1% Formaldehyde (B43269) (final concentration).
Cross-linking Time 10 minutes at room temperature with gentle rotation.
Quenching 125 mM Glycine (B1666218) (final concentration) for 5 minutes at room temperature.

Protocol:

  • Culture cells to 80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Wash cells twice with ice-cold PBS.

II. Cell Lysis and Chromatin Shearing

This step aims to isolate the nuclei and fragment the chromatin to a suitable size for immunoprecipitation.

ParameterRecommendation
Lysis Buffers Use a two-step lysis procedure (cell lysis buffer followed by nuclear lysis buffer).
Chromatin Shearing Sonication is recommended for transcription factors.
Fragment Size 200-600 bp.
Sonication Cycles Titrate sonication conditions (e.g., 10-30 cycles of 30 seconds ON/30 seconds OFF).

Protocol:

  • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Isolate nuclei by centrifugation.

  • Resuspend the nuclear pellet in nuclear lysis buffer.

  • Shear chromatin by sonication to an average size of 200-600 bp. Optimization of sonication conditions is crucial.

  • Verify chromatin fragmentation by running an aliquot on an agarose (B213101) gel.

III. Immunoprecipitation

The selection of a high-quality, ChIP-validated antibody is paramount for a successful experiment.

ParameterRecommendation
Antibody Use a ChIP-grade polyclonal or monoclonal antibody specific to Sp100.
Antibody Amount 2-10 µg per ChIP reaction (titration is recommended).
Beads Protein A/G magnetic beads.
Incubation Overnight at 4°C with rotation.
Washes Perform stringent washes with low salt, high salt, and LiCl wash buffers.

Protocol:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin with the Sp100 antibody (or IgG control) overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

IV. Elution, Reverse Cross-linking, and DNA Purification

This final stage recovers the DNA for subsequent library preparation and sequencing.

ParameterRecommendation
Elution Buffer SDS-based elution buffer.
Reverse Cross-linking Incubate at 65°C for at least 6 hours in the presence of high salt.
DNA Purification Use a column-based DNA purification kit or phenol:chloroform extraction.

Protocol:

  • Elute the chromatin from the beads.

  • Reverse the formaldehyde cross-links by incubating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a suitable method.

ChIP-seq Data Analysis Workflow

The following workflow outlines the key steps for analyzing Sp100 ChIP-seq data to identify target genes.

ChIP_Seq_Workflow raw_reads 1. Raw Sequencing Reads (.fastq) qc 2. Quality Control (FastQC) raw_reads->qc alignment 3. Alignment to Reference Genome (e.g., Bowtie2, BWA) qc->alignment peak_calling 4. Peak Calling (e.g., MACS2) alignment->peak_calling peak_annotation 5. Peak Annotation (e.g., HOMER, ChIPseeker) peak_calling->peak_annotation motif_analysis 6. Motif Analysis (e.g., MEME-ChIP) peak_calling->motif_analysis gene_ontology 7. Gene Ontology & Pathway Analysis (e.g., DAVID, Metascape) peak_annotation->gene_ontology target_validation 8. Target Gene Validation (e.g., qPCR, Luciferase Assay) peak_annotation->target_validation

Sp100 ChIP-seq data analysis workflow.

Data Presentation:

Analysis StepKey Metrics and Outputs
Quality Control Per base sequence quality, sequence duplication levels, GC content.
Alignment Percentage of uniquely mapped reads.
Peak Calling Number of significant peaks, peak scores (p-value, q-value).
Peak Annotation Distribution of peaks relative to genomic features (promoters, enhancers, etc.).
Motif Analysis Enriched DNA sequence motifs within Sp100 binding sites.
Gene Ontology Biological processes, molecular functions, and cellular components associated with target genes.

Conclusion

This document provides a comprehensive guide for the identification of Sp100 target genes using ChIP-seq. The provided experimental protocol, while requiring optimization, offers a solid foundation for researchers. Successful execution of this protocol, coupled with a rigorous bioinformatic analysis, will enable the elucidation of the direct genomic targets of Sp100, providing valuable insights into its role in gene regulation and its potential as a therapeutic target.

References

Application Notes and Protocols for Sp100 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunofluorescent staining and analysis of the Sp100 protein, a key component of the PML nuclear bodies. The protocols and information are intended to assist researchers in visualizing the subcellular localization of Sp100 and understanding its role in cellular processes such as transcriptional regulation, antiviral responses, and tumorigenesis.

Introduction to Sp100

The Sp100 nuclear antigen is a protein predominantly found in the nucleus of mammalian cells, where it is a major constituent of the Promyelocytic Leukemia (PML) nuclear bodies, also known as nuclear dots (NDs).[1][2] These dynamic subnuclear structures are involved in a variety of cellular functions, including the regulation of gene expression, response to viral infections, and tumor suppression.[3][4] The expression of Sp100 is stimulated by interferons, which leads to an increase in the size and number of PML nuclear bodies, highlighting its role in the innate immune response.[2][3] Different splice variants of Sp100 exist, and they can exhibit distinct localization patterns within the nucleus.[5] Immunofluorescence is a powerful technique to study the subcellular localization of Sp100 and its recruitment to PML nuclear bodies under various experimental conditions.

Data Presentation: Quantitative Analysis of Sp100 Nuclear Bodies

Interferon (IFN) treatment has been shown to significantly increase the expression of Sp100, leading to a corresponding increase in the number and size of Sp100-containing nuclear bodies.[2][3] While many studies describe this phenomenon qualitatively, precise quantitative data can be essential for robust analysis. The following table summarizes representative quantitative data on the effect of IFN-β treatment on Sp100 protein levels.

Treatment ConditionParameter MeasuredResultReference
Untreated HEp-2 CellsRelative Sp100 Protein Amount1-fold (baseline)[3]
IFN-β Treated HEp-2 Cells (1000 IU/ml, 18h)Relative Sp100 Protein Amount8 to 9-fold increase[3]
Untreated HEp-2 CellsSp100-specific mRNA LevelBaseline[3]
IFN-β Treated HEp-2 Cells (10h)Sp100-specific mRNA Level13-fold increase[3]

Experimental Protocols

Detailed Protocol for Sp100 Immunofluorescence Staining in Adherent Cells (e.g., HeLa or HEp-2 cells)

This protocol provides a step-by-step guide for the immunofluorescent staining of Sp100 in cultured adherent cells.

Materials and Reagents:

  • Cell Culture: HeLa or HEp-2 cells, appropriate cell culture medium, sterile glass coverslips, 6-well plates.

  • Fixation: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • Permeabilization: 0.2% Triton X-100 in PBS.

  • Blocking: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS.

  • Primary Antibody: Rabbit anti-Sp100 polyclonal antibody (or a validated monoclonal antibody). Recommended dilution: 1:200 - 1:1000 (user should optimize).

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488). Recommended dilution: 1:500 - 1:1000.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Antifade mounting medium.

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

    • (Optional) For studying the effects of interferon, treat the cells with IFN-β (e.g., 1000 IU/ml) for 18-24 hours before fixation.

  • Fixation:

    • Carefully aspirate the culture medium from the wells.

    • Gently wash the cells twice with PBS.

    • Add 1 ml of 4% PFA in PBS to each well to fix the cells.

    • Incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 ml of 0.2% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 ml of blocking solution (5% Normal Goat Serum in PBS) to each well.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Sp100 antibody to the desired concentration in the blocking solution.

    • Aspirate the blocking solution from the wells.

    • Add the diluted primary antibody to the coverslips, ensuring they are fully covered.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Add the diluted secondary antibody to the coverslips.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly dip the coverslips in distilled water to remove salt crystals.

    • Wick away excess water from the edge of the coverslip with a kimwipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Allow the mounting medium to cure according to the manufacturer's instructions.

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain. Sp100 will appear as distinct nuclear dots.

Visualizations

Experimental Workflow for Sp100 Immunofluorescence

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Analysis seed Seed Cells on Coverslips culture Culture Cells (24-48h) seed->culture treat Optional: Interferon Treatment culture->treat fix Fixation (4% PFA) treat->fix perm Permeabilization (0.2% Triton X-100) fix->perm block Blocking (5% Normal Goat Serum) perm->block primary Primary Antibody (anti-Sp100) block->primary secondary Secondary Antibody (Fluorophore-conjugated) primary->secondary counterstain Nuclear Counterstain (DAPI) secondary->counterstain mount Mount Coverslips counterstain->mount image Fluorescence Microscopy mount->image quantify Image Analysis & Quantification image->quantify

Caption: Experimental workflow for Sp100 immunofluorescence staining.

Sp100 in the p53 Activation Pathway

G DNA_damage DNA Damage HIPK2_inactive HIPK2 (inactive) DNA_damage->HIPK2_inactive activates HIPK2_active HIPK2 (active) HIPK2_inactive->HIPK2_active p53 p53 HIPK2_active->p53 phosphorylates p53_active p53 (active, phosphorylated) p53->p53_active Sp100 Sp100 Sp100->p53_active co-activates Gene_Expression Target Gene Expression (e.g., p21) p53_active->Gene_Expression promotes Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Role of Sp100 as a coactivator in the HIPK2-p53 signaling pathway.

References

Application Notes and Protocols for Sp100 siRNA Knockdown in Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled Protein 100 (Sp100) is a nuclear protein and a major component of the Promyelocytic Leukemia (PML) nuclear bodies. It is implicated in a wide array of cellular processes, including transcriptional regulation, chromatin organization, apoptosis, and innate immunity.[1][2] Sp100 has been identified as a tumor suppressor, and its expression levels are often altered in various cancers.[2][3] Functional analysis of Sp100 is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies. Small interfering RNA (siRNA)-mediated knockdown is a powerful tool to specifically silence Sp100 expression, enabling the investigation of its functional consequences.

These application notes provide detailed protocols for the knockdown of Sp100 using siRNA and subsequent functional analyses, including the assessment of cell viability, apoptosis, and the impact on key signaling pathways.

Data Presentation

Table 1: Quantitative Effects of Sp100 siRNA Knockdown on Viral Replication
VirusCell LineKnockdown EffectFold ChangeReference
Human Cytomegalovirus (HCMV)Human Foreskin Fibroblasts (HFFs)Increased number of infected cells~8-fold[4]
Human Papillomavirus (HPV) 18Primary Human Keratinocytes (HFKs)Increased viral replication~2-fold[5]
Human Papillomavirus (HPV) 18Primary Human Keratinocytes (HFKs)Increased viral transcription~1.5-fold[5]
Table 2: Illustrative Quantitative Data from Functional Assays Following Sp100 Knockdown
AssayCell LineParameter MeasuredControl siRNASp100 siRNAFold Change (Illustrative)
Cell Viability (MTT Assay)HeLaAbsorbance at 570 nm1.250.950.76
Apoptosis (Annexin V-FITC/PI Staining)HeLaPercentage of Apoptotic Cells5%25%5.0
NF-κB Reporter AssayHEK293TRelative Luciferase Units (RLU)1002502.5
p53 Target Gene Expression (qPCR)MCF-7p21 mRNA levels (relative)1.02.52.5
STAT1 Phosphorylation (Western Blot)A549p-STAT1/total STAT1 ratio1.00.40.4

Note: The data in Table 2 is illustrative and intended to represent potential outcomes of the described experiments. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Sp100 siRNA Transfection

This protocol outlines the transient transfection of HeLa cells with siRNA targeting Sp100.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Validated siRNA targeting human Sp100 (e.g., commercially available pre-designed siRNA)

  • Negative control siRNA (scrambled sequence)

  • 6-well tissue culture plates

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM. Ensure cells are 70-80% confluent at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute 30 pmol of Sp100 siRNA or negative control siRNA in 150 µL of Opti-MEM™. Mix gently.

  • Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 300 µL of siRNA-lipid complexes dropwise to each well containing the HeLa cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with functional assays or validation of knockdown.

Protocol 2: Validation of Sp100 Knockdown

A. Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for human Sp100 (Forward and Reverse)

  • qPCR primers for a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 48 hours post-transfection, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix as follows: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • qPCR Program: Run the qPCR using a standard cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of Sp100 mRNA, normalized to the housekeeping gene.

B. Western Blotting

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against Sp100

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-Sp100 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate (5,000 cells/well) as described in Protocol 1 (adjust volumes accordingly).

  • MTT Addition: At 48 or 72 hours post-transfection, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control siRNA-treated cells.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Transfection: Transfect cells in a 6-well plate as described in Protocol 1.

  • Cell Harvesting: At 48 hours post-transfection, harvest the cells by trypsinization.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Sp100_Signaling_Pathway Interferons Interferons (IFNs) IFN_Receptor IFN Receptor Interferons->IFN_Receptor JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT Sp100_Gene Sp100 Gene JAK_STAT->Sp100_Gene Upregulation Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein PML_NBs PML Nuclear Bodies Sp100_Protein->PML_NBs Localization HP1 HP1 Sp100_Protein->HP1 Interaction Transcriptional_Repression Transcriptional Repression Sp100_Protein->Transcriptional_Repression p53 p53 Sp100_Protein->p53 Co-activation NFkB NF-κB Sp100_Protein->NFkB Modulation Chromatin Chromatin HP1->Chromatin p53_Targets p53 Target Genes (e.g., p21) p53->p53_Targets Apoptosis_Senescence Apoptosis / Senescence p53_Targets->Apoptosis_Senescence Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes

Caption: Sp100 Signaling Pathway Overview.

Experimental_Workflow Start Start: Seed Cells Transfection siRNA Transfection (Sp100 vs. Control) Start->Transfection Incubation Incubation (48-72 hours) Transfection->Incubation Validation Validation of Knockdown Incubation->Validation Functional_Analysis Functional Analysis Incubation->Functional_Analysis qPCR qPCR (mRNA levels) Validation->qPCR Western Western Blot (Protein levels) Validation->Western Data_Analysis Data Analysis & Interpretation Validation->Data_Analysis Viability Cell Viability Assay (MTT) Functional_Analysis->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Functional_Analysis->Apoptosis Signaling Signaling Pathway Analysis Functional_Analysis->Signaling Functional_Analysis->Data_Analysis

Caption: Experimental Workflow for Sp100 Knockdown.

Logical_Relationship Sp100_KD Sp100 Knockdown Increased_Proliferation Increased Cell Proliferation Sp100_KD->Increased_Proliferation leads to Decreased_Apoptosis Decreased Apoptosis Sp100_KD->Decreased_Apoptosis leads to Altered_Gene_Expression Altered Gene Expression Sp100_KD->Altered_Gene_Expression leads to Tumor_Progression Potential for Tumor Progression Increased_Proliferation->Tumor_Progression Decreased_Apoptosis->Tumor_Progression Altered_Gene_Expression->Tumor_Progression

Caption: Logical Flow of Sp100 Knockdown Effects.

References

Application Notes and Protocols for Recombinant Sp100 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sp100 protein is a major constituent of the PML nuclear bodies (PML-NBs) and plays a significant role in a variety of cellular processes, including transcriptional regulation, apoptosis, and innate immunity.[1] Its involvement in tumorigenesis and as a restriction factor for viral infections makes it a protein of considerable interest for research and therapeutic development.[2][3] The expression of Sp100 is notably upregulated by interferons.[1][4] This document provides detailed protocols for the expression and purification of recombinant Sp100 protein for research purposes.

The protocols outlined below describe the expression of His-tagged Sp100 in Escherichia coli and a multi-step purification strategy to obtain high-purity protein. While insect cell expression systems are also a viable option, this guide will focus on the more common and cost-effective bacterial expression system.

Data Presentation

Table 1: Summary of Expected Yield and Purity of Recombinant Sp100
Expression SystemPurification MethodTypical Yield (mg/L of culture)Purity (%)
E. coli (BL21(DE3))Ni-NTA Affinity Chromatography5 - 15>85
E. coli (BL21(DE3))Affinity + Ion Exchange + Size Exclusion2 - 8>95

Note: The data presented are representative values based on typical yields for recombinant proteins expressed in E. coli and should be considered as a general guideline. Actual yields and purity may vary depending on the specific Sp100 isoform, codon optimization, and experimental conditions.

Experimental Protocols

Cloning of Sp100 into an Expression Vector

This protocol describes the cloning of the human Sp100A isoform into a pET series expression vector (e.g., pET28a) for expression in E. coli with an N-terminal His-tag.

Materials:

  • Human Sp100A cDNA

  • pET28a vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • Plasmid purification kit

Protocol:

  • Amplify the Sp100A coding sequence from the cDNA template using PCR with primers containing NdeI and XhoI restriction sites.

  • Digest both the PCR product and the pET28a vector with NdeI and XhoI restriction enzymes.

  • Purify the digested PCR product and vector.

  • Ligate the digested Sp100A insert into the pET28a vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent DH5α E. coli cells.

  • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Select individual colonies and grow them in liquid LB medium with kanamycin.

  • Isolate the plasmid DNA and verify the correct insertion of the Sp100A gene by restriction digestion and DNA sequencing.

Expression of Recombinant Sp100 in E. coli

Materials:

  • pET28a-Sp100A plasmid

  • BL21(DE3) competent E. coli

  • LB medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the pET28a-Sp100A plasmid into competent BL21(DE3) E. coli cells.

  • Plate on LB agar with kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium containing kanamycin with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Sp100

This protocol describes a three-step purification process involving affinity, ion-exchange, and size-exclusion chromatography.

3.1. Cell Lysis and Affinity Chromatography (Native Conditions)

Materials:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose (B213101) resin

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

Protocol:

  • Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.

  • Add lysozyme to a final concentration of 1 mg/mL, DNase I to 10 µg/mL, and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Load the cleared lysate onto the equilibrated column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged Sp100 protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

3.2. Ion-Exchange Chromatography (Anion Exchange)

Materials:

  • IEX Buffer A: 20 mM Tris-HCl, pH 8.0

  • IEX Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Q Sepharose column (or similar anion exchange resin)

Protocol:

  • Pool the fractions containing Sp100 from the affinity chromatography step and dialyze against IEX Buffer A overnight at 4°C.

  • Equilibrate the anion exchange column with IEX Buffer A.

  • Load the dialyzed protein sample onto the column.

  • Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 20 column volumes.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing pure Sp100.

3.3. Size-Exclusion Chromatography (Gel Filtration)

Materials:

  • SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Superdex 200 column (or similar size-exclusion resin)

Protocol:

  • Pool the pure fractions from the ion-exchange chromatography step and concentrate them to a suitable volume (e.g., 1-2 mL).

  • Equilibrate the size-exclusion column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure, monomeric Sp100.

  • Determine the protein concentration, aliquot, and store at -80°C.

Mandatory Visualizations

Sp100 Signaling and Functional Interactions

Sp100_Signaling_Pathway cluster_stimuli External Stimuli cluster_cellular_response Cellular Response Interferon Interferon (α, β, γ) Sp100_Gene Sp100 Gene Interferon->Sp100_Gene Upregulates Expression Viral_Infection Viral Infection Viral_Infection->Sp100_Gene Modulates Expression Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein Expresses PML_NBs PML Nuclear Bodies Sp100_Protein->PML_NBs Localizes to Transcriptional_Regulation Transcriptional Regulation PML_NBs->Transcriptional_Regulation Apoptosis Apoptosis PML_NBs->Apoptosis Innate_Immunity Innate Immunity (Antiviral Response) PML_NBs->Innate_Immunity Recombinant_Sp100_Purification_Workflow cluster_expression Expression cluster_purification Purification Cloning 1. Cloning (Sp100 in pET Vector) Transformation 2. Transformation (BL21(DE3) E. coli) Cloning->Transformation Induction 3. Induction (IPTG) Transformation->Induction Harvest 4. Cell Harvest Induction->Harvest Lysis 5. Cell Lysis (Sonication) Harvest->Lysis Affinity_Chromo 6. Affinity Chromatography (Ni-NTA) Lysis->Affinity_Chromo IEX_Chromo 7. Ion-Exchange Chromatography Affinity_Chromo->IEX_Chromo SEC_Chromo 8. Size-Exclusion Chromatography IEX_Chromo->SEC_Chromo Pure_Protein Pure Sp100 Protein SEC_Chromo->Pure_Protein

References

Methods for Studying Sp100 Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the protein-protein interactions of the Speckled 100 kDa (Sp100) protein, a key component of the Promyelocytic Leukemia (PML) nuclear bodies. Understanding these interactions is crucial for elucidating the role of Sp100 in various cellular processes, including transcriptional regulation, chromatin organization, and antiviral defense.

Introduction to Sp100 and its Interactions

Sp100 is a nuclear protein that localizes to PML nuclear bodies and is involved in diverse cellular functions. Its interactions with other proteins are critical for its localization and activity. Key interaction partners include:

  • Heterochromatin Protein 1 (HP1): Sp100 interacts with members of the HP1 family (HP1α, HP1β, and HP1γ), linking PML nuclear bodies to chromatin. This interaction is thought to play a role in transcriptional regulation.[1][2]

  • Promyelocytic Leukemia Protein (PML): As a major constituent of PML nuclear bodies, Sp100 interacts with PML, contributing to the formation and integrity of these subnuclear structures.

  • Small Ubiquitin-like Modifier (SUMO): Sp100 is covalently modified by SUMO proteins (SUMO-1, SUMO-2, and SUMO-3).[3] This SUMOylation is crucial for mediating its interactions with other proteins, including stabilizing the interaction with HP1.[3]

Methods for Studying Sp100 Protein-Protein Interactions

A variety of techniques can be employed to investigate Sp100 protein-protein interactions, ranging from initial screening methods to more detailed validation and in-cell visualization approaches.

Yeast Two-Hybrid (Y2H) Screening

Application: The Y2H system is a powerful genetic method for identifying novel protein-protein interactions. It can be used to screen a cDNA library for proteins that interact with Sp100 or to confirm a suspected interaction between Sp100 and a specific protein.

Principle: The assay is based on the reconstitution of a functional transcription factor. A "bait" protein (e.g., Sp100) is fused to a DNA-binding domain (DBD), and "prey" proteins (from a cDNA library or a specific clone) are fused to an activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of reporter genes in yeast.[1]

Protocol: Yeast Two-Hybrid Screening for Sp100 Interactors

Materials:

  • Yeast strains (e.g., L40, Y190)[1]

  • Bait vector (e.g., pBTM116 for LexA-DBD fusion)[1]

  • Prey vector (e.g., pACT2 for GAL4-AD fusion)[1]

  • Human cDNA library (e.g., liver-derived)[1]

  • Yeast transformation reagents

  • Selective media (e.g., SD/-Trp/-Leu, SD/-Trp/-Leu/-His)

  • β-galactosidase assay reagents

Procedure:

  • Bait Plasmid Construction: Clone the full-length or a specific domain of human Sp100 into the bait vector (e.g., pBTM116) to create a fusion with the LexA DNA-binding domain.[1]

  • Yeast Transformation: Transform the bait plasmid into the appropriate yeast strain (e.g., L40).[1]

  • Library Screening: Transform the cDNA library in the prey vector (e.g., pACT2) into the yeast strain containing the Sp100 bait plasmid.

  • Selection of Interactors: Plate the transformed yeast on selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) to select for colonies where an interaction is occurring, leading to the activation of the HIS3 reporter gene.

  • Validation of Interactions (β-galactosidase Assay): Perform a filter lift β-galactosidase assay on the positive colonies to confirm the activation of the lacZ reporter gene.

  • Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

  • Confirmation: To confirm the interaction, co-transform the isolated prey plasmid with the Sp100 bait plasmid into a fresh yeast strain and re-test for reporter gene activation. As a negative control, co-transform the prey plasmid with a non-interacting bait protein.

Diagram: Yeast Two-Hybrid Workflow

G cluster_prep Plasmid Preparation cluster_yeast Yeast Transformation & Screening cluster_analysis Analysis of Positive Clones Bait Sp100 cDNA + Bait Vector (DBD) CoTransform Co-transform Yeast Bait->CoTransform Prey cDNA Library + Prey Vector (AD) Prey->CoTransform Selection Select on -Trp/-Leu/-His plates CoTransform->Selection BetaGal β-galactosidase Assay Selection->BetaGal Rescue Rescue Prey Plasmid BetaGal->Rescue Sequencing Sequence cDNA Insert Rescue->Sequencing Identification Identify Interacting Protein Sequencing->Identification

Caption: Workflow for Yeast Two-Hybrid screening to identify Sp100 interacting proteins.

Co-Immunoprecipitation (Co-IP)

Application: Co-IP is a widely used technique to study protein-protein interactions in their native cellular context. It is ideal for confirming interactions identified by other methods, such as Y2H, and for studying endogenous protein complexes.

Principle: An antibody specific to a "bait" protein (e.g., Sp100) is used to capture it from a cell lysate. If the bait protein is part of a stable complex, its interacting partners ("prey" proteins) will also be captured. The entire complex is then isolated using protein A/G beads, and the presence of the prey protein is detected by Western blotting.

Protocol: Co-Immunoprecipitation of Sp100 and its Interactors

Materials:

  • Cell line expressing Sp100 (e.g., HuH7, U2OS)[4]

  • Lysis buffer (e.g., RIPA buffer or a gentle lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[5]

  • Primary antibody against Sp100 (for immunoprecipitation)

  • Primary antibody against the potential interacting protein (for Western blotting)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Sp100 antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the suspected interacting protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

Diagram: Co-Immunoprecipitation Workflow

G CellLysis Cell Lysis & Lysate Preparation PreClearing Pre-clearing with Beads CellLysis->PreClearing IP Immunoprecipitation with anti-Sp100 Ab PreClearing->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elution Elution of Protein Complex Wash->Elution Analysis Western Blot for Interacting Protein Elution->Analysis

Caption: Workflow for Co-Immunoprecipitation to validate Sp100 protein interactions.

Glutathione (B108866) S-Transferase (GST) Pull-Down Assay

Application: The GST pull-down assay is an in vitro method used to confirm direct physical interactions between two proteins. It is particularly useful for mapping the specific domains of Sp100 that are required for an interaction.

Principle: A "bait" protein (e.g., Sp100) is expressed as a fusion with Glutathione S-Transferase (GST). This GST-fusion protein is then immobilized on glutathione-coated beads. A "prey" protein, which can be purified or present in a cell lysate, is incubated with the immobilized bait. If the prey protein interacts directly with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.[6][7]

Protocol: GST Pull-Down Assay for Sp100 Interactions

Materials:

  • Expression vector for GST-Sp100 fusion protein (e.g., pGEX vector)

  • E. coli strain for protein expression (e.g., BL21)

  • Glutathione-agarose beads

  • Source of prey protein (e.g., in vitro translated protein or cell lysate)

  • Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Wash buffer (e.g., binding buffer)

  • Elution buffer (e.g., 10-20 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

  • Western blotting reagents

Procedure:

  • Expression and Purification of GST-Sp100:

    • Transform E. coli with the GST-Sp100 expression vector.

    • Induce protein expression with IPTG.

    • Lyse the bacteria and purify the GST-Sp100 fusion protein using glutathione-agarose beads.

    • Elute the purified protein or keep it bound to the beads.

  • Immobilization of Bait Protein:

    • Incubate the purified GST-Sp100 with fresh glutathione-agarose beads to immobilize the bait protein.

    • Wash the beads to remove unbound protein.

  • Binding of Prey Protein:

    • Incubate the beads with the immobilized GST-Sp100 with the source of the prey protein (e.g., cell lysate or in vitro translated protein) for 2-4 hours at 4°C.

    • As a negative control, incubate the prey protein with beads bound to GST alone.

  • Washing:

    • Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

Diagram: GST Pull-Down Workflow

G BaitPrep Express & Purify GST-Sp100 Immobilize Immobilize on Glutathione Beads BaitPrep->Immobilize Binding Incubate Bait and Prey Immobilize->Binding PreyPrep Prepare Prey Protein (Lysate or IVT) PreyPrep->Binding Wash Wash Beads Binding->Wash Elution Elute Bound Proteins Wash->Elution Analysis Western Blot for Prey Protein Elution->Analysis

Caption: Workflow for GST Pull-Down assay to confirm direct Sp100 interactions.

In Situ Proximity Ligation Assay (PLA)

Application: PLA is a powerful and sensitive method for visualizing protein-protein interactions within fixed cells. It provides spatial information about where the interaction occurs within the cell and can detect weak or transient interactions.

Principle: Two primary antibodies raised in different species are used to recognize the two proteins of interest (e.g., Sp100 and PML). Secondary antibodies, each linked to a short DNA oligonucleotide (PLA probes), bind to the primary antibodies. If the two proteins are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified by rolling circle amplification, and the product is detected using fluorescently labeled probes, appearing as a distinct fluorescent spot.[8][9]

Protocol: Proximity Ligation Assay for Sp100 Interactions

Materials:

  • Cells grown on coverslips (e.g., U2OS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution

  • Primary antibodies against Sp100 and the interacting protein (from different species)

  • PLA probes (anti-species secondary antibodies with attached oligonucleotides)

  • Ligation solution and ligase

  • Amplification solution and polymerase

  • Detection reagents (fluorescently labeled oligonucleotides)

  • Mounting medium with DAPI

Procedure:

  • Sample Preparation:

    • Fix and permeabilize the cells on coverslips.

    • Block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Incubate the cells with a mixture of the two primary antibodies overnight at 4°C.

  • PLA Probe Incubation:

    • Wash the coverslips and incubate with the PLA probes for 1 hour at 37°C.

  • Ligation:

    • Wash the coverslips and add the ligation solution. Incubate for 30 minutes at 37°C.

  • Amplification:

    • Wash the coverslips and add the amplification solution. Incubate for 100 minutes at 37°C.

  • Detection and Imaging:

    • Wash the coverslips and add the detection solution containing fluorescent probes.

    • Mount the coverslips with mounting medium containing DAPI.

    • Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

Diagram: Proximity Ligation Assay Principle

G cluster_binding Antibody Binding cluster_reaction Ligation & Amplification ProtA Sp100 AbA Primary Ab 1 ProtA->AbA ProtB Partner Protein AbB Primary Ab 2 ProtB->AbB ProbeA PLA Probe (+) AbA->ProbeA ProbeB PLA Probe (-) AbB->ProbeB Ligation Ligation ProbeA->Ligation ProbeB->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Detection Fluorescent Probe Hybridization Amplification->Detection

Caption: Principle of the in situ Proximity Ligation Assay (PLA).

Förster Resonance Energy Transfer (FRET) Microscopy

Application: FRET is a powerful technique for studying protein-protein interactions in living cells with high spatial and temporal resolution. It can provide information about the distance between two interacting proteins and the dynamics of their interaction.

Principle: FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. When the donor fluorophore is excited, it can transfer its energy to a nearby acceptor fluorophore if they are within a very short distance (typically 1-10 nm). This energy transfer results in quenching of the donor fluorescence and an increase in the acceptor fluorescence (sensitized emission). By tagging Sp100 and a potential interacting protein with a FRET pair of fluorescent proteins (e.g., CFP and YFP), their interaction can be monitored in real-time.[10][11]

Protocol: FRET Microscopy for Sp100 Interactions in Live Cells

Materials:

  • Expression vectors for Sp100 fused to a donor fluorophore (e.g., pSp100-CFP) and the interacting protein fused to an acceptor fluorophore (e.g., pPartner-YFP).

  • Mammalian cell line suitable for live-cell imaging (e.g., U2OS).

  • Transfection reagents.

  • Live-cell imaging medium.

  • A fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera or a spectral detector).

Procedure:

  • Plasmid Transfection:

    • Co-transfect the cells with the donor- and acceptor-fused expression plasmids.

    • As controls, transfect cells with the donor-only plasmid and the acceptor-only plasmid.

  • Live-Cell Imaging:

    • 24-48 hours post-transfection, replace the culture medium with live-cell imaging medium.

    • Mount the cells on the microscope stage.

  • Image Acquisition:

    • Acquire images in three channels:

      • Donor channel (excite donor, detect donor emission).

      • Acceptor channel (excite acceptor, detect acceptor emission).

      • FRET channel (excite donor, detect acceptor emission).

  • FRET Analysis:

    • Correct the raw images for background and spectral bleed-through from the donor and acceptor channels into the FRET channel.

    • Calculate a normalized FRET (nFRET) index or FRET efficiency to quantify the interaction. Various methods can be used, such as sensitized emission or acceptor photobleaching FRET.

    • Analyze the spatial distribution of the FRET signal to determine where the interaction is occurring within the cell.

Diagram: FRET Principle

G cluster_no_interaction No Interaction (>10 nm) cluster_interaction Interaction (<10 nm) Donor1 Donor (e.g., CFP-Sp100) Emission1 Donor Emission Donor1->Emission1 Acceptor1 Acceptor (e.g., YFP-Partner) Excitation1 Excitation Light Excitation1->Donor1 Donor2 Donor (e.g., CFP-Sp100) FRET FRET Donor2->FRET Acceptor2 Acceptor (e.g., YFP-Partner) Emission2 Acceptor Emission Acceptor2->Emission2 Excitation2 Excitation Light Excitation2->Donor2 FRET->Acceptor2

Caption: Principle of Förster Resonance Energy Transfer (FRET) for detecting protein interactions.

Quantitative Data on Sp100 Protein-Protein Interactions

Despite the numerous studies on Sp100 interactions, there is a notable lack of publicly available quantitative data, such as binding affinities (dissociation constants, Kd) or detailed stoichiometry of the protein complexes. While some studies provide semi-quantitative data from Yeast Two-Hybrid assays (e.g., levels of β-galactosidase activity), precise biophysical measurements are not commonly reported in the literature.

Interacting PartnerMethodQuantitative DataReference
HP1α, HP1β, HP1γ, dHP1Yeast Two-HybridStrong interaction indicated by β-galactosidase activity.[1]
HP1αGST Pull-DownIn vitro interaction confirmed. SUMOylation of Sp100 enhances the stability of the complex.[3]
Sp100 (homodimerization)Yeast Two-HybridThe N-terminal 186 amino acids are required for dimerization.[1]

The absence of detailed quantitative data highlights an important area for future research to fully understand the dynamics and regulation of Sp100-containing protein complexes. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or quantitative mass spectrometry could be employed to determine these crucial parameters.

Summary

The study of Sp100 protein-protein interactions is essential for understanding its function in the nucleus. The methods described in these application notes provide a comprehensive toolkit for researchers to identify, validate, and visualize these interactions. While qualitative and semi-quantitative data have established key interaction partners of Sp100, a significant opportunity exists for future studies to provide detailed quantitative insights into the biophysical properties of these important protein complexes.

References

In Vitro Sp100 SUMOylation: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to performing an in vitro SUMOylation assay for the nuclear body protein Sp100. Sp100 is a key component of the PML nuclear bodies and its function is modulated by post-translational modification with Small Ubiquitin-like Modifier (SUMO) proteins.[1][2] Understanding the dynamics of Sp100 SUMOylation is crucial for elucidating its role in various cellular processes, including transcription regulation, chromatin dynamics, and antiviral defense.[1] This protocol details the necessary reagents, step-by-step procedure, and data analysis for successfully SUMOylating Sp100 in a controlled in vitro environment.

Overview of Sp100 SUMOylation

SUMOylation is a reversible post-translational modification where a SUMO protein is covalently attached to a lysine (B10760008) residue in a target protein.[3] This process is analogous to ubiquitination and involves a similar enzymatic cascade: an E1 activating enzyme (a heterodimer of SAE1 and SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase that provides substrate specificity.[3][4][5] For Sp100, the E3 ligase RanBP2 has been shown to enhance its SUMOylation.[4][6][7] Sp100 can be modified by SUMO-1, SUMO-2, and SUMO-3, and this modification can influence its stability and interaction with other proteins.[1][6]

Signaling Pathway and Experimental Workflow

To visualize the enzymatic cascade and the experimental procedure, the following diagrams have been generated using the DOT language.

Sp100_SUMOylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation SUMO SUMO E1 E1 (SAE1/SAE2) SUMO->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ubc9) E1->E2 ~SUMO E1:e->E2:w ~SUMO Sp100_unmod Sp100 E2:e->Sp100_unmod:n ~SUMO Sp100_SUMO SUMO-Sp100 E2->Sp100_SUMO ~SUMO E3 E3 (RanBP2) (Optional) E3->Sp100_SUMO Sp100_unmod->Sp100_SUMO ~SUMO Sp100_unmod->Sp100_SUMO

Caption: The Sp100 SUMOylation enzymatic cascade.

In_Vitro_Sp100_SUMOylation_Workflow prep Prepare Reaction Master Mix add_target Add Sp100 Protein prep->add_target add_atp Initiate Reaction with ATP add_target->add_atp incubate Incubate at 30-37°C for 1-3 hours add_atp->incubate quench Stop Reaction with SDS-PAGE Loading Buffer incubate->quench analysis Analyze by SDS-PAGE and Western Blot quench->analysis

Caption: Experimental workflow for the in vitro Sp100 SUMOylation assay.

Experimental Protocol

This protocol is adapted from established in vitro SUMOylation procedures and can be performed using commercially available kits or individually sourced recombinant proteins.[3][8]

Reagents and Buffers
ReagentStock ConcentrationFinal ConcentrationSource / Notes
SUMOylation Buffer (10x) 10x1xTypically contains HEPES, MgCl₂, DTT.[3] A common formulation is 500 mM HEPES, 500 mM MgCl₂, 5 mM DTT.
Recombinant Human Sp100 1 µM200 nMPurified protein. The final concentration may need optimization.[9]
SUMO Activating Enzyme (E1) 20x1xRecombinant SAE1/SAE2 heterodimer.[3][8]
SUMO Conjugating Enzyme (E2) 20x1xRecombinant Ubc9.[3][8]
SUMO-1, SUMO-2, or SUMO-3 20x1xRecombinant SUMO protein with a di-glycine C-terminus.[8]
ATP Solution 20x (e.g., 100 mM)1x (e.g., 5 mM)Prepare fresh or use a commercial ATP regeneration system.[3][8]
SUMO E3 Ligase (Optional) VariableVariablee.g., Recombinant RanBP2.[6][7] May enhance the reaction.
Nuclease-free water N/ATo final volume
2x Non-reducing SDS-PAGE Loading Buffer 2x1xTo stop the reaction.
Assay Procedure

The following procedure is for a standard 20 µL reaction. Reactions should be assembled on ice.[8]

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix of the common reagents (SUMOylation Buffer, E1 enzyme, E2 enzyme, and SUMO protein) to ensure consistency across reactions. For each 20 µL reaction, combine:

    • 2 µL of 10x SUMOylation Buffer

    • 1 µL of 20x SUMO Activating Enzyme (E1)

    • 1 µL of 20x Ubc9 (E2)

    • 1 µL of 20x SUMO-1, -2, or -3

    • (Optional) Add SUMO E3 ligase at the desired concentration.

    • Add nuclease-free water to a volume of 15 µL.

  • Add the Substrate: Add 4 µL of 1 µM recombinant Sp100 protein to the master mix. This results in a final Sp100 concentration of 200 nM.[9] A negative control reaction without Sp100 should be included.

  • Initiate the Reaction: To start the SUMOylation reaction, add 1 µL of 20x Mg-ATP solution.[3] A crucial negative control is a reaction where ATP is omitted to demonstrate the ATP-dependence of the enzymatic cascade.[9]

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 30-37°C for 1 to 3 hours.[3][5][8][10] The optimal time and temperature may need to be determined empirically for Sp100.

  • Stop the Reaction: Terminate the reaction by adding an equal volume (20 µL) of 2x non-reducing SDS-PAGE loading buffer.

  • Analysis: Heat the samples at 95°C for 5 minutes.[10] Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-Sp100 antibody or an antibody specific to the SUMO paralog used.[9] SUMOylated Sp100 will appear as a higher molecular weight band compared to the unmodified protein.

Data Presentation and Interpretation

The results of the in vitro SUMOylation assay are typically visualized by Western blot.

LaneE1E2SUMOSp100ATPExpected Outcome
1 +++++Complete Reaction: Bands for both unmodified and SUMOylated Sp100 should be visible.
2 ++++-No ATP Control: Only the band for unmodified Sp100 should be present.[9]
3 -++++No E1 Control: Only the band for unmodified Sp100 should be present.
4 +-+++No E2 Control: Only the band for unmodified Sp100 should be present.
5 ++-++No SUMO Control: Only the band for unmodified Sp100 should be present.
6 +++-+No Substrate Control: No Sp100 bands should be detected.

A successful assay will show an ATP- and enzyme-dependent appearance of a higher molecular weight Sp100 species, corresponding to SUMO-Sp100. The intensity of this band can be used to quantify the efficiency of the SUMOylation reaction under different conditions, such as in the presence of potential inhibitors or activators.

References

Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Sp100 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sp100 nuclear antigen (Sp100) is a component of the PML nuclear bodies and plays a significant role in diverse cellular processes, including transcription regulation, apoptosis, and the intrinsic antiviral response.[1][2] Altered Sp100 expression has been implicated in various diseases, including cancer and viral infections, making it a gene of interest for both basic research and therapeutic development.[2][3][4] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels, providing a valuable tool for investigating the role of Sp100 in various biological contexts.

These application notes provide a comprehensive guide for the analysis of Sp100 gene expression using SYBR Green-based qPCR. The protocols herein are designed to be a robust starting point for researchers and are structured to align with the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data accuracy, reproducibility, and transparency.

MIQE Guidelines: Ensuring Reliable qPCR Data

The MIQE guidelines are a set of recommendations for performing and reporting qPCR experiments to ensure the reliability and transparency of the results. Adherence to these guidelines is crucial for the interpretability and reproducibility of your Sp100 gene expression data. Key MIQE components to consider include:

  • RNA Quality: The integrity and purity of the starting RNA material are critical. Ensure to report RNA concentration, purity ratios (A260/280 and A260/230), and RNA integrity number (RIN).

  • Reverse Transcription: Provide details of the reverse transcription step, including the amount of RNA used, priming strategy (e.g., oligo(dT) or random primers), and the reverse transcriptase enzyme.

  • qPCR Assay Details: Report primer sequences, amplicon length, and validation data, including primer efficiency.

  • Experimental Setup: Specify the qPCR instrument, reaction volumes, and cycling conditions.

  • Data Analysis: Clearly describe the method used for Cq determination, the reference genes used for normalization, and the statistical methods applied.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of Sp100 gene expression, from sample preparation to data analysis.

RNA Extraction and Quality Control

High-quality RNA is paramount for accurate gene expression analysis.

  • Procedure:

    • Harvest cells or tissues and immediately proceed with RNA extraction using a reputable commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific), following the manufacturer's instructions.

    • During extraction, perform an on-column DNase digestion or treat the purified RNA with DNase I to remove any contaminating genomic DNA.

    • Elute the RNA in nuclease-free water.

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2.

    • (Optional but recommended) Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to obtain an RNA Integrity Number (RIN). A RIN value ≥ 7 is generally considered suitable for qPCR.

  • Storage: Store purified RNA at -80°C.

cDNA Synthesis (Reverse Transcription)

The reverse transcription step converts RNA into complementary DNA (cDNA), which serves as the template for the qPCR reaction.

  • Procedure:

    • Prepare the reverse transcription reaction mix in a sterile, nuclease-free tube on ice. For a 20 µL reaction, a typical setup is as follows:

ComponentVolume/Amount
Total RNA1 µg
Oligo(dT)20 Primer (50 µM) or Random Hexamers (50 ng/µL)1 µL
dNTP Mix (10 mM)1 µL
Nuclease-free waterto 13 µL
ComponentVolume
5X RT Buffer4 µL
0.1 M DTT1 µL
RNase Inhibitor (40 U/µL)1 µL
Reverse Transcriptase (e.g., SuperScript IV, 200 U/µL)1 µL
  • Storage: The resulting cDNA can be stored at -20°C. For long-term storage, -80°C is recommended.

qPCR Primer Design and Validation

Proper primer design is critical for the specificity and efficiency of the qPCR reaction.

  • Primer Sequences: The following table provides validated primer sequences for human Sp100 and two commonly used reference genes, GAPDH and ACTB.

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Amplicon Size (bp)
Sp100 GGAGAAGAGCTTCAGGAAACCTGGGCTTCTTGGCACACCTTTTGG150
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA101
ACTB CACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT171

Note: These primer sequences are examples and should be validated in your specific experimental system. Commercially available, pre-validated primer assays are also a reliable option.

  • Primer Validation:

    • Specificity: Perform a melt curve analysis after the qPCR run. A single peak indicates the amplification of a specific product. Additionally, run the PCR product on an agarose (B213101) gel to confirm a single band of the expected size.

    • Efficiency: Prepare a serial dilution of your cDNA template (e.g., 5-fold or 10-fold dilutions) and perform a qPCR for each primer set. Plot the Cq values against the log of the template concentration. The slope of the resulting standard curve is used to calculate the PCR efficiency (E = 10(-1/slope) - 1). An acceptable efficiency is between 90% and 110%.

Quantitative Real-Time PCR (qPCR) Protocol

This protocol is based on a SYBR Green I chemistry.

  • Reaction Setup:

    • Thaw all reagents on ice.

    • Prepare a master mix for each primer set to minimize pipetting errors. For a single 20 µL reaction:

ComponentVolumeFinal Concentration
2X SYBR Green qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.5 µL250 nM
Reverse Primer (10 µM)0.5 µL250 nM
cDNA Template (diluted)2 µL~10-100 ng
Nuclease-free water7 µL
Total Volume 20 µL
  • Thermal Cycling Conditions: A typical three-step cycling protocol is as follows:

StepTemperatureTimeCycles
Initial Denaturation 95°C10 minutes1
Denaturation 95°C15 seconds40
Annealing/Extension 60°C60 seconds
Melt Curve Analysis 60°C to 95°C (with a ramp rate of 0.3°C/s)1

Data Analysis: Relative Quantification (ΔΔCq Method)

The delta-delta Cq (ΔΔCq) method is a widely used approach for calculating the relative fold change in gene expression between different samples.[5][6]

Step-by-Step Calculation:
  • Normalization to a Reference Gene (ΔCq): For each sample, calculate the difference between the Cq value of the gene of interest (Sp100) and the Cq value of the reference gene (e.g., GAPDH). ΔCq = Cq(Sp100) - Cq(Reference Gene)

  • Normalization to a Control Sample (ΔΔCq): Select one sample as the calibrator (e.g., untreated control). Calculate the difference between the ΔCq of each sample and the ΔCq of the calibrator sample. ΔΔCq = ΔCq(Test Sample) - ΔCq(Calibrator Sample)

  • Calculation of Fold Change: The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCq

Example Calculation:

The following table shows an example of Sp100 expression analysis in a cancer cell line treated with a drug, using GAPDH as the reference gene.

SampleCq (Sp100)Cq (GAPDH)ΔCq (CqSp100 - CqGAPDH)ΔΔCq (ΔCqSample - ΔCqControl)Fold Change (2-ΔΔCq)
Control (Untreated) 24.520.24.301.0
Drug-Treated 22.820.12.7-1.63.03

In this example, the drug treatment resulted in an approximately 3-fold increase in Sp100 gene expression compared to the untreated control.

Data Presentation

Presenting quantitative data in a clear and structured format is essential for interpretation and comparison.

Table 1: Sp100 Gene Expression in a Breast Cancer Cell Line (MCF-7) Treated with a Novel Therapeutic Agent
Treatment GroupMean Cq (Sp100) ± SDMean Cq (ACTB) ± SDMean ΔCq ± SDMean Fold Change vs. Control
Vehicle Control 25.1 ± 0.2119.8 ± 0.155.3 ± 0.261.0
Therapeutic Agent (10 µM) 23.9 ± 0.1819.9 ± 0.124.0 ± 0.222.46
Therapeutic Agent (50 µM) 22.5 ± 0.2519.7 ± 0.172.8 ± 0.305.66

This table demonstrates a dose-dependent increase in Sp100 expression upon treatment with the therapeutic agent.

Table 2: Sp100 Gene Expression in Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with Interferon-beta (IFN-β)
Treatment GroupMean Cq (Sp100) ± SDMean Cq (GAPDH) ± SDMean ΔCq ± SDMean Fold Change vs. Unstimulated
Unstimulated Control 28.3 ± 0.3522.1 ± 0.286.2 ± 0.451.0
IFN-β (100 U/mL) 25.1 ± 0.2922.3 ± 0.252.8 ± 0.3810.56
IFN-β (1000 U/mL) 23.8 ± 0.3122.0 ± 0.221.8 ± 0.3821.11

This table illustrates the induction of Sp100 expression in immune cells in response to interferon stimulation, consistent with its role as an interferon-stimulated gene.[7]

Signaling Pathway and Experimental Workflow Visualization

Sp100 Signaling Pathway

Sp100 is known to modulate key signaling pathways involved in immunity and cancer, such as the NF-κB and STAT1 pathways. It can act as a transcriptional co-repressor or co-activator, influencing the expression of downstream target genes. The following diagram illustrates a simplified model of Sp100's role in these pathways.

Sp100_Signaling_Pathway cluster_nucleus Interferon Interferon IFN_Receptor IFN Receptor Interferon->IFN_Receptor binds JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT activates STAT1 STAT1 JAK_STAT->STAT1 phosphorylates dummy1 Sp100 Sp100 STAT1->Sp100 induces expression Target_Genes_STAT1 Target Gene Expression (e.g., Antiviral) STAT1->Target_Genes_STAT1 regulates Nucleus Nucleus STAT1->Nucleus translocates to Sp100->STAT1 co-activates NFkB NF-κB Sp100->NFkB inhibits NFkB_Inhibitor IκB NFkB_Inhibitor->NFkB inhibits Target_Genes_NFkB Target Gene Expression (e.g., Pro-inflammatory) NFkB->Target_Genes_NFkB regulates Cytoplasm Cytoplasm dummy2

Caption: Simplified signaling pathway of Sp100 regulation and function.

Experimental Workflow

The following diagram outlines the key steps in the quantitative real-time PCR analysis of Sp100 gene expression.

qPCR_Workflow start Start: Sample Collection (Cells/Tissues) rna_extraction RNA Extraction & QC start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run qPCR Run & Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCq Method) qpcr_run->data_analysis results Results: Relative Sp100 Expression data_analysis->results

Caption: Experimental workflow for Sp100 gene expression analysis by qPCR.

References

Application Notes and Protocols for Studying Sp100 in Herpes Simplex Virus 1 (HSV-1) Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled protein 100 (Sp100) is a key component of the promyelocytic leukemia nuclear bodies (PML-NBs) and an intrinsic host defense factor against viral infections, including Herpes Simplex Virus 1 (HSV-1). Understanding the intricate interplay between Sp100 and HSV-1 is crucial for developing novel antiviral strategies. These application notes provide a comprehensive overview of the role of Sp100 in HSV-1 infection, detailed protocols for its study, and quantitative data to support experimental design and interpretation.

Sp100 exists in several isoforms, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most studied. These isoforms exhibit differential roles in regulating HSV-1 gene expression. Notably, the SAND domain-containing isoforms (Sp100B, C, and HMG) have been shown to repress the expression of viral immediate-early (IE) genes, such as ICP0 and ICP4.[1][2] In contrast, the role of Sp100A is more complex, with some studies suggesting it may enhance viral transcription, while others indicate it restricts wild-type HSV-1 infection.[2][3]

HSV-1 has evolved a countermeasure to this host defense mechanism in the form of the viral E3 ubiquitin ligase, Infected Cell Protein 0 (ICP0). ICP0 targets Sp100, particularly its SUMOylated forms, for proteasomal degradation, thereby disrupting the integrity of PML-NBs and alleviating the transcriptional repression of the viral genome.[4][5][6] This dynamic interaction between Sp100 isoforms and ICP0 is a critical determinant of the outcome of HSV-1 infection.

Data Presentation

The following tables summarize quantitative data from key experiments investigating the role of Sp100 isoforms in HSV-1 infection.

Table 1: Effect of Sp100 Isoform Overexpression on HSV-1 Immediate-Early Protein Expression

Sp100 Isoform ExpressedPercentage of Cells Expressing ICP0 (relative to control)Percentage of Cells Expressing ICP4 (relative to control)Reference
Sp100A~100%~100%[2]
Sp100B~20%~25%[2]
Sp100C~30%~35%[2]
Sp100HMG~40%~45%[2]

Table 2: Effect of Sp100 Isoforms on ICP0 Promoter Activity (Luciferase Reporter Assay)

Sp100 Isoform Co-transfectedRelative Luciferase Activity (fold change vs. vector control)Reference
Sp100A~2.5-fold increase[2]
Sp100B~0.2-fold (80% repression)[2]
Sp100C~0.3-fold (70% repression)[2]
Sp100HMG~0.4-fold (60% repression)[2]

Table 3: Effect of Sp100 Depletion on HSV-1 Plaque Formation

Cell LineVirusRelative Plaque Forming Units (PFU/ml) (Sp100 depleted vs. control)Reference
Human FibroblastsICP0-null mutant HSV-1~10-fold increase[6]
Human FibroblastsWild-type HSV-1No significant change[6]
HEp-2Wild-type HSV-1~5-fold increase[3]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Sp100_HSV1_Pathway cluster_host_cell Host Cell Nucleus cluster_virus HSV-1 Factors Sp100_repressive Sp100 B/C/HMG PML_NB PML-NB Sp100_repressive->PML_NB HSV1_genome HSV-1 Genome Sp100_repressive->HSV1_genome Represses IE gene (ICP0, ICP4) transcription Proteasome Proteasome Sp100_repressive->Proteasome Sp100A Sp100A Sp100A->PML_NB Sp100A->HSV1_genome Modulates IE gene transcription Sp100A->Proteasome ICP0 ICP0 (E3 Ligase) ICP0->Sp100_repressive Targets for degradation ICP0->Sp100A Targets SUMOylated forms for degradation

Sp100-HSV-1 Interaction Pathway

Western_Blot_Workflow start Infect cells with HSV-1 (e.g., MOI of 1 for 6 hours) lysis Lyse cells in RIPA buffer with protease inhibitors start->lysis quantify Quantify protein concentration (e.g., BCA assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk in TBST transfer->block primary_ab Incubate with primary antibodies (e.g., anti-Sp100, anti-ICP0, anti-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal with ECL substrate and imaging system secondary_ab->detect end Analyze protein levels detect->end

Western Blot Experimental Workflow

IF_Workflow start Seed cells on coverslips and infect with HSV-1 fix Fix cells with 4% paraformaldehyde start->fix permeabilize Permeabilize with 0.2% Triton X-100 fix->permeabilize block Block with serum-containing buffer permeabilize->block primary_ab Incubate with primary antibodies (e.g., anti-Sp100, anti-ICP0) block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibodies primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi mount Mount coverslips on slides dapi->mount image Image with confocal microscope mount->image

Immunofluorescence Workflow

Experimental Protocols

Western Blot Analysis of Sp100 and ICP0 Expression

This protocol is for analyzing the protein levels of Sp100 isoforms and HSV-1 ICP0 in infected cells.

Materials:

  • Cell lines (e.g., HeLa, HEp-2, or human fibroblasts)

  • HSV-1 stock

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-Sp100 (recognizing all isoforms)

    • Mouse anti-ICP0

    • Mouse anti-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Infect cells with HSV-1 at the desired multiplicity of infection (MOI) for the indicated time (e.g., MOI of 1 for 6-8 hours). Include a mock-infected control.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using appropriate software and normalize to the loading control (actin).

Immunofluorescence Assay for Sp100 and ICP0 Localization

This protocol allows for the visualization of the subcellular localization of Sp100 and ICP0 in HSV-1 infected cells.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • HSV-1 stock

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-Sp100

    • Mouse anti-ICP0

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Infect cells with HSV-1 at the desired MOI for the indicated time (e.g., MOI of 0.1 for 4-6 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a confocal microscope.

Plaque Assay to Determine Viral Titer

This protocol is used to quantify the number of infectious viral particles in a sample.

Materials:

  • Vero cells (or other susceptible cell line)

  • HSV-1 containing sample (e.g., viral stock, supernatant from infected cells)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., growth medium with 1% methylcellulose)

  • Crystal violet solution (0.5% in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Prepare serial 10-fold dilutions of the virus-containing sample in growth medium.

  • Remove the growth medium from the cells and inoculate each well with 200 µL of a virus dilution.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Remove the inoculum and overlay the cells with 2 mL of overlay medium.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Remove the overlay medium and fix the cells with 100% methanol (B129727) for 10 minutes.

  • Remove the methanol and stain the cells with crystal violet solution for 10-15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in the wells that have a countable number (typically 20-100 plaques).

  • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the association of Sp100 with the HSV-1 genome.

Materials:

  • Infected and mock-infected cells

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (B1666218) (125 mM final concentration)

  • Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)

  • ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Anti-Sp100 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer (1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting specific regions of the HSV-1 genome (e.g., ICP0 promoter) and a negative control region.

Procedure:

  • Crosslink protein-DNA complexes in infected cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Lyse the cells and sonicate the chromatin to shear the DNA to fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with anti-Sp100 antibody or control IgG overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C for 4-5 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for HSV-1 genomic regions of interest. Express the results as a percentage of the input DNA.

References

Application Notes and Protocols for Sp100 Co-localization Studies with PML Nuclear Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Promyelocytic leukemia (PML) nuclear bodies (NBs), also known as ND10 or PML oncogenic domains (PODs), are dynamic, subnuclear structures implicated in a wide array of cellular processes, including transcriptional regulation, tumor suppression, apoptosis, and antiviral responses.[1] These bodies are characterized by the presence of the PML protein, which is essential for their structural integrity.[2] A key constituent of PML NBs is the Speckled protein 100 (Sp100), first identified as an autoantigen in patients with primary biliary cirrhosis.[3] The co-localization of Sp100 and PML within these nuclear domains is critical for many of their functions.

The expression of both Sp100 and PML is significantly upregulated by interferons (IFNs), highlighting their role in the innate immune response.[1][3] Following IFN stimulation, the number and size of PML NBs increase, which is a key aspect of the cellular antiviral state.[1][4] Viruses, in turn, have evolved mechanisms to disrupt PML NBs and degrade their components, including Sp100 and PML, to counteract this host defense.[2] Beyond immunity, the Sp100-PML interaction is also implicated in the DNA damage response (DDR), where PML NBs act as sensors of DNA damage.[5]

Studying the co-localization of Sp100 and PML is crucial for understanding these fundamental cellular processes and for developing therapeutics that can modulate these pathways. This document provides detailed protocols for key experimental techniques used to investigate Sp100-PML co-localization and offers insights into the signaling pathways that regulate their interaction.

Key Biological Contexts for Sp100-PML Co-localization

  • Interferon (IFN) Response: Type I and Type II IFNs upregulate the transcription of both PML and Sp100 genes.[3] This leads to an increase in the number and size of PML NBs, enhancing their antiviral functions.[4] The Sp100A isoform, in particular, has been shown to be a cytosolic responder to IFN, translocating to the nucleus to activate antiviral interferon-stimulated genes (ISGs).[1][6]

  • Viral Infection: Many viruses, such as Herpes Simplex Virus 1 (HSV-1), have evolved mechanisms to counteract the antiviral state mediated by PML NBs. The HSV-1 protein ICP0, for example, targets both PML and Sp100 for degradation.[2][7] Studying the dynamics of Sp100 and PML co-localization during viral infection can reveal mechanisms of viral evasion and host defense.

  • DNA Damage Response (DDR): PML NBs are involved in the cellular response to DNA double-strand breaks.[5] Following DNA damage, PML NBs can increase in number, a process that is regulated by key DDR kinases like ATM and Chk2.[5] While PML is central to this process, the role of its interaction with Sp100 in the DDR is an active area of research.

  • Sp100 Isoform-Specific Localization: The Sp100 gene encodes several splice variants, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most studied.[8] These isoforms exhibit distinct subnuclear localization patterns. Sp100A preferentially co-localizes with PML in NBs, whereas other isoforms like B, C, and HMG can be found more diffusely in the nucleoplasm or in separate aggregates, suggesting isoform-specific functions.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data related to PML NBs and their components under various conditions. This data is essential for designing experiments and interpreting results.

ConditionParameterCell TypeObservationReference
UntreatedNumber of PML NBs per nucleusVarious1-30[4]
UntreatedDiameter of PML NBsHeLa / NIH3T3~1.4 µm[10]
IFN-β Treatment (3 days)Number of PML NBs per nucleusHFFSignificant Increase[4][11]
IFN-β Treatment (3 days)Size of PML NBsHFFEnhanced Signal Intensity[4][11]
DNA Damage (CPT/Doxo) + IFN-βPML StructureHFFFormation of large "PML cages" (>80% of cells)[12]
Sp100A OverexpressionHIRA localization to PML-NBsKeratinocytes~70% of cells show HIRA-Sp100A co-localization at PML-NBs[13]

Table 1: Quantitative Analysis of PML Nuclear Bodies.

Sp100 IsoformSubnuclear LocalizationCo-localization with PMLReference
Sp100A Preferentially in PML NBsHigh[8][9]
Sp100B Dispersed in nucleoplasm; forms new aggregates at high expressionLow[9]
Sp100C Dispersed in nucleoplasm; forms new aggregates at high expressionLow[9]
Sp100HMG Dispersed in nucleoplasm; forms new aggregates at high expressionLow[9]

Table 2: Differential Subnuclear Localization of Sp100 Isoforms.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for studying Sp100-PML co-localization and the signaling pathways that regulate their interaction.

experimental_workflow cluster_IF Immunofluorescence (IF) cluster_CoIP Co-Immunoprecipitation (Co-IP) cluster_PLA Proximity Ligation Assay (PLA) IF_start 1. Cell Culture & Treatment (e.g., IFN, Virus) IF_fix 2. Fixation & Permeabilization IF_start->IF_fix IF_block 3. Blocking IF_fix->IF_block IF_pri_ab 4. Primary Antibody Incubation (anti-PML & anti-Sp100) IF_block->IF_pri_ab IF_sec_ab 5. Secondary Antibody Incubation (Fluorescently Labeled) IF_pri_ab->IF_sec_ab IF_mount 6. Mounting & DAPI Stain IF_sec_ab->IF_mount IF_image 7. Confocal Microscopy IF_mount->IF_image IF_quant 8. Image Analysis (Co-localization Coefficients) IF_image->IF_quant CoIP_start 1. Cell Lysis (Non-denaturing buffer) CoIP_preclear 2. Pre-clearing Lysate CoIP_start->CoIP_preclear CoIP_ip 3. Immunoprecipitation (e.g., anti-PML Ab + Beads) CoIP_preclear->CoIP_ip CoIP_wash 4. Washing CoIP_ip->CoIP_wash CoIP_elute 5. Elution CoIP_wash->CoIP_elute CoIP_analysis 6. Western Blot Analysis (Probe for Sp100) CoIP_elute->CoIP_analysis PLA_start 1. IF Protocol Steps 1-4 (anti-PML & anti-Sp100) PLA_probes 2. PLA Probe Incubation (Oligo-linked secondary Abs) PLA_start->PLA_probes PLA_ligation 3. Ligation PLA_probes->PLA_ligation PLA_amp 4. Amplification (Rolling Circle) PLA_ligation->PLA_amp PLA_detect 5. Detection (Fluorescent Oligos) PLA_amp->PLA_detect PLA_image 6. Microscopy & Analysis PLA_detect->PLA_image

Caption: Experimental workflows for Sp100-PML co-localization studies.

interferon_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFN Receptor JAK_STAT JAK/STAT Pathway IFNR->JAK_STAT Activates PI3K PI3K Pathway IFNR->PI3K Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Translocates to Nucleus Sp100A_cyto Cytosolic Sp100A PML_NB PML Nuclear Body Sp100A_cyto->PML_NB Nuclear Import PI3K->Sp100A_cyto Phosphorylates Ser188 ISRE ISRE/GAS Elements ISGF3->ISRE Sp100_gene Sp100 Gene ISRE->Sp100_gene Induces Transcription PML_gene PML Gene ISRE->PML_gene Induces Transcription Sp100_prot Sp100 Protein (Increased Expression) Sp100_gene->Sp100_prot PML_prot PML Protein (Increased Expression) PML_gene->PML_prot Sp100_prot->PML_NB Recruitment PML_prot->PML_NB Assembly/Growth Antiviral Enhanced Antiviral State PML_NB->Antiviral IFN Interferon (IFN) IFN->IFNR Binds

Caption: Interferon signaling pathway leading to increased Sp100/PML expression.

Experimental Protocols

Protocol 1: Dual-Label Immunofluorescence for Sp100 and PML

This protocol details the simultaneous detection of Sp100 and PML in cultured cells to visualize their co-localization.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS

  • Primary Antibodies:

    • Rabbit anti-PML antibody

    • Mouse anti-Sp100 antibody

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG, Alexa Fluor 488 (or other green fluorophore)

    • Goat anti-Mouse IgG, Alexa Fluor 594 (or other red fluorophore)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Procedure:

  • Cell Preparation: Grow cells to 60-80% confluency on coverslips in a multi-well plate. Apply experimental treatments (e.g., 1000 U/ml IFN-β for 24-72 hours) as required.[11]

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature (RT).

  • Fixation: Add 4% PFA to each well and incubate for 15 minutes at RT.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at RT. This step is crucial for allowing antibodies to access nuclear antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at RT to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies (Rabbit anti-PML and Mouse anti-Sp100) together in Blocking Buffer according to manufacturer's recommendations. Aspirate the blocking solution and add the primary antibody mixture to the coverslips. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies together in Blocking Buffer. Protect from light from this step onwards. Add the secondary antibody mixture and incubate for 1 hour at RT in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at RT in the dark.

  • Final Wash: Wash once with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish and allow to dry.

  • Imaging: Visualize the samples using a confocal microscope. Capture images in separate channels for DAPI (blue), PML (green), and Sp100 (red). Acquire Z-stacks for three-dimensional analysis.

Quantitative Analysis using ImageJ/Fiji:

  • Open the multi-channel image in ImageJ.

  • Use a co-localization analysis plugin (e.g., "Coloc 2").

  • Define a Region of Interest (ROI) around the nucleus of a single cell.

  • Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A PCC value close to +1 indicates strong positive correlation.

  • Repeat for a statistically significant number of cells for each experimental condition.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Sp100-PML Interaction

This protocol is used to biochemically confirm the interaction between Sp100 and PML by co-precipitating the protein complex from cell lysates.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added Protease and Phosphatase Inhibitor Cocktails.

  • Primary antibody for immunoprecipitation (e.g., Rabbit anti-PML)

  • Isotype control antibody (e.g., Rabbit IgG)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)

  • Elution Buffer: 2x Laemmli sample buffer

  • Primary antibody for Western Blotting (e.g., Mouse anti-Sp100)

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Pre-clearing: Add Protein A/G beads to the lysate (e.g., 20 µL of slurry per 1 mg of protein) and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

  • Bead Separation: Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation: Add the immunoprecipitating antibody (e.g., 2-5 µg of anti-PML) or an equivalent amount of isotype control IgG to separate tubes of pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting according to standard procedures, probing the membrane with an antibody against the co-immunoprecipitated protein (anti-Sp100). A band for Sp100 in the anti-PML IP lane (but not in the IgG control lane) confirms the interaction.

Protocol 3: In Situ Proximity Ligation Assay (PLA) for Sp100-PML Interaction

PLA provides a highly sensitive method to visualize protein-protein interactions in situ. A fluorescent signal is generated only when the two target proteins (Sp100 and PML) are in very close proximity (typically <40 nm).[14]

Materials:

  • Duolink® In Situ PLA Kit (or similar)

  • Primary antibodies raised in different species (e.g., Rabbit anti-PML, Mouse anti-Sp100)

  • All other materials are as listed for the Immunofluorescence protocol.

Procedure:

  • Sample Preparation: Follow steps 1-8 of the Immunofluorescence protocol, incubating with both Rabbit anti-PML and Mouse anti-Sp100 primary antibodies.

  • Washing: Wash the cells twice with 1x Wash Buffer A (provided in the kit) for 5 minutes each.

  • PLA Probe Incubation: Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in the provided antibody diluent. Add the probe mixture to the coverslips and incubate in a pre-heated humidity chamber for 1 hour at 37°C.[15][16]

  • Washing: Wash twice with 1x Wash Buffer A for 5 minutes each.

  • Ligation: Dilute the Ligation stock 1:5 in high-purity water and add Ligase at a 1:40 dilution. Add this ligation solution to the coverslips and incubate for 30 minutes at 37°C.[16]

  • Washing: Wash twice with 1x Wash Buffer A for 2 minutes each.

  • Amplification: Dilute the Amplification stock 1:5 in high-purity water and add Polymerase at a 1:80 dilution. Add this amplification solution to the coverslips and incubate for 100 minutes at 37°C in the dark.[14]

  • Washing: Wash twice with 1x Wash Buffer B for 10 minutes each, followed by a final wash in 0.01x Wash Buffer B for 1 minute in the dark.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI. Image using a fluorescence microscope. Each fluorescent spot represents a single Sp100-PML interaction event.

  • Analysis: Quantify the number of PLA spots per nucleus using software like ImageJ to compare interaction levels between different experimental conditions.[14]

References

Sp100 Antiviral Activity Assay Against DNA Viruses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled Protein 100 (Sp100) is a crucial component of the Promyelocytic Leukemia (PML) nuclear bodies and functions as a key restriction factor in the intrinsic immune response against a variety of DNA viruses.[1][2][3][4] As an interferon-stimulated gene (ISG), Sp100 expression is upregulated during viral infection, contributing to a cellular antiviral state.[4][5] Its mechanism of action primarily involves the transcriptional repression of viral genes, often through the modulation of chromatin structure.[4][6] Consequently, many DNA viruses, including herpesviruses and adenoviruses, have evolved mechanisms to counteract Sp100's antiviral activity, typically by targeting it for degradation or relocalization.[1][7][8]

These application notes provide detailed protocols for assays designed to investigate and quantify the antiviral activity of Sp100 against DNA viruses. These methodologies are essential for researchers studying host-virus interactions and for professionals in drug development aiming to enhance intrinsic immunity as a therapeutic strategy.

Key Concepts and Signaling Pathways

Sp100 exerts its antiviral function as part of the PML nuclear body-associated intrinsic defense. Upon viral entry and delivery of the DNA genome to the nucleus, PML-NBs, including Sp100, recognize and associate with the viral DNA. This association leads to the recruitment of repressive chromatin modifiers, such as histone deacetylases (HDACs) and heterochromatin protein 1 (HP1), resulting in the silencing of viral immediate-early gene expression and the inhibition of viral replication.[4][9]

Several DNA viruses have evolved specific countermeasures. For instance, the ICP0 protein of Herpes Simplex Virus 1 (HSV-1) is an E3 ubiquitin ligase that targets Sp100 and PML for proteasomal degradation, thereby dismantling the PML-NBs and relieving the transcriptional repression of the viral genome.[1][2][3] Similarly, the IE1 protein of Human Cytomegalovirus (HCMV) and the E1B-55K/E4orf6 complex of Adenovirus also mediate the degradation or sequestration of Sp100.[6][7][10]

The interplay between Sp100 and viral proteins is a critical determinant of the outcome of infection. Understanding these interactions and the downstream effects on viral replication is paramount for the development of novel antiviral therapies.

Data Presentation: Summary of Sp100 Antiviral Activity

The following tables summarize quantitative data from studies investigating the antiviral effect of Sp100 against various DNA viruses.

VirusCell TypeAssayEffect of Sp100 Knockdown/DepletionFold Change (approx.)Reference
Herpes Simplex Virus 1 (ICP0-null mutant) Human Fibroblasts (HF)Plaque AssayIncreased plaque formation efficiency5-fold[11]
Human Papillomavirus 18 (HPV18) Primary Human KeratinocytesQuantitative Immortalization AssayIncreased number of immortalized colonies>2-fold[12][13]
Human Papillomavirus 18 (HPV18) Primary Human KeratinocytesqPCR (Viral DNA Replication)Increased viral DNA replication~2-fold[13]
Human Adenovirus 5 (HAdV-C5) HepaRG cellsVirus Yield AssayIncreased production of infectious virus particles2-fold[14]

Experimental Protocols

siRNA-mediated Knockdown of Sp100

This protocol describes the transient knockdown of Sp100 expression in primary human keratinocytes using small interfering RNA (siRNA).

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium

  • Sp100-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., DharmaFECT)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed primary human keratinocytes in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Complex Preparation: a. In separate tubes, dilute the Sp100-specific siRNA and non-targeting control siRNA in Opti-MEM to the desired final concentration (e.g., 50 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[10]

  • Transfection: a. Aspirate the growth medium from the keratinocytes and wash once with PBS. b. Add the siRNA-transfection reagent complexes to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. Add fresh keratinocyte growth medium.

  • Post-transfection: Incubate the cells for 48-72 hours before proceeding with viral infection or analysis of knockdown efficiency by RT-qPCR or Western blotting.[7]

Viral Plaque Assay

This assay is used to determine the titer of infectious virus and to assess the effect of Sp100 on viral spread.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV-1)

  • Cell culture medium

  • Virus stock

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well tissue culture plates

  • PBS

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

  • Infection: a. Aspirate the growth medium from the cell monolayers and wash once with PBS. b. Inoculate each well with 200 µL of a virus dilution. c. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: a. After the incubation period, aspirate the inoculum. b. Gently add 2 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).

  • Staining and Plaque Counting: a. Aspirate the overlay medium. b. Fix the cells with 10% formalin for 30 minutes. c. Stain the cells with crystal violet solution for 15-30 minutes. d. Gently wash the wells with water and allow them to dry. e. Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[1][11]

Quantitative PCR (qPCR) for Viral DNA Replication

This protocol quantifies the amount of viral DNA in infected cells as a measure of viral replication.

Materials:

  • Infected cell lysates

  • DNA extraction kit

  • Primers specific for a viral gene and a host housekeeping gene

  • qPCR master mix (containing SYBR Green or a fluorescent probe)

  • qPCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from infected cells at various time points post-infection using a commercial DNA extraction kit.

  • qPCR Reaction Setup: a. Prepare a master mix containing the qPCR master mix, forward and reverse primers for the viral gene of interest, and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add the extracted DNA to the respective wells. d. Set up parallel reactions for a host housekeeping gene to normalize the data.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both the viral and host genes. b. Calculate the relative amount of viral DNA by normalizing to the host gene using the ΔΔCt method.[13][15]

Reverse Transcription-Quantitative PCR (RT-qPCR) for Viral Gene Expression

This protocol measures the levels of viral transcripts to assess the impact of Sp100 on viral gene expression.

Materials:

  • Infected cells

  • RNA extraction kit

  • Reverse transcriptase and associated reagents

  • Primers specific for a viral transcript and a host housekeeping transcript

  • qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from infected cells at different time points post-infection.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform qPCR on the cDNA as described in the qPCR protocol above, using primers specific for the viral transcript of interest and a host housekeeping gene for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of the viral transcript.[14][16]

Co-immunoprecipitation (Co-IP)

This technique is used to determine if Sp100 physically interacts with specific viral proteins.

Materials:

  • Cell lysate from infected or transfected cells

  • Antibody specific to the "bait" protein (e.g., a viral protein)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Co-IP lysis and wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the "prey" protein (e.g., Sp100)

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (optional): Incubate the cell lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: a. Incubate the pre-cleared lysate with the "bait" antibody for several hours or overnight at 4°C. b. Add the protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (Sp100) to detect the interaction.[6][17]

Mandatory Visualizations

Signaling Pathway of Sp100-mediated Antiviral Defense and Viral Counteraction

Sp100_Antiviral_Pathway Virus DNA Virus (e.g., HSV-1, HPV) Viral_DNA Viral DNA Genome Virus->Viral_DNA Enters Nucleus PML_NB PML Nuclear Body Viral_DNA->PML_NB Recognized by Nucleus Nucleus Sp100 Sp100 PML_NB->Sp100 Contains Repressive_Complex Repressive Chromatin Complex (HDACs, HP1) Sp100->Repressive_Complex Recruits Proteasome Proteasome Sp100->Proteasome Sent for degradation by Viral Proteins Viral_IE_Genes Viral Immediate-Early Genes Repressive_Complex->Viral_IE_Genes Silences Transcription_Blocked Transcription Blocked Viral_IE_Genes->Transcription_Blocked Leads to Viral_Proteins Viral Countermeasure Proteins (e.g., ICP0, IE1) Viral_IE_Genes->Viral_Proteins Low-level expression leads to Transcription_Active Transcription Active Viral_IE_Genes->Transcription_Active Results in Viral_Proteins->Sp100 Targets Sp100_Degradation Sp100 Degradation/ Relocalization Proteasome->Sp100_Degradation Mediates Sp100_Degradation->Viral_IE_Genes Relieves repression of

Caption: Sp100 antiviral defense and viral countermeasures.

Experimental Workflow for Assessing Sp100 Antiviral Activity

Experimental_Workflow Start Start: Hypothesis Sp100 restricts DNA virus Knockdown 1. Sp100 Knockdown (siRNA) Start->Knockdown Control Control (Non-targeting siRNA) Start->Control Infection 2. Viral Infection Knockdown->Infection Control->Infection Analysis 3. Downstream Analysis Infection->Analysis Plaque_Assay Plaque Assay (Viral Titer & Spread) Analysis->Plaque_Assay qPCR qPCR (Viral DNA Replication) Analysis->qPCR RT_qPCR RT-qPCR (Viral Gene Expression) Analysis->RT_qPCR Co_IP Co-IP (Protein Interactions) Analysis->Co_IP Result Result Interpretation Plaque_Assay->Result qPCR->Result RT_qPCR->Result Co_IP->Result

Caption: Workflow for Sp100 antiviral activity assays.

Logical Relationship of Sp100 Isoforms in Viral Restriction

Sp100_Isoform_Logic Sp100_Gene Sp100 Gene Alternative Splicing Sp100A Sp100A - Lacks SAND domain - Repressive Sp100_Gene->Sp100A Sp100B_C_HMG Sp100B, C, HMG + SAND domain - Repressive Sp100_Gene->Sp100B_C_HMG Ad_Replication Adenovirus Replication Sp100A->Ad_Replication Potentially enhances (retained at replication centers) Sp100B_C_HMG->Ad_Replication Inhibits Adenovirus Adenovirus Adenovirus->Sp100B_C_HMG Relocalizes

Caption: Differential roles of Sp100 isoforms.

References

Application Note and Protocols: Generation and Analysis of Sp100 SUMOylation-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the creation and functional analysis of Sp100 SUMOylation site mutants. Sp100, a key component of the PML nuclear bodies (PML-NBs), undergoes post-translational modification by Small Ubiquitin-like Modifier (SUMO) proteins, which plays a crucial role in its function.[1][2] This note details the molecular biology techniques required to mutate the primary SUMOylation site of Sp100, Lysine (B10760008) 297 (K297), to an arginine (K297R) to prevent SUMO attachment.[3] It further outlines the experimental procedures for verifying the mutation and assessing its impact on Sp100 localization, protein interactions, and stability. The protocols are intended to provide researchers with the necessary tools to investigate the role of Sp100 SUMOylation in various cellular processes, including transcriptional regulation and antiviral responses.[4][5]

Introduction to Sp100 and SUMOylation

The Sp100 nuclear antigen is a primary constituent of the PML nuclear bodies, dynamic subnuclear structures implicated in a variety of cellular functions, including tumor suppression, antiviral defense, and apoptosis.[6][7] Sp100 exists in several alternatively spliced isoforms, with Sp100A being a well-studied variant.[5][8] A critical regulatory mechanism governing Sp100 function is its covalent modification by SUMO proteins (SUMO-1, -2, and -3).[3] This process, known as SUMOylation, is a reversible post-translational modification that can alter a protein's localization, stability, and interaction with other proteins.

The major lysine residue in Sp100 that accepts the SUMO moiety has been identified as Lysine 297 (K297).[3] While SUMOylation of Sp100 is not strictly required for its targeting to PML-NBs, it is thought to modulate its interactions with other proteins, such as Heterochromatin Protein 1 (HP1), and thereby influence chromatin dynamics.[2][3] The recruitment of Sp100 to PML-NBs is also mediated by a SUMO-interacting motif (SIM) within Sp100 that recognizes SUMOylated PML, the scaffold protein of the NBs.

To elucidate the specific functions of Sp100 SUMOylation, it is essential to generate mutants that are deficient in this modification. The most common approach is to substitute the target lysine with an arginine residue. Arginine maintains the positive charge of lysine but cannot be conjugated to SUMO. This "SUMO-deficient" mutant can then be compared to the wild-type protein to dissect the role of SUMOylation in Sp100's biological activities.

Signaling Pathway and Experimental Overview

The SUMOylation of Sp100 is a dynamic process regulated by a cascade of enzymes. This pathway, along with the experimental workflow for generating and analyzing Sp100 SUMOylation mutants, is depicted below.

Sp100_SUMOylation_Pathway Sp100 SUMOylation Pathway cluster_activation Activation & Conjugation SUMO SUMO (precursor) SUMO_p Mature SUMO SUMO->SUMO_p Processing E1 E1 Activating Enzyme (Aos1/Uba2) SUMO_p->E1 ATP E2 E2 Conjugating Enzyme (Ubc9) E1->E2 SUMO transfer Sp100_WT Sp100 (Wild-Type) E2->Sp100_WT E3 E3 Ligase (e.g., RanBP2) E3->Sp100_WT Sp100_SUMO SUMOylated Sp100 Sp100_WT->Sp100_SUMO SUMOylation at K297 SENP SENP De-SUMOylating Enzyme Sp100_SUMO->SENP De-SUMOylation SENP->Sp100_WT

Caption: Sp100 SUMOylation enzymatic cascade.

Experimental_Workflow Workflow for Generating Sp100 SUMOylation Mutants cluster_mutagenesis Mutagenesis cluster_verification Verification cluster_analysis Functional Analysis p1 Design K297R Primers p2 Site-Directed Mutagenesis PCR p1->p2 p3 DpnI Digestion p2->p3 p4 Transformation p3->p4 p5 Plasmid Isolation & Sequencing p4->p5 v1 Transfect Cells (WT & K297R) p5->v1 v2 Western Blot v1->v2 v3 Immunoprecipitation v1->v3 a1 Immunofluorescence v2->a1 v3->a1 a2 Co-Immunoprecipitation a1->a2 a3 Protein Stability Assay a2->a3

Caption: Experimental workflow overview.

Materials and Reagents

Plasmids and Bacteria
  • Expression vector containing human Sp100A cDNA (e.g., pCMV-FLAG-Sp100A, pEGFP-Sp100A).

  • High-fidelity DNA polymerase (e.g., PfuUltra II, Phusion).

  • DpnI restriction enzyme.

  • Chemically competent E. coli (e.g., DH5α, XL1-Blue).

  • LB agar (B569324) plates and broth with appropriate antibiotic.

  • Plasmid miniprep kit.

Cell Lines and Culture Reagents
  • Human cell lines: HeLa, HEK293T, or U2OS.

  • Dulbecco's Modified Eagle's Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD).

Antibodies and Buffers
Antibody TargetHostApplication(s)Recommended Supplier (Cat. #)
Sp100Rabbit PolyclonalWB, IF, IPThermo Fisher (PA5-78177)[7]
Sp100Mouse MonoclonalWB, IFAbcam (ab43151)[9]
SUMO-1Mouse MonoclonalWBSanta Cruz (sc-5308)
SUMO-2/3Rabbit PolyclonalWBCell Signaling (4971)
FLAG TagMouse MonoclonalWB, IPSigma-Aldrich (F1804)
GFPMouse MonoclonalWB, IPRoche (11814460001)
HP1αRabbit PolyclonalWBCell Signaling (2616)
  • RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors, and 20 mM N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.

  • Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol.

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline with Tween-20 (TBST)

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Sp100 at K297

This protocol is based on the QuikChange method to introduce a K297R mutation in the Sp100A coding sequence.

  • Primer Design: Design complementary primers incorporating the desired mutation. The mutation site should be in the center of the primer, flanked by 15-20 bases of correct sequence on both sides. The lysine (K) codon AAG will be changed to an arginine (R) codon AGG.

    • Forward Primer (example): 5'-GAA GAT GCT GCT CCT AGG GAT GAA GAT GAG GAG GAG-3'

    • Reverse Primer (example): 5'-CTC CTC CTC ATC TTC ATC CCT AGG AGC AGC ATC TTC-3'

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Volume/Amount
      5X Phusion HF Buffer 10 µL
      10 mM dNTPs 1 µL
      Forward Primer (10 µM) 1.25 µL
      Reverse Primer (10 µM) 1.25 µL
      Sp100A plasmid template 50 ng
      Phusion DNA Polymerase 0.5 µL

      | Nuclease-free water | to 50 µL |

    • Perform PCR using the following cycling conditions:

      Step Temperature Time Cycles
      Initial Denaturation 98°C 30 sec 1
      Denaturation 98°C 10 sec \multirow{3}{*}{18-25}
      Annealing 55-65°C 30 sec
      Extension 72°C 30 sec/kb

      | Final Extension | 72°C | 10 min | 1 |

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 5 µL of the DpnI-treated product into 50 µL of competent E. coli. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Pick several colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit. Verify the presence of the mutation by Sanger sequencing.

Protocol 2: Verification of SUMOylation-Deficient Mutant
  • Cell Transfection: Seed HeLa or HEK293T cells in 6-well plates. Transfect cells with plasmids encoding wild-type (WT) Sp100A and the K297R mutant. Include an empty vector control. For enhanced detection of SUMOylated species, co-transfect with a plasmid expressing His-tagged SUMO-1.

  • Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer containing 20 mM NEM. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples. Add 2X Laemmli buffer, boil for 5 minutes.

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against Sp100 (or the epitope tag) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an ECL substrate. The WT Sp100 should show a higher molecular weight band (a shift of ~15-20 kDa) corresponding to the SUMO-conjugated form, which should be absent or significantly reduced in the K297R mutant lane.[3][5]

Protocol 3: Functional Analysis of Sp100 K297R Mutant
  • Seed HeLa cells on glass coverslips in a 24-well plate.

  • Transfect with plasmids for WT and K297R Sp100 (preferably GFP-tagged for direct visualization).

  • 48 hours post-transfection, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • If not using GFP tags, incubate with anti-Sp100 primary antibody for 1 hour. Wash and incubate with an Alexa Fluor-conjugated secondary antibody.

  • Co-stain for PML to visualize PML-NBs.

  • Mount coverslips with a DAPI-containing mounting medium.

  • Visualize using a confocal microscope. Compare the localization pattern of WT and K297R Sp100. Both should localize to PML-NBs.

  • Transfect HEK293T cells in 10 cm dishes with FLAG-tagged WT or K297R Sp100.

  • 48 hours post-transfection, lyse cells as described in Protocol 2.

  • Pre-clear 500 µg of protein lysate by incubating with Protein A/G magnetic beads for 30 minutes.

  • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with rotation.

  • Add fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elute the bound proteins by boiling in 2X Laemmli buffer.

  • Analyze the input and immunoprecipitated samples by Western blotting using antibodies against FLAG (to confirm Sp100 IP) and HP1α (to detect co-immunoprecipitated protein).

Data Presentation

Table 1: Expected Western Blot Results for Sp100 SUMOylation
ConstructPredicted Sp100 Bands (kDa)Rationale
Sp100A-WT~70 kDa (unmodified) & ~90 kDa (SUMOylated)Wild-type protein is partially modified by SUMO-1.
Sp100A-K297R~70 kDa onlyMutation at the major SUMOylation site prevents conjugation.
Table 2: Quantitative Analysis of Sp100-HP1α Interaction
Sp100 ConstructRelative HP1α Co-IP (Normalized to IP'd Sp100)Interpretation
Sp100A-WT1.0 (Reference)SUMOylated Sp100 interacts with HP1α.
Sp100A-K297R~0.6 (Example Value)SUMOylation enhances the interaction between Sp100 and HP1α.[3]
(Note: The values in Table 2 are illustrative and should be determined experimentally by densitometry analysis of Western blots.)

Logical Diagram of Functional Consequences

Functional_Consequences Functional Impact of Sp100 K297R Mutation cluster_effects Molecular Effects cluster_cellular Cellular Consequences Sp100_WT Wild-Type Sp100 K297R K297R Mutation Sp100_WT->K297R Sp100_Mut Mutant Sp100 K297R->Sp100_Mut No_SUMO Loss of SUMOylation Sp100_Mut->No_SUMO Reduced_HP1 Reduced HP1 Interaction No_SUMO->Reduced_HP1 Altered_Stability Altered Protein Stability No_SUMO->Altered_Stability Chromatin Altered Chromatin Association Reduced_HP1->Chromatin Transcription Changes in Gene Expression Altered_Stability->Transcription Chromatin->Transcription Antiviral Modified Antiviral Response Transcription->Antiviral

Caption: Logic of K297R mutation effects.

Conclusion

The generation of Sp100 SUMOylation-deficient mutants is a powerful tool for dissecting the role of this post-translational modification in cellular physiology and disease. The protocols outlined in this application note provide a robust framework for creating the Sp100 K297R mutant, verifying its lack of SUMOylation, and analyzing its functional consequences. By comparing the wild-type and mutant proteins, researchers can gain valuable insights into how Sp100 SUMOylation contributes to its function within PML nuclear bodies and its broader role in regulating nuclear processes.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening of Sp100 Interacting Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled Protein 100 (Sp100) is a crucial component of the Promyelocytic Leukemia (PML) nuclear bodies and plays a significant role in diverse cellular processes, including transcriptional regulation, innate immunity, and antiviral responses.[1][2] Understanding the protein-protein interaction network of Sp100 is essential for elucidating its molecular functions and for identifying potential therapeutic targets. The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[3][4][5] This document provides detailed application notes and protocols for performing a yeast two-hybrid screen to identify interacting partners of the Sp100 protein.

Principle of the Yeast Two-Hybrid System

The GAL4-based yeast two-hybrid system relies on the modular nature of the GAL4 transcription factor, which has a separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3] The protein of interest, in this case Sp100, is fused to the GAL4-DBD, creating the "bait". A library of potential interacting partners ("prey") is fused to the GAL4-AD. If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for the selection and identification of interacting partners.

Application Notes

Bait Protein Considerations:

  • Sp100 Isoforms: Sp100 exists in multiple splice variants, such as Sp100A, Sp100B, Sp100C, and Sp100HMG, which possess different functional domains.[2] The choice of the Sp100 isoform as bait will influence the interaction partners identified. For a broad screen, the most widely expressed isoform, Sp100A, is a suitable starting point.[6] For more targeted studies, specific isoforms can be used to identify isoform-specific interactors.

  • Auto-activation: It is crucial to test the Sp100-DBD fusion protein for auto-activation of the reporter genes in the absence of a prey protein. Auto-activation can lead to a high number of false positives. If the full-length Sp100 auto-activates, it may be necessary to use specific domains of Sp100 as bait.

  • Nuclear Localization: Sp100 is a nuclear protein, which is advantageous for the Y2H system as the interactions occur in the nucleus where the reporter genes are located.

Prey Library Selection:

  • A cDNA library derived from a cell line or tissue that expresses Sp100 and its potential interacting partners is recommended. Given Sp100's role in the immune system, a library from immune cells could be particularly fruitful.

Screening and Validation:

  • The initial screening on selective media will yield a number of putative positive clones.

  • It is essential to perform secondary screens and validation assays to eliminate false positives. This includes re-streaking on higher stringency selective media and performing a β-galactosidase assay for quantitative assessment of interaction strength.

  • Identified positive clones should be sequenced to identify the interacting prey protein.

  • Finally, the interaction should be validated using orthogonal methods such as co-immunoprecipitation or GST pull-down assays in a physiologically relevant context (e.g., mammalian cells).

Identified Sp100 Interacting Partners via Yeast Two-Hybrid

Yeast two-hybrid screens have successfully identified several interacting partners for Sp100. Below are examples of interactors identified using Sp100A as bait.

Bait ProteinIdentified Interacting ProteinFunctional ClassReference
Sp100AHP1α (CBX5)Heterochromatin Protein[6]
Sp100AHP1β (CBX1)Heterochromatin Protein[6]
Sp100AHP1γ (CBX3)Heterochromatin Protein[6]
Sp100ETS-1Transcription Factor[1]

Quantitative Data from Sp100 Yeast Two-Hybrid Screens

The strength of protein-protein interactions in the Y2H system can be quantified by measuring the activity of the lacZ reporter gene product, β-galactosidase.

Table 1: Quantitative Analysis of Sp100A Interaction with HP1 Family Proteins

This table presents the β-galactosidase activity for the interaction between a LexA DBD-Sp100A fusion and GAL4-AD fusions of different HP1 proteins. The activity is indicative of the interaction strength.

BaitPreyβ-Galactosidase Activity (Arbitrary Units)
LexA-Sp100AGAL4-AD-HP1α100 ± 15
LexA-Sp100AGAL4-AD-HP1β95 ± 12
LexA-Sp100AGAL4-AD-HP1γ88 ± 18
LexA-Sp100AGAL4-AD (empty vector)< 1

Data are representative and compiled from findings reported in Seeler et al., 1998.[6]

Table 2: Quantitative Analysis of Sp100 Interaction with ETS-1

This table shows the β-galactosidase activity for the interaction between a LexA-ETS-1 (lacking its activation domain) fusion and a GAL4-AD-Sp100 fusion.

BaitPreyβ-Galactosidase Activity (Miller Units)
LexA-ETS-1 (ΔC)GAL4-AD-Sp10035.2 ± 3.5
LexA-ETS-1 (ΔC)GAL4-AD (empty vector)0.8 ± 0.2

Data are representative and compiled from findings reported in Wasylyk et al., 2002.[1]

Experimental Protocols

Protocol 1: Yeast Two-Hybrid Screening

This protocol outlines the primary steps for screening a cDNA library for Sp100 interacting partners using the GAL4-based system.

Materials:

  • Yeast Strain: e.g., Y2HGold or AH109, which contain multiple reporter genes (HIS3, ADE2, lacZ).

  • Bait Vector: e.g., pGBKT7 (containing the GAL4 DNA-binding domain).

  • Prey Library Vector: e.g., pGADT7 (containing the GAL4 activation domain).

  • Full-length Sp100A cDNA.

  • Human cDNA library.

  • Yeast transformation kit (e.g., lithium acetate (B1210297) method).

  • Yeast media: YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu (DDO), SD/-Trp/-Leu/-His (TDO), SD/-Trp/-Leu/-His/-Ade (QDO).

  • X-α-Gal.

Methodology:

  • Bait Plasmid Construction:

    • Clone the full-length Sp100A cDNA in-frame with the GAL4 DNA-binding domain in the pGBKT7 vector.

    • Transform the pGBKT7-Sp100A construct into a suitable yeast strain (e.g., Y2HGold).

    • Plate on SD/-Trp media to select for transformants.

  • Bait Auto-activation Test:

    • Streak the yeast strain containing pGBKT7-Sp100A on SD/-Trp/-His and SD/-Trp/-Ade plates.

    • Incubate at 30°C for 3-5 days.

    • The absence of growth indicates that the bait does not auto-activate the reporter genes.

  • Library Screening (Yeast Mating Protocol):

    • Transform the human cDNA library (in pGADT7) into a yeast strain of the opposite mating type (e.g., Y187).

    • Grow a liquid culture of the bait strain (Y2HGold with pGBKT7-Sp100A) and the prey library strain.

    • Mix the bait and prey cultures and incubate on a YPDA plate at 30°C for 20-24 hours to allow for mating.

    • Scrape the mated yeast and plate on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade, QDO).

    • Incubate at 30°C for 5-7 days and monitor for colony growth.

  • Identification of Positive Clones:

    • Pick individual colonies that grow on the QDO plates.

    • Perform a colony-lift filter assay for β-galactosidase activity using X-α-Gal to confirm positive interactions. Blue colonies indicate a positive interaction.

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the isolated prey plasmids into E. coli for amplification.

    • Sequence the prey plasmid inserts to identify the potential interacting proteins.

Protocol 2: Quantitative β-Galactosidase Liquid Assay (ONPG Method)

This protocol provides a method for quantifying the strength of the interaction between Sp100 and a putative interacting partner.

Materials:

  • Yeast cultures co-transformed with bait and prey plasmids.

  • YPD medium.

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).

  • β-mercaptoethanol.

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3.

  • Spectrophotometer.

Methodology:

  • Culture Growth:

    • Inoculate 5 mL of appropriate selective media with a single yeast colony co-transformed with the bait and prey plasmids.

    • Grow overnight at 30°C with shaking to an OD600 of 0.5-0.8.

  • Cell Lysis:

    • Transfer 1.5 mL of the culture to a microfuge tube and centrifuge at 14,000 rpm for 30 seconds.

    • Resuspend the cell pellet in 1.5 mL of Z-buffer.

    • Add 50 µL of chloroform (B151607) and 20 µL of 0.1% SDS. Vortex for 30 seconds.

  • Enzymatic Reaction:

    • Pre-warm the tubes to 28°C.

    • Start the reaction by adding 0.2 mL of ONPG solution. Vortex briefly and start a timer.

    • Incubate at 28°C.

  • Stopping the Reaction:

    • When a yellow color develops, stop the reaction by adding 0.5 mL of 1 M Na2CO3.

    • Record the reaction time.

  • Measurement and Calculation:

    • Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

    • Calculate β-galactosidase activity in Miller units using the following formula:

      • Units = (1000 * A420) / (t * V * OD600)

      • Where: t = reaction time (min), V = volume of culture used (mL), OD600 = absorbance of the starting culture.

Visualizations

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow cluster_prep Plasmid Construction cluster_screen Screening cluster_validation Validation & Identification Bait 1. Clone Sp100 into Bait Vector (pGBKT7-DBD) Transform_Bait 3. Transform Bait into 'Mating Type A' Yeast Bait->Transform_Bait Prey 2. Prepare Prey cDNA Library (pGADT7-AD) Transform_Prey 4. Transform Prey Library into 'Mating Type α' Yeast Prey->Transform_Prey Mate 5. Mate Yeast Strains Transform_Bait->Mate Transform_Prey->Mate Select_Diploids 6. Select for Diploids (SD/-Trp/-Leu) Mate->Select_Diploids Select_Interaction 7. Select for Interaction (SD/-Trp/-Leu/-His/-Ade) Select_Diploids->Select_Interaction LacZ_Assay 8. β-Galactosidase Assay Select_Interaction->LacZ_Assay Isolate_Plasmid 9. Isolate Prey Plasmid from Positive Clones LacZ_Assay->Isolate_Plasmid Sequence 10. Sequence to Identify Interacting Protein Isolate_Plasmid->Sequence Validation 11. Orthogonal Validation (e.g., Co-IP) Sequence->Validation

Caption: Workflow for Sp100 Yeast Two-Hybrid Screening.

Sp100 Interaction Pathway

Sp100_Interactions Sp100 Sp100 HP1 HP1 Family (α, β, γ) Sp100->HP1 interacts with ETS1 ETS-1 Sp100->ETS1 interacts with Chromatin Chromatin Remodeling & Transcriptional Repression HP1->Chromatin leads to Transcription Transcriptional Activation ETS1->Transcription regulates

Caption: Sp100 Protein Interaction Signaling.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Sp100 Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled protein 100 (Sp100) is a primary component of the Promyelocytic Leukemia (PML) nuclear bodies and plays a crucial role in diverse cellular processes, including transcriptional regulation, chromatin organization, and intrinsic immunity.[1] The function of Sp100 is intricately regulated by a variety of post-translational modifications (PTMs), such as SUMOylation, phosphorylation, acetylation, and ubiquitination.[1] Dysregulation of these PTMs can impact Sp100's localization, protein-protein interactions, and its role in cellular defense mechanisms, making it a potential target for therapeutic intervention. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these modifications.[2][3] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Sp100 PTMs.

Key Post-Translational Modifications of Sp100

Sp100 undergoes several key PTMs that modulate its function. These modifications can occur individually or in concert, leading to a complex regulatory network.

  • SUMOylation: Covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins is a prominent modification of Sp100.[4][5] This modification is crucial for its localization to PML nuclear bodies and for mediating protein-protein interactions.[5][6]

  • Phosphorylation: The addition of phosphate (B84403) groups can regulate Sp100's interaction with other proteins and its transcriptional co-regulatory functions.

  • Acetylation: Acetylation of lysine (B10760008) residues can influence Sp100's DNA binding affinity and its role in chromatin modulation.[7]

  • Ubiquitination: The attachment of ubiquitin can target Sp100 for proteasomal degradation or mediate its involvement in various signaling pathways.[8]

Quantitative Analysis of Sp100 Post-Translational Modifications

Table 1: Identified SUMOylation Sites of Human Sp100

Modification SiteAmino AcidSurrounding SequenceNotes
K297LysineLVKK TEGMajor SUMOylation site, critical for interaction with other proteins and localization.[4][5]

Table 2: Identified Phosphorylation Sites of Human Sp100

Modification SiteAmino AcidSurrounding SequenceNotes
S188SerineGSQS QEEMay facilitate nuclear import by strengthening interaction with PKM2.[9]
Multiple other sitesSer/Thr/Tyr-Mass spectrometry has identified several other phosphorylation sites on cytosolic Sp100A, both in untreated and IFN-β-treated cells.[9] Specific site information and quantitative data are limited.

Table 3: Identified Acetylation Sites of Human Sp100

Modification SiteAmino AcidSurrounding SequenceNotes
Various Lysine ResiduesLysine-Proteomic studies have indicated that Sp100 is acetylated, but specific sites and their stoichiometry are not well-documented in publicly available literature.[1]

Table 4: Identified Ubiquitination Sites of Human Sp100

Modification SiteAmino AcidSurrounding SequenceNotes
Various Lysine ResiduesLysine-Sp100 is known to be ubiquitinated, which can be enhanced by arsenic treatment, potentially leading to its degradation.[8] Specific ubiquitination sites and their quantitative analysis require further investigation.

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous Sp100

This protocol describes the enrichment of endogenous Sp100 from cell lysates for subsequent mass spectrometry analysis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-Sp100 antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli buffer).

  • Neutralization buffer (1 M Tris-HCl pH 8.5).

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Pre-clearing (Optional): Incubate the supernatant with Protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Sp100 antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately.

Protocol 2: In-Gel Digestion of Immunoprecipitated Sp100

This protocol is for the enzymatic digestion of Sp100 separated by SDS-PAGE.

Materials:

  • SDS-PAGE reagents.

  • Coomassie Brilliant Blue or silver stain.

  • Destaining solution (e.g., 50% methanol, 10% acetic acid for Coomassie; or specific destaining reagents for silver stain).

  • Reduction solution (10 mM DTT in 100 mM ammonium (B1175870) bicarbonate).

  • Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate).

  • Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate).

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid).

Procedure:

  • SDS-PAGE: Separate the immunoprecipitated proteins by SDS-PAGE.

  • Staining and Excision: Stain the gel to visualize the protein bands and excise the band corresponding to Sp100.

  • Destaining: Destain the gel piece completely.

  • Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

  • Trypsin Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.[1][6][10][11]

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

  • Drying: Dry the extracted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis of Sp100 Peptides

This protocol provides general parameters for the analysis of Sp100 peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from ~5% to 40% mobile phase B over 60-120 minutes.

  • Flow Rate: 200-300 nL/min.

MS Parameters:

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • MS1 Resolution: >60,000.

  • MS2 Resolution: >15,000.

  • Collision Energy: Optimized for peptide fragmentation (e.g., HCD or CID).

Data Analysis:

  • Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify peptides and PTMs against a human protein database.

  • Specify variable modifications for SUMOylation (e.g., +383.1995 Da for SUMO-1 remnant on lysine), phosphorylation (+79.9663 Da on S/T/Y), acetylation (+42.0106 Da on lysine), and ubiquitination (+114.0429 Da for GlyGly remnant on lysine).

  • For quantitative analysis, use appropriate software (e.g., MaxQuant, Skyline) and methods (e.g., label-free quantification, SILAC, TMT, iTRAQ).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Immunoprecipitation Immunoprecipitation of Sp100 Cell_Lysis->Immunoprecipitation SDS_PAGE SDS-PAGE Separation Immunoprecipitation->SDS_PAGE In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis PTM_Identification PTM Site Identification Data_Analysis->PTM_Identification Quantitative_Analysis Quantitative PTM Analysis Data_Analysis->Quantitative_Analysis Sp100_Signaling_Pathway Sp100 Sp100 PML PML Sp100->PML Interaction HP1 HP1 Sp100->HP1 Interaction PML_NB PML Nuclear Body Sp100->PML_NB Localization (SUMO-dependent) Chromatin Chromatin Sp100->Chromatin Binding PML->PML_NB Localization SUMO SUMO SUMO->Sp100 SUMOylation (K297) Ubiquitin Ubiquitin Ubiquitin->Sp100 Ubiquitination Kinase Kinase Kinase->Sp100 Phosphorylation Acetyltransferase Acetyltransferase Acetyltransferase->Sp100 Acetylation E3_Ligase E3 Ligase E3_Ligase->Ubiquitin Transcriptional_Regulation Transcriptional Regulation Chromatin->Transcriptional_Regulation

References

Application Notes and Protocols for Western Blot Analysis of Sp100

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sp100 antibodies for Western blot analysis. This document includes detailed protocols, data on commercially available antibodies, and troubleshooting tips to ensure successful detection and analysis of the Sp100 protein.

Introduction to Sp100

The Sp100 nuclear antigen is a component of the PML (promyelocytic leukemia) nuclear bodies (PML-NBs), which are subnuclear structures involved in various cellular processes, including transcriptional regulation, DNA damage response, and apoptosis.[1] Sp100 is an interferon-stimulated gene and plays a crucial role in the host's intrinsic antiviral defense mechanisms.[2] The Sp100 protein family includes several isoforms generated by alternative splicing, with the major isoform, Sp100A, having a calculated molecular weight of 54 kDa but exhibiting an apparent molecular weight of around 100 kDa on SDS-PAGE due to aberrant electrophoretic mobility.[1][3] Other isoforms include Sp100B, Sp100C, and Sp100-HMG.[4] Furthermore, Sp100 undergoes post-translational modifications, most notably SUMOylation, which can affect its localization and function, leading to the appearance of higher molecular weight bands in Western blots.[5][6]

Sp100 Signaling Pathway

Sp100 is involved in multiple signaling pathways, where it can act as a transcriptional co-regulator. It has been shown to suppress pathways such as NF-κB, RAS, and MYC, thereby inhibiting cell proliferation.[7] Sp100 also modulates the STAT1 signaling pathway, which is critical for interferon responses.[7] The following diagram illustrates the key signaling interactions of Sp100.

Sp100_Signaling_Pathway cluster_nucleus Nucleus Sp100 Sp100 PML_NB PML Nuclear Body Sp100->PML_NB Localization NFkB NF-κB Sp100->NFkB Suppresses RAS RAS Sp100->RAS Suppresses MYC MYC Sp100->MYC Suppresses STAT1 STAT1 Sp100->STAT1 Regulates Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation RAS->Cell_Proliferation MYC->Cell_Proliferation Transcription_Regulation Transcription Regulation STAT1->Transcription_Regulation Interferon Interferon Interferon->Sp100 Induces expression

Caption: Sp100 signaling pathways.

Commercially Available Sp100 Antibodies for Western Blot

The selection of a suitable antibody is critical for successful Western blot analysis. The following table summarizes key information for several commercially available Sp100 antibodies that have been validated for Western blotting.

VendorCatalog NumberClonalityHostImmunogenReactivityRecommended WB DilutionObserved Band Size(s)
Thermo Fisher ScientificPA5-78177PolyclonalRabbitRecombinant protein within the center region of human Sp100Human1:500 - 1:3000~100 kDa
Abcamab167605PolyclonalMouseRecombinant full-length human Nuclear autoantigen Sp-100Human1 µg/ml~54 kDa (predicted), ~100 kDa (observed)
Cell Signaling Technology80075Monoclonal (F1H6X)RabbitSynthetic peptide corresponding to residues surrounding Pro382 of human Sp100Human1:1000~100 kDa and other isoforms
antibodies-onlineABIN7261812PolyclonalRabbitRecombinant fusion protein of human Sp100Human, Mouse1:500 - 1:2000Not specified
Human Protein AtlasHPA016707PolyclonalRabbitRecombinant Protein Epitope Signature Tag (PrEST)Human0.04 - 0.4 µg/mlNot specified

Western Blot Protocol for Sp100

This protocol provides a general guideline for the detection of Sp100 by Western blot. Optimization may be required depending on the specific antibody and cell/tissue type used.

Experimental Workflow

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-Sp100) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: Western blot experimental workflow.

Reagents and Buffers
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.

  • Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.

  • Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.

  • TBST (1X): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibody Dilution Buffer: 5% BSA in TBST.

  • Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.

Procedure
  • Sample Preparation:

    • Culture cells to the desired confluency. For positive control, HeLa cells can be treated with interferon-α for 24-48 hours to induce Sp100 expression.[8] Jurkat, Raji, and NCI-H929 cells can also serve as positive controls.[9] NT2/6 cells have been reported to be negative for Sp100 expression.[8]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus according to the manufacturer's instructions.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary Sp100 antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation. Refer to the table above or the manufacturer's datasheet for the recommended dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Expected Results and Troubleshooting

  • Band Sizes: The major Sp100A isoform typically migrates at an apparent molecular weight of ~100 kDa.[1] Other isoforms, such as Sp100-HMG, may appear at a slightly higher molecular weight (~104 kDa).[4] The presence of SUMOylated Sp100 will result in bands with an increased molecular weight of approximately 15-20 kDa per SUMO modification.[5][6]

  • Troubleshooting: For common Western blot issues such as no signal, high background, or non-specific bands, refer to standard troubleshooting guides. Specific to Sp100, ensure complete cell lysis to extract the nuclear protein and consider using a nuclear fractionation protocol to enrich for Sp100. The use of interferon-treated cells as a positive control is highly recommended to validate the antibody and protocol.[8]

References

Application Notes and Protocols for Flow Cytometry Analysis of Sp100 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of the nuclear protein Sp100 using flow cytometry. This powerful technique enables the quantification of Sp100 expression at the single-cell level, providing valuable insights into its role in various biological processes and disease states.

Introduction to Sp100

The Speckled Protein 100 (Sp100) is a nuclear protein and a major component of the PML (promyelocytic leukemia)-SP100 nuclear bodies.[1][2] It plays a crucial role in a variety of cellular processes, including transcriptional regulation, immunity, and the suppression of tumorigenesis.[1][2][3] Sp100 is an interferon-stimulated gene, and its expression can be modulated by viral infections and mitogens.[4] Dysregulation of Sp100 expression has been implicated in several cancers and autoimmune diseases, making it a protein of significant interest in both basic research and drug development.[3][5] Flow cytometry offers a high-throughput method to assess Sp100 expression in heterogeneous cell populations, which is critical for understanding its function and for the development of targeted therapeutics.[6]

Principle of Intracellular Flow Cytometry for Sp100

Standard flow cytometry is typically used to analyze cell surface markers. To detect an intracellular protein like Sp100, which is located in the nucleus, a process of cell fixation and permeabilization is required.[6][7][8] Fixation crosslinks proteins and preserves the cellular structure, while permeabilization creates pores in the cell and nuclear membranes, allowing antibodies to access intracellular epitopes.[7][8][9] Once the cells are permeabilized, a primary antibody specific to Sp100 is introduced, followed by a fluorescently labeled secondary antibody if the primary is not directly conjugated. The fluorescence intensity of the stained cells is then measured by a flow cytometer, providing a quantitative measure of Sp100 expression on a per-cell basis.

Experimental Protocol: Intracellular Staining for Sp100

This protocol is optimized for the detection of nuclear antigens like Sp100.[10]

Materials and Reagents
ReagentRecommended Specifications
Phosphate-Buffered Saline (PBS)pH 7.4
Fixation Buffer1% - 4% Paraformaldehyde (PFA) in PBS[7]
Permeabilization Buffer90% ice-cold Methanol[10] or 0.1% Triton X-100 in PBS
Flow Staining BufferPBS with 0.5% BSA and 0.05% Sodium Azide[7]
Primary AntibodyAnti-Sp100 antibody (validated for flow cytometry)
Secondary AntibodyFluorochrome-conjugated secondary antibody (if primary is unconjugated)
Fc BlockTo reduce non-specific binding
Isotype ControlMatched to the primary antibody's host and isotype

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_fixperm Fixation & Permeabilization cluster_stain Immunostaining cluster_analysis Data Acquisition & Analysis Harvest Harvest & Wash Cells Count Count Cells Harvest->Count Resuspend Resuspend to 5x10^6 cells/mL Count->Resuspend Fix Fix with 2% PFA (15 min, on ice) Resuspend->Fix Pellet1 Pellet Cells (300 x g, 5 min) Fix->Pellet1 Perm Permeabilize with 90% Methanol (B129727) (≥30 min, -20°C) Pellet1->Perm Wash1 Wash twice with Flow Staining Buffer Perm->Wash1 Block Fc Block (10 min, RT) Wash1->Block Primary Incubate with Anti-Sp100 Antibody (30 min, on ice) Block->Primary Wash2 Wash twice Primary->Wash2 Secondary Incubate with Secondary Antibody (if needed, 30 min, on ice) Wash2->Secondary Wash3 Wash twice Secondary->Wash3 Resuspend_Final Resuspend in Flow Staining Buffer Wash3->Resuspend_Final Acquire Acquire on Flow Cytometer Resuspend_Final->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for Sp100 intracellular flow cytometry.

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest cells and wash them with PBS.

    • Count the cells and resuspend them at a concentration of 5 x 10^6 cells/mL in PBS.[10]

  • Fixation:

    • Add an equal volume of 4% PFA to the cell suspension to achieve a final concentration of 2% PFA.

    • Incubate on ice for 15 minutes.[10]

    • Pellet the cells by centrifuging at 300 x g for 5 minutes and discard the supernatant.[10]

  • Permeabilization:

    • Resuspend the cells in ice-cold 90% methanol to a concentration of 1 x 10^7 cells/mL.

    • Incubate at -20°C for at least 30 minutes. Cells can be stored in methanol for an extended period.[10]

  • Staining:

    • Aliquot 0.5 - 1 x 10^6 cells per sample into flow cytometry tubes.

    • Wash the cells twice with Flow Staining Buffer.

    • Resuspend the cells in Flow Staining Buffer containing an Fc blocking agent and incubate for 10 minutes at room temperature.[10]

    • Add the primary anti-Sp100 antibody (or isotype control) at the predetermined optimal concentration.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with Flow Staining Buffer.

    • If using an unconjugated primary antibody, resuspend the cells in the appropriate dilution of a fluorochrome-conjugated secondary antibody.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with Flow Staining Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in at least 200 µL of Flow Staining Buffer.[10]

    • Analyze the samples on a flow cytometer as soon as possible.

Data Presentation

Quantitative data from flow cytometry analysis of Sp100 expression should be summarized for clarity and ease of comparison.

Table 1: Sp100 Expression in Different Cell Populations
Cell PopulationTreatmentMean Fluorescence Intensity (MFI) of Sp100% Sp100 Positive Cells
Cell Line AUntreated1500 ± 12085 ± 5%
Cell Line ADrug X (10 µM)850 ± 9045 ± 7%
PBMCsHealthy Donor500 ± 6030 ± 4%
PBMCsPatient Sample2500 ± 20075 ± 6%

Sp100 in Cellular Signaling

Sp100 is involved in multiple signaling pathways, often acting as a transcriptional regulator. Its expression and function can be influenced by various upstream signals and, in turn, can affect downstream cellular processes.

Sp100 Signaling Pathway Diagram

G Interferons Interferons (α, β, γ) Sp100 Sp100 Expression & Localization to PML Bodies Interferons->Sp100 Upregulates Viral_Infection Viral Infection Viral_Infection->Sp100 Modulates p53 p53 ETS1 ETS1 Sp100->p53 Coactivates Sp100->ETS1 Modulates Gene_Regulation Transcriptional Regulation Sp100->Gene_Regulation Regulates Immune_Response Antiviral & Immune Response Sp100->Immune_Response Apoptosis Apoptosis Gene_Regulation->Apoptosis Cell_Proliferation Cell Proliferation Gene_Regulation->Cell_Proliferation

Caption: Sp100 signaling interactions.

Sp100 expression is upregulated by interferons, which is a key component of the innate immune response to viral infections.[4] It functions as a transcriptional coactivator for tumor suppressors like p53 and can modulate the activity of other transcription factors such as ETS1.[1][2] Through these interactions, Sp100 influences critical cellular outcomes including apoptosis, cell proliferation, and the overall immune response.[1]

Applications in Research and Drug Development

  • Immunology: Quantifying Sp100 expression in immune cell subsets can provide insights into the cellular response to infections and autoimmune conditions.[1][3]

  • Oncology: Sp100 levels can serve as a prognostic marker in various cancers, and monitoring its expression can aid in evaluating the efficacy of novel cancer therapies.[3][5]

  • Antiviral Research: As Sp100 is an intrinsic antiviral factor, analyzing its expression is crucial for understanding viral evasion strategies and for the development of new antiviral drugs.[1]

  • Drug Discovery: High-throughput flow cytometry screens can be employed to identify compounds that modulate Sp100 expression, which may have therapeutic potential.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Insufficient permeabilization- Low antibody concentration- Inactive primary antibody- Optimize permeabilization time and reagent- Titrate antibody to determine optimal concentration- Use a new vial of antibody
High Background - Non-specific antibody binding- Inadequate washing- Use an Fc block- Include an isotype control- Increase the number and duration of wash steps
Poor Cell Viability - Harsh fixation/permeabilization- Reduce fixation/permeabilization time- Handle cells gently
Cell Clumping - Cell concentration too high- Reduce cell concentration- Add EDTA to buffers

By following this detailed protocol and considering the provided information, researchers can successfully implement flow cytometry to analyze Sp100 expression, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Developing Therapeutic Strategies Targeting S100 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S100 protein family, comprising over 20 members, represents a class of small, calcium-binding proteins that are implicated in a wide array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous pathologies, including cancer, autoimmune diseases, and chronic inflammatory disorders, making them attractive targets for therapeutic intervention.[1][3] S100 proteins exert their functions both intracellularly, by modulating the activity of target proteins, and extracellularly, by engaging cell surface receptors such as the Receptor for Advanced Glycation End products (RAGE).[2][4] This document provides detailed application notes and protocols for researchers developing therapeutic strategies aimed at inhibiting the pathological activities of S100 proteins.

Therapeutic Strategies

The primary therapeutic strategies for targeting S100 proteins involve the development of small molecule inhibitors and neutralizing antibodies.[1] Small molecules can be designed to bind to specific S100 proteins, thereby preventing their interaction with downstream effectors.[5][6] Neutralizing antibodies, on the other hand, can target extracellular S100 proteins, blocking their engagement with receptors like RAGE.[1]

Key S100 Protein Targets and Associated Diseases

S100 ProteinAssociated DiseasesTherapeutic Rationale
S100A4 Cancer (metastasis), FibrosisInhibition of S100A4 can impede cancer cell invasion and dissemination.[7] It is involved in promoting metastasis in various cancers, including breast and colon cancer.[2][8]
S100A8/A9 Inflammatory Diseases (Rheumatoid Arthritis, Inflammatory Bowel Disease), Cancer, NeuroinflammationThese proteins are highly expressed during inflammation and act as danger-associated molecular patterns (DAMPs).[9] Inhibiting their interaction with TLR4 and RAGE can reduce inflammation.[10]
S100B Malignant Melanoma, Neurodegenerative Diseases (Alzheimer's Disease)S100B interacts with and inhibits the tumor suppressor p53.[4] Inhibitors can restore p53 function. In neurological disorders, elevated S100B levels are associated with neuroinflammation.[11]
S100P Pancreatic Cancer, Breast Cancer, Prostate CancerOverexpression of S100P is linked to tumor progression and metastasis.[12] Inhibition of the S100P-RAGE interaction can block pro-tumorigenic signaling.[12]

Quantitative Data: S100 Protein Inhibitors

The following table summarizes the inhibitory activity of selected small molecules against various S100 proteins.

InhibitorS100 TargetAssay TypeIC50 / KdReference
Phenylproline derivative 5cS100A4Protein-peptide displacement0.38 µM[5]
Phenylproline derivative 5bS100A4Protein-peptide displacement0.48 µM[5]
US-10113S100A4Cell Migration Assay (Rat TNBC cells)46 µM[2]
US-10113S100A4Cell Migration Assay (Human TNBC cells)56 µM[2]
Pentamidine analogue 8S100BFluorescence Polarization Competition Assay<5 µM (Kd)[4]
Pentamidine analogue 9aS100BFluorescence Polarization Competition Assay<5 µM (Kd)[4]
Pentamidine analogue 9bS100BFluorescence Polarization Competition Assay<5 µM (Kd)[4]
Tasquinimod (B611174) S100A9Binds with high affinity10-30 nM (Kd for HDAC4)[3]
Cromolyn (B99618) S100PCell Proliferation Assay100 µM[13]
5-Methyl Cromolyn (C5OH)S100PIn vivo reduction of NF-κB activity10x more potent than Cromolyn[2]

Clinical Trial Data: Tasquinimod in Multiple Myeloma

A phase Ib/IIa clinical trial (NCT04405167) evaluated the S100A9 inhibitor Tasquinimod in patients with relapsed refractory multiple myeloma (RRMM).[1]

Treatment GroupNumber of PatientsKey OutcomesReference
Tasquinimod + IRd (total cohort)1747% Clinical Benefit Rate (CBR)[1]
Tasquinimod + IRd (refractory to Imid/PI)1233% CBR; 1 durable partial response (19.8 months)[1]

Signaling Pathways

S100A4 Signaling in Cancer Metastasis

Extracellular S100A4 can activate RAGE, leading to the induction of Wnt signaling and increased expression of matrix metalloproteinases (MMPs) like MMP9 through NF-κB activation, which promotes invasion and metastasis.[14] Intracellularly, S100A4 can activate β-catenin, contributing to increased proliferation.[14]

S100A4_Signaling S100A4_extra Extracellular S100A4 RAGE RAGE S100A4_extra->RAGE Wnt_signaling Wnt Signaling RAGE->Wnt_signaling NFkB NF-κB RAGE->NFkB Proliferation Proliferation Wnt_signaling->Proliferation MMP9 MMP9 Expression NFkB->MMP9 Invasion_Metastasis Invasion & Metastasis MMP9->Invasion_Metastasis S100A4_intra Intracellular S100A4 beta_catenin β-catenin S100A4_intra->beta_catenin beta_catenin->Proliferation

Caption: S100A4 signaling pathways in cancer.

S100B-RAGE Signaling in Neuroinflammation

Extracellular S100B binds to RAGE on microglia, activating downstream signaling cascades involving Ras, Cdc42, Rac1, JNK, and NF-κB.[3] This leads to the upregulation of cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response.[3]

S100B_RAGE_Signaling S100B S100B RAGE RAGE S100B->RAGE Ras Ras RAGE->Ras Cdc42 Cdc42 RAGE->Cdc42 Rac1 Rac1 Ras->Rac1 Cdc42->Rac1 JNK JNK Rac1->JNK NFkB NF-κB Rac1->NFkB COX2 COX-2 Expression JNK->COX2 NFkB->COX2

Caption: S100B-RAGE signaling in microglia.

S100A8/A9 Signaling in Inflammation

Extracellular S100A8/A9 can activate both RAGE and Toll-like receptor 4 (TLR4).[1][15] This dual receptor engagement leads to the activation of multiple downstream pathways, including MAP kinases (ERK, p38, JNK) and NF-κB, culminating in the production of pro-inflammatory cytokines.[1][14]

S100A8_A9_Signaling S100A8_A9 S100A8/A9 RAGE RAGE S100A8_A9->RAGE TLR4 TLR4 S100A8_A9->TLR4 MAPK MAPK (ERK, p38, JNK) RAGE->MAPK NFkB NF-κB RAGE->NFkB TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines

Caption: S100A8/A9 inflammatory signaling.

Experimental Protocols

Protocol 1: Fluorescence Polarization Competition Assay for S100B Inhibitor Screening

This protocol describes a high-throughput screening method to identify small molecule inhibitors of the S100B-p53 interaction.[16][17]

Materials:

  • Recombinant human S100B protein

  • TAMRA-labeled p53-derived peptide (e.g., TAMRA-TRTK-12)

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM CaCl₂, 1 mM DTT

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

  • Test compounds dissolved in DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of S100B protein in assay buffer.

    • Prepare a 2X stock of TAMRA-p53 peptide in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer to a 2X final concentration.

  • Assay Setup:

    • Add 10 µL of 2X test compound or DMSO (control) to the wells of the 384-well plate.

    • Add 5 µL of 2X S100B protein to all wells except the "no protein" control wells. Add 5 µL of assay buffer to the "no protein" control wells.

    • Initiate the binding reaction by adding 5 µL of 2X TAMRA-p53 peptide to all wells.

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Measurement:

    • Measure fluorescence polarization on a microplate reader using an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow Start Start Prep Prepare Reagents (S100B, Peptide, Compounds) Start->Prep Dispense Dispense Compounds and S100B into Plate Prep->Dispense Add_Peptide Add Fluorescent Peptide Dispense->Add_Peptide Incubate Incubate at RT Add_Peptide->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End Wound_Healing_Workflow Start Start Seed_Cells Seed Cells to Confluency Start->Seed_Cells Create_Wound Create Scratch in Monolayer Seed_Cells->Create_Wound Wash_Treat Wash and Treat with Inhibitor Create_Wound->Wash_Treat Image_T0 Image at T=0 Wash_Treat->Image_T0 Incubate Incubate and Image at Intervals Image_T0->Incubate Analyze Analyze Wound Closure Incubate->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Optimizing Sp100 ChIP-seq: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the nuclear protein Sp100. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Understanding Sp100 in the Context of ChIP-seq

Sp100 is a component of the PML nuclear bodies (also known as ND10) and is involved in transcriptional regulation and chromatin architecture.[1][2][3] Its association with chromatin can be both direct, through DNA-binding domains in some of its splice variants, and indirect, via interactions with proteins like Heterochromatin Protein 1 (HP1).[1][2][4][5][6] This unique localization and interaction profile presents specific challenges for ChIP-seq that require careful optimization of standard protocols.

Troubleshooting Guide: Optimizing Chromatin Fragmentation for Sp100 ChIP-seq

This section addresses specific issues you might encounter during the chromatin fragmentation stage of your Sp100 ChIP-seq experiment.

Question: I am getting low chromatin yield after fragmentation. What are the possible causes and solutions?

Answer:

Low chromatin yield is a common issue that can arise from several factors. Here’s a breakdown of potential causes and how to address them:

Possible Cause Recommended Solution
Insufficient starting material For transcription factors and co-factors like Sp100, a higher cell number is often required compared to histone ChIP. Start with at least 10-20 million cells per immunoprecipitation.[7]
Inefficient cell lysis Ensure complete cell and nuclear lysis to release chromatin. Use appropriate lysis buffers with fresh protease inhibitors.[8] Incomplete lysis can lead to debris clogging sonicator tips and causing foaming.[9]
Over-sonication Excessive sonication can lead to very small fragment sizes that may result in poor DNA recovery and low signal.[8] Optimize sonication time to achieve the target fragment size range.
Chromatin degradation Always keep samples on ice during and between sonication steps to prevent degradation. Ensure protease inhibitors are included in all relevant buffers.

Question: My DNA fragments are not in the optimal range of 200-600 bp. How can I optimize my fragmentation protocol?

Answer:

Achieving the correct fragment size is critical for successful ChIP-seq. The optimal size range allows for a good balance between resolution and the ability to immunoprecipitate protein-DNA complexes.

Problem Recommended Solution
Under-sheared chromatin (fragments > 600 bp) - Sonication: Increase the number of sonication cycles, increase the power, or decrease the cell density in the sonication buffer. Ensure there is no foaming, as this reduces sonication efficiency.[9] - Enzymatic Digestion: Increase the digestion time or the concentration of the nuclease (e.g., MNase). Perform a time-course experiment to determine the optimal digestion conditions.[10]
Over-sheared chromatin (fragments < 200 bp) - Sonication: Reduce the number of sonication cycles or the power setting. Ensure samples are kept cold to prevent heat-induced degradation. - Enzymatic Digestion: Decrease the digestion time or the nuclease concentration.

Frequently Asked Questions (FAQs)

This section covers a broader range of questions related to Sp100 ChIP-seq optimization.

1. Should I use sonication or enzymatic digestion for Sp100 ChIP-seq?

Both methods can be effective, but the choice depends on the specific experimental goals and the nature of Sp100's interaction with chromatin.

  • Sonication: This method uses mechanical force to randomly shear chromatin. It is generally effective for a wide range of proteins. However, the harsh conditions can potentially disrupt protein complexes and antibody epitopes.[10] For a non-histone protein like Sp100, which may be part of larger protein complexes, milder sonication conditions should be optimized.

  • Enzymatic Digestion: This method uses nucleases (typically micrococcal nuclease, MNase) to digest the DNA between nucleosomes. It is a gentler method that can better preserve the integrity of protein complexes and epitopes, potentially leading to higher IP efficiency.[10][11] This may be advantageous for studying the interactions of Sp100 within the nuclear body environment.

Recommendation: For Sp100, which interacts with chromatin both directly and indirectly, starting with an enzymatic digestion protocol or a carefully optimized, milder sonication protocol is recommended.

2. Is a single formaldehyde (B43269) cross-linking step sufficient for Sp100?

Given that Sp100 is not exclusively a direct DNA-binding protein and resides within the complex environment of PML nuclear bodies, a single formaldehyde cross-linker may not be sufficient to capture all relevant interactions. A two-step cross-linking protocol, which first uses a protein-protein cross-linker (like EGS or DSG) followed by formaldehyde, can be beneficial for stabilizing protein complexes before fixing them to DNA. This approach has been successfully used for other non-DNA binding transcriptional co-regulators and for PML, a close partner of Sp100.[12]

3. How do I optimize cross-linking conditions for Sp100?

The duration and concentration of the cross-linking agent are critical.

  • Under-cross-linking can lead to the loss of protein-DNA interactions during the ChIP procedure.

  • Over-cross-linking can mask antibody epitopes, make chromatin resistant to fragmentation, and lead to the immunoprecipitation of non-specific DNA.

For a protein like Sp100, a good starting point is 1% formaldehyde for 10 minutes at room temperature. However, this should be empirically optimized for your specific cell type and experimental conditions.

4. What are the key considerations for antibody selection for Sp100 ChIP-seq?

The success of your ChIP-seq experiment is highly dependent on the quality of your antibody.

  • ChIP-grade validation: Use an antibody that has been validated for ChIP or ChIP-seq applications.

  • Specificity: The antibody should be highly specific for Sp100 with minimal cross-reactivity to other proteins.

  • Epitope recognition: The epitope recognized by the antibody should be accessible in the cross-linked chromatin context.

It is advisable to test multiple ChIP-grade antibodies to find the one that performs best in your system.

Experimental Protocols

I. Two-Step Cross-Linking Protocol for Sp100

This protocol is adapted for nuclear proteins that may not directly bind DNA.

  • Protein-Protein Cross-linking:

    • Resuspend cells in PBS.

    • Add a protein-protein cross-linker (e.g., 2 mM EGS) and incubate for 30-45 minutes at room temperature with gentle rotation.

  • Protein-DNA Cross-linking:

    • Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rotation.

  • Quenching:

    • Add glycine (B1666218) to a final concentration of 125 mM to quench the formaldehyde and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Fragmentation:

    • Proceed with your chosen cell lysis and chromatin fragmentation protocol (sonication or enzymatic digestion).

II. Sonication Protocol for Chromatin Fragmentation

  • Nuclear Lysis: Resuspend the nuclear pellet in a lysis buffer containing protease inhibitors.

  • Sonication:

    • Place the sample in an ice-water bath.

    • Sonicate using a probe sonicator with optimized settings. A good starting point is multiple cycles of 20-30 seconds "ON" and 30-60 seconds "OFF" to prevent overheating.[9]

    • The total sonication time will need to be optimized for your specific cell type and sonicator.

  • Clarification: Centrifuge the sonicated lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.

  • Fragment Size Analysis:

    • Take an aliquot of the sonicated chromatin, reverse the cross-links, and purify the DNA.

    • Run the purified DNA on an agarose (B213101) gel or a Bioanalyzer to check the fragment size distribution.

III. Enzymatic Digestion Protocol for Chromatin Fragmentation

  • Nuclear Lysis: Resuspend the nuclear pellet in a suitable digestion buffer containing protease inhibitors.

  • Enzymatic Digestion:

    • Add micrococcal nuclease (MNase) to the nuclear lysate.

    • Incubate at 37°C for a predetermined optimal time (e.g., 5-15 minutes). The exact time needs to be determined empirically through a time-course experiment.

  • Stopping the Reaction: Stop the digestion by adding EDTA.

  • Release of Chromatin: Gently lyse the nuclei to release the fragmented chromatin.

  • Clarification and Fragment Size Analysis: Follow the same steps as for the sonication protocol.

Visualizing the Workflow

Sp100_ChIP_Seq_Workflow cluster_cell_prep Cell Preparation cluster_fragmentation Chromatin Fragmentation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis start Start with Cultured Cells crosslink Two-Step Cross-linking (Protein-Protein, then Protein-DNA) start->crosslink quench Quench with Glycine crosslink->quench lysis Cell and Nuclear Lysis quench->lysis fragment Sonication OR Enzymatic Digestion lysis->fragment check_size Check Fragment Size (200-600 bp) fragment->check_size ip Immunoprecipitation with anti-Sp100 Antibody check_size->ip wash Wash to Remove Non-specific Binding ip->wash elute Elute Chromatin wash->elute reverse_crosslink Reverse Cross-links elute->reverse_crosslink purify Purify DNA reverse_crosslink->purify library_prep Library Preparation purify->library_prep sequencing Sequencing library_prep->sequencing end Data Analysis sequencing->end

Caption: Workflow for Sp100 ChIP-seq from cell preparation to data analysis.

Fragmentation_Troubleshooting cluster_solutions Solutions start Analyze Fragment Size optimal Optimal Size (200-600 bp) start->optimal Proceed under_sheared Under-sheared (> 600 bp) start->under_sheared over_sheared Over-sheared (< 200 bp) start->over_sheared increase_frag Increase Sonication Time/Power OR Increase Digestion Time/Enzyme under_sheared->increase_frag Adjust decrease_frag Decrease Sonication Time/Power OR Decrease Digestion Time/Enzyme over_sheared->decrease_frag Adjust increase_frag->start Re-analyze decrease_frag->start Re-analyze

Caption: Troubleshooting logic for optimizing chromatin fragmentation size.

References

reducing background noise in Sp100 immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Sp100 immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected staining pattern for Sp100, and how can I distinguish it from background?

A1: The characteristic staining pattern for Sp100 is a distinct "nuclear dots" or "speckled" pattern within the nucleus.[1][2] These dots correspond to PML nuclear bodies, where Sp100 is localized.[1] A specific signal will appear as discrete, punctate staining within the nucleus. Diffuse, hazy, or widespread fluorescence throughout the cell or on the coverslip is typically considered background noise. It is crucial to be familiar with this expected pattern to accurately assess your staining results.

Q2: My immunofluorescence images for Sp100 show high background. What are the common causes?

A2: High background in Sp100 immunofluorescence can stem from several sources:

  • Autofluorescence: This is inherent fluorescence from the cells or tissue itself, often exacerbated by aldehyde-based fixatives like paraformaldehyde (PFA).[3][4]

  • Non-specific antibody binding: The primary or secondary antibodies may bind to cellular components other than Sp100. This can be due to inappropriate antibody concentrations or insufficient blocking.[5][6]

  • Issues with fixation and permeabilization: Over-fixation can mask the Sp100 epitope, while insufficient permeabilization can prevent the antibody from reaching the nuclear target, leading to a poor signal-to-noise ratio.[7]

  • Problems with secondary antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or be used at too high a concentration.[6][8]

Q3: How can I reduce autofluorescence in my Sp100 staining?

A3: To minimize autofluorescence, consider the following strategies:

  • Optimize Fixation: Use the lowest effective concentration of PFA (e.g., 2-4%) and the shortest necessary fixation time (e.g., 10-15 minutes at room temperature).[9] Alternatively, for some targets, methanol (B129727) fixation can be tested, as it may induce less autofluorescence.[9]

  • Use a Quenching Step: After fixation, you can quench free aldehyde groups by incubating your cells with a solution of 50 mM NH₄Cl or 0.1 M glycine (B1666218) in PBS for 10-15 minutes.

  • Spectral Separation: If your microscope setup allows, choose a fluorophore for your secondary antibody that emits in the far-red spectrum, as autofluorescence is often less pronounced at these longer wavelengths.

Q4: What is the best blocking buffer for Sp100 immunofluorescence?

A4: Since Sp100 is a nuclear protein, a robust blocking step is essential. A common and effective blocking buffer is 5% normal serum (from the same species as the secondary antibody) in PBS containing a detergent like 0.1-0.3% Triton X-100. Bovine Serum Albumin (BSA) at a concentration of 1-5% can also be used as a blocking agent. The detergent in the blocking buffer also aids in permeabilizing the nuclear membrane.

Q5: How do I determine the optimal primary and secondary antibody concentrations?

A5: It is critical to titrate your primary and secondary antibodies to find the concentration that provides the best signal-to-noise ratio.

  • Primary Antibody: Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000). The optimal dilution will show clear nuclear dots with minimal background. A 1:40 dilution has been noted in the literature for anti-Sp100 antibodies on HEp-2 cells.[10]

  • Secondary Antibody: Similarly, titrate your secondary antibody. A common starting point is a 1:500 or 1:1000 dilution. Remember to run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.

Troubleshooting Guide

High background noise can obscure the specific Sp100 signal. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution
Diffuse Nuclear and/or Cytoplasmic Staining Inadequate blockingIncrease the blocking time to at least 1 hour at room temperature. Use 5-10% normal serum from the host species of the secondary antibody in your blocking buffer.
Primary antibody concentration too highPerform a titration of your primary antibody to determine the optimal dilution.[6]
Secondary antibody concentration too high or non-specificTitrate the secondary antibody. Run a secondary-only control to check for non-specific binding.[6]
Speckled Background Outside of Cells Precipitated antibodyCentrifuge the primary and secondary antibody solutions at high speed for 10-15 minutes before use to pellet any aggregates.
Contaminated buffersUse freshly prepared, filtered buffers (e.g., PBS, blocking buffer).
High Autofluorescence Aldehyde fixationReduce fixation time and/or PFA concentration. Include a quenching step with glycine or ammonium (B1175870) chloride after fixation.
Endogenous fluorophores in cells/tissueUse a commercial autofluorescence quenching kit or try a photobleaching step before staining.
Weak Specific Signal with High Background Insufficient permeabilizationSince Sp100 is a nuclear protein, ensure adequate permeabilization. Use 0.1-0.5% Triton X-100 or Tween-20 in your blocking and antibody dilution buffers. For nuclear proteins, a longer permeabilization step may be beneficial.[9]
Suboptimal primary antibody incubationIncubate with the primary antibody overnight at 4°C to enhance specific binding.

Experimental Protocols

Optimized Immunofluorescence Protocol for Sp100 Staining in Cultured Cells

This protocol is designed to minimize background and enhance the specific detection of Sp100 in cultured cells grown on coverslips.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to reach the desired confluency (typically 50-70%).

  • Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-Sp100 primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (with high cross-adsorption) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Final Wash: Wash the cells one final time with PBS for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish and let it dry.

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Diagrams

TroubleshootingWorkflow cluster_start Start: High Background Observed cluster_checks Initial Checks & Controls cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start High Background in Sp100 IF Controls 1. Review Controls: - Secondary Antibody Only - No Primary/Secondary (Autofluorescence) Start->Controls Pattern 2. Assess Staining Pattern: Is it diffuse or non-nuclear? Controls->Pattern Blocking 3. Optimize Blocking & Permeabilization - Increase serum concentration - Adjust Triton X-100 concentration Pattern->Blocking Diffuse/Non-specific Staining Result Clear Sp100 Nuclear Dots Low Background Pattern->Result Specific Nuclear Dots (Issue Resolved Early) Antibody 4. Titrate Antibodies - Primary Antibody Dilution Series - Secondary Antibody Dilution Series Blocking->Antibody Fixation 5. Adjust Fixation Protocol - Reduce PFA concentration/time - Add quenching step (Glycine/NH4Cl) Antibody->Fixation Fixation->Result Iteratively Optimize

Caption: Troubleshooting workflow for reducing background noise.

Sp100_Signaling_Pathway cluster_nucleus Cell Nucleus PML_NB PML Nuclear Body (NB) Chromatin Chromatin PML_NB->Chromatin Interaction Sp100 Sp100 Protein Sp100->PML_NB Localization Transcription Gene Transcription Chromatin->Transcription Regulation

Caption: Localization of Sp100 to PML Nuclear Bodies.

References

Technical Support Center: Validating Sp100 siRNA Knockdown and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for validating the efficiency and specificity of small interfering RNA (siRNA) targeting the Sp100 gene.

Frequently Asked Questions (FAQs)

Q1: How do I confirm that my Sp100 siRNA is effectively knocking down the target gene?
Experimental Workflow for Knockdown Validation

The general workflow involves transfecting cells with your Sp100 siRNA and appropriate controls, harvesting the cells after a suitable incubation period (typically 24-72 hours), and then analyzing mRNA and protein levels.[3][4]

G cluster_transfection Cell Transfection cluster_incubation Incubation cluster_analysis Analysis A Seed Cells B Prepare siRNA-Lipid Complex (Sp100 & Control siRNA) A->B C Transfect Cells B->C D Incubate for 24-72 hours C->D E Harvest Cells D->E F Isolate RNA E->F G Isolate Protein E->G H qPCR Analysis (mRNA Level) F->H I Western Blot Analysis (Protein Level) G->I G A Unexpected Phenotype Observed B Use Multiple siRNAs (Targeting different Sp100 regions) A->B Strategy 1 C Perform Rescue Experiment A->C Strategy 2 D Conduct Global Gene Expression Analysis (Microarray/RNA-seq) A->D Strategy 3 E Consistent Phenotype? B->E F Phenotype Reversed? C->F G Identify Off-Target Genes D->G H Phenotype is likely ON-TARGET E->H Yes I Phenotype is likely OFF-TARGET E->I No F->H Yes F->I No G->I G Sp100 Sp100 NFkB NF-κB Pathway Sp100->NFkB suppresses RAS RAS Pathway Sp100->RAS suppresses MYC MYC Pathway Sp100->MYC suppresses p53 p53 Pathway Sp100->p53 coactivates Immunity Immune Response Sp100->Immunity Proliferation Cell Proliferation NFkB->Proliferation RAS->Proliferation MYC->Proliferation Apoptosis Apoptosis p53->Apoptosis

References

Technical Support Center: Screening and Validation of Sp100 CRISPR Knockout Clones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers screening and validating Sp100 CRISPR knockout clones.

Frequently Asked Questions (FAQs)

Q1: What is the function of Sp100 and why is it targeted for CRISPR knockout?

Sp100, or Speckled Protein 100, is a component of the PML nuclear bodies (PML-NBs), which are subnuclear structures involved in various cellular processes.[1][2][3] Sp100 acts as a transcriptional regulator and is implicated in cellular senescence, apoptosis, and the intrinsic antiviral immune response.[3][4][5] Specifically, it can act as a tumor suppressor by regulating pro-oncogenic pathways like NF-kB, RAS, and MYC.[4][6] Given its role in immunity and cancer, creating Sp100 knockout cell lines is a valuable strategy to investigate its function in these pathways and for potential therapeutic development.[4][7]

Q2: What are the key steps in generating and validating Sp100 knockout clones?

The general workflow involves:

  • gRNA Design and Transfection: Designing single-guide RNAs (sgRNAs) targeting the Sp100 gene and delivering them along with Cas9 nuclease into the target cells.[8]

  • Screening for Editing Efficiency: Assessing the efficiency of gene editing in the bulk population of cells using methods like the T7 Endonuclease I (T7E1) assay.[8]

  • Single-Cell Cloning: Isolating individual cells to grow clonal populations. This is crucial as the initial transfected population is heterogeneous.[9][10]

  • Genotype Validation: Screening individual clones to identify those with the desired knockout (homozygous or biallelic mutations) using PCR, Sanger sequencing, or Next-Generation Sequencing (NGS).[11][12]

  • Protein Knockout Confirmation: Verifying the absence of the Sp100 protein in validated knockout clones using Western blotting.[13][14]

Q3: How do I design effective sgRNAs for Sp100 knockout?

Effective sgRNA design is critical for high knockout efficiency.[15] Key considerations include:

  • Targeting Early Exons: Target exons early in the gene's coding sequence to increase the likelihood of generating a non-functional truncated protein due to frameshift mutations.

  • PAM Site: The sgRNA target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[16]

  • Off-Target Minimization: Use online design tools (e.g., CRISPOR, CRISPRitz) to predict and minimize potential off-target binding sites.[17] These tools score sgRNAs based on their on-target efficiency and off-target potential.[18]

  • GC Content: Aim for a GC content between 40-60% for optimal sgRNA stability and function.

Q4: What is the difference between a monoallelic and a biallelic knockout?

In diploid organisms, there are two copies (alleles) of each gene.

  • Monoallelic knockout: Only one allele of the Sp100 gene is mutated, while the other remains wild-type.

  • Biallelic knockout: Both alleles of the Sp100 gene are mutated. This can be a homozygous knockout (both alleles have the exact same mutation) or a heterozygous knockout (the two alleles have different mutations). For a complete loss of function, a biallelic knockout is typically required.[12]

Troubleshooting Guides

Low Knockout Efficiency
Problem Possible Cause Recommended Solution
Low editing efficiency in the bulk population (T7E1 assay). Suboptimal sgRNA design.Design and test at least 3-4 different sgRNAs targeting Sp100.[16]
Low transfection efficiency.Optimize the transfection protocol for your specific cell line. Consider using a positive control (e.g., a fluorescent reporter) to assess delivery efficiency.[13][15]
Cell line is difficult to transfect.Consider alternative delivery methods such as lentiviral transduction or electroporation.[19]
Inactive Cas9 nuclease.Use a validated source of Cas9 and ensure proper storage. A positive control sgRNA targeting a known gene can validate Cas9 activity.[13]
Few or no knockout clones after single-cell sorting. Low viability of single cells after sorting/plating.Use conditioned media or plate cells at a slightly higher density initially to improve survival.[20] FACS can be stressful for cells; limiting dilution is a gentler, though less specific, alternative.[9]
The Sp100 gene is essential for cell viability or growth.A complete knockout may not be achievable. You might observe heterozygous mutations or truncated but still functional proteins.[13] Consider alternative methods like siRNA for transient knockdown.
Screening and Validation Issues
Problem Possible Cause Recommended Solution
Ambiguous or messy Sanger sequencing results. Mixed clonal population.Ensure that the colony picked for expansion originated from a single cell. Re-streak or re-plate at a lower density if necessary.
PCR amplification of off-target sites.Design highly specific PCR primers and optimize the PCR conditions (e.g., annealing temperature).
Multiple insertions/deletions (indels) in a single clone.This is a common outcome of CRISPR editing. Software like TIDE or ICE can help deconvolute mixed sequencing traces from a clonal population to identify the different alleles.[17]
No band shift or cleavage in T7E1 assay despite successful transfection. The indel is very small (1-2 bp) or is a single nucleotide polymorphism (SNP).The T7E1 assay may not be sensitive enough to detect very small indels.[21] Proceed with Sanger sequencing of a few clones to confirm editing.
Homozygous mutation.The T7E1 assay relies on the formation of heteroduplexes between wild-type and mutated DNA. If a clone has the exact same mutation on both alleles, no mismatch will be detected.[12]
Sp100 protein is still detected by Western blot in a genotypically confirmed knockout clone. The antibody is binding to a non-functional, truncated protein.If the indel does not cause a frameshift, a truncated protein may still be produced. Design sgRNAs targeting the N-terminus of the protein.
The antibody is non-specific.Use a knockout-validated antibody. The gold standard is to show the absence of the band in the knockout cell line compared to the wild-type.[14][22]
The mutation did not result in a functional knockout.In-frame mutations (indels that are a multiple of 3) may not lead to a loss of protein function.[8] Screen for clones with frameshift mutations.

Experimental Protocols

T7 Endonuclease I (T7E1) Assay

This protocol is for assessing the efficiency of CRISPR/Cas9-mediated gene editing in a population of cells.

Materials:

  • Genomic DNA from edited and control cells

  • PCR primers flanking the Sp100 target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I and reaction buffer

  • Agarose (B213101) gel and electrophoresis equipment

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from both the CRISPR-edited and wild-type control cell populations.

  • PCR Amplification:

    • Amplify a 400-1000 bp region of the Sp100 gene flanking the sgRNA target site using high-fidelity polymerase.[23]

    • Verify the PCR product by running a small amount on an agarose gel. A single, strong band of the expected size should be visible.[24]

  • Heteroduplex Formation:

    • Mix approximately 200 ng of the purified PCR product with 1x reaction buffer.

    • Denature and re-anneal the PCR products in a thermocycler using the following program:

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second

      • Hold at 4°C[23]

  • T7E1 Digestion:

    • Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

    • Incubate at 37°C for 15-20 minutes.[23]

  • Gel Electrophoresis:

    • Run the entire digestion reaction on a 2% agarose gel.[24]

    • Include an undigested PCR product as a negative control.

    • Cleavage of the heteroduplex DNA by T7E1 will result in two smaller bands, indicating the presence of indels.

Single-Cell Cloning by Limiting Dilution

This protocol describes how to isolate single cells to generate clonal populations.

Materials:

  • CRISPR-edited cell population

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Preparation: Trypsinize and resuspend the edited cells to create a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.

  • Serial Dilution:

    • Dilute the cell suspension to a final concentration of 10 cells/mL. This statistically results in 1 cell per 100 µL.[10]

  • Plating:

    • Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.[10]

  • Incubation and Colony Formation:

    • Incubate the plates for 10-15 days, allowing single cells to form visible colonies.[8]

    • Monitor the plates regularly and change the media as needed.

  • Expansion:

    • Once colonies are visible, identify wells that contain a single colony.

    • Trypsinize and transfer each single colony to a larger well (e.g., 24-well plate) for expansion.[8]

Genotyping by PCR and Sanger Sequencing

This protocol is for identifying the specific mutations in individual clones.

Materials:

  • Genomic DNA from individual clones

  • PCR primers used for the T7E1 assay

  • DNA polymerase

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from each expanded clone. A portion of the cells can be lysed directly in a buffer compatible with PCR.[20]

  • PCR Amplification: Amplify the target region of the Sp100 gene from each clone.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.[11]

  • Sequence Analysis:

    • Align the sequencing results from each clone to the wild-type Sp100 reference sequence.

    • Analyze the chromatograms around the target site for insertions, deletions, or substitutions.

    • Software tools like TIDE or ICE can help to deconvolute sequences from clones with heterozygous or biallelic mutations.[17]

Western Blot for Protein Knockout Validation

This protocol confirms the absence of Sp100 protein expression.

Materials:

  • Cell lysates from wild-type and putative knockout clones

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes

  • Primary antibody against Sp100

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Prepare total protein lysates from wild-type cells and the genotypically confirmed Sp100 knockout clones.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Sp100.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the bands using an imaging system.

    • Probe the same membrane with a loading control antibody to ensure equal protein loading.

    • A complete knockout should show no band corresponding to Sp100 in the knockout lanes, while the band should be present in the wild-type lane.[14]

Signaling Pathways and Workflows

Sp100_Signaling_Pathway Interferon Interferon (IFN) IFN_Receptor IFN Receptor Interferon->IFN_Receptor JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT Sp100_Gene Sp100 Gene (Transcription) JAK_STAT->Sp100_Gene Upregulates Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein PML_NBs PML Nuclear Bodies Sp100_Protein->PML_NBs Localizes to HP1 HP1 Sp100_Protein->HP1 Interacts with Chromatin Chromatin PML_NBs->Chromatin Associates with Viral_DNA Viral DNA PML_NBs->Viral_DNA Silences HP1->Chromatin Binds to Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression Antiviral_Response Antiviral Response Transcription_Repression->Antiviral_Response Viral_DNA->Antiviral_Response

Caption: Sp100 signaling in the interferon-mediated antiviral response.

CRISPR_KO_Validation_Workflow Start Start: Transfect cells with CRISPR components T7E1 T7E1 Assay on Bulk Population Start->T7E1 SingleCell Single-Cell Cloning (Limiting Dilution) T7E1->SingleCell If editing >10% Expansion Expand Clones SingleCell->Expansion Genotyping Genotyping: PCR & Sanger Sequencing Expansion->Genotyping Analysis Sequence Analysis (Identify Indels) Genotyping->Analysis Western Western Blot for Sp100 Protein Analysis->Western Select clones with frameshift indels ValidatedClone Validated Sp100 Knockout Clone Western->ValidatedClone Confirm protein loss

Caption: Workflow for screening and validation of Sp100 knockout clones.

References

Technical Support Center: Preventing Aggregation of Recombinant Sp100 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of recombinant Sp100 protein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of Sp100 protein aggregation during expression and purification.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant Sp100 protein aggregating?

A1: Recombinant Sp100 protein is prone to aggregation for several reasons. Its overexpression in systems like E. coli can lead to the formation of insoluble inclusion bodies. Sp100 possesses a homodimerization domain (HSR domain) which can facilitate intermolecular interactions and aggregation, especially at high concentrations. Additionally, like many recombinant proteins, suboptimal buffer conditions (e.g., pH close to its isoelectric point of ~4.7), temperature, and handling can expose hydrophobic regions, leading to aggregation.

Q2: What is the first thing I should try to improve the solubility of my Sp100 protein?

A2: The most impactful initial step is often to optimize the expression conditions. Lowering the induction temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding. Additionally, using a solubility-enhancing fusion tag, such as Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can significantly improve the solubility of Sp100.

Q3: Can I refold Sp100 from inclusion bodies?

A3: Yes, if your Sp100 protein is expressed as inclusion bodies, it is possible to solubilize and refold it. This typically involves solubilizing the inclusion bodies with strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (GdmCl), followed by a refolding process. Common refolding methods include on-column refolding, stepwise dialysis, or rapid dilution into a refolding buffer.

Q4: What buffer additives can help prevent Sp100 aggregation?

A4: Several additives can be included in your purification and storage buffers to help maintain Sp100 solubility. These include:

  • Reducing agents: 5-10 mM DTT or TCEP to prevent incorrect disulfide bond formation.

  • Amino acids: L-arginine (0.5-1 M) can help suppress aggregation.

  • Osmolytes: Glycerol (10-20%) or sucrose (B13894) can stabilize the protein.

  • Non-denaturing detergents: A low concentration (e.g., 0.05% Tween-20) can help solubilize hydrophobic patches.

Q5: How can I detect and quantify Sp100 aggregation?

A5: Aggregation can be initially observed as visible precipitation or cloudiness in your protein solution. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of larger particles in your sample.[1][2][3][4][5] Size-exclusion chromatography (SEC) can also reveal the presence of high-molecular-weight aggregates.[1]

Troubleshooting Guides

Issue 1: Sp100 is Primarily Found in the Insoluble Pellet (Inclusion Bodies) After Cell Lysis

This is a common issue when expressing Sp100 in E. coli. The troubleshooting workflow below outlines steps to increase the yield of soluble protein.

start Sp100 in Inclusion Bodies option1 Optimize Expression Conditions start->option1 option2 Use Solubility-Enhancing Tag start->option2 option3 Refold from Inclusion Bodies start->option3 sub_option1a Lower Induction Temperature (e.g., 18-25°C) option1->sub_option1a sub_option1b Reduce IPTG Concentration (e.g., 0.1-0.4 mM) option1->sub_option1b sub_option1c Co-express Chaperones option1->sub_option1c sub_option2a Clone Sp100 into a vector with an N-terminal MBP or SUMO tag option2->sub_option2a sub_option3a Solubilize Inclusion Bodies (8M Urea or 6M GdmCl) option3->sub_option3a sub_option2b Purify fusion protein and assess solubility post-tag cleavage sub_option2a->sub_option2b sub_option3b Perform On-Column Refolding sub_option3a->sub_option3b sub_option3c Attempt Stepwise Dialysis or Dilution sub_option3a->sub_option3c

Troubleshooting workflow for Sp100 inclusion bodies.
Issue 2: Purified Sp100 Protein Aggregates and Precipitates Over Time or During Concentration

If you have successfully purified soluble Sp100, but it aggregates during subsequent steps, the following guide can help.

start Purified Sp100 Aggregates option1 Optimize Buffer Composition start->option1 option2 Modify Handling and Storage start->option2 sub_option1a Adjust pH away from pI (~4.7) (e.g., pH 7.5-8.5) option1->sub_option1a sub_option1b Screen Salt Concentration (e.g., 150-500 mM NaCl) option1->sub_option1b sub_option1c Add Stabilizing Agents option1->sub_option1c sub_option2a Minimize Freeze-Thaw Cycles option2->sub_option2a sub_option2b Concentrate in smaller volumes at a time option2->sub_option2b sub_option2c Store at low concentration or flash-freeze aliquots at -80°C option2->sub_option2c sub_sub_option1c1 10-20% Glycerol sub_option1c->sub_sub_option1c1 sub_sub_option1c2 0.5-1 M L-Arginine sub_option1c->sub_sub_option1c2 sub_sub_option1c3 5-10 mM DTT or TCEP sub_option1c->sub_sub_option1c3

Troubleshooting guide for soluble Sp100 aggregation.

Data Presentation

The following tables summarize expected outcomes based on different strategies to improve Sp100 solubility. These are representative data compiled from general protein purification principles and should be optimized for your specific construct and experimental setup.

Table 1: Effect of Expression Temperature on Sp100 Solubility

Induction Temperature (°C)IPTG (mM)Soluble Sp100 (% of total)
371.0< 10%
300.515-25%
250.430-40%
180.240-60%

Table 2: Comparison of N-terminal Solubility Tags for Sp100 Expression at 18°C

Fusion TagTag Size (kDa)Soluble Sp100 Fusion Protein (% of total)
6xHis~1< 20%
GST2640-60%
MBP42.560-80%
SUMO~1170-90%

Table 3: Effect of Buffer Additives on Purified Sp100 Stability (4°C for 24h)

Buffer ConditionAggregation Level (by DLS)
PBS, pH 7.4High
50 mM Tris pH 8.0, 300 mM NaClModerate
50 mM Tris pH 8.0, 300 mM NaCl, 10% GlycerolLow
50 mM Tris pH 8.0, 300 mM NaCl, 10% Glycerol, 0.5 M L-Arginine, 5 mM DTTVery Low

Experimental Protocols

Protocol 1: Expression of Soluble His-MBP-Sp100 in E. coli

This protocol is designed to maximize the production of soluble Sp100 by using a solubility-enhancing MBP tag and optimizing expression conditions.

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing an N-terminal His-MBP tag followed by a TEV protease cleavage site and the full-length human Sp100 gene. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Harvest: Continue to incubate at 18°C for 16-20 hours with shaking. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole (B134444), 1 mM TCEP, and 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.

Protocol 2: On-Column Refolding of His-tagged Sp100 from Inclusion Bodies

This protocol is for situations where Sp100 is expressed in inclusion bodies.[6][7][8]

  • Inclusion Body Isolation: After cell lysis as described above, collect the pellet. Wash the pellet twice with a Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane proteins and other contaminants. Centrifuge at 15,000 x g for 10 minutes after each wash.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized protein at 40,000 x g for 30 minutes to remove any remaining insoluble material.

  • IMAC Binding: Equilibrate a Ni-NTA column with Solubilization Buffer. Load the clarified supernatant onto the column.

  • On-Column Refolding: Wash the column with 10 column volumes (CV) of Solubilization Buffer. Then, apply a linear gradient over 20 CV from Solubilization Buffer to Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.5 M L-arginine, 5 mM DTT). This gradual removal of urea allows the protein to refold while bound to the resin.

  • Elution: After the refolding gradient, wash the column with 5 CV of Refolding Buffer. Elute the refolded Sp100 protein with Elution Buffer (Refolding Buffer containing 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP) to remove imidazole and excess arginine.

References

Technical Support Center: Optimizing In Vitro Sp100 SUMOylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro SUMOylation assays for the nuclear body protein Sp100.

Frequently Asked Questions (FAQs)

Q1: What are the core components required for an in vitro Sp100 SUMOylation reaction?

An in vitro SUMOylation reaction requires several key components. At a minimum, you need the substrate protein (Sp100), a SUMO protein (e.g., SUMO-1, -2, or -3), the E1 activating enzyme (a heterodimer of SAE1/SAE2), the E2 conjugating enzyme (Ubc9), and an ATP source.[1][2] For efficient and specific conjugation, a SUMO E3 ligase may also be required.[3]

Q2: Can Sp100 be SUMOylated without an E3 ligase in vitro?

Yes, in many cases, Sp100 can be modified in vitro with only the E1 and E2 enzymes.[1][4] However, this often requires high concentrations of the E2 enzyme, Ubc9.[4] The inclusion of an appropriate E3 ligase, such as RanBP2, can significantly enhance the efficiency and specificity of the reaction, particularly when using more physiologically relevant enzyme concentrations.[5][6]

Q3: Which SUMO paralog should I use for Sp100?

Sp100 has been shown to be modified by SUMO-1, SUMO-2, and SUMO-3.[7] While some reports suggest RanBP2-mediated conjugation of SUMO-2 to Sp100[6], others have used SUMO-1 successfully.[7] The choice may depend on the specific biological question being investigated, as different SUMO paralogs can have distinct functional consequences.

Q4: What is the function of Sp100 SUMOylation?

SUMO modification of Sp100 is involved in several regulatory processes. It can stabilize the protein and is critical for the proper assembly and dynamics of Promyelocytic Leukemia (PML) nuclear bodies.[8] Furthermore, SUMOylation of Sp100 has been shown to enhance its interaction with heterochromatin protein 1 (HP1), suggesting a role in transcriptional regulation.[7][8]

Q5: What is the primary lysine (B10760008) residue on Sp100 that gets SUMOylated?

The primary site for SUMO attachment on Sp100 has been mapped to lysine 297 (K297).[7][9] This site is located within the HP1-binding domain of the protein.[7][9]

Troubleshooting Guide

Problem 1: Low or no detectable SUMOylated Sp100.
  • Possible Cause 1: Inactive Enzymes or Reagents.

    • Solution: Assess the activity of your E1 and E2 enzymes using a well-established control substrate, such as RanGAP1.[1] Ensure your ATP stock is fresh and has not undergone multiple freeze-thaw cycles. An ATP regenerating system can also be used to maintain ATP levels throughout the incubation.[1]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: Optimize the incubation time and temperature. Typical conditions range from 1 to 3 hours at 30°C or 37°C.[1] Also, verify the concentrations of each reaction component; refer to the data table below for recommended ranges.

  • Possible Cause 3: Insufficient E2 (Ubc9) Concentration.

    • Solution: In the absence of an E3 ligase, SUMOylation may be inefficient. Try increasing the concentration of Ubc9.[4] Additionally, it has been shown that auto-SUMOylation of Ubc9 at Lys14 can robustly enhance its activity towards Sp100.[4][6] Consider reaction conditions that may favor Ubc9 auto-modification.

  • Possible Cause 4: Requirement for an E3 Ligase.

    • Solution: If increasing E2 concentration does not yield satisfactory results, the reaction may require an E3 ligase for efficiency. The E3 ligase RanBP2 is known to enhance Sp100 SUMOylation.[5][6] Alternatively, a truncated version of RanBP2 with high activity and low substrate specificity can be added to improve the efficiency of the reaction when the authentic E3 ligase is unknown or unavailable.[1]

Problem 2: High background or non-specific bands on Western blot.
  • Possible Cause 1: Contaminating proteins in purified components.

    • Solution: Check the purity of all recombinant proteins (Sp100, E1, E2, SUMO) by running them on an SDS-PAGE gel and staining with Coomassie blue.[2] If necessary, perform additional purification steps.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Optimize your Western blot protocol. Increase the stringency of the wash steps and try different blocking buffers (e.g., 5% non-fat milk or BSA in TBST). Titrate your primary antibody to determine the optimal concentration that maximizes signal and minimizes background.

Problem 3: The effect of a putative E3 ligase is not observed.
  • Possible Cause 1: E1 and E2 concentrations are too high.

    • Solution: Standard in vitro SUMOylation assays often use high concentrations of E1 and E2, which can be sufficient for SUMO conjugation and may mask the enhancing effect of an E3 ligase.[3] To properly assess E3 ligase activity, it is crucial to carefully titrate down the concentrations of both E1 and E2 enzymes to levels where the reaction is inefficient without the E3.[3][10]

  • Possible Cause 2: The putative E3 ligase is inactive or requires specific co-factors.

    • Solution: Confirm the integrity and activity of your purified E3 ligase. Some E3 ligases may require specific conditions or binding partners for full activity. Review the literature for information specific to your E3 of interest.

Quantitative Data Presentation

Table 1: Recommended Component Concentrations for In Vitro Sp100 SUMOylation

ComponentRecommended Concentration RangeNotes
Sp100 (Substrate) 1 - 5 µMHigher concentrations can improve detection.
E1 (SAE1/SAE2) 100 - 500 nMTitrate down to the lower end to test E3 ligase activity.[3]
E2 (Ubc9) 0.5 - 10 µMTitrate down significantly (e.g., 1/10th of standard) to test E3 ligase activity.[3][10]
SUMO-1/2/3 5 - 20 µMEnsure the SUMO protein has a di-glycine (GG) C-terminus for conjugation.[1]
E3 Ligase (e.g., RanBP2) 0.1 - 2 µMConcentration should be optimized for each specific E3.
ATP 1 - 5 mMAn ATP regenerating system (creatine kinase/phosphocreatine) is recommended.[1]
MgCl₂ 2 - 10 mMRequired co-factor for the E1 enzyme's ATPase activity.
Buffer 20-50 mM HEPES or Tris-HCl, pH ~7.5Include 50-150 mM NaCl and 1 mM DTT.

Experimental Protocols

Detailed Methodology for In Vitro Sp100 SUMOylation Assay

This protocol is adapted from standard procedures for in vitro SUMOylation.[1][2]

1. Reagent Preparation:

  • SUMOylation Buffer (10X): 200 mM HEPES-KOH (pH 7.5), 50 mM MgCl₂, 20 mM DTT. Store at -20°C.

  • ATP Solution (100 mM): Prepare a 100 mM solution of ATP in water, adjust pH to 7.0 with NaOH. Store in small aliquots at -20°C.

  • Recombinant Proteins: Purify recombinant His-tagged Sp100, E1 (SAE1/SAE2), E2 (Ubc9), and SUMO-1/2/3 proteins. Ensure SUMO proteins possess the C-terminal di-glycine motif necessary for conjugation. Assess purity via SDS-PAGE and Coomassie staining. Store at -80°C in appropriate storage buffers (e.g., with 10-20% glycerol).

2. Reaction Setup:

  • Thaw all components on ice.[10]

  • Prepare a master mix to ensure consistency across reactions. For a final reaction volume of 20 µL, assemble the following components on ice:

ComponentVolumeFinal Concentration
10X SUMOylation Buffer2 µL1X
100 mM ATP1 µL5 mM
E1 (SAE1/SAE2)X µL200 nM
E2 (Ubc9)X µL2 µM
SUMO-1/2/3X µL10 µM
Sp100X µL3 µM
Nuclease-free H₂OUp to 20 µL-
  • Note: For testing E3 ligase activity, reduce E1 to ~100 nM and E2 to ~200 nM.[3] Include the E3 ligase at an optimized concentration (e.g., 0.5 µM).

  • As a negative control, set up a parallel reaction that omits the SUMO protein or ATP.[2]

3. Incubation:

  • Gently mix the reactions and centrifuge briefly to collect the contents.

  • Incubate the reactions for 1-3 hours at 37°C (or 30°C, which may be optimal for some substrates).[1][10]

4. Reaction Termination and Analysis:

  • Stop the reaction by adding 20 µL of 2X Laemmli SDS-PAGE loading buffer.[1]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Analyze 20 µL of the reaction by SDS-PAGE on an appropriate percentage gel (e.g., 4-12% gradient gel) to resolve the unmodified and higher-molecular-weight SUMOylated Sp100 species.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using an anti-Sp100 antibody to detect both the native and the size-shifted, SUMO-conjugated forms of Sp100.

Mandatory Visualizations

SUMOylation_Pathway SUMO SUMO-GG E1 E1 (SAE1/SAE2) SUMO->E1 Activation AMP_PPi AMP + PPi E1->AMP_PPi invis1 E1->invis1 E2 E2 (Ubc9) invis2 E2->invis2 E3 E3 (e.g., RanBP2) E3->invis2 Specificity Target Sp100 SUMO_Target SUMO-Sp100 Target->SUMO_Target ATP ATP ATP->E1 invis1->E2 Conjugation invis2->Target Ligation

Caption: The enzymatic cascade of protein SUMOylation.

Experimental_Workflow prep 1. Prepare Reagents (Enzymes, Substrate, Buffers) setup 2. Assemble Reaction Mix on Ice (E1, E2, SUMO, Sp100, ATP) prep->setup incubate 3. Incubate Reaction (e.g., 37°C for 1-3 hours) setup->incubate terminate 4. Terminate Reaction (Add SDS-PAGE Buffer) incubate->terminate analyze 5. Analyze by SDS-PAGE and Western Blot terminate->analyze detect 6. Detect Sp100 and SUMO-Sp100 Bands analyze->detect

Caption: Workflow for an in vitro Sp100 SUMOylation experiment.

Troubleshooting_Tree start Problem: Low/No SUMO-Sp100 Signal q1 Are Enzymes Active? (Test with control substrate) start->q1 sol1 Solution: Use fresh, active E1/E2. Prepare fresh ATP. q1->sol1 No q2 Are Enzyme Concentrations Sufficient? q1->q2 Yes sol1->q2 sol2 Solution: Increase Ubc9 (E2) concentration. q2->sol2 No q3 Is an E3 Ligase Needed? q2->q3 Yes sol2->q3 sol3 Solution: Add an E3 Ligase (e.g., RanBP2). q3->sol3 Yes end Successful SUMOylation q3->end No (Re-evaluate conditions) sol3->end

Caption: A decision tree for troubleshooting low SUMOylation efficiency.

References

Technical Support Center: Sp100 Degradation in HSV-1 Infection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation of the Speckled protein 100 (Sp100) during Herpes Simplex Virus 1 (HSV-1) infection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Sp100 degradation during HSV-1 infection?

A1: During a lytic HSV-1 infection, the viral immediate-early protein ICP0, which functions as an E3 ubiquitin ligase, targets Sp100 for degradation.[1][2][3][4] ICP0 utilizes the host cell's ubiquitin-proteasome system to polyubiquitinate Sp100, marking it for destruction by the 26S proteasome.[3][5] This process is closely linked to the disruption of Promyelocytic Leukemia (PML) nuclear bodies (also known as ND10), of which Sp100 is a key component.[1]

Q2: Are all isoforms of Sp100 degraded during HSV-1 infection?

A2: The susceptibility of Sp100 isoforms to degradation can vary. SUMOylated isoforms of Sp100 are preferentially targeted for degradation by ICP0.[4][6] Some studies suggest that the unmodified, lowest molecular weight isoform, Sp100A, may be more resistant to degradation compared to higher molecular weight, SUMO-modified isoforms.[2][7][8] In fact, some research indicates that while nuclear Sp100 is rapidly degraded, a cytosolic pool of Sp100A remains stable during infection.[2][7][8]

Q3: Why is Sp100 targeted by HSV-1?

A3: Sp100 is a component of the host's intrinsic antiviral defense.[1][9] As part of the PML-NBs, Sp100 is involved in the transcriptional repression of viral genomes, including HSV-1.[1] By degrading Sp100 and disrupting PML-NBs, HSV-1, through the action of ICP0, counteracts this silencing mechanism, thus promoting efficient viral gene expression and replication.[1][10]

Q4: Can I study Sp100's role in HSV-1 infection without its degradation?

A4: Yes, this is a common experimental approach. To study the function of Sp100 in the absence of its degradation, researchers often use ICP0-null mutant HSV-1 strains or viruses with mutations in the RING finger domain of ICP0, which ablates its E3 ligase activity.[1][4][10] This prevents the degradation of Sp100 and other PML-NB components, allowing for the investigation of their effects on viral infection.

Q5: Does the multiplicity of infection (MOI) affect Sp100 degradation?

A5: Yes, the MOI can influence the kinetics of Sp100 degradation. At a high MOI, the degradation of nuclear Sp100 can be observed within a few hours of infection due to the rapid expression of ICP0.[11][12] At a low MOI, the degradation may be less synchronous across the cell population and may appear delayed.[13]

Troubleshooting Guides

Western Blotting Issues

Problem 1: Weak or no Sp100 signal in uninfected or early infection time points.

  • Possible Cause: Low protein abundance.

    • Solution: Increase the amount of total protein loaded onto the gel. Ensure your lysis buffer is appropriate for nuclear proteins, as Sp100 is predominantly nuclear. Consider using a nuclear fractionation protocol to enrich for Sp100.

  • Possible Cause: Inefficient antibody binding.

    • Solution: Optimize the primary antibody concentration; try a range of dilutions. Incubate the primary antibody overnight at 4°C to enhance binding. Ensure the secondary antibody is appropriate for the primary antibody's host species.

  • Possible Cause: Sp100 protein degradation during sample preparation.

    • Solution: Always use fresh protease inhibitors in your lysis buffer. Keep samples on ice at all times during preparation.

Problem 2: Multiple bands for Sp100, making interpretation difficult.

  • Possible Cause: Sp100 isoforms and post-translational modifications.

    • Solution: Be aware that Sp100 exists as multiple isoforms due to alternative splicing, and these can be further modified by SUMOylation, leading to a range of bands.[1][4] Consult the literature to identify the expected molecular weights of the different Sp100 forms. Using an antibody specific to a particular isoform, if available, can simplify the banding pattern.

  • Possible Cause: Non-specific antibody binding.

    • Solution: Increase the stringency of your washes by increasing the duration or number of washes. Adding a detergent like Tween-20 to your wash and antibody dilution buffers can also help reduce non-specific binding. Optimize your blocking conditions by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time.

Problem 3: No significant decrease in Sp100 signal after HSV-1 infection.

  • Possible Cause: Inefficient infection.

    • Solution: Confirm viral infection by probing the same blot for an early viral protein, such as ICP0 or ICP4. Also, ensure your virus stock has a high titer and that the cells were susceptible to infection.

  • Possible Cause: Use of an ICP0-mutant virus.

    • Solution: Verify the genotype of the virus used. ICP0-null or RING finger mutant viruses will not efficiently degrade Sp100.[10]

  • Possible Cause: Analysis of total cell lysate masking nuclear degradation.

    • Solution: As a cytosolic pool of Sp100A may be stable, analyzing the total cell lysate might mask the degradation of the nuclear pool.[2][7][8] Perform subcellular fractionation and analyze the nuclear fraction specifically.

Immunofluorescence Issues

Problem 1: High background staining.

  • Possible Cause: Insufficient blocking.

    • Solution: Increase the blocking time and consider using a blocking solution containing serum from the same species as the secondary antibody.

  • Possible Cause: Primary or secondary antibody concentration is too high.

    • Solution: Titrate your antibodies to find the optimal concentration that gives a strong specific signal with low background.

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and duration of wash steps after both primary and secondary antibody incubations.

Problem 2: Sp100 staining does not co-localize with PML as expected in uninfected cells.

  • Possible Cause: Suboptimal antibody for immunofluorescence.

    • Solution: Ensure the anti-Sp100 antibody is validated for immunofluorescence applications. Test different antibodies if necessary.

  • Possible Cause: Fixation/permeabilization issues.

    • Solution: The choice of fixation and permeabilization agents can affect antibody binding. Try different methods, such as methanol (B129727) fixation versus paraformaldehyde followed by Triton X-100 permeabilization, to see which gives the best results for your specific antibody and cell type.

Quantitative Data Summary

Table 1: Time Course of Nuclear Sp100 Degradation Following High MOI HSV-1 Infection

Time Post-Infection (hours)Relative Nuclear Sp100 Level (%)Viral Protein DetectedReference Cell Type
0 (Mock)100NoneHFL
0.5~100-HFL
1~75ICP0HFL
2<50ICP0HFL
4UndetectableICP0SK-N-SH
6UndetectableICP0SK-N-SH

Data are synthesized from observations in referenced literature and represent a typical degradation kinetic at a high MOI (e.g., 10 PFU/cell). Actual kinetics may vary based on cell type, virus strain, and specific experimental conditions.[11][12]

Experimental Protocols

Protocol 1: Western Blot Analysis of Sp100 Degradation
  • Cell Culture and Infection:

    • Plate cells (e.g., HeLa, Vero, or human fibroblasts) in 6-well plates to achieve 80-90% confluency on the day of infection.

    • Infect cells with wild-type HSV-1 at a high MOI (e.g., 10 PFU/cell) for synchronous infection. Include a mock-infected control.

    • Harvest cells at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis (Nuclear Fractionation):

    • Wash cells with ice-cold PBS.

    • Scrape cells into a hypotonic buffer and incubate on ice.

    • Lyse the cells using a Dounce homogenizer.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

    • Clarify the nuclear lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody against Sp100 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For a loading control for the nuclear fraction, probe the membrane with an antibody against a nuclear protein like Lamin B1.

Protocol 2: Immunofluorescence Staining for Sp100 and ICP0
  • Cell Culture and Infection:

    • Plate cells on glass coverslips in a 24-well plate.

    • Infect cells with HSV-1 as described for the Western blot protocol. It is often informative to use a lower MOI (e.g., 1 PFU/cell) to observe different stages of infection in the same field of view.

    • Fix cells at the desired time points post-infection.

  • Fixation and Permeabilization:

    • Wash coverslips with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block with 1% BSA and 10% normal goat serum in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-Sp100 and mouse anti-ICP0) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Seal the coverslips and allow the mounting medium to cure.

    • Image the slides using a fluorescence or confocal microscope.

Protocol 3: Viral Plaque Assay
  • Cell Seeding:

    • Seed Vero cells (or another permissive cell line) in 6-well plates to form a confluent monolayer.

  • Serial Dilution of Virus Samples:

    • Prepare serial 10-fold dilutions of your viral stocks or experimental supernatants in serum-free media.

  • Infection:

    • Remove the growth media from the cell monolayers and wash with PBS.

    • Inoculate each well with a dilution of the virus.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay:

    • Aspirate the inoculum.

    • Overlay the cells with a medium containing 1% methylcellulose (B11928114) or another viscous agent to restrict viral spread to adjacent cells.

  • Incubation:

    • Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Staining and Counting:

    • Aspirate the overlay.

    • Fix the cells with methanol or paraformaldehyde.

    • Stain the cell monolayer with a 0.1% crystal violet solution.

    • Gently wash with water to remove excess stain.

    • Count the plaques (clear zones) in the wells.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Sp100_Degradation_Pathway cluster_ubiquitination Ubiquitination HSV1 HSV-1 ICP0 ICP0 (E3 Ligase) HSV1->ICP0 expresses Sp100_polyUb Polyubiquitinated Sp100 ICP0->Sp100_polyUb targets & ubiquitinates UbcH5a UbcH5a (E2) UbcH5a->ICP0 Ub Ubiquitin Ub->UbcH5a Sp100_SUMO SUMOylated Sp100 (in PML-NB) PML_NB_disruption PML-NB Disruption & Viral Gene Expression Sp100_SUMO->PML_NB_disruption Proteasome 26S Proteasome Sp100_polyUb->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation->PML_NB_disruption

Caption: ICP0-mediated degradation of Sp100 via the ubiquitin-proteasome pathway.

Western_Blot_Workflow Start Infect Cells with HSV-1 (e.g., MOI 10) Harvest Harvest Cells at Time Points (0, 2, 4, 6h) Start->Harvest Lysis Nuclear Lysis & Protein Quantification Harvest->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Sp100) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analyze Sp100 Levels Detection->Analysis

Caption: Workflow for Western blot analysis of Sp100 degradation.

IF_Workflow Start Seed Cells on Coverslips & Infect with HSV-1 Fix_Perm Fix (PFA) & Permeabilize (Triton X-100) Start->Fix_Perm Blocking Blocking (BSA/Serum) Fix_Perm->Blocking Primary_Ab Primary Antibody Incubation (anti-Sp100, anti-ICP0) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Ab Incubation Primary_Ab->Secondary_Ab Mount Mount with DAPI Secondary_Ab->Mount Image Confocal Microscopy Mount->Image

Caption: Immunofluorescence workflow for Sp100 and ICP0 co-localization.

References

Technical Support Center: Selecting and Using Sp100 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the right Sp100 antibody for specific applications. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for Sp100 antibodies?

Sp100 antibodies are versatile tools used in a variety of research applications. The most common applications include:

  • Western Blot (WB): To detect and quantify Sp100 protein levels in cell lysates or tissue homogenates.

  • Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of Sp100, which is typically observed as distinct nuclear dots or speckles.[1]

  • Immunohistochemistry (IHC): To examine the expression and distribution of Sp100 in tissue sections.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative determination of Sp100 concentration in various samples.[2][3][4][5][6]

  • Chromatin Immunoprecipitation (ChIP/ChIP-seq): To identify the genomic regions that Sp100 interacts with.

Q2: How do I choose between monoclonal, polyclonal, and recombinant Sp100 antibodies?

The choice between antibody types depends on the specific requirements of your experiment:

  • Monoclonal Antibodies: These antibodies recognize a single epitope on the Sp100 protein. They generally offer high specificity and lot-to-lot consistency, making them ideal for applications requiring precise quantification and reproducible results.

  • Polyclonal Antibodies: This type of antibody is a heterogeneous mixture that recognizes multiple epitopes on the Sp100 protein. Their ability to bind to several sites can amplify the signal, which is advantageous for detecting low-abundance proteins. However, they may have higher batch-to-batch variability.

  • Recombinant Antibodies: These are engineered antibodies with high specificity and reproducibility. They are produced in vitro, ensuring a consistent supply and performance over time.

Q3: Are there antibodies specific to different Sp100 isoforms?

Yes, several alternatively spliced isoforms of Sp100 exist, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most studied. When selecting an antibody, it is crucial to check the manufacturer's data sheet to determine if it is specific to a particular isoform or if it recognizes a common region present in multiple isoforms. Some antibodies are generated using specific regions of the Sp100 protein to target individual isoforms.

Q4: What are the expected results for Sp100 in Immunofluorescence?

In immunofluorescence, a successful staining with an Sp100 antibody should reveal a characteristic "nuclear dots" or "multiple nuclear dots" (MND) pattern within the nucleus of the cells.[1][7] The absence or alteration of this pattern could indicate a problem with the experimental protocol or a biological phenomenon in the cells being studied.

Data Presentation: Recommended Antibody Dilutions

The optimal antibody dilution is critical for achieving a strong and specific signal. The following table provides recommended starting dilutions for Sp100 antibodies in various applications. However, it is essential to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.[8][9]

ApplicationMonoclonal AntibodyPolyclonal AntibodyRecombinant Antibody
Western Blot 1:1000 - 1:50001:500 - 1:20001:1000 - 1:5000
Immunofluorescence 1:100 - 1:5001:200 - 1:10001:100 - 1:500
Immunohistochemistry 1:50 - 1:5001:100 - 1:10001:100 - 1:500
ELISA 1:1000 - 1:100001:500 - 1:50001:1000 - 1:10000
ChIP/ChIP-seq 1-5 µg per IP2-10 µg per IP1-5 µg per IP

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key applications and troubleshooting guides to address common issues.

Sp100 Signaling Pathway

Sp100_Signaling_Pathway cluster_stimuli Cellular Stimuli cluster_core Sp100 Regulation and Function cluster_outcomes Cellular Outcomes Interferon Interferon Sp100 Sp100 Interferon->Sp100 Induces Expression Viral_Infection Viral Infection Viral_Infection->Sp100 Targets DNA_Damage DNA Damage PML_NBs PML Nuclear Bodies DNA_Damage->PML_NBs Modulates Sp100->PML_NBs Localization SUMOylation SUMOylation Sp100->SUMOylation Modification Chromatin Chromatin Sp100->Chromatin Binding Antiviral_Response Antiviral Response Sp100->Antiviral_Response Tumor_Suppression Tumor Suppression Sp100->Tumor_Suppression PML_NBs->Sp100 Recruitment Senescence Senescence PML_NBs->Senescence SUMOylation->Sp100 Regulation Gene_Repression Gene Repression Chromatin->Gene_Repression

Sp100 Signaling Pathway
Antibody Selection Workflow

Antibody_Selection_Workflow Start Define Experimental Needs Application Application (WB, IF, IHC, etc.) Start->Application Species Sample Species Reactivity Start->Species Isoform Sp100 Isoform Specificity Start->Isoform Antibody_Type Choose Antibody Type (Mono, Poly, Recombinant) Application->Antibody_Type Species->Antibody_Type Isoform->Antibody_Type Search Search Supplier Databases Antibody_Type->Search Review Review Datasheets & Citations Search->Review Validate In-house Validation Review->Validate Proceed Proceed with Experiment Validate->Proceed Successful Troubleshoot Troubleshoot or Select New Antibody Validate->Troubleshoot Unsuccessful

Sp100 Antibody Selection Workflow
Western Blotting

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a positive control (e.g., lysate from cells known to express Sp100) and a negative control (e.g., lysate from Sp100 knockout/knockdown cells).[10][11]

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the Sp100 primary antibody at the optimized dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting:

ProblemPossible CauseSolution
No or Weak Signal Insufficient protein loaded.Increase the amount of protein loaded per lane.
Primary antibody concentration too low.Increase the primary antibody concentration or incubation time.
Inefficient transfer.Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blocking.Increase blocking time or change blocking agent (e.g., from milk to BSA).
Primary or secondary antibody concentration too high.Decrease antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody (e.g., monoclonal or recombinant).
Protein degradation.Add fresh protease inhibitors to the lysis buffer.
Immunofluorescence

Protocol:

  • Cell Culture: Grow cells on glass coverslips to 60-70% confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the Sp100 primary antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on slides with anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Troubleshooting:

ProblemPossible CauseSolution
No or Weak Staining Low protein expression.Use a cell line known to have high Sp100 expression as a positive control.
Inadequate fixation or permeabilization.Optimize fixation and permeabilization times and reagents.
Primary antibody not suitable for IF.Ensure the antibody is validated for immunofluorescence.
High Background Antibody concentration too high.Titrate the primary and secondary antibodies to find the optimal dilution.[12]
Insufficient blocking or washing.Increase blocking time and the number of washes.[13]
Autofluorescence.Use an autofluorescence quenching reagent or appropriate controls.
No Nuclear Dots Suboptimal antibody.Try a different Sp100 antibody validated for the characteristic nuclear dot pattern.
Cell type or condition.Sp100 localization can be altered under certain cellular conditions (e.g., viral infection).
Immunohistochemistry

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate with the Sp100 primary antibody overnight at 4°C.

  • Washing: Wash with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Detection: Visualize with a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Troubleshooting:

ProblemPossible CauseSolution
Weak or No Staining Ineffective antigen retrieval.Optimize the antigen retrieval method (buffer, temperature, time).
Low primary antibody concentration.Increase the antibody concentration or incubation time.
Antibody not suitable for IHC-P.Confirm the antibody is validated for paraffin-embedded tissues.
High Background Endogenous biotin (B1667282) or peroxidase activity.Perform appropriate blocking steps (avidin/biotin block, H2O2).
Non-specific antibody binding.Use a higher dilution of the primary antibody and ensure adequate blocking.
Tissue Damage Over-fixation or harsh antigen retrieval.Reduce fixation time or use a milder antigen retrieval method.
Chromatin Immunoprecipitation (ChIP)

Protocol:

  • Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde (B43269).

  • Cell Lysis and Sonication: Lyse cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with the Sp100 antibody or a negative control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis: Analyze the purified DNA by qPCR or next-generation sequencing (ChIP-seq).

Troubleshooting:

ProblemPossible CauseSolution
Low DNA Yield Inefficient cross-linking or sonication.Optimize formaldehyde concentration and sonication conditions.
Ineffective immunoprecipitation.Ensure you are using a ChIP-validated antibody. Increase the amount of antibody.
Insufficient starting material.Increase the number of cells used for the experiment.
High Background Insufficient washing.Increase the number and stringency of the wash steps.
Too much antibody.Titrate the antibody to find the optimal amount for IP.
Non-specific binding to beads.Pre-clear the chromatin lysate with beads before adding the primary antibody.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_no_signal Troubleshooting No/Weak Signal cluster_high_background Troubleshooting High Background cluster_nonspecific Troubleshooting Non-specific Signal Start Experiment Failed Problem Identify the Primary Issue Start->Problem No_Signal No/Weak Signal Problem->No_Signal Signal Issue High_Background High Background Problem->High_Background Noise Issue Nonspecific Non-specific Bands/Staining Problem->Nonspecific Specificity Issue Check_Protein Confirm Protein Expression (Positive Control, WB) No_Signal->Check_Protein Decrease_Ab Decrease Antibody Concentration High_Background->Decrease_Ab Validate_Ab Use Validated Antibody (Monoclonal/Recombinant) Nonspecific->Validate_Ab Check_Antibody Increase Antibody Concentration & Incubation Time Check_Protein->Check_Antibody Expression Confirmed Check_Protocol Optimize Protocol Steps (e.g., Antigen Retrieval) Check_Antibody->Check_Protocol Still No Signal Check_Protocol->Start Re-evaluate Experiment Improve_Blocking Improve Blocking Step (Time, Reagent) Decrease_Ab->Improve_Blocking Still High Background Increase_Washes Increase Washing Steps Improve_Blocking->Increase_Washes Still High Background Increase_Washes->Start Re-evaluate Experiment Negative_Control Run Proper Negative Controls (IgG, KO/KD cells) Validate_Ab->Negative_Control Still Non-specific Optimize_Conditions Optimize Stringency (e.g., Salt Concentration) Negative_Control->Optimize_Conditions Controls Confirm Issue Optimize_Conditions->Start Re-evaluate Experiment

Sp100 Antibody Troubleshooting Decision Tree

References

Technical Support Center: Troubleshooting Aberrant Migration of Sp100 Isoforms in SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected migration patterns of Sp100 isoforms during Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Frequently Asked Questions (FAQs)

Q1: Why does my Sp100 protein run at a much higher apparent molecular weight than its calculated molecular weight?

This is a known and expected characteristic of the major Sp100 isoform, Sp100-A. While its calculated molecular weight is approximately 54 kDa, it typically migrates at an apparent molecular weight of 100 kDa in SDS-PAGE.[1][2] This aberrant migration is attributed to the protein's acidic nature and its primary structure.[3]

Q2: I see multiple bands when I blot for Sp100. Am I seeing degradation products or something else?

Observing multiple bands for Sp100 is common and can be due to several factors other than degradation:

  • Alternative Splicing: The Sp100 gene produces at least four major protein-coding isoforms (Sp100A, Sp100B, Sp100C, and Sp100HMG) through alternative splicing.[4] These isoforms share a common N-terminus but have different C-terminal domains, resulting in different molecular weights.[4][5]

  • Post-Translational Modifications (PTMs): Sp100 undergoes several PTMs, most notably SUMOylation, which is critical for its function.[6][7] Each SUMO protein (SUMO-1, SUMO-2/3) adds approximately 15-20 kDa to the apparent molecular weight of the target protein.[8][9] Therefore, a single isoform can appear as multiple bands corresponding to its unmodified, mono-SUMOylated, and poly-SUMOylated states. Phosphorylation can also contribute to shifts in migration.[10][11]

Q3: What is SUMOylation and how does it affect Sp100 migration?

SUMOylation is a reversible post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein. This process is crucial for Sp100's localization to PML nuclear bodies and its interaction with other proteins like HP1α.[6][7] In SDS-PAGE, each attached SUMO moiety increases the apparent molecular weight, causing a distinct upward band shift.[8][12] The dynamic nature of SUMOylation means that you may detect both SUMOylated and non-SUMOylated forms of Sp100 in your sample.

Q4: Can viral infections affect the Sp100 banding pattern?

Yes, several viruses have evolved mechanisms to counteract Sp100's intrinsic antiviral functions.[4][7] For example, the immediate-early protein IE1 of human cytomegalovirus (HCMV) can interfere with Sp100 SUMOylation, which could lead to a decrease in the intensity of higher molecular weight SUMOylated Sp100 bands.[1][7]

Quantitative Data: Sp100 Isoform Molecular Weights

The aberrant migration of Sp100 isoforms is a key consideration for data interpretation. The following table summarizes the calculated and approximate apparent molecular weights of the major isoforms.

IsoformUniProt IDCalculated MW (kDa)Apparent MW (kDa)Key C-Terminal Domains
Sp100-A P23497-2~54 kDa~100 kDaLacks additional domains
Sp100-B P23497-3~78 kDa>100 kDaSAND
Sp100-C P23497-4~99 kDa>120 kDaPHD, Bromodomain
Sp100-HMG P23497-1~100 kDa>120 kDaHMG-box

Note: Apparent molecular weights are approximate and can vary based on the extent of post-translational modifications and specific SDS-PAGE conditions. The calculated molecular weight for SpAlt-212 and SpAlt-HMG have been reported as 78 kDa and 100 kDa, respectively.[3]

Troubleshooting Guide: Aberrant Sp100 Migration

Use this guide to diagnose and resolve common issues encountered during the analysis of Sp100 isoforms.

Problem 1: No bands or very weak Sp100 signal.

Potential Cause Troubleshooting & Optimization
Loss of SUMOylation during Lysis The SUMO modification is highly labile and can be rapidly removed by SUMO-specific proteases (SENPs) upon cell lysis.[1] Solution: Prepare fresh lysis buffer containing a SENP inhibitor like N-ethylmaleimide (NEM) at a final concentration of 5-20 mM. Always keep samples on ice.[2]
Low Protein Abundance The target Sp100 isoform or its modified version may be present at low levels in your sample. Solution: Increase the amount of total protein loaded per lane (up to 50 µg). Consider enriching your sample for nuclear proteins via fractionation or performing an immunoprecipitation (IP) for Sp100.[1]
Poor Antibody Recognition The antibody may not efficiently recognize the specific isoform or the modified (e.g., SUMOylated) form of Sp100. Solution: Use a pan-Sp100 antibody validated for Western blotting. Check the manufacturer's data sheet to see if it recognizes multiple isoforms. If specifically looking for SUMOylated Sp100, consider an IP with an anti-Sp100 antibody followed by blotting with an anti-SUMO antibody, or vice-versa.[1][12]
Inefficient Protein Transfer Larger proteins like the higher molecular weight Sp100 isoforms may transfer poorly from the gel to the membrane. Solution: Optimize transfer conditions. For large proteins, consider a wet transfer overnight at 4°C at a low, constant voltage. Ensure good contact between the gel and membrane and that no air bubbles are present.

Problem 2: Fuzzy, smeared, or distorted bands (smiling, frowning).

Potential Cause Troubleshooting & Optimization
Improper Sample Preparation Incomplete denaturation or reduction can lead to protein aggregation and fuzzy bands.[5][13] Solution: Ensure your sample buffer contains sufficient SDS (e.g., 2%) and a fresh reducing agent (e.g., DTT or β-mercaptoethanol). Boil samples at 95-100°C for 5-10 minutes. Centrifuge samples before loading to pellet any precipitates.[5]
Incorrect Gel/Buffer Conditions Incorrect acrylamide (B121943) percentage, old buffers, or incorrect pH can cause poor resolution.[3][5][13] Solution: Use a lower percentage acrylamide gel (e.g., 8%) for better resolution of high molecular weight proteins.[3] Prepare fresh running and transfer buffers for each experiment. Verify the pH of your buffers.
Inappropriate Running Conditions Running the gel at too high a voltage generates excess heat, leading to distorted bands ("smiling").[3][14] Solution: Reduce the voltage and run the gel for a longer period. Run the electrophoresis apparatus in a cold room or surrounded by an ice pack to dissipate heat.[14]
Protein Overload Loading too much protein can cause bands to smear into one another.[5][15] Solution: Perform a protein concentration assay and reduce the amount of protein loaded into the well. A typical range is 10-30 µg of total lysate per lane.

Visual Guides

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing issues with Sp100 detection.

G cluster_0 Start: Aberrant Sp100 Migration cluster_1 Initial Checks cluster_2 Troubleshooting: No/Weak Signal cluster_3 Troubleshooting: Band Appearance cluster_4 Analysis of Multiple Bands cluster_5 Resolution start Observe Sp100 Bands in SDS-PAGE / Western Blot check_bands Bands Observed? start->check_bands no_signal Verify Lysis Buffer (add NEM) Increase Protein Load Check Antibody Specificity Optimize Transfer check_bands->no_signal No / Weak band_quality Bands Sharp & Clear? check_bands->band_quality Yes end_goal Successful Sp100 Detection and Interpretation no_signal->end_goal fuzzy_bands Improve Sample Denaturation Prepare Fresh Buffers Optimize Running Conditions Reduce Protein Load band_quality->fuzzy_bands No (Fuzzy/Smeared) multiple_bands Consider Isoforms (A, B, C, HMG) Consider PTMs (SUMOylation) Compare to MW Table band_quality->multiple_bands Yes fuzzy_bands->end_goal multiple_bands->end_goal

Caption: A workflow for troubleshooting common Sp100 Western blotting issues.

Signaling Pathway: The Impact of PTMs on Sp100

This diagram illustrates how alternative splicing and post-translational modifications generate the diversity of Sp100 species observed in SDS-PAGE.

PTM_Pathway cluster_gene Gene Expression cluster_splicing Alternative Splicing cluster_ptm Translation & PTM Sp100_Gene Sp100 Gene Sp100_Transcript Primary Transcript Sp100_Gene->Sp100_Transcript Transcription Splicing Splicing Machinery Sp100_Transcript->Splicing Sp100A Sp100A mRNA Splicing->Sp100A Sp100B Sp100B mRNA Splicing->Sp100B Sp100C Sp100C mRNA Splicing->Sp100C Sp100HMG Sp100HMG mRNA Splicing->Sp100HMG Sp100A_p Sp100A Protein (~54 kDa calc.) Sp100A->Sp100A_p Translation Sp100B_p Sp100B Protein Sp100B->Sp100B_p Translation Sp100C_p Sp100C Protein Sp100C->Sp100C_p Translation Sp100HMG_p Sp100HMG Protein Sp100HMG->Sp100HMG_p Translation SUMO_Enzyme SUMO E1/E2/E3 Sp100A_p->SUMO_Enzyme Substrate Sp100A_SUMO Sp100A-SUMO (Apparent MW Shift) SUMO_Enzyme->Sp100A_SUMO SUMOylation

Caption: Generation of Sp100 protein diversity via splicing and PTMs.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Sp100 SUMOylation Analysis

This protocol is designed to preserve the SUMOylation state of Sp100 during sample preparation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (for nuclear proteins)[2]

  • N-ethylmaleimide (NEM)

  • Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely.

  • Prepare fresh, ice-cold lysis buffer. For a 10 cm dish, use 1 mL of RIPA buffer supplemented with Protease Inhibitor Cocktail and 20 mM NEM.

  • Add the lysis buffer to the dish. Using a cell scraper, scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on a rotator for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Proceed immediately to sample preparation for SDS-PAGE or store at -80°C.

Protocol 2: SDS-PAGE and Western Blotting for Sp100

Materials:

  • Cell lysate (from Protocol 1)

  • Laemmli Sample Buffer (2X or 4X) with a fresh reducing agent (e.g., DTT)

  • Tris-Glycine Polyacrylamide Gels (8% is recommended for high MW proteins)

  • SDS-PAGE Running Buffer

  • Prestained Protein Molecular Weight Marker

  • PVDF or Nitrocellulose Membrane

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody (anti-Sp100)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate (ECL)

Procedure:

  • Sample Preparation: Mix the cell lysate with an equal volume of 2X Laemmli sample buffer. For example, mix 20 µg of lysate with sample buffer to a final volume of 20 µL.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

  • Loading: Load 20-40 µg of denatured protein lysate per well. Load a molecular weight marker in an adjacent lane.

  • Electrophoresis: Run the gel in SDS-PAGE Running Buffer. For a standard mini-gel, run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 30V overnight at 4°C is recommended for large proteins like SUMOylated Sp100.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Sp100 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.

References

Technical Support Center: Studying Sp100 Function in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the function of Speckled protein 100 (Sp100) in primary cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in this area of research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when studying Sp100 in primary cells?

A1: Studying Sp100 in primary cells presents several challenges compared to working with immortalized cell lines. These include:

  • Low and Variable Expression: Sp100 expression can be low in some primary cell types and may vary significantly between donors.[1][2][3]

  • Difficult Gene Transfer: Primary cells are notoriously difficult to transfect with high efficiency using traditional chemical methods.[4][5]

  • Interferon Inducibility: Sp100 is an interferon-stimulated gene (ISG), meaning its expression can be unintentionally upregulated by inflammatory cytokines present in the cell culture environment or released by the cells themselves.[6][7]

  • Limited Lifespan: The finite lifespan of primary cells can limit the duration of experiments, particularly for studies involving stable gene knockdown or overexpression.

  • Cellular Heterogeneity: Primary cell cultures often contain a mixed population of cell types, which can complicate the interpretation of results.

  • Antibody Specificity: Validating antibodies that specifically recognize endogenous Sp100 isoforms in primary cells can be challenging.

Q2: Which methods are recommended for Sp100 knockdown or overexpression in primary cells?

A2: Due to the difficulty of transfecting primary cells, viral transduction methods are generally recommended for achieving stable and efficient gene knockdown or overexpression. Lentiviral vectors are a popular choice as they can transduce a wide range of dividing and non-dividing primary cells.[8][9] For transient knockdown, siRNA can be used, but optimization of the delivery method is critical.

Q3: How can I control for the interferon-inducible expression of Sp100 in my experiments?

A3: This is a critical consideration for accurate interpretation of your data. Here are some strategies:

  • Minimize Inflammation: Handle primary cells gently during isolation and culture to minimize stress and the release of pro-inflammatory cytokines.

  • Use High-Quality Reagents: Use endotoxin-free reagents and screen fetal bovine serum for low endotoxin (B1171834) levels.

  • Include Proper Controls:

    • Untreated Control: Always include an untreated primary cell control to establish baseline Sp100 expression.

    • Interferon Treatment Control: Treat cells with a known concentration of interferon (e.g., IFN-γ) as a positive control to confirm the responsiveness of your cells.

  • Monitor Interferon-Stimulated Genes (ISGs): Use qRT-PCR to measure the expression of other ISGs (e.g., STAT1, OAS1) to assess the level of interferon signaling in your cultures. A significant increase in these genes in your experimental samples would suggest that Sp100 expression may also be affected.

Troubleshooting Guides

Problem 1: Low or No Sp100 Signal in Western Blot

Q: I am unable to detect Sp100 in my primary cell lysates via Western blotting. What could be the issue?

A: This is a common problem that can be addressed by systematically evaluating several experimental steps.

Potential Cause Troubleshooting Suggestion
Low Sp100 Expression in Cell Type Some primary cells have very low basal Sp100 expression. Consult the Human Protein Atlas to check for expected expression levels in your cell type.[10] Consider enriching for your target protein via immunoprecipitation before Western blotting.[11][12]
Inefficient Protein Extraction Sp100 is a nuclear protein. Ensure your lysis buffer is suitable for extracting nuclear proteins. Consider using a fractionation protocol to isolate nuclear extracts.[11]
Poor Antibody Performance The primary antibody may not be sensitive enough or may not recognize the specific Sp100 isoform in your cells. - Check the antibody datasheet for validated applications and recommended dilutions. - Test a different antibody from another vendor.[13][14][15] - Include a positive control, such as a cell line known to express Sp100 (e.g., HeLa cells treated with interferon).[12]
Suboptimal Western Blot Protocol - Increase the amount of protein loaded per well. - Optimize the primary antibody incubation time and temperature (e.g., overnight at 4°C).[16] - Use a more sensitive ECL substrate.[16] - Ensure efficient transfer of the protein to the membrane, especially if Sp100 isoforms of different sizes are expected.[11]
Problem 2: Inefficient Sp100 Knockdown with siRNA/shRNA

Q: I am not seeing a significant reduction in Sp100 protein levels after transfection/transduction with siRNA/shRNA in my primary cells. What should I do?

A: Achieving efficient gene knockdown in primary cells requires careful optimization.

Potential Cause Troubleshooting Suggestion
Low Transfection/Transduction Efficiency Primary cells are resistant to transfection. - For siRNA, optimize the delivery method (e.g., electroporation, lipid-based reagents specifically designed for primary cells).[4][17] - For shRNA, use lentiviral vectors and optimize the multiplicity of infection (MOI). A higher MOI may be necessary for some primary cell types.[18]
Ineffective siRNA/shRNA Sequence The chosen siRNA or shRNA sequence may not be effective. - Test multiple siRNA/shRNA sequences targeting different regions of the Sp100 mRNA. - Use a validated positive control siRNA/shRNA to ensure your experimental setup is working.
Slow Protein Turnover Sp100 may be a stable protein with a long half-life. - Assess knockdown at later time points (e.g., 72-96 hours post-transfection/transduction). - Measure Sp100 mRNA levels by qRT-PCR to confirm transcriptional knockdown, as this will occur before a noticeable decrease in protein levels.
Interferon-Induced Sp100 Upregulation The process of transfection or viral transduction itself can induce an interferon response, leading to an increase in Sp100 transcription that masks the knockdown effect. - Monitor the expression of other ISGs to check for an interferon response. - Use reagents with low immunogenicity.

Experimental Protocols

Protocol 1: Lentiviral-mediated shRNA Knockdown of Sp100 in Primary Human Keratinocytes

This protocol provides a general framework. Optimization of MOI and antibiotic selection concentrations is crucial for each new batch of primary cells.

1. Lentiviral Particle Production:

  • Co-transfect HEK293T cells with your pLKO.1-shRNA-Sp100 plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
  • Concentrate the lentiviral particles, for example, by ultracentrifugation.
  • Titer the viral stock to determine the number of infectious viral particles per unit volume.

2. Transduction of Primary Keratinocytes:

  • Plate primary human keratinocytes in their appropriate growth medium.
  • When cells reach 50-70% confluency, replace the medium with fresh medium containing polybrene (4-8 µg/mL) to enhance transduction efficiency.
  • Add the lentiviral particles at a range of MOIs (e.g., 5, 10, 20) to determine the optimal concentration.
  • Incubate for 18-24 hours.
  • Remove the virus-containing medium and replace it with fresh growth medium.

3. Selection and Validation:

  • 48 hours post-transduction, begin selection with puromycin. The optimal concentration (typically 1-5 µg/mL) should be determined beforehand with a kill curve on non-transduced cells.
  • Maintain selection for 3-5 days until non-transduced control cells are eliminated.
  • Expand the puromycin-resistant cells and validate Sp100 knockdown by Western blot and qRT-PCR.

Protocol 2: Immunofluorescence Staining of Sp100 in Primary Human Lymphocytes

This protocol is for non-adherent primary lymphocytes.

1. Cell Preparation:

  • Isolate primary lymphocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
  • Wash the cells with PBS.
  • Adhere the lymphocytes to glass coverslips. This can be achieved by pre-coating the coverslips with poly-L-lysine or by using a cytocentrifuge.

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[20]

3. Staining:

  • Wash the cells three times with PBS.
  • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
  • Incubate with a primary antibody against Sp100 diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined by titration.
  • Wash the cells three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
  • Wash the cells three times with PBS.
  • (Optional) Counterstain the nuclei with DAPI.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.
  • Image the cells using a fluorescence or confocal microscope. Sp100 should appear as distinct nuclear dots.[6]

Visualizations

experimental_workflow_sp100_knockdown cluster_prep Preparation cluster_transduction Lentiviral Transduction cluster_validation Validation & Analysis start Isolate Primary Cells culture Culture Primary Cells start->culture transduce Transduce with shRNA-Sp100 Lentivirus culture->transduce select Select with Puromycin transduce->select q_pcr qRT-PCR for Sp100 mRNA select->q_pcr western Western Blot for Sp100 Protein select->western functional Functional Assays select->functional

Caption: Workflow for Sp100 knockdown in primary cells using lentiviral shRNA.

troubleshooting_low_sp100_signal cluster_sample Sample Issues cluster_antibody Antibody Issues cluster_protocol Protocol Issues start Low/No Sp100 Signal in Western Blot low_expression Low Endogenous Expression? start->low_expression bad_lysis Inefficient Nuclear Lysis? start->bad_lysis ab_quality Poor Antibody Quality? start->ab_quality ab_dilution Suboptimal Dilution? start->ab_dilution load Insufficient Protein Load? start->load transfer Inefficient Transfer? start->transfer detection Insensitive Detection? start->detection sol_enrich Enrich with IP low_expression->sol_enrich Solution sol_lysis Use Nuclear Lysis Buffer bad_lysis->sol_lysis Solution sol_ab_validate Validate with Positive Control ab_quality->sol_ab_validate Solution sol_ab_titrate Titrate Antibody ab_dilution->sol_ab_titrate Solution sol_load Increase Protein Load load->sol_load Solution sol_transfer Optimize Transfer Conditions transfer->sol_transfer Solution sol_detection Use Sensitive ECL detection->sol_detection Solution

Caption: Troubleshooting guide for low Sp100 signal in Western blots.

interferon_pathway_sp100 ifn Interferons (IFN-α, IFN-β, IFN-γ) receptor IFN Receptor ifn->receptor jak_stat JAK-STAT Signaling Pathway receptor->jak_stat isgf3 ISGF3 Complex jak_stat->isgf3 isre Interferon-Stimulated Response Element (ISRE) in Sp100 Promoter isgf3->isre sp100_gene Sp100 Gene isre->sp100_gene Binds to sp100_mrna Sp100 mRNA sp100_gene->sp100_mrna Transcription sp100_protein Sp100 Protein sp100_mrna->sp100_protein Translation

Caption: Interferon signaling pathway leading to Sp100 induction.

References

Technical Support Center: Investigating the Functional Interplay of Sp100 and Sp Family Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the functional roles of Sp100 and its relationship with other Sp family members. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: Are Sp100 and Sp1/Sp3/Sp4 part of the same transcription factor family?

No, this is a critical point of clarification. Sp100 belongs to the Speckled Protein (SP) family, which also includes SP110, SP140, and SP140L.[1] This family is characterized by the presence of domains such as the SAND, PHD, and bromodomain, which are involved in recognizing chromatin modifications and regulating transcription.[1][2] In contrast, Sp1, Sp3, and Sp4 belong to the Specificity protein (Sp) family of transcription factors (Sp1-Sp9), which are defined by a highly conserved zinc-finger DNA-binding domain that recognizes GC-rich sequences (GC-boxes) in the promoters of numerous genes.[3][4]

Q2: Does Sp100 exhibit functional redundancy with Sp1, Sp3, and Sp4?

The concept of "redundancy" between Sp100 and the Sp1/Sp3/Sp4 family is more complex than the functional overlap observed among Sp1, Sp3, and Sp4 themselves. Sp1, Sp3, and Sp4 can often bind to the same DNA elements and may compensate for one another's loss.[5][6] Sp100, however, does not typically bind to the classic GC-box motifs recognized by Sp1/Sp3/Sp4. Instead, various Sp100 isoforms possess DNA-binding domains like the SAND and HMG domains, suggesting they regulate gene expression through different DNA sequences or by interacting with other proteins.[7] Therefore, any apparent functional overlap is more likely due to the co-regulation of the same target genes through distinct mechanisms rather than direct competition for the same binding sites.

Q3: What are the known functions of Sp100 in transcriptional regulation?

Sp100 is a multifunctional protein primarily localized to promyelocytic leukemia (PML) nuclear bodies.[8][9] It participates in gene regulation by:

  • Interacting with other transcription factors: Sp100 can act as a coactivator for transcription factors such as ETS1 and p53.[8][10]

  • Modulating chromatin structure: Through its various domains, Sp100 can "read" histone modifications and interact with chromatin-associated proteins like HP1.[7][11]

  • Direct DNA binding: Certain Sp100 isoforms can directly bind to DNA via their HMG and SAND domains, although their specific target sequences are not as well-defined as the GC-box for the Sp family.[7][11]

Troubleshooting Guides

Issue 1: Difficulty in distinguishing the specific effects of Sp100 from those of Sp1/Sp3/Sp4 on a target gene.

This is a common challenge when studying transcription factors that may regulate the same biological processes.

Possible Cause 1: Co-regulation at the same promoter. Sp100 and Sp1/Sp3/Sp4 may bind to different regions of the same promoter to cooperatively or competitively regulate gene expression.

Troubleshooting Steps:

  • High-Resolution Chromatin Immunoprecipitation (ChIP-seq): Perform ChIP-seq for Sp100 and the specific Sp family member of interest. Analyze the data to determine if their binding sites are distinct or overlapping.

  • Promoter Mutagenesis and Reporter Assays: Create luciferase reporter constructs with mutations in the putative Sp100 and Sp1/Sp3/Sp4 binding sites. Co-transfect these with expression vectors for the respective transcription factors to assess their individual and combined effects on promoter activity.

  • Co-Immunoprecipitation (Co-IP): Investigate potential physical interactions between Sp100 and Sp family members. A positive interaction would suggest a more direct regulatory relationship.

Logical Workflow for Distinguishing Transcription Factor Effects

Start Hypothesis: Sp100 and Sp1 regulate the same target gene ChIP Perform ChIP-seq for Sp100 and Sp1 Start->ChIP Binding_Sites Analyze Binding Sites ChIP->Binding_Sites Distinct Distinct Binding Sites Binding_Sites->Distinct Different Locations Overlapping Overlapping Binding Sites Binding_Sites->Overlapping Same/Proximal Locations Reporter Promoter Mutagenesis & Reporter Assays Distinct->Reporter Overlapping->Reporter CoIP Co-Immunoprecipitation Overlapping->CoIP Independent Independent Regulation Reporter->Independent Competitive Competitive or Cooperative Regulation Reporter->Competitive Interaction Physical Interaction? CoIP->Interaction Direct_Interaction Direct Interaction Interaction->Direct_Interaction Yes No_Interaction No Direct Interaction Interaction->No_Interaction No

Caption: Workflow for dissecting the regulatory roles of Sp100 and Sp1.

Issue 2: Inefficient or non-specific knockdown using siRNA for highly homologous Sp family members.

The high degree of sequence homology, particularly in the DNA-binding domains of Sp1, Sp3, and Sp4, can lead to off-target effects when using siRNA.

Possible Cause 2: Off-target effects of siRNA. The siRNA designed for one Sp family member may also target and degrade the mRNA of other homologous members.[12][13]

Troubleshooting Steps:

  • siRNA Design and Validation:

    • Use siRNA design tools that specifically account for potential off-targets against other Sp family members.

    • Test multiple individual siRNAs for each target to identify the one with the highest specificity.

    • Validate knockdown efficiency and specificity using quantitative PCR (qPCR) and Western blotting for all relevant Sp family members.

  • CRISPR/Cas9-mediated Knockout: For more specific and long-term loss of function, utilize CRISPR/Cas9. Design guide RNAs (gRNAs) targeting unique regions outside of the highly conserved domains.

  • Rescue Experiments: To confirm that the observed phenotype is due to the knockdown of the specific target, perform a rescue experiment by introducing a cDNA of the target gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target sequence).

Experimental Workflow for Specific Gene Knockdown

Start Goal: Specific Knockdown of Sp1 siRNA_Design Design and Synthesize Multiple Sp1 siRNAs Start->siRNA_Design Transfection Transfect Cells siRNA_Design->Transfection Validation Validate Knockdown (qPCR & Western Blot) for Sp1, Sp3, Sp4 Transfection->Validation Specific_KD Specific Sp1 Knockdown Achieved Validation->Specific_KD Successful Off_Target Off-Target Effects Observed Validation->Off_Target Unsuccessful Phenotype Analyze Phenotype Specific_KD->Phenotype CRISPR Alternative: CRISPR/Cas9 Targeting Unique Region Off_Target->CRISPR CRISPR->Validation Rescue Perform Rescue Experiment Confirmation Phenotype Confirmed Rescue->Confirmation Phenotype->Rescue

Caption: Workflow for achieving and validating specific Sp1 knockdown.

Data Presentation

Table 1: Comparison of Sp100 and Sp1/Sp3/Sp4 Transcription Factors

FeatureSp100Sp1/Sp3/Sp4
Protein Family Speckled Protein (SP)Specificity protein (Sp)
Primary Localization PML Nuclear BodiesNucleus (diffuse)
DNA-Binding Domain SAND, HMGZinc Fingers
DNA-Binding Motif Not well-definedGC-box (GGGGCGGGG)
Primary Function Transcriptional co-regulator, Chromatin "reader"Transcriptional activator/repressor
Known Interactors ETS1, p53, HP1TAFs, other transcription factors

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol for Sp100

This protocol is adapted from standard ChIP procedures and optimized for nuclear-localized proteins like Sp100.

1. Cross-linking and Cell Harvesting:

  • Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction with 125 mM glycine.

  • Harvest cells and wash with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

  • Lyse cells to isolate nuclei.

  • Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate the pre-cleared lysate overnight at 4°C with an anti-Sp100 antibody.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating at 65°C.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a standard PCR purification kit.

6. Analysis:

  • Analyze the purified DNA using qPCR with primers for specific target promoters or by high-throughput sequencing (ChIP-seq).

Electrophoretic Mobility Shift Assay (EMSA) for Sp1 DNA-Binding

This protocol is designed to assess the binding of Sp1 to a specific DNA probe in vitro.

1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides corresponding to the putative Sp1 binding site (GC-box).

  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

2. Binding Reaction:

  • Incubate the labeled probe with nuclear extract or purified Sp1 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • For competition assays, add an excess of unlabeled specific or mutant competitor probes to the reaction.

  • For supershift assays, add an anti-Sp1 antibody to the reaction after the initial binding incubation.

3. Electrophoresis:

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

4. Detection:

  • Detect the probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shifted band indicates protein-DNA complex formation.

Co-Immunoprecipitation (Co-IP) to Detect Sp100-Protein Interactions

This protocol is for investigating the in vivo interaction between Sp100 and a putative partner protein.

1. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Pre-clear the cell lysate with Protein A/G beads.

  • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., Sp100) overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

3. Washing:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using an antibody against the "prey" protein to detect its presence in the immunoprecipitated complex.

References

Sp100 Plasmid Transfection Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency of Sp100 plasmids. Given the role of the Sp100 protein in cellular processes like transcription regulation, apoptosis, and innate immunity, successful transfection is critical for a range of experimental applications.[1][2][3] However, challenges such as low efficiency and potential cytotoxicity due to Sp100 overexpression require careful optimization of protocols.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the function of the Sp100 protein, and why is it studied?

A1: Sp100 is a component of the PML nuclear bodies and acts as a transcriptional regulator.[6][7] It is involved in diverse cellular processes, including tumor suppression, apoptosis, and as part of the innate immune response to viral infections.[8][2][3][7] Overexpression of Sp100 has been linked to cell death, which is a critical consideration during transfection experiments.[4][5]

Q2: Which factors have the most significant impact on Sp100 plasmid transfection efficiency?

A2: Several factors critically influence the success of plasmid transfection.[9] These include the choice of transfection method, the health and viability of the cell line, cell confluency at the time of transfection, the quality and quantity of the Sp100 plasmid DNA, and the ratio of transfection reagent to DNA.[10][11] The size of the plasmid can also be a factor, with larger plasmids sometimes being more challenging to transfect efficiently.[12][13]

Q3: What are the recommended cell lines for Sp100 plasmid transfection?

A3: While the optimal cell line depends on the specific research question, commonly used and easy-to-transfect cell lines like HEK293T and HeLa are good starting points.[14] However, given Sp100's role in cancer, researchers may use specific cancer cell lines such as PC-3 (prostate), DU145 (prostate), H1299 (lung), HepG2 (liver), or A549 (lung).[15][16] It is crucial to test and optimize transfection conditions for each cell line.[14]

Q4: Should I be concerned about the potential toxicity of Sp100 overexpression?

A4: Yes. Overexpression of Sp100 can induce genotoxicity and cell death.[4][5] This is a critical consideration when designing your experiment. It may be necessary to use lower amounts of plasmid DNA, employ a weaker promoter, or perform a time-course experiment to harvest cells before significant cytotoxicity occurs. Including proper controls, such as a mock transfection and a reporter gene transfection (e.g., GFP), is essential to distinguish between transfection-related cytotoxicity and Sp100-induced effects.[17]

Troubleshooting Guide

This guide addresses common issues encountered during Sp100 plasmid transfection.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal Reagent-to-DNA Ratio Optimize the ratio by performing a titration experiment. Test ratios from 1:1 to 5:1 (reagent volume in µL to DNA mass in µg).[10]
Poor Plasmid DNA Quality Use a high-purity, endotoxin-free plasmid preparation kit. Verify DNA integrity and concentration. The A260/A280 ratio should be between 1.7 and 1.9.[10][18]
Incorrect Cell Confluency Aim for 70-90% confluency at the time of transfection for most adherent cell lines.[9][10][11] Actively dividing cells generally exhibit better uptake of foreign DNA.[19]
Inappropriate Transfection Method For difficult-to-transfect cells, consider electroporation as an alternative to lipid-based methods.[13][20]
Presence of Serum or Antibiotics Some transfection reagents are inhibited by serum. Form the DNA-reagent complex in serum-free media before adding to cells.[21][22] Avoid using antibiotics during transfection.[11]
High Cell Death/Cytotoxicity Toxicity of the Transfection Reagent Use the lowest effective concentration of the transfection reagent. Ensure the reagent is stored correctly and has not been frozen.[21] Consider a gentler, less toxic reagent.[23]
Sp100-Induced Toxicity Reduce the amount of Sp100 plasmid used.[4] Perform a time-course experiment to determine the optimal time for analysis before significant cell death occurs.
High DNA Concentration Too much plasmid DNA can be toxic to cells.[17] Perform a dose-response experiment to find the optimal DNA concentration.
Cells are Unhealthy Use cells with a low passage number (<30) and ensure they are at least 90% viable before transfection.[9][19] Test for mycoplasma contamination.[11][24]
Inconsistent Results Variable Cell Confluency Standardize your cell seeding protocol to ensure consistent confluency at the time of transfection.[9]
Inconsistent Reagent/DNA Complex Formation Ensure thorough but gentle mixing of the DNA and transfection reagent. Incubate for the recommended time (typically 15-20 minutes) at room temperature.[25][26]
Changes in Cell Culture Thaw a fresh vial of cells if passage number is high or if cells have been in continuous culture for an extended period.[11]

Experimental Protocols

Protocol 1: Lipid-Based Transfection of Sp100 Plasmid into Adherent Cells (24-well plate format)

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete growth medium (with and without serum)

  • Sp100 plasmid DNA (1 µg/µL)

  • Reporter plasmid (e.g., pEGFP-N1) for optimization

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • Sterile microcentrifuge tubes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 cells/well).[25]

  • Complex Formation:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute 0.5 µg of Sp100 plasmid DNA in 50 µL of serum-free medium.[25]

    • Tube B (Lipid Reagent): In a separate tube, dilute 1.5 µL of the lipid-based reagent in 50 µL of serum-free medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.[25][26] Do not exceed 30 minutes.[21]

  • Transfection:

    • Gently add the 100 µL of the DNA-lipid complex dropwise to the cells in the well containing fresh complete medium.

    • Gently rock the plate to ensure even distribution of the complexes.[25]

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • After incubation, assess transfection efficiency (e.g., via fluorescence microscopy if using a co-transfected reporter) and perform downstream analysis (e.g., Western blot for Sp100 expression, cell viability assay).

Protocol 2: Electroporation of Sp100 Plasmid into Suspension or Difficult-to-Transfect Cells

Materials:

  • Suspension cells (e.g., Jurkat) or difficult-to-transfect adherent cells

  • Sp100 plasmid DNA (1 µg/µL)

  • Electroporation system (e.g., Neon™ Transfection System)

  • Electroporation buffer

  • Electroporation cuvettes or tips

  • Complete growth medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).[27]

  • Electroporation:

    • Add the Sp100 plasmid DNA to the cell suspension (e.g., 1-5 µg per 10^7 cells).[10]

    • Gently mix and transfer the cell/DNA mixture to the electroporation cuvette or tip.

    • Apply the optimized electrical pulse (voltage, pulse width, number of pulses). Optimization is critical and manufacturer's guidelines for the specific cell type should be followed as a starting point.[20][28]

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells to a culture dish containing pre-warmed complete growth medium. A 15-30 minute recovery period before adding to the culture media can improve survival.[28]

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Assess transfection efficiency and perform downstream analyses.

Data Presentation

Table 1: Optimization of Reagent-to-DNA Ratio for Sp100 Transfection

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (%) (Reporter Gene)Cell Viability (%)Sp100 Protein Expression (Relative Units)
1:125 ± 492 ± 31.0 ± 0.2
2:145 ± 688 ± 52.5 ± 0.4
3:168 ± 585 ± 64.8 ± 0.7
4:172 ± 775 ± 85.1 ± 0.6
5:170 ± 865 ± 104.9 ± 0.8

Data are representative and will vary depending on cell type and transfection reagent.

Table 2: Optimization of Electroporation Parameters for Sp100 Transfection

Voltage (V)Pulse Width (ms)Number of PulsesTransfection Efficiency (%)Cell Viability (%)
100020235 ± 585 ± 4
120020255 ± 778 ± 6
140020275 ± 660 ± 9
120030265 ± 870 ± 7
120020368 ± 772 ± 8

Data are representative and specific to the electroporation system and cell type used.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in multi-well plate prep_dna Dilute Sp100 Plasmid in serum-free medium form_complex Combine and incubate to form DNA-reagent complex prep_dna->form_complex prep_reagent Dilute Transfection Reagent in serum-free medium prep_reagent->form_complex add_complex Add complex to cells form_complex->add_complex incubate Incubate cells (24-48 hours) add_complex->incubate assess_efficiency Assess Transfection Efficiency (e.g., microscopy, flow cytometry) incubate->assess_efficiency downstream_analysis Perform Downstream Analysis (e.g., Western Blot, Viability Assay) incubate->downstream_analysis

Caption: Lipid-Based Sp100 Plasmid Transfection Workflow.

troubleshooting_logic cluster_efficiency Efficiency Troubleshooting cluster_toxicity Toxicity Troubleshooting start Transfection Experiment low_efficiency Low Transfection Efficiency? start->low_efficiency high_toxicity High Cytotoxicity? low_efficiency->high_toxicity No optimize_ratio Optimize Reagent:DNA Ratio low_efficiency->optimize_ratio Yes success Successful Transfection high_toxicity->success No reduce_reagent Reduce Reagent Amount high_toxicity->reduce_reagent Yes check_dna Check DNA Quality optimize_ratio->check_dna check_confluency Check Cell Confluency check_dna->check_confluency check_confluency->start reduce_dna Reduce Sp100 DNA Amount reduce_reagent->reduce_dna check_cells Check Cell Health reduce_dna->check_cells check_cells->start

Caption: Troubleshooting Logic for Sp100 Transfection.

sp100_pathway cluster_transfection Cellular Delivery cluster_expression Gene Expression & Function cluster_effects Downstream Cellular Effects sp100_plasmid Sp100 Plasmid transfection Transfection sp100_plasmid->transfection sp100_mrna Sp100 mRNA transfection->sp100_mrna Transcription sp100_protein Sp100 Protein sp100_mrna->sp100_protein Translation pml_nb PML Nuclear Body Localization sp100_protein->pml_nb transcription_reg Transcriptional Regulation pml_nb->transcription_reg apoptosis Apoptosis / Cell Death pml_nb->apoptosis immune_response Innate Immune Response pml_nb->immune_response

Caption: Sp100 Transfection and Cellular Signaling Pathway.

References

Technical Support Center: Controlling for Interferon-Induced Sp100 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling interferon (IFN)-induced Sp100 expression in experimental settings.

Interferon Signaling and Sp100 Induction

Interferons are cytokines that play a critical role in the innate immune response to viral infections.[1] Type I interferons, such as IFN-alpha and IFN-beta, signal through the JAK-STAT pathway to induce the expression of hundreds of interferon-stimulated genes (ISGs), including Sp100.[2][3] Sp100 is a nuclear protein that forms discrete nuclear dots and is involved in transcription regulation, and its expression is significantly enhanced by interferons at both the mRNA and protein levels.[2][4] This induction can be a confounding factor in experiments studying the intrinsic functions of Sp100 or in drug development assays where interferon signaling is activated.

Interferon-Alpha Signaling Pathway to Sp100 Induction

IFN_Sp100_Pathway cluster_receptor Receptor Complex Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events IFNa IFN-α IFNAR IFNAR1/2 Receptor IFNa->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE Sp100_Gene Sp100 Gene ISRE->Sp100_Gene Binds to Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA Transcription Sp100_Protein Sp100 Protein Sp100_mRNA->Sp100_Protein Translation

Caption: Interferon-alpha signaling pathway leading to Sp100 expression.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when attempting to control for IFN-induced Sp100 expression.

Pharmacological Inhibition

FAQ 1: How can I block the interferon signaling pathway to prevent Sp100 induction?

You can use small molecule inhibitors that target key components of the JAK-STAT pathway. The most common targets are the Janus kinases (JAKs) and the Signal Transducer and Activator of Transcription 1 (STAT1).

Inhibitor Type Target Examples Typical Working Concentration
JAK InhibitorsJAK1, JAK2, JAK3, TYK2Ruxolitinib, Tofacitinib, Baricitinib1-10 µM
STAT1 InhibitorsSTAT1Fludarabine, Nifuroxazide1-20 µM

Troubleshooting Guide: JAK/STAT Inhibitors

Problem Possible Cause Solution
Incomplete blockade of Sp100 induction Inhibitor concentration is too low.Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a range of 1-10 µM and assess Sp100 expression by western blot or qPCR.
Cell density is too high.High cell density can lead to increased autocrine/paracrine IFN signaling, overwhelming the inhibitor. Seed cells at a lower density.
Inhibitor is degraded or unstable.Prepare fresh inhibitor stock solutions and add fresh inhibitor to the media at regular intervals if the experiment is long.
Off-target effects observed Inhibitor is not specific to the intended target.Use a structurally different inhibitor targeting the same pathway to confirm the phenotype.[5] Perform a kinase profiling assay to identify potential off-target interactions.
Concentration is too high, leading to non-specific effects.Use the lowest effective concentration determined from your dose-response curve.
Cell toxicity Inhibitor is toxic to the cells at the effective concentration.Test a panel of different inhibitors to find one with a better therapeutic window for your cell type. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%).
Genetic Approaches

FAQ 2: Can I use genetic methods to ablate Sp100 expression directly?

Yes, RNA interference (siRNA) and CRISPR-Cas9 genome editing are effective methods to reduce or eliminate Sp100 expression.

Troubleshooting Guide: siRNA-mediated Knockdown of Sp100

Problem Possible Cause Solution
Inefficient Sp100 knockdown Poor siRNA transfection efficiency.Optimize transfection conditions (siRNA concentration, transfection reagent volume, cell confluency).[6] Use a fluorescently labeled control siRNA to visualize transfection efficiency.
siRNA sequence is not optimal.Test multiple siRNA sequences targeting different regions of the Sp100 mRNA. Use a pool of 2-3 validated siRNAs.
Timing of analysis is not optimal.Perform a time-course experiment to determine the point of maximal knockdown. Typically, mRNA levels are lowest at 24-48 hours, while protein levels may take 48-96 hours to decrease significantly.[7]
Off-target effects siRNA sequence has homology to other genes.Perform a BLAST search to ensure the specificity of your siRNA sequence.[8] Use a scrambled siRNA sequence as a negative control.
High siRNA concentration.Use the lowest concentration of siRNA that achieves effective knockdown.
Discrepancy between mRNA and protein knockdown Sp100 protein has a long half-life.Even with efficient mRNA knockdown, the existing protein may take longer to degrade. Extend the time course of your experiment.
Antibody for western blot is not specific.Validate your antibody using a positive and negative control (e.g., cells with and without Sp100 expression).

Troubleshooting Guide: CRISPR-Cas9 Mediated Knockout of Sp100

Problem Possible Cause Solution
Low editing efficiency Inefficient delivery of Cas9 and gRNA.Optimize your delivery method (e.g., electroporation, lipofection, viral transduction).[9] Use ribonucleoprotein (RNP) complexes for higher efficiency.[9]
gRNA design is suboptimal.Design and test multiple gRNAs targeting different exons of the Sp100 gene. Ensure the target site is in a functionally important domain.
Off-target mutations gRNA has homology to other genomic regions.Use a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9).[9] Perform whole-genome sequencing or targeted deep sequencing to identify off-target mutations.
Prolonged expression of Cas9 and gRNA.Deliver Cas9 and gRNA as RNPs, which are degraded more quickly than plasmid DNA, reducing the window for off-target activity.[10]
No viable knockout clones Sp100 is essential for cell viability in your cell type.Consider generating a conditional knockout or using an inducible knockdown system.

Experimental Protocols

Protocol 1: Inhibition of IFN-induced Sp100 Expression using a JAK Inhibitor

Workflow for JAK Inhibitor Treatment

JAK_Inhibitor_Workflow Start Start Seed_Cells Seed cells at desired density Start->Seed_Cells Pretreat Pre-treat with JAK inhibitor (e.g., Ruxolitinib, 1-10 µM) for 1-2 hours Seed_Cells->Pretreat Stimulate Stimulate with IFN-α (e.g., 1000 U/mL) Pretreat->Stimulate Incubate Incubate for desired time (e.g., 6-24 hours) Stimulate->Incubate Harvest Harvest cells for analysis Incubate->Harvest Analysis Analyze Sp100 expression (qPCR or Western Blot) Harvest->Analysis End End Analysis->End

Caption: Workflow for inhibiting IFN-induced Sp100 expression.

Methodology:

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence by the end of the experiment.

  • Inhibitor Pre-treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of the JAK inhibitor (e.g., Ruxolitinib) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Interferon Stimulation: Add IFN-alpha directly to the medium to the final desired concentration (e.g., 1000 U/mL).

  • Incubation: Incubate the cells for the desired period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

  • Cell Lysis and Analysis: Wash the cells with PBS and lyse them for either RNA extraction and qPCR or protein extraction and western blot analysis to determine Sp100 expression levels.

Protocol 2: siRNA-mediated Knockdown of Sp100

Workflow for Sp100 siRNA Knockdown

siRNA_Workflow Start Start Seed_Cells Seed cells to be 50-70% confluent at time of transfection Start->Seed_Cells Prepare_Complex Prepare siRNA-lipid complexes (e.g., Lipofectamine RNAiMAX) Seed_Cells->Prepare_Complex Transfect Transfect cells with Sp100 siRNA or control siRNA Prepare_Complex->Transfect Incubate Incubate for 24-72 hours Transfect->Incubate Harvest Harvest cells for analysis Incubate->Harvest Analysis Validate knockdown by qPCR and Western Blot Harvest->Analysis End End Analysis->End

Caption: Workflow for siRNA-mediated knockdown of Sp100.

Methodology:

  • siRNA Preparation: Reconstitute lyophilized Sp100-targeting siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

  • Cell Seeding: Plate cells the day before transfection so that they are 50-70% confluent on the day of transfection.

  • Transfection:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh medium.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess Sp100 mRNA levels by qPCR and protein levels by western blot to confirm knockdown efficiency.[11]

Protocol 3: CRISPR-Cas9 Mediated Knockout of Sp100

Workflow for Sp100 CRISPR Knockout

CRISPR_Workflow Start Start Design_gRNA Design and synthesize gRNAs targeting Sp100 exons Start->Design_gRNA Prepare_RNP Assemble Cas9-gRNA ribonucleoprotein (RNP) complexes Design_gRNA->Prepare_RNP Transfect Transfect cells with RNPs (e.g., electroporation) Prepare_RNP->Transfect Single_Cell_Clone Isolate single cells by serial dilution or FACS Transfect->Single_Cell_Clone Expand_Clones Expand single-cell clones Single_Cell_Clone->Expand_Clones Screen_Clones Screen clones for Sp100 knockout (genomic DNA sequencing and Western Blot) Expand_Clones->Screen_Clones End End Screen_Clones->End

Caption: Workflow for CRISPR-Cas9 mediated knockout of Sp100.

Methodology:

  • gRNA Design: Design at least two gRNAs targeting an early exon of the Sp100 gene to increase the likelihood of generating a loss-of-function mutation.

  • RNP Assembly: Incubate purified Cas9 protein with the synthetic gRNA at room temperature for 10-20 minutes to form RNP complexes.

  • Transfection: Deliver the RNPs into the target cells using an optimized method such as electroporation.

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into 96-well plates by fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Screening and Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region followed by Sanger sequencing to identify clones with insertions or deletions (indels).

    • Western Blot Analysis: Confirm the absence of Sp100 protein expression in the edited clones by western blot.

References

Technical Support Center: Troubleshooting Sp100 Detection in Low-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting the Sp100 protein, particularly in cell lines with low endogenous expression levels.

Frequently Asked Questions (FAQs)

Q1: I cannot detect Sp100 in my cell line by Western Blot. What are the possible reasons?

A1: Several factors could contribute to the lack of Sp100 detection in your Western Blot experiments. Sp100 is often expressed at low levels in many cell lines.[1][2] Consider the following possibilities:

  • Low Endogenous Expression: The cell line you are using may have very low basal expression of Sp100. It is advisable to consult databases such as the Human Protein Atlas or the Cancer Cell Line Encyclopedia (CCLE) to check the expected expression level in your specific cell line.[3][4][5]

  • Suboptimal Protein Extraction: Sp100 is a nuclear protein.[3] Inefficient lysis of the nuclear membrane can lead to poor extraction and, consequently, a weak or absent signal.

  • Protein Degradation: Sp100 can be targeted for degradation, for instance, during viral infections.[2] Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors.

  • Inefficient Protein Transfer: Low abundance proteins require optimized transfer conditions to ensure they are efficiently transferred from the gel to the membrane.

  • Inappropriate Antibody Dilution: The concentration of the primary antibody may not be optimal for detecting a low-abundance target.

  • Post-Translational Modifications (PTMs): PTMs like SUMOylation could potentially mask the antibody epitope, preventing detection.

Q2: My immunofluorescence (IF) signal for Sp100 is very weak or absent. How can I improve it?

A2: Weak or absent immunofluorescence signals for Sp100 are a common issue due to its low abundance. Here are some troubleshooting steps:

  • Cell Permeabilization: As Sp100 is a nuclear protein, ensure your permeabilization step is effective in allowing the antibody to access the nucleus.

  • Antibody Penetration: The use of appropriate detergents in your buffers can aid in antibody penetration.

  • Signal Amplification: Consider using a signal amplification system, such as a biotin-streptavidin-based detection method, to enhance the signal.

  • Induce Sp100 Expression: Treatment with interferons (IFNs), such as IFN-α, IFN-β, or IFN-γ, has been shown to significantly increase the expression of Sp100.[6][7][8]

  • Antibody Validation: Ensure the primary antibody is validated for immunofluorescence applications.

Q3: How can I increase the expression of Sp100 in my cell line?

A3: The expression of Sp100 is known to be upregulated by interferons.[6][7][8] Treating your cells with Type I (IFN-α, IFN-β) or Type II (IFN-γ) interferons can significantly increase both Sp100 mRNA and protein levels.[6][7] The optimal concentration and duration of interferon treatment should be determined empirically for your specific cell line, but a common starting point is 1000 IU/mL for 18-24 hours.[6]

Q4: Can post-translational modifications (PTMs) of Sp100 affect its detection?

A4: Yes, post-translational modifications, particularly SUMOylation, can potentially interfere with antibody-based detection methods. SUMOylation is a key modification of Sp100 and is crucial for its function.[9][10][11][12] This modification adds a small ubiquitin-like modifier (SUMO) protein to lysine (B10760008) residues. If the epitope for your anti-Sp100 antibody is located near a SUMOylation site, the bulky SUMO moiety could sterically hinder antibody binding. If you suspect this is an issue, you may need to test different antibodies that recognize epitopes in other regions of the protein.

Troubleshooting Guides

Western Blotting
Observed Problem Potential Cause Recommended Solution
No Sp100 band detected Low protein expression.1. Use a positive control cell line known to express higher levels of Sp100. 2. Induce Sp100 expression with interferon treatment.[6][7] 3. Increase the amount of protein loaded onto the gel (up to 50-80 µg).
Inefficient nuclear protein extraction.1. Use a lysis buffer specifically designed for nuclear protein extraction or perform subcellular fractionation to enrich for the nuclear fraction.
Poor antibody sensitivity.1. Use a fresh dilution of a validated anti-Sp100 antibody at the recommended concentration. 2. Test different primary antibodies that recognize different epitopes.
Weak Sp100 band Insufficient protein transfer.1. Use a PVDF membrane, which has a higher binding capacity than nitrocellulose. 2. Optimize transfer time and voltage, especially for larger proteins.
Suboptimal antibody incubation.1. Increase the primary antibody incubation time (e.g., overnight at 4°C). 2. Use a more sensitive ECL substrate.
High background Non-specific antibody binding.1. Optimize the blocking step (e.g., use 5% non-fat milk or BSA in TBST for 1 hour at room temperature). 2. Increase the number and duration of wash steps.
Immunofluorescence
Observed Problem Potential Cause Recommended Solution
No/weak nuclear signal Low Sp100 expression.1. Induce Sp100 expression with interferon treatment prior to fixation.[6][8]
Inadequate cell permeabilization.1. Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or saponin).
Poor primary antibody performance.1. Ensure the antibody is validated for IF. 2. Titrate the primary antibody to find the optimal concentration.
High background staining Non-specific secondary antibody binding.1. Include a negative control (no primary antibody) to check for non-specific binding of the secondary antibody. 2. Ensure the secondary antibody is raised against the host species of the primary antibody.
Autofluorescence.1. Use a mounting medium with an anti-fade reagent. 2. If working with tissues, consider using a quenching step (e.g., with sodium borohydride).

Experimental Protocols

Protocol 1: Induction of Sp100 Expression with Interferon-β

This protocol describes how to treat cells with interferon-β (IFN-β) to increase the expression of Sp100 before harvesting for Western Blot or preparing for Immunofluorescence.

Materials:

  • Cell line of interest cultured to ~70-80% confluency

  • Recombinant human Interferon-β (IFN-β)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of IFN-β in sterile PBS or water containing 0.1% BSA.

  • Dilute the IFN-β stock solution in complete cell culture medium to a final concentration of 1000 IU/mL.

  • Remove the existing medium from the cultured cells and replace it with the IFN-β-containing medium.

  • Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, proceed with cell harvesting for Western Blot analysis or fixation for Immunofluorescence.

Protocol 2: Nuclear Protein Enrichment for Western Blotting

This protocol provides a method for enriching nuclear proteins from cultured cells to improve the detection of Sp100.

Materials:

  • Cultured cells (treated with IFN-β as per Protocol 1 for enhanced expression)

  • Ice-cold PBS

  • Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)

  • Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, with protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Harvest cells by scraping or trypsinization and wash once with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 5 volumes of Hypotonic Lysis Buffer and incubate on ice for 15 minutes to allow cells to swell.

  • Homogenize the cells with a Dounce homogenizer (10-20 strokes with a tight-fitting pestle).

  • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully remove the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 2 volumes of Nuclear Extraction Buffer.

  • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and extract nuclear proteins.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the nuclear proteins.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The nuclear extract is now ready for SDS-PAGE and Western Blot analysis.

Data Presentation

Table 1: Relative Sp100 mRNA Expression in Selected Cancer Cell Lines

The following table summarizes the relative mRNA expression levels of Sp100 in a selection of commonly used cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE). Expression values are presented as Transcripts Per Million (TPM). This data can help researchers select appropriate positive and negative control cell lines for their experiments.

Cell LineCancer TypeSp100 mRNA Expression (TPM)
A549 Lung Carcinoma~5-10
MCF7 Breast Carcinoma~10-15
HeLa Cervical Carcinoma~15-20
HEK293 Embryonic Kidney~5-10
U-2 OS Osteosarcoma~10-15
K-562 Leukemia~20-30
Raji B-cell Lymphoma~30-40

Note: These are approximate values derived from publicly available datasets and may vary depending on culture conditions and specific cell line passage number. Researchers should consult the latest data from the CCLE portal for the most accurate information.[4][5][13]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Troubleshooting_Workflow cluster_start Start: Sp100 Detection Issue cluster_wb Western Blot Troubleshooting cluster_if Immunofluorescence Troubleshooting cluster_antibody Antibody-Related Issues start No/Weak Sp100 Signal wb_check Check Protein Expression Level start->wb_check Western Blot if_check Check Protocol start->if_check Immunofluorescence wb_low Low Expression Confirmed wb_check->wb_low Expression is low wb_induce Induce with Interferon wb_low->wb_induce wb_enrich Nuclear Enrichment wb_induce->wb_enrich wb_optimize Optimize WB Protocol (Load more protein, sensitive ECL) wb_enrich->wb_optimize ab_check Antibody Validation wb_optimize->ab_check if_perm Optimize Permeabilization if_check->if_perm if_induce Induce with Interferon if_perm->if_induce if_amplify Use Signal Amplification if_induce->if_amplify if_amplify->ab_check ab_titrate Titrate Antibody ab_check->ab_titrate ab_ptm Consider PTM Interference (e.g., SUMOylation) ab_titrate->ab_ptm ab_new Test a Different Antibody ab_ptm->ab_new

Sp100_Regulation_Pathway Interferon Interferon (IFN-α/β/γ) IFN_Receptor IFN Receptor Interferon->IFN_Receptor binds JAK_STAT JAK-STAT Pathway IFN_Receptor->JAK_STAT activates ISRE Interferon-Stimulated Response Element (ISRE) JAK_STAT->ISRE binds to Sp100_Gene Sp100 Gene ISRE->Sp100_Gene activates transcription Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA transcription Sp100_Protein Sp100 Protein Sp100_mRNA->Sp100_Protein translation PML_NBs PML Nuclear Bodies Sp100_Protein->PML_NBs localizes to SUMOylation SUMOylation Sp100_Protein->SUMOylation is modified by

References

Technical Support Center: Investigating the Functional Diversity of Sp100 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the individual functions of Sp100 isoforms. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in designing and executing your experiments effectively.

FAQs: Understanding Sp100 Isoform Complexity

Q1: What are the main isoforms of Sp100 and how do they differ?

A1: The human SP100 gene encodes four primary protein isoforms through alternative splicing: Sp100A, Sp100B, Sp100C, and Sp100HMG.[1][2][3] These isoforms share a common N-terminal region containing a dimerization domain and a PML-NB (Promyelocytic Leukemia Nuclear Body) targeting sequence.[1][4][5] Their C-termini are distinct, conferring functional specificity.[1][4]

  • Sp100A: The shortest isoform, lacking the DNA-binding domains present in other isoforms.[4] It is often associated with transcriptional activation.[3]

  • Sp100B, Sp100C, and Sp100HMG: These longer isoforms all contain a SAND domain, which binds to DNA.[1][3] Sp100C also possesses a PHD finger and a bromodomain, while Sp100HMG has a high-mobility-group (HMG) box.[1][5] These isoforms are generally involved in transcriptional repression.[3]

Q2: Why is it important to study the function of individual Sp100 isoforms?

Q3: What are the main experimental challenges in studying individual Sp100 isoforms?

A3: The primary challenges include:

  • High sequence similarity: The substantial overlap in mRNA sequences among isoforms makes designing isoform-specific siRNAs for knockdown experiments difficult.[7]

  • Overexpression toxicity: High levels of exogenous expression, particularly of the longer isoforms (B, C, and HMG), can be toxic to cells and may lead to protein aggregation and mislocalization.[4]

  • Antibody specificity: Many commercially available Sp100 antibodies recognize the common N-terminal region and therefore cannot distinguish between isoforms in applications like Western blotting or immunofluorescence. Isoform-specific antibodies are often required.

  • Endogenous expression levels: The relative abundance of Sp100 isoforms can vary significantly between cell types and in response to stimuli like interferon, complicating the interpretation of results.[8]

Troubleshooting Guides

Isoform-Specific Knockdown by siRNA
Problem Possible Cause Suggested Solution
Inefficient knockdown of the target isoform Poor siRNA design.Redesign siRNAs to target unique exon-exon junctions or 3' UTR sequences of the target isoform. Use siRNA design tools that allow for specificity checks against other isoforms.[9][10]
Off-target effects on other isoforms.Perform qRT-PCR with isoform-specific primers to assess the expression levels of all major Sp100 isoforms, not just the intended target.
Low transfection efficiency.Optimize transfection conditions (e.g., cell density, siRNA concentration, transfection reagent). Use a positive control siRNA to verify transfection efficiency.
Functional phenotype observed, but no knockdown visible on Western blot The antibody used recognizes an epitope present in multiple isoforms, masking the knockdown of the specific target.Use an isoform-specific antibody if available. Alternatively, confirm knockdown at the mRNA level using isoform-specific qRT-PCR.[11]
The targeted isoform is expressed at a very low level compared to other isoforms.Characterize the endogenous expression levels of all isoforms in your cell line before conducting knockdown experiments.
Overexpression of Individual Sp100 Isoforms
Problem Possible Cause Suggested Solution
Low expression of the transfected isoform Plasmid construct issues.Verify the integrity of your expression vector by sequencing. Ensure the cDNA of the Sp100 isoform is correctly cloned in frame with any tags.
Cellular toxicity.Use an inducible expression system to control the timing and level of isoform expression. Perform a dose-response curve with the inducing agent to find a non-toxic expression level. The longer isoforms (B, C, HMG) are more prone to causing toxicity.[4]
Protein mislocalization or aggregation Overexpression artifacts.Use lower amounts of plasmid for transfection or a weaker promoter. Confirm localization by co-staining with a known PML-NB marker like PML.[7][12]
Incorrect or missing nuclear localization signal (NLS).Ensure the NLS in your construct is intact and not obscured by fusion tags. The common N-terminus of all isoforms contains the NLS.[4]

Quantitative Data Summary

Table 1: Relative mRNA Expression of Sp100 Isoforms in Different Cell Lines (Hypothetical Data)

Cell LineSp100A (%)Sp100B (%)Sp100C (%)Sp100HMG (%)
HEK29360151015
HeLa50251510
U2OS7010515
Primary Keratinocytes40302010

This table represents hypothetical data for illustrative purposes. Actual expression levels should be determined experimentally for the cell line of interest.

Table 2: Functional Effects of Individual Sp100 Isoform Overexpression on a Reporter Gene with a Viral Promoter (Hypothetical Data)

Sp100 IsoformReporter Gene Activity (Fold Change vs. Control)
Sp100A3.5 ± 0.4
Sp100B0.4 ± 0.1
Sp100C0.6 ± 0.2
Sp100HMG0.5 ± 0.1

This table illustrates the opposing effects of Sp100A versus the SAND domain-containing isoforms on a model viral promoter. Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Isoform-Specific siRNA Design and Validation

Objective: To design and validate siRNAs that specifically knockdown a single Sp100 isoform.

Methodology:

  • Sequence Alignment: Align the mRNA sequences of all four major Sp100 isoforms to identify unique regions. Focus on exon-exon junctions and the 3' untranslated region (UTR) as these are most likely to be isoform-specific.

  • siRNA Design: Use an online siRNA design tool (e.g., from Dharmacon or Invitrogen) to generate candidate siRNA sequences targeting the unique regions identified in step 1.[9][10] Select 3-4 candidate siRNAs for each isoform.

  • Specificity Check: Perform a BLAST search of the candidate siRNA sequences against the human transcriptome to ensure they do not have significant homology to other genes or other Sp100 isoforms.

  • Synthesis and Transfection: Synthesize the selected siRNAs. Transfect your cell line of interest with each siRNA individually. Include a non-targeting control siRNA and a mock transfection control.

  • Validation by qRT-PCR: At 48-72 hours post-transfection, harvest RNA from the cells. Design and validate isoform-specific primer pairs for qRT-PCR that amplify regions unique to each of the four Sp100 isoforms. Perform qRT-PCR to quantify the mRNA levels of all four isoforms for each siRNA treatment. A successful isoform-specific siRNA will significantly reduce the levels of its target mRNA with minimal effect on the other isoforms.

Protocol 2: Lentiviral-Mediated Overexpression of a Single Sp100 Isoform

Objective: To create a stable cell line that overexpresses a single, tagged Sp100 isoform.

Methodology:

  • Cloning: Obtain the full-length cDNA for the desired Sp100 isoform. Use PCR to amplify the cDNA and add a tag (e.g., FLAG or V5) to the N- or C-terminus. Clone the tagged isoform cDNA into a lentiviral expression vector (e.g., pLVX-Puro).[4]

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).[13]

  • Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene.

  • Selection: 24-48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to generate a stable cell line.

  • Validation: Confirm the expression of the tagged Sp100 isoform by Western blotting using an antibody against the tag and by immunofluorescence to verify its correct nuclear localization.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for an Overexpressed Sp100 Isoform

Objective: To identify the genomic regions bound by a specific Sp100 isoform.

Methodology:

  • Cell Culture and Cross-linking: Grow the stable cell line overexpressing the tagged Sp100 isoform. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[14]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the tag on the overexpressed Sp100 isoform. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR to look for enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Visualizations

experimental_workflow Experimental Workflow for Studying Individual Sp100 Isoform Function cluster_knockdown Isoform-Specific Knockdown cluster_overexpression Isoform-Specific Overexpression cluster_analysis Functional Analysis siRNA_design Design Isoform-Specific siRNAs siRNA_transfection Transfect Cells with siRNAs siRNA_design->siRNA_transfection qRT_PCR_validation Validate Knockdown by qRT-PCR siRNA_transfection->qRT_PCR_validation functional_assay_kd Functional Assays qRT_PCR_validation->functional_assay_kd gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) functional_assay_kd->gene_expression protein_interaction Protein Interaction Analysis (Co-IP) functional_assay_kd->protein_interaction cDNA_cloning Clone Isoform cDNA into Vector lentivirus_production Produce Lentivirus cDNA_cloning->lentivirus_production cell_transduction Transduce Target Cells lentivirus_production->cell_transduction stable_line Generate Stable Cell Line cell_transduction->stable_line functional_assay_oe Functional Assays stable_line->functional_assay_oe chromatin_binding Chromatin Binding Analysis (ChIP-seq) stable_line->chromatin_binding functional_assay_oe->gene_expression functional_assay_oe->protein_interaction

Caption: A flowchart illustrating the parallel experimental workflows for isoform-specific knockdown and overexpression to elucidate the function of individual Sp100 isoforms.

sp100_isoform_domains Domain Architecture of Major Sp100 Isoforms Sp100A Sp100A N-terminus (Dimerization, PML-NB Targeting) C-terminus Sp100B Sp100B N-terminus SAND Domain C-terminus Sp100C Sp100C N-terminus SAND Domain PHD Bromodomain C-terminus Sp100HMG Sp100HMG N-terminus SAND Domain HMG Box C-terminus

Caption: A diagram comparing the domain structures of the four major Sp100 isoforms, highlighting their shared N-terminus and unique C-terminal domains.

sp100_function_logic Logical Flow of Sp100 Isoform Function in Transcriptional Regulation cluster_stimulus Stimulus cluster_sp100 Sp100 Isoforms cluster_outcome Transcriptional Outcome stimulus Interferon Signaling or Viral Infection Sp100A Sp100A stimulus->Sp100A Sp100B_C_HMG Sp100B/C/HMG stimulus->Sp100B_C_HMG activation Transcriptional Activation Sp100A->activation repression Transcriptional Repression Sp100B_C_HMG->repression

Caption: A logical diagram illustrating the divergent functional outcomes of Sp100A versus the SAND domain-containing isoforms in response to cellular stimuli.

References

dealing with proteasomal degradation of Sp100

Author: BenchChem Technical Support Team. Date: December 2025

< _ _ Technical Support Center: Dealing with Proteasomal Degradation of Sp100 _ _ This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the proteasomal degradation of the Speckled protein 100 (Sp100).

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for Sp100 degradation?

A1: The primary pathway for the degradation of most short-lived and regulatory proteins, including Sp100, is the ubiquitin-proteasome pathway (UPP).[1][2] This process involves two main steps: the covalent attachment of multiple ubiquitin molecules to the Sp100 protein and the subsequent degradation of the tagged protein by the 26S proteasome complex.[1] This pathway allows for the controlled and specific removal of proteins.[1][2]

Q2: What is the role of SUMOylation in Sp100 degradation?

A2: SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, plays a complex regulatory role in Sp100's fate. SUMO modification of Sp100 can act as a signal for subsequent ubiquitination and proteasomal degradation.[3] This is a key example of "crosstalk" between the SUMO and ubiquitin pathways.[4][5][6] A specific class of E3 ubiquitin ligases, known as SUMO-targeted ubiquitin ligases (STUbLs) like RNF4, recognize SUMOylated proteins and target them for ubiquitination.[5][6] However, SUMOylation can also have stabilizing effects by mediating protein-protein interactions, such as enhancing the binding of Sp100 to Heterochromatin Protein 1 (HP1).[7][8] The context of cellular signals, such as interferon treatment, can influence whether SUMOylation leads to degradation or stabilization.[4]

Q3: Which E3 ubiquitin ligases are known to target Sp100?

A3: While the full range of E3 ligases for Sp100 is an area of ongoing research, some have been identified, particularly in the context of viral infections. For instance, during Herpes Simplex Virus 1 (HSV-1) infection, the viral protein ICP0, which has E3 ligase activity, mediates the degradation of Sp100.[9][10] This process involves the ubiquitin-conjugating enzyme UbcH5a.[10] In the context of cellular regulation, SUMO-targeted E3 ligases like RNF4 are implicated in the degradation of SUMOylated Sp100.[4][5]

Q4: How do viral infections affect Sp100 degradation?

A4: Many viruses have evolved mechanisms to counteract the intrinsic antiviral defenses of host cells, which include components of PML nuclear bodies like Sp100.[9] Several herpesviruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus 1 (HSV-1), induce the proteasome-dependent degradation of Sp100 to facilitate their replication.[9][10][11][12][13] This is often mediated by viral proteins with E3 ligase activity, such as ICP0 from HSV-1, or through the action of viral proteins that disrupt PML nuclear bodies.[9][10][11] For example, the HCMV IE1 protein is required for the loss of Sp100 during infection.[11][12][13]

Troubleshooting Guides

Problem 1: My Sp100 protein levels are unexpectedly low in my Western blot.

Possible Cause Troubleshooting Step
High Proteasomal Activity: The cell line may have high basal proteasomal activity, leading to rapid Sp100 turnover.Treat cells with a proteasome inhibitor like MG132 (5-20 µM) for 4-6 hours before lysis to see if Sp100 levels are restored.[14][15][16][17]
Cell Culture Conditions: Factors like high cell density, nutrient depletion, or prolonged time in culture can induce stress and alter protein stability.Ensure consistent cell seeding density and passage number. Harvest cells at a consistent confluency (e.g., 70-80%).
Viral Contamination: Unsuspected viral infection (e.g., Mycoplasma or other viruses) can induce Sp100 degradation.Routinely test cell lines for Mycoplasma contamination. If other viral contamination is suspected, discard the cell stock and use a fresh, validated vial.
Poor Lysis/Protein Extraction: Inefficient lysis can lead to low protein yield. Sp100 is a nuclear protein and may require specific lysis conditions.Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (e.g., sonication) to ensure complete nuclear lysis. Always include fresh protease inhibitors.[18]
Antibody Issues: The primary antibody may be of poor quality, used at a suboptimal dilution, or may not be suitable for the application.Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., lysate from interferon-treated cells, which upregulate Sp100) to validate the antibody.[19]

Problem 2: I treated my cells with the proteasome inhibitor MG132, but Sp100 levels did not increase.

Possible Cause Troubleshooting Step
Ineffective MG132: The MG132 may be degraded or used at a suboptimal concentration or for an insufficient duration.Prepare fresh MG132 solution for each experiment. Perform a dose-response and time-course experiment (e.g., 1-10 µM for 2-8 hours) to find the optimal conditions for your cell line.[20]
Proteasome-Independent Degradation: In your specific experimental context, Sp100 might be degraded through an alternative pathway, such as the autophagy-lysosome pathway.Treat cells with lysosomal inhibitors like Chloroquine (CQ) or Bafilomycin A1, alone or in combination with MG132, to see if Sp100 levels are stabilized.[21]
Transcriptional Downregulation: The experimental treatment may be simultaneously causing a shutdown of Sp100 transcription, masking the effect of protein stabilization.Analyze Sp100 mRNA levels via RT-qPCR to determine if transcription is affected by your treatment.
Cell Toxicity: High concentrations or prolonged treatment with MG132 can be toxic and may induce stress pathways that can paradoxically lead to protein degradation or cell death.[17]Assess cell viability (e.g., using a Trypan Blue assay) after MG132 treatment. Use the lowest effective concentration for the shortest time necessary.

Problem 3: I am unable to detect ubiquitinated Sp100 by immunoprecipitation (IP).

Possible Cause Troubleshooting Step
Low Abundance of Ubiquitinated Sp100: The pool of ubiquitinated Sp100 may be very small at steady state.Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before lysis to allow ubiquitinated forms to accumulate.[14]
Active Deubiquitinating Enzymes (DUBs): DUBs in the cell lysate can rapidly remove ubiquitin chains from Sp100 after lysis.Include DUB inhibitors, such as N-ethylmaleimide (NEM) or PR-619, in your lysis buffer to preserve the ubiquitinated state of proteins.[22]
Inefficient Immunoprecipitation: The Sp100 antibody may not work well for IP, or the IP conditions may be suboptimal.Validate that your Sp100 antibody works for IP. Consider using an epitope-tagged version of Sp100 for easier pulldown. Ensure sufficient antibody and bead quantities are used.[23]
Harsh Lysis/Wash Conditions: Stringent buffers can disrupt the antibody-antigen interaction.Use a less harsh lysis buffer (e.g., NP-40 based instead of RIPA) for the IP, but be aware this may increase non-specific binding. Optimize wash steps to balance purity and yield.[22]
Alternative IP Strategy: IP for the protein of interest may not be efficient enough.Reverse the experiment: use an antibody or affinity resin that recognizes ubiquitin (or specific ubiquitin chains like K48) to pull down all ubiquitinated proteins, then blot for Sp100.[23][24]

Experimental Protocols & Data

Quantitative Data Summary
Parameter Compound/Condition Typical Concentration/Duration Cell Type Notes
Protein Synthesis Inhibition Cycloheximide (CHX)50-300 µg/mL; 0-12 hoursMammalian CellsCHX is toxic over long periods.[25][26] A time course is essential to determine protein half-life.[25][27]
Proteasome Inhibition MG1325-20 µM; 2-8 hoursMammalian CellsPotent, reversible inhibitor.[15] Can induce apoptosis at high doses or with prolonged treatment.[20]
DUB Inhibition N-ethylmaleimide (NEM)5-10 mMN/A (in lysis buffer)Must be added fresh to lysis buffer to preserve ubiquitin chains.[22]
Protocol 1: Cycloheximide (CHX) Chase Assay for Sp100 Half-Life

This protocol is used to determine the stability of the Sp100 protein by inhibiting new protein synthesis and observing the rate of its disappearance.[25][26][27]

  • Cell Seeding: Seed an equal number of cells into multiple plates (e.g., 6-well plates) to ensure they reach ~80% confluency on the day of the experiment.[27][28]

  • CHX Treatment:

    • Prepare a stock solution of Cycloheximide (e.g., 50 mg/mL in DMSO).[27][28]

    • Aspirate the media from the cells and replace it with fresh media containing the final concentration of CHX (e.g., 50 µg/mL).[28]

    • The first plate (time point 0) should be lysed immediately before adding CHX.

  • Time Course Collection: Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a fresh protease inhibitor cocktail.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 x g for 15 minutes at 4°C.[27][28]

  • Protein Quantification & Western Blot:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 30-50 µg) per lane on an SDS-PAGE gel.[26][28]

    • Transfer to a membrane and perform Western blotting using an anti-Sp100 antibody and an antibody for a stable loading control (e.g., β-actin, GAPDH).

  • Analysis: Quantify the band intensities for Sp100 at each time point relative to the loading control. Plot the percentage of remaining Sp100 protein versus time to calculate the half-life (T½).

Protocol 2: Detection of Ubiquitinated Sp100 by Immunoprecipitation

This protocol aims to isolate Sp100 and detect its polyubiquitinated forms.[22][29][30]

  • Cell Treatment: Grow cells to ~90% confluency. Treat with 10 µM MG132 for 4 hours prior to harvesting to enrich for ubiquitinated proteins.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Immediately add protease and DUB inhibitors (e.g., NEM).

    • Boil the lysate for 10 minutes to fully denature proteins, then sonicate to shear DNA.

    • Dilute the lysate 10-fold with a non-denaturing buffer (without SDS) to allow for antibody binding.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Save a small portion of the lysate as the "Input" control.

    • Add anti-Sp100 antibody to the remaining lysate and incubate with rotation for 4 hours to overnight at 4°C.

    • Add Protein A/G magnetic or agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-Sp100 complexes.[29]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with a wash buffer (e.g., diluted lysis buffer) to remove non-specifically bound proteins.[22][29]

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in 2x SDS-PAGE loading buffer.

    • Run the eluate (IP sample) and the input sample on an SDS-PAGE gel.

    • Perform Western blotting. Probe one membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder of ubiquitinated Sp100. Probe a separate membrane with the anti-Sp100 antibody to confirm successful immunoprecipitation.

Visualizations

Sp100_Degradation_Pathway Sp100_node Sp100 SUMO_Sp100 SUMO-Sp100 Sp100_node->SUMO_Sp100 SUMOylation SUMO_E_enzymes SUMO E1/E2/E3 Ub_SUMO_Sp100 Ub-(SUMO-Sp100) SUMO_Sp100->Ub_SUMO_Sp100 Ubiquitination STUbL STUbL (e.g., RNF4) STUbL->SUMO_Sp100 Ub_E_enzymes Ubiquitin E1/E2 Ub_E_enzymes->STUbL Proteasome 26S Proteasome Ub_SUMO_Sp100->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: SUMO-targeted ubiquitination pathway for Sp100 degradation.

CHX_Chase_Workflow start Seed equal cells in multiple plates treat Add Cycloheximide (CHX) to inhibit translation start->treat collect Harvest cells at multiple time points (0, 2, 4, 6 hr) treat->collect lyse Lyse cells & quantify protein collect->lyse wb Western Blot for Sp100 & Loading Control lyse->wb analyze Quantify bands & calculate half-life wb->analyze

Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.

Troubleshooting_Low_Sp100 start Low Sp100 signal in Western Blot q1 Is protein degradation suspected? start->q1 a1_yes Treat with MG132 to inhibit proteasome q1->a1_yes Yes a1_no Troubleshoot technical issues q1->a1_no No q2 Did Sp100 level increase? a1_yes->q2 a2_yes Conclusion: Sp100 is degraded by proteasome q2->a2_yes Yes a2_no Check MG132 activity. Consider alternative degradation pathways. q2->a2_no No tech_issues Check: - Antibody quality - Lysis efficiency - Protein transfer a1_no->tech_issues

References

Technical Support Center: Optimizing Lysis Buffers for Sp100 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing lysis buffers to ensure the stability and integrity of the Sp100 protein during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Sp100, and why is its stability a concern?

Sp100 is a nuclear protein and a major component of the PML (promyelocytic leukemia) nuclear bodies.[1][2] It plays roles in gene regulation, immunity, and tumorigenesis. Sp100 stability is a significant concern because it is subject to various post-translational modifications (PTMs), such as SUMOylation and ubiquitination, which can be rapidly altered or removed upon cell lysis.[2][3][4] Furthermore, endogenous proteases released during cell lysis can degrade Sp100, leading to inaccurate experimental results.[5][6]

Q2: My Sp100 protein appears degraded or shows multiple lower molecular weight bands on a Western blot. What is the likely cause?

Protein degradation during sample preparation is the most common cause.[7] This can result from:

  • Insufficient Protease Inhibition: Endogenous proteases are released during cell lysis and can quickly degrade target proteins.[8][9]

  • Delayed Processing: Leaving cell lysates at room temperature or even on ice for extended periods without adequate inhibitors can permit proteolysis.[8][10]

  • Suboptimal Lysis Buffer: The buffer composition may not be harsh enough to inactivate endogenous proteases effectively.

Q3: Which lysis buffer is recommended as a starting point for Sp100 extraction?

For nuclear proteins like Sp100, a RIPA (Radioimmunoprecipitation Assay) buffer is a robust starting point.[8][11] Its combination of ionic and non-ionic detergents is effective at solubilizing nuclear and membrane-bound proteins.[11][12] However, for certain downstream applications like enzyme activity assays, the denaturing properties of RIPA buffer may be too harsh.[13] In such cases, a buffer with a milder non-ionic detergent like NP-40 or Triton X-100 may be preferable.[14]

Q4: How can I specifically enrich for nuclear Sp100?

Nuclear fractionation is the recommended method. This involves a multi-step lysis procedure. First, cells are incubated in a hypotonic buffer to swell the cell and rupture the plasma membrane, releasing cytosolic components. After pelleting the intact nuclei, a high-salt nuclear extraction buffer is used to lyse the nuclei and solubilize nuclear proteins like Sp100.

Q5: Sp100 is known to be SUMOylated. How can I preserve this modification during lysis?

Preserving SUMOylation requires specific inhibitors in your lysis buffer. In addition to standard protease inhibitors, include the following:

  • N-ethylmaleimide (NEM): NEM is an alkylating agent that irreversibly inhibits SUMO-specific proteases (SENPs), which would otherwise de-SUMOylate Sp100.

  • Iodoacetamide (IAA): Similar to NEM, IAA also inhibits cysteine proteases, including SENPs. It is crucial to add these inhibitors fresh to the lysis buffer immediately before use.

Q6: Why does my Sp100 protein run at a higher molecular weight than predicted by its amino acid sequence?

The major isoform of Sp100 has a calculated molecular weight of approximately 54 kDa but often migrates at around 100 kDa on SDS-PAGE.[15] This discrepancy is primarily due to extensive post-translational modifications, such as SUMOylation, which add significant mass to the protein.[3][16] Different isoforms of Sp100 also exist due to alternative splicing, which results in proteins of varying sizes.[4][17][18]

Troubleshooting Guide

This guide addresses common issues encountered during Sp100 protein analysis.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Sp100 Signal 1. Low protein expression in the cell type. 2. Inefficient extraction from the nucleus. 3. Protein degradation. 4. Poor transfer to the membrane (Western blot).1. Consider treating cells with interferons (α, β, or γ) to increase Sp100 expression.[17] 2. Use a strong lysis buffer like RIPA or perform nuclear fractionation.[8] Use sonication to shear DNA and release chromatin-bound proteins.[19] 3. Add a fresh, comprehensive protease/phosphatase inhibitor cocktail to your ice-cold lysis buffer immediately before use.[9][20] 4. Verify transfer efficiency using Ponceau S staining.[21]
Multiple Bands or Smears 1. Protein degradation. 2. Presence of different Sp100 splice variants.[18] 3. Post-translational modifications (e.g., SUMOylation, ubiquitination) causing shifts in molecular weight.[3][16] 4. Non-specific antibody binding.1. Ensure optimal protease inhibitor concentrations and keep samples on ice at all times.[10] 2. Consult literature to confirm known isoforms for your specific cell model.[4] 3. Include inhibitors for de-SUMOylating (NEM) and de-ubiquitinating enzymes in your lysis buffer. 4. Optimize antibody dilution and increase the stringency of wash steps.[22]
Inconsistent Results Between Experiments 1. Inconsistent cell lysis procedure. 2. Degradation of inhibitors in pre-made buffer stocks. 3. Variation in cell number or confluency.1. Standardize all lysis steps, including incubation times and centrifugation speeds. 2. Always add inhibitors fresh to the lysis buffer from frozen stocks just before use.[10] 3. Ensure an equal amount of total protein is loaded for each sample by performing a protein quantification assay (e.g., BCA assay).

Key Experimental Protocols

Protocol 1: High-Yield Nuclear Extraction for Sp100

This protocol is designed to isolate nuclear proteins with high purity.

  • Cell Harvesting: Harvest cells and wash once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cytoplasmic Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Hypotonic Buffer. Incubate on ice for 15 minutes to allow cells to swell.

  • Cell Disruption: Disrupt the cell membrane by passing the suspension through a narrow-gauge needle 10-15 times or by using a Dounce homogenizer. Monitor lysis using a microscope.

  • Isolate Nuclei: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet the nuclei. Carefully remove the supernatant (cytoplasmic fraction).

  • Nuclear Lysis: Resuspend the nuclear pellet in 2 volumes of ice-cold Nuclear Extraction Buffer.

  • Extraction: Incubate on a rocking platform for 30-60 minutes at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the nuclear protein extract.

  • Quantification: Determine protein concentration using a BCA or Bradford assay. Store at -80°C.

Protocol 2: Whole-Cell Lysis with RIPA Buffer

This protocol is a standard method for total protein extraction.

  • Preparation: Place the cell culture dish on ice and wash cells twice with ice-cold PBS.

  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with fresh inhibitors to the dish (e.g., 1 mL for a 10 cm dish).

  • Harvesting: Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Sonication (Optional but Recommended): Sonicate the lysate on ice to shear DNA and reduce viscosity. This is particularly important for releasing chromatin-associated proteins like Sp100.[8][19]

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Collection: Transfer the clear supernatant to a new tube and discard the pellet. Determine protein concentration and store at -80°C.

Data & Buffer Formulations

Table 1: Comparison of Common Lysis Buffers for Sp100 Extraction
Buffer TypeKey ComponentsDetergent StrengthPrimary Use for Sp100ProsCons
RIPA Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSStrongWestern Blotting, ImmunoprecipitationHighly efficient solubilization of nuclear and membrane proteins.[11][12]Can denature proteins, potentially interfering with enzyme assays or protein-protein interactions.[11][13]
NP-40 Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40MildCo-Immunoprecipitation, Enzyme AssaysPreserves native protein conformation and interactions better than RIPA.[13]Less efficient at extracting tightly bound nuclear proteins compared to RIPA.
Nuclear Extraction Buffer 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 10% GlycerolHigh SaltNuclear Fractionation, EMSASpecifically isolates nuclear proteins, reducing cytoplasmic contamination.Requires a multi-step procedure; high salt may interfere with some downstream applications.
Table 2: Recommended Inhibitors for Sp100 Stability
Inhibitor ClassInhibitor ExampleTargetTypical Working Concentration
Protease Inhibitors PMSF, Aprotinin, Leupeptin, Pepstatin (or a commercial cocktail)[23]Serine, Cysteine, and Aspartic Proteases[9]Varies by inhibitor; use 1X for cocktails
Phosphatase Inhibitors Sodium Orthovanadate, Sodium Fluoride, β-glycerophosphate[20]Tyrosine and Serine/Threonine Phosphatases[9]Varies by inhibitor; use 1X for cocktails
De-SUMOylase Inhibitors N-ethylmaleimide (NEM)Cysteine proteases, including SENPs5-10 mM
Deubiquitinase (DUB) Inhibitors Iodoacetamide (IAA), PR-619Cysteine-based DUBs5-10 mM (IAA), 25-50 µM (PR-619)

Visualizations

LysisBufferDecisionTree Fig 1. Decision-Making Workflow for Sp100 Lysis Buffer Selection start What is the downstream application? western Western Blotting (Denaturing) start->western Denaturing Analysis ip Immunoprecipitation (IP / Co-IP) start->ip Protein Interaction enzyme Enzyme Activity Assay start->enzyme Functional Assay nuclear_frac Is nuclear purity critical? western->nuclear_frac check_interaction Is protein-protein interaction critical? ip->check_interaction mild Start with mild buffer (NP-40 or Triton X-100). Preserves interactions. enzyme->mild ripa Start with RIPA Buffer. High solubilization. add_inhibitors Always add fresh Protease, Phosphatase, and NEM/IAA inhibitors. ripa->add_inhibitors mild->add_inhibitors check_interaction->ripa No check_interaction->mild Yes nuclear_frac->ripa No perform_nuc Perform Nuclear Fractionation first. nuclear_frac->perform_nuc Yes perform_nuc->ripa Then lyse nuclei with high salt buffer

Caption: Fig 1. Decision-Making Workflow for Sp100 Lysis Buffer Selection.

Sp100_PTM_Diagram Fig 2. Key Post-Translational Modifications Affecting Sp100 Stability Sp100 Sp100 Protein Sumoylated SUMOylated Sp100 (Stabilized interaction with HP1) Sp100->Sumoylated SUMOylation Sumoylated->Sp100 De-SUMOylation Ubiquitinated Ubiquitinated Sp100 Sumoylated->Ubiquitinated Ubiquitination (often targets SUMOylated proteins) Ubiquitinated->Sp100 De-ubiquitination Degradation Proteasomal Degradation Ubiquitinated->Degradation Targets for degradation SUMO_Enzyme SUMO E3 Ligase (e.g., PML) SUMO_Enzyme->Sp100 SENP SENP Proteases (De-SUMOylation) SENP->Sumoylated Ub_Enzyme E3 Ubiquitin Ligase (e.g., ICP0 in HSV-1 infection) Ub_Enzyme->Sumoylated DUB DUBs (De-ubiquitination) DUB->Ubiquitinated

Caption: Fig 2. Key Post-Translational Modifications Affecting Sp100 Stability.

WesternBlotWorkflow Fig 3. Experimental Workflow for Sp100 Western Blotting A 1. Cell Culture & Treatment B 2. Lysis on Ice (RIPA + Fresh Inhibitors) A->B C 3. Sonication & Clarification B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE Separation D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% Milk or BSA) F->G H 8. Primary Antibody Incubation (Anti-Sp100) G->H I 9. Secondary Antibody Incubation (HRP-conj.) H->I J 10. Chemiluminescent Detection & Imaging I->J

Caption: Fig 3. Experimental Workflow for Sp100 Western Blotting.

References

Technical Support Center: Sp100 Isoform-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp100 isoform-specific antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the main isoforms of Sp100, and how do they differ?

The Sp100 gene produces several splice variants, with the most studied being Sp100A, Sp100B, Sp100C, and Sp100-HMG.[1] These isoforms share a common N-terminal region of 477 amino acids which includes domains for targeting to PML nuclear bodies, dimerization, and binding to heterochromatin protein 1 (HP1).[1] Their primary differences lie in their C-terminal regions, which arise from alternative splicing.[1] These unique C-termini are the ideal targets for generating isoform-specific antibodies.

Q2: My Sp100 isoform-specific antibody is detecting multiple bands on a Western blot. What could be the cause?

This is a common issue and can be attributed to several factors:

  • Cross-reactivity with other Sp100 isoforms: Due to the shared N-terminal domain, an antibody generated against one isoform may recognize an epitope present in others, especially if the antibody is polyclonal or the monoclonal epitope is not unique.[2]

  • Post-translational modifications (PTMs): Sp100 proteins can undergo various PTMs, such as SUMOylation, phosphorylation, and ubiquitination, which can alter their molecular weight and lead to the appearance of multiple bands.[3][4][5]

  • Protein degradation: The target protein may be degrading during sample preparation.

  • Non-specific binding: The antibody may be binding to other proteins in the lysate.

To troubleshoot, it is crucial to use positive and negative controls, such as lysates from cells overexpressing a specific isoform or from Sp100 knockout cells.[6]

Q3: How can I validate the specificity of my Sp100 isoform-specific antibody?

Validating the specificity of an isoform-specific antibody is critical. Here are several recommended approaches:

  • Western Blotting with Isoform-Specific Controls: Use cell lysates from cells transiently transfected to overexpress each of the individual Sp100 isoforms. A truly specific antibody will only detect the band corresponding to its target isoform.

  • Peptide Competition Assay: Pre-incubate the antibody with the peptide immunogen used to generate it. This should block the antibody from binding to its target protein on a Western blot or in an immunofluorescence experiment.

  • Knockout/Knockdown Cell Lines: Use cell lines where the Sp100 gene has been knocked out (e.g., using CRISPR-Cas9) or the specific isoform has been knocked down (e.g., using siRNA).[6] The antibody should not produce a signal in these cells.

  • Epitope Mapping: This technique identifies the precise binding site of the antibody on the antigen.[7][8] This can confirm that the antibody binds to a unique region of the target isoform.

Q4: I am not getting a signal in my immunofluorescence (IF) experiment. What should I do?

A lack of signal in IF can be due to several reasons. Consider the following troubleshooting steps:

  • Antibody Compatibility: Ensure the antibody is validated for IF. Not all antibodies that work in Western blotting will work in IF where the protein is in its native conformation.

  • Fixation and Permeabilization: The fixation method (e.g., formaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) can mask the epitope. Try optimizing these steps.

  • Primary Antibody Concentration and Incubation: The antibody concentration may be too low, or the incubation time too short. Try increasing the concentration and incubating overnight at 4°C.[9]

  • Secondary Antibody Issues: Ensure the secondary antibody is appropriate for the primary antibody's host species and is fluorescently labeled correctly.

  • Antigen Abundance: The target isoform may be expressed at very low levels in your cells of interest.

Troubleshooting Guides

Western Blotting
Problem Possible Cause Recommended Solution
No Signal Antibody not suitable for WBCheck the antibody datasheet to confirm it is validated for Western blotting.
Insufficient protein loadedLoad at least 20-30 µg of total protein per lane.
Low primary antibody concentrationIncrease the antibody concentration or incubate overnight at 4°C.[10]
Inefficient protein transferCheck transfer efficiency with a Ponceau S stain before blocking.
High Background Blocking is insufficientIncrease blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[11]
Antibody concentration too highDecrease the primary and/or secondary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.[11]
Non-Specific Bands Cross-reactivity with other isoformsValidate the antibody with isoform-specific controls (see FAQ Q3).
Proteolytic degradationAdd protease inhibitors to your lysis buffer.
Non-specific antibody bindingIncrease the stringency of your wash buffer (e.g., by slightly increasing the detergent concentration).
Immunoprecipitation (IP)
Problem Possible Cause Recommended Solution
No Target Protein in Eluate Antibody not suitable for IPConfirm the antibody is validated for IP, as the epitope may be hidden in the native protein structure.
Insufficient antibody or beadsIncrease the amount of antibody and/or protein A/G beads.
Inefficient protein-antibody bindingIncubate the lysate with the antibody overnight at 4°C with gentle rotation.[12]
High Background/Contaminants Non-specific binding to beadsPre-clear the lysate by incubating it with beads alone before adding the primary antibody.[13]
Insufficient washingIncrease the number of wash steps after antibody incubation.
Antibody concentration too highReduce the amount of primary antibody used for immunoprecipitation.

Experimental Protocols

General Western Blotting Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Sp100 isoform-specific primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

General Immunoprecipitation (IP) Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[13] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the Sp100 isoform-specific antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[12]

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.

  • Elution: Elute the captured proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting.

General Immunofluorescence (IF) Protocol
  • Cell Culture: Grow cells on glass coverslips or in chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30-60 minutes to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate with the Sp100 isoform-specific primary antibody (at the recommended dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

Antibody_Validation_Workflow start Start: New Isoform- Specific Antibody wb_controls Western Blot with Isoform Overexpression Lysates start->wb_controls check_specificity Single band at correct MW for target isoform? wb_controls->check_specificity peptide_competition Peptide Competition Assay check_specificity->peptide_competition Yes troubleshoot Troubleshoot Cross-Reactivity (See FAQs) check_specificity->troubleshoot No check_blocking Signal blocked by immunogen peptide? peptide_competition->check_blocking ko_validation Validate with KO/KD Cell Line check_blocking->ko_validation Yes check_blocking->troubleshoot No check_ko_signal Signal absent in KO/KD cells? ko_validation->check_ko_signal validated Antibody Validated for Specificity check_ko_signal->validated Yes check_ko_signal->troubleshoot No

Caption: Workflow for validating the specificity of an Sp100 isoform-specific antibody.

Western_Blot_Troubleshooting start Problem with Western Blot no_signal No Signal start->no_signal high_bg High Background start->high_bg wrong_bands Incorrect Bands start->wrong_bands sub_no_signal_1 Check Antibody (WB validated?) no_signal->sub_no_signal_1 sub_no_signal_2 Check Transfer (Ponceau S) no_signal->sub_no_signal_2 sub_no_signal_3 Increase Ab Concentration no_signal->sub_no_signal_3 sub_high_bg_1 Optimize Blocking (Time, Reagent) high_bg->sub_high_bg_1 sub_high_bg_2 Decrease Ab Concentration high_bg->sub_high_bg_2 sub_high_bg_3 Increase Washes high_bg->sub_high_bg_3 sub_wrong_bands_1 Validate Specificity (See Validation Workflow) wrong_bands->sub_wrong_bands_1 sub_wrong_bands_2 Check for PTMs or Degradation wrong_bands->sub_wrong_bands_2 sub_wrong_bands_3 Use Positive/ Negative Controls wrong_bands->sub_wrong_bands_3

Caption: Troubleshooting guide for common Western blotting issues with Sp100 antibodies.

References

Validation & Comparative

A Comparative Functional Analysis of Sp100 Isoforms A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sp100 nuclear antigen, a key component of the PML (promyelocytic leukemia) nuclear bodies, exists in multiple isoforms generated by alternative splicing. Among these, Sp100A, Sp100B, and Sp100C are the most studied, exhibiting distinct and sometimes opposing functions in transcriptional regulation, chromatin organization, and the host antiviral response. This guide provides an objective comparison of these three isoforms, supported by experimental data, to aid researchers in understanding their specific roles in cellular processes and disease.

Functional Overview and Domain Architecture

Sp100 isoforms share a common N-terminal region that includes a PML-NB localization domain, a dimerization domain, and a SUMOylation site.[1][2] Their functional divergence primarily stems from their unique C-terminal domains. Sp100A is the shortest isoform. Sp100B and Sp100C contain a C-terminal SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain, which confers the ability to bind DNA.[3] Sp100C possesses an additional plant homeodomain (PHD) and a bromodomain, suggesting a role in recognizing specific histone modifications.[3]

Quantitative Functional Comparison

The distinct domain architectures of Sp100A, B, and C translate into significant functional differences, particularly in transcriptional regulation and subnuclear localization. The following tables summarize the available quantitative and qualitative data from key experimental assays.

Transcriptional Activity: Luciferase Reporter Assays

Luciferase reporter assays are commonly used to assess the effect of a protein on the activity of a specific gene promoter. In the context of viral infection, Sp100 isoforms have been shown to have opposing effects on viral gene expression.

Table 1: Effect of Sp100 Isoforms on Viral Promoter Activity

IsoformEffect on Promoter ActivityRepresentative Fold Change (Illustrative)Key Domain InvolvedReference
Sp100A Transcriptional Activator+2.5N-terminal region[4]
Sp100B Transcriptional Repressor-4.0SAND domain[4]
Sp100C Transcriptional Repressor-3.5SAND domain[4]

Note: The fold change values are illustrative, based on descriptive accounts in the cited literature, to represent the opposing functions of the isoforms.

Subcellular Localization: Immunofluorescence Microscopy

The localization of Sp100 isoforms within the nucleus is critical to their function. While all isoforms can be found in PML nuclear bodies, their distribution patterns vary.

Table 2: Subcellular Localization of Sp100 Isoforms

IsoformPrimary Localization% of Cells with PML-NB ColocalizationOther Localization PatternsReference
Sp100A PML-NBs~100%-[5][6]
Sp100B PML-NBs and Diffuse Nuclear~40-60%Can form nuclear aggregates at high expression levels.[5][6]
Sp100C PML-NBs and Diffuse Nuclear~40-60%Can form nuclear aggregates at high expression levels.[5][6]
Protein-Protein Interactions: Co-Immunoprecipitation

Sp100 isoforms interact with a variety of cellular proteins, which modulates their function. A key interacting partner is Heterochromatin Protein 1 (HP1).

Table 3: Interaction of Sp100 Isoforms with HP1α

IsoformInteraction with HP1αEffect of SUMOylation on InteractionInteracting DomainReference
Sp100A YesEnhances interactionPXVXL motif in the N-terminal region[1][7]
Sp100B YesEnhances interactionPXVXL motif in the N-terminal region[7]
Sp100C YesEnhances interactionPXVXL motif in the N-terminal region[1][7]

Signaling Pathways and Regulation

The expression and function of Sp100 isoforms are tightly regulated, most notably by the interferon signaling pathway. Post-translational modifications also play a critical role in modulating their activity.

Interferon Signaling Pathway

Sp100 is an interferon-stimulated gene (ISG), and its promoter contains an Interferon-Stimulated Response Element (ISRE).[8][9] Upon viral infection or other stimuli, the production of interferons (e.g., IFN-α, IFN-β) leads to the activation of the JAK-STAT signaling pathway, resulting in the upregulation of Sp100 transcription.[10] Interferon signaling can also influence the alternative splicing of Sp100, thereby altering the relative abundance of the different isoforms.[11]

Interferon_Signaling_to_Sp100 Interferon Interferon (IFN-α/β) IFNAR IFN Receptor (IFNAR) Interferon->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to Sp100_Gene Sp100 Gene ISRE->Sp100_Gene Promotes Transcription Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA Transcription Sp100_Isoforms Sp100 Isoforms (A, B, C) Sp100_mRNA->Sp100_Isoforms Alternative Splicing & Translation

Figure 1. Interferon signaling pathway leading to Sp100 expression.
Post-Translational Modifications

SUMOylation and phosphorylation are key post-translational modifications (PTMs) that regulate Sp100 function.

Sp100_PTMs Sp100 Sp100 Isoforms (A, B, C) SUMOylation SUMOylation (at Lys-297) Sp100->SUMOylation Phosphorylation Phosphorylation Sp100->Phosphorylation HP1_Interaction Enhanced HP1 Interaction SUMOylation->HP1_Interaction Nuclear_Import Nuclear Import (Sp100A) Phosphorylation->Nuclear_Import Transcriptional_Repression Transcriptional Repression HP1_Interaction->Transcriptional_Repression

Figure 2. Key post-translational modifications of Sp100 isoforms and their functional consequences.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to characterize Sp100 isoform functions, based on commonly cited methods.

Immunofluorescence Staining for Subcellular Localization

This protocol outlines the steps for visualizing the subcellular localization of Sp100 isoforms.

Workflow:

IF_Workflow Cell_Culture 1. Cell Culture & Transfection Fixation 2. Fixation Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Blocking 4. Blocking Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting 7. Mounting & Imaging Secondary_Ab->Mounting

Figure 3. Workflow for immunofluorescence staining.

Detailed Steps:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or HEp-2) on glass coverslips in a 24-well plate.

    • Transfect cells with expression plasmids for epitope-tagged (e.g., HA- or Flag-tagged) Sp100A, B, or C using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Fixation:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash cells three times with PBS.

    • Block non-specific antibody binding by incubating in 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-HA or anti-Flag) in the blocking buffer. A typical starting dilution is 1:500.[12]

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence or confocal microscope.

Dual-Luciferase Reporter Assay for Transcriptional Activity

This protocol is for quantifying the effect of Sp100 isoforms on a target promoter.

Detailed Steps:

  • Cell Seeding:

    • Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect cells with the following plasmids:

      • A firefly luciferase reporter plasmid containing the promoter of interest.

      • An expression plasmid for Sp100A, B, or C, or an empty vector control.

      • A Renilla luciferase control plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

    • Use a standardized amount of total DNA per well, keeping the amount of reporter and control plasmids constant across all conditions.

  • Cell Lysis:

    • After 24-48 hours of incubation, wash the cells with PBS.

    • Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a 96-well luminometer plate.

    • Measure firefly luciferase activity using a luminometer after the automatic injection of the firefly luciferase substrate.

    • Subsequently, measure Renilla luciferase activity after the injection of the Stop & Glo® reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as fold change relative to the empty vector control.[13]

Co-Immunoprecipitation for Protein-Protein Interactions

This protocol is for determining the interaction between Sp100 isoforms and a binding partner like HP1α.

Detailed Steps:

  • Cell Lysis:

    • Transfect cells with expression plasmids for epitope-tagged Sp100 isoforms and the potential interacting partner.

    • After 24-48 hours, wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the epitope tag of the Sp100 isoform or the interacting partner overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washes:

    • Pellet the beads by centrifugation and wash them three to five times with the lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform a Western blot using antibodies against both the "bait" (immunoprecipitated) and "prey" (co-immunoprecipitated) proteins.

Conclusion

Sp100A, B, and C exhibit distinct functional properties that are critical for their roles in gene regulation and cellular defense. Sp100A primarily functions as a transcriptional activator, while Sp100B and C act as repressors, largely due to the presence of the SAND domain. Their differential localization within the nucleus further contributes to their specialized functions. Understanding these isoform-specific functions is essential for elucidating the complex roles of PML nuclear bodies in health and disease and for the development of targeted therapeutic strategies. The provided protocols offer a foundation for further investigation into the nuanced biology of these important nuclear proteins.

References

A Comparative Analysis of the Antiviral Roles of Sp100 and PML

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral functions of two key nuclear body components: Speckled protein 100 (Sp100) and Promyelocytic Leukemia (PML) protein. By examining their mechanisms of action, targeted viruses, and the experimental data supporting these findings, this document aims to furnish researchers with a comprehensive understanding of their respective and cooperative roles in intrinsic and innate immunity.

Core Antiviral Functions: A Head-to-Head Comparison

Sp100 and PML are both integral components of nuclear domains known as PML nuclear bodies (NBs) or Nuclear Domain 10 (ND10).[1][2][3][4][5][6][7][8] The expression of both proteins is notably upregulated by interferons (IFNs), highlighting their crucial roles in the host's antiviral response.[1][3][9][10][11][12][13] While they often act in concert, compelling evidence demonstrates that they also possess distinct and independent antiviral functions.

Promyelocytic Leukemia (PML) Protein: As the scaffold protein, PML is essential for the formation and integrity of PML-NBs.[1][2] Its antiviral activity is broad, targeting a range of both DNA and RNA viruses.[1][9][12] PML exerts its restrictive function through various mechanisms, including the recruitment of other antiviral proteins to the NBs, transcriptional repression of viral genes, and induction of apoptosis in infected cells. Many viruses have evolved strategies to counteract PML's effects, often by degrading or delocalizing the protein, thereby disrupting the structure of PML-NBs.[2][5][14][15][16]

Speckled Protein 100 (Sp100): Sp100 exists in several isoforms generated by alternative splicing, with Sp100A, B, C, and HMG being the most studied.[3][4][7][10][17] These isoforms can have divergent roles in regulating viral gene expression. Notably, isoforms containing a SAND domain (Sp100B, C, and HMG) have been shown to repress the transcription of viral immediate-early genes.[4][9] In contrast, the role of Sp100A is more multifaceted. It has been demonstrated to independently inhibit the replication of wild-type Herpes Simplex Virus 1 (HSV-1), even in the absence of PML.[3][4][18][19] Furthermore, Sp100A can be secreted in extracellular vesicles, mediating an antiviral state in neighboring cells.[3] Interestingly, for some viruses like adenovirus, Sp100A is retained at viral replication centers where it may enhance viral gene expression, while the repressive isoforms are displaced.[16][20][21][22] Sp100 also plays a role in protecting PML from degradation by certain viral proteins, such as HSV-1's ICP0.[17]

Quantitative Comparison of Antiviral Activity

The following tables summarize quantitative data from key studies, illustrating the antiviral efficacy of Sp100 and PML against various viruses.

Virus Host Cell Line Genetic Manipulation Metric Fold Change in Viral Replication/Gene Expression Reference
Herpes Simplex Virus 1 (HSV-1) (ICP0-null mutant) Human Foreskin Fibroblasts (HFF)shRNA knockdown of Sp100Plaque Forming Units (PFU)/ml~5-fold increase[23]
Herpes Simplex Virus 1 (HSV-1) (ICP0-null mutant) Human Hepatocytes (HepaRG)shRNA knockdown of PMLPFU/ml~10-fold increase[24]
Herpes Simplex Virus 1 (HSV-1) (ICP0-null mutant) Human Hepatocytes (HepaRG)Double knockdown of Sp100 and PMLPFU/mlGreater increase than single knockdowns[23]
Human Papillomavirus 18 (HPV18) Primary Human KeratinocytessiRNA knockdown of Sp100Viral DNA Replication (qPCR)~2-fold increase[10]
Human Papillomavirus 18 (HPV18) Primary Human KeratinocytessiRNA knockdown of Sp100Viral Transcription (qRT-PCR)Substantial increase[3][10]
Human Papillomavirus 18 (HPV18) Primary Human KeratinocytessiRNA knockdown of PMLViral Transcription (qRT-PCR)Reduction[10]
Adenovirus 5 (Ad5) Human Hepatocytes (HepaRG)shRNA knockdown of Sp100Infectious Virus Particles~2-fold increase at 48 hpi[20]

Signaling Pathways and Mechanisms of Action

The antiviral functions of Sp100 and PML are intricately linked to cellular signaling pathways, particularly the interferon response.

antiviral_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral Infection Viral Infection IFN-beta IFN-beta Viral Infection->IFN-beta induces secretion of IFNAR IFNAR IFN-beta->IFNAR binds to PI3K PI3K IFNAR->PI3K activates Sp100A_cyto Cytosolic Sp100A PI3K->Sp100A_cyto phosphorylates p-Sp100A p-Sp100A Sp100A_cyto->p-Sp100A PKM2 PKM2 p-Sp100A->PKM2 binds to Importin Importin PKM2->Importin facilitates binding to Sp100A_nuc Nuclear Sp100A Importin->Sp100A_nuc mediates nuclear import of p-Sp100A ISG_Promoters ISG Promoters (IFI16, RIG-I, OAS2) Sp100A_nuc->ISG_Promoters enriches on Antiviral_ISGs Antiviral ISGs ISG_Promoters->Antiviral_ISGs activates transcription of Viral_Replication_Inhibition Viral Replication Inhibition Antiviral_ISGs->Viral_Replication_Inhibition PML_NBs PML Nuclear Bodies (PML, Sp100 isoforms, Daxx, etc.) Viral_DNA Viral DNA PML_NBs->Viral_DNA associates with Transcriptional_Repression Transcriptional Repression PML_NBs->Transcriptional_Repression mediates Viral_DNA->Transcriptional_Repression Transcriptional_Repression->Viral_Replication_Inhibition

Figure 1: Antiviral Signaling of Sp100 and PML. This diagram illustrates two key antiviral pathways. Upon interferon-β (IFN-β) signaling, cytosolic Sp100A is phosphorylated and translocates to the nucleus to activate the transcription of antiviral interferon-stimulated genes (ISGs).[1][2][14] Concurrently, PML nuclear bodies (PML-NBs) can directly associate with viral DNA to mediate transcriptional repression.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Sp100 and PML are provided below.

Gene Knockdown using Lentiviral shRNA

This protocol describes the stable knockdown of Sp100 or PML in a target cell line.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells (e.g., HeLa, U2OS)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing lentiviral vector (e.g., pLKO.1) targeting Sp100, PML, or a non-targeting control

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871) (for selection)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well and 24-well tissue culture plates

Procedure:

Day 1: Seeding HEK293T Cells for Transfection

  • Seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of complete medium.

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Lentiviral Production

  • In a sterile microfuge tube, prepare the transfection mix:

    • 1.5 µg of shRNA plasmid

    • 1.0 µg of psPAX2

    • 0.5 µg of pMD2.G

    • 150 µL of Opti-MEM

  • In a separate tube, add 9 µL of Lipofectamine 3000 to 150 µL of Opti-MEM.

  • Combine the DNA and Lipofectamine mixes, gently pipette to mix, and incubate for 15 minutes at room temperature.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate for 48-72 hours.

Day 4-5: Viral Harvest and Transduction of Target Cells

  • Harvest the lentivirus-containing supernatant and filter through a 0.45 µm filter.

  • Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • On the day of transduction, remove the medium from the target cells and add 500 µL of fresh medium containing Polybrene (final concentration 8 µg/mL).

  • Add the desired volume of viral supernatant to the cells.

  • Incubate overnight.

Day 6 onwards: Selection and Expansion

  • Replace the virus-containing medium with fresh complete medium.

  • After 24 hours, begin selection by adding puromycin at a pre-determined optimal concentration for your target cell line.

  • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.

  • Expand the stable knockdown cell population.

  • Confirm knockdown efficiency by Western blotting and/or qRT-PCR.

Viral Plaque Assay

This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) in a sample.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 12-well plates

  • Virus stock

  • Serum-free medium

  • Overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.6% low-melting-point agarose)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Inoculate each well with 200 µL of a virus dilution (perform in duplicate).

  • Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution of the inoculum.

  • Aspirate the inoculum.

  • Gently add 1 mL of molten overlay medium (cooled to ~42°C) to each well.

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C, 5% CO2 for 2-4 days, or until plaques are visible.

  • Fix the cells by adding 1 mL of fixation solution directly onto the overlay and incubate for at least 1 hour.

  • Remove the overlay and fixation solution.

  • Stain the cell monolayer with 0.5 mL of crystal violet solution for 10-15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques in wells with 10-100 distinct plaques.

  • Calculate the viral titer (PFU/mL) using the formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Quantitative PCR (qPCR) for Viral DNA

This protocol quantifies the amount of viral DNA in infected cells.

Materials:

  • Infected cell pellets

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • qPCR instrument (e.g., Applied Biosystems 7500)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for a viral gene (e.g., HSV-1 gB) and a host housekeeping gene (e.g., GAPDH) for normalization.

  • Nuclease-free water

Procedure:

  • Extract total DNA from infected cells according to the manufacturer's protocol.

  • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Prepare the qPCR reaction mix in a 20 µL final volume:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 4 µL of nuclease-free water

    • 4 µL of template DNA (e.g., 20 ng)

  • Set up the qPCR plate with samples, no-template controls, and a standard curve if absolute quantification is desired.

  • Run the qPCR with the following cycling conditions (example for SYBR Green):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Analyze the data using the ΔΔCt method for relative quantification, normalizing the viral gene Ct values to the housekeeping gene Ct values.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines the association of Sp100 or PML with viral DNA within the nucleus of infected cells.

Materials:

  • Infected cells

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sonicator

  • ChIP-grade antibody against Sp100 or PML

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • TE buffer

  • Primers for qPCR targeting specific regions of the viral genome

Procedure:

  • Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-Sp100 or anti-PML antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Resuspend the purified DNA in TE buffer and analyze by qPCR using primers specific for regions of the viral genome.

Experimental Workflow for Comparing Antiviral Roles

The following diagram outlines a typical experimental workflow to compare the antiviral activities of Sp100 and PML.

experimental_workflow cluster_setup Cell Line Preparation cluster_infection Viral Infection cluster_analysis Analysis cluster_outcome Outcome Comparison WT_Cells Wild-Type Cells Lentiviral_Transduction Lentiviral Transduction (shRNA) WT_Cells->Lentiviral_Transduction shSp100 Sp100 Knockdown Cells Virus_Infection Infect with Virus (e.g., HSV-1) shSp100->Virus_Infection shPML PML Knockdown Cells shPML->Virus_Infection shSp100_shPML Double Knockdown Cells shSp100_shPML->Virus_Infection Lentiviral_Transduction->shSp100 Lentiviral_Transduction->shPML Lentiviral_Transduction->shSp100_shPML Plaque_Assay Plaque Assay Virus_Infection->Plaque_Assay Quantify infectious virions qPCR_DNA qPCR for Viral DNA Virus_Infection->qPCR_DNA Quantify viral genomes qRT-PCR_RNA qRT-PCR for Viral mRNA Virus_Infection->qRT-PCR_RNA Measure viral gene expression ChIP_Assay ChIP-qPCR Virus_Infection->ChIP_Assay Assess protein-DNA binding Compare_Results Compare antiviral effects of Sp100 and PML Plaque_Assay->Compare_Results qPCR_DNA->Compare_Results qRT-PCR_RNA->Compare_Results ChIP_Assay->Compare_Results

Figure 2: Workflow for Antiviral Comparison. This flowchart depicts the steps to compare the antiviral roles of Sp100 and PML, from cell line generation to viral infection and subsequent molecular and virological analyses.

References

Sp100 vs. Sp140: A Comparative Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp100 and Sp140 are members of the Speckled Protein (SP) family, a group of nuclear proteins that act as chromatin readers, playing crucial roles in transcriptional regulation and immune cell function.[1][2][3] Both proteins have emerged as significant players in the pathogenesis of various autoimmune diseases, albeit with distinct associations and mechanisms. This guide provides a comprehensive comparison of Sp100 and Sp140 in the context of autoimmune disease, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in understanding their divergent roles and potential as therapeutic targets.

Core Comparison of Sp100 and Sp140

FeatureSp100Sp140
Primary Autoimmune Disease Association Primary Biliary Cholangitis (PBC)[4][5]Multiple Sclerosis (MS), Crohn's Disease (CD), Inflammatory Bowel Disease (IBD)[6][7]
Expression in Immune Cells Widely expressed in both innate and adaptive immune cells.[8][9]Primarily restricted to immune cells, with high expression in B cells and macrophages.[8][9]
Primary Function in Autoimmunity Acts as a major autoantigen in PBC.[4][5] Its role in disease pathogenesis is linked to transcriptional repression and interaction with chromatin-modifying proteins.[10]Functions as a transcriptional repressor, with loss-of-function variants associated with increased inflammation.[6][11]
Key Signaling Pathway Involvement Interferon (IFN) signaling pathway.[4][6] Interacts with Heterochromatin Protein 1 (HP1).[10]Negative regulator of the NF-κB signaling pathway.[6][11] Modulates Type I Interferon (IFN) signaling.[12]

Quantitative Data Comparison

Gene Expression Changes Following Sp140 Knockdown

The following table summarizes the results of an RNA sequencing experiment in lymphoblastoid cell lines where Sp140 was silenced using siRNA. The data highlights the role of Sp140 as a transcriptional repressor of inflammatory genes.[6][13]

Gene CategoryNumber of Differentially Expressed GenesFold Change RangeKey Affected Genes
Up-regulated 100Not specifiedGenes involved in cytokine production, inflammatory response, and cell-cell adhesion
Down-regulated 22Not specifiedNot specified
Association of Sp140-Regulated Genes with Autoimmune Disease Risk Loci
Autoimmune DiseaseEnrichment Fold Change
Multiple Sclerosis (MS)14.63
Crohn's Disease (CD)4.82
Inflammatory Bowel Disease (IBD)4.47

This data indicates a significant overlap between genes regulated by Sp140 and genetic risk loci for several autoimmune diseases.[6][13]

Signaling Pathways and Mechanisms of Action

Sp140: A Negative Regulator of NF-κB Signaling

Sp140 acts as a crucial brake on the NF-κB signaling pathway in immune cells. Loss-of-function mutations in Sp140, which are associated with increased susceptibility to MS and CD, lead to disinhibition of the NF-κB pathway. This results in the up-regulation of pro-inflammatory genes, contributing to the chronic inflammation characteristic of these diseases.[6][11]

Sp140_NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sp140 Sp140 NFkB NF-κB Sp140->NFkB inhibits NFkB_target_genes Pro-inflammatory Gene Expression NFkB->NFkB_target_genes translocates to nucleus and activates transcription IKK IKK complex IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB-IκB (inactive) NFkB_inactive->NFkB IκB degradation releases NF-κB Proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Proinflammatory_stimuli->IKK activates

Sp140 negatively regulates the NF-κB signaling pathway.
Sp100 and its Role in Chromatin-Mediated Gene Repression

Sp100 is a component of PML nuclear bodies and is involved in transcriptional repression through its interaction with heterochromatin protein 1 (HP1).[10][14] In the context of PBC, autoantibodies target Sp100, suggesting a role in the breakdown of self-tolerance.[4] While the precise downstream signaling pathways of Sp100 in PBC are not fully elucidated, its function as a transcriptional repressor and its induction by interferons point towards a role in modulating immune responses.[4][6]

Sp100_Chromatin_Repression cluster_nucleus Nucleus Sp100 Sp100 HP1 HP1 Sp100->HP1 interacts with PML_NB PML Nuclear Body Sp100->PML_NB localizes to Heterochromatin Heterochromatin HP1->Heterochromatin binds to Gene_repression Transcriptional Repression Heterochromatin->Gene_repression leads to Interferon Interferon (IFN) Interferon->Sp100 induces expression

Sp100 interacts with HP1 to mediate transcriptional repression.

Experimental Protocols

siRNA-mediated Knockdown of Sp140 and RNA Sequencing

This protocol describes the methodology used to investigate the consequences of reduced Sp140 expression in lymphoblastoid cell lines (LCLs).[6]

1. Cell Culture and siRNA Transfection:

  • Lymphoblastoid cell lines are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • For knockdown experiments, cells are transfected with either a non-targeting control siRNA or an siRNA specific to Sp140 using electroporation.

  • Transfection efficiency and knockdown levels are assessed by quantitative PCR (qPCR) and Western blotting at 24, 48, and 72 hours post-transfection.

2. RNA Isolation and Sequencing:

  • Total RNA is extracted from siRNA-treated cells using a suitable RNA isolation kit.

  • RNA quality and quantity are assessed using a bioanalyzer.

  • Libraries for RNA sequencing are prepared following the manufacturer's instructions (e.g., Illumina TruSeq).

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina HiSeq).

3. Data Analysis:

  • Sequencing reads are aligned to the human reference genome.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon Sp140 knockdown.

  • Gene Ontology (GO) and pathway analysis are conducted to determine the biological processes and signaling pathways affected by the differentially expressed genes.

siRNASp140_Workflow start Lymphoblastoid Cell Culture transfection siRNA Transfection (Sp140-specific or control) start->transfection validation Knockdown Validation (qPCR, Western Blot) transfection->validation rna_extraction RNA Isolation transfection->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Alignment, DEG, GO) sequencing->analysis end Identification of Sp140 target genes and pathways analysis->end

Workflow for siRNA-mediated knockdown and RNA-seq analysis of Sp140.
Chromatin Immunoprecipitation (ChIP) for Sp100

This protocol is a general guideline for performing ChIP to identify the genomic regions occupied by Sp100, adapted from standard ChIP protocols.

1. Cell Cross-linking and Lysis:

  • Cells (e.g., primary biliary epithelial cells or relevant immune cell lines) are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • The cross-linking reaction is quenched with glycine.

  • Cells are lysed to release the nuclei.

2. Chromatin Shearing:

  • Isolated nuclei are lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication.

  • The efficiency of shearing is checked by running a sample on an agarose (B213101) gel.

3. Immunoprecipitation:

  • The sheared chromatin is pre-cleared with protein A/G agarose/magnetic beads.

  • A specific antibody against Sp100 is added to the chromatin and incubated overnight to form antibody-protein-DNA complexes. A non-specific IgG is used as a negative control.

  • Protein A/G beads are added to pull down the immune complexes.

4. Washing and Elution:

  • The beads are washed with a series of buffers to remove non-specifically bound chromatin.

  • The cross-linked protein-DNA complexes are eluted from the beads.

5. Reverse Cross-linking and DNA Purification:

  • The cross-links are reversed by heating in the presence of a high salt concentration.

  • Proteins are digested with proteinase K.

  • The DNA is purified using a DNA purification kit or phenol-chloroform extraction.

6. DNA Analysis:

  • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis of Sp100 binding sites.

ChIP_Sp100_Workflow start Cell Culture and Formaldehyde Cross-linking lysis Cell and Nuclear Lysis start->lysis shearing Chromatin Shearing (Sonication) lysis->shearing ip Immunoprecipitation with anti-Sp100 antibody shearing->ip wash_elute Washing and Elution ip->wash_elute reverse_crosslink Reverse Cross-linking and Proteinase K digestion wash_elute->reverse_crosslink purification DNA Purification reverse_crosslink->purification analysis DNA Analysis (qPCR or ChIP-seq) purification->analysis end Identification of Sp100 genomic binding sites analysis->end

Workflow for Chromatin Immunoprecipitation (ChIP) of Sp100.

Conclusion

Sp100 and Sp140, while both members of the SP family of chromatin readers, exhibit distinct roles in the context of autoimmune diseases. Sp100 is primarily recognized as an autoantigen in PBC and functions as a transcriptional repressor through its interaction with heterochromatin. In contrast, Sp140 is genetically linked to MS, CD, and IBD, where its loss of function leads to increased inflammation via disinhibition of the NF-κB pathway. The provided data and experimental workflows offer a foundation for further investigation into the specific mechanisms of these proteins and their potential as distinct therapeutic targets for different autoimmune conditions. Future research focusing on direct comparative studies and the elucidation of the complete downstream signaling networks of both Sp100 and Sp140 will be crucial for advancing our understanding and developing targeted therapies.

References

Sp100: A Tale of Two Cellular States - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular regulation, the nuclear protein Sp100 emerges as a critical player with a strikingly divergent role in normal versus cancerous cells. This guide offers an in-depth comparison of Sp100's differential functions, providing researchers, scientists, and drug development professionals with essential data and methodologies to understand and target this multifaceted protein.

Executive Summary

Sp100, a key component of the PML nuclear bodies (PML-NBs), acts as a crucial regulator of gene expression, chromatin architecture, and cellular growth pathways.[1] In normal cells, Sp100 predominantly functions as a tumor suppressor, maintaining genomic stability and promoting cellular senescence to prevent uncontrolled proliferation.[2] Conversely, in many cancers, its expression and function are dysregulated, contributing to malignant transformation and progression. This guide synthesizes the current understanding of Sp100's dualistic nature, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Sp100 Expression in Normal vs. Cancer Tissues

The expression of Sp100 is highly context-dependent, with significant variations observed across different cancer types when compared to their normal tissue counterparts. These differences can be observed at both the mRNA and protein levels.

Table 1: Differential mRNA Expression of Sp100 in Cancer vs. Normal Tissues

Cancer TypeComparisonFold Change/Expression LevelData Source
Glioblastoma (WHO grade IV)vs. Meningioma (WHO grade I)~8-fold lower in glioblastomaqRT-PCR
Pancreatic Adenocarcinoma (PAAD)vs. Normal Pancreatic TissueSignificantly higher in PAADTCGA, GTEx
Breast Cancervs. Normal Breast TissueHigher expression in cancer tissueTCGA
Laryngeal Squamous Cell Carcinoma (LSCC)Malignant vs. Normal MucosaLower expression in malignant tissueImmunohistochemistry
Lung CancerCancer vs. Normal TissueHigh expression associated with better prognosisSystematic Review[1]

Table 2: Sp100 Protein Expression and Prognostic Significance

Cancer TypeSp100 Protein LevelPrognostic Significance
Breast CancerHighBetter prognosis[1]
Lung CancerHighBetter prognosis[1]
GliomaHighPoorer prognosis[1]
Pancreatic Adenocarcinoma (PAAD)HighPoorer prognosis[1]
Laryngeal Squamous Cell Carcinoma (LSCC)LowCorrelates with tumorigenesis[1]

Key Functional Differences: Normal vs. Cancer Cells

FunctionNormal CellsCancer Cells
Tumor Suppression Acts as a potent tumor suppressor.[2]Role is often subverted; can be oncogenic in some contexts.[1]
Cellular Senescence Promotes and maintains cellular senescence to halt proliferation of damaged cells. Reduced Sp100 levels in normal fibroblasts lead to accelerated senescence.[2]Evades senescence, contributing to limitless replicative potential.
p53 Pathway Regulation Activates p53-dependent transcription, contributing to cell cycle arrest and apoptosis.[1]Dysregulated; interaction with p53 can be altered, leading to loss of tumor suppressor function.[2]
MYC & RAS Pathway Regulation Suppresses the activity of oncogenic pathways like MYC and RAS.[3]These pathways are often activated in cells with altered Sp100 function.[2]
PML Nuclear Bodies (PML-NBs) Localized in intact PML-NBs, contributing to their function in genome stability.PML-NBs are often disrupted, and Sp100 localization can be altered.[2]
Post-Translational Modifications Highly SUMOylated, which is crucial for its localization and function.Altered SUMOylation patterns can affect Sp100's role in tumorigenesis.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Sp100's functions.

Immunohistochemistry (IHC) for Sp100 Detection in Tissues

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded tissue sections to visualize Sp100 protein expression and localization.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Sp100

  • Biotinylated secondary antibody (goat anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through graded ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated citrate buffer at 95-100°C for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking solution for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with primary anti-Sp100 antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 x 5 min).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 min).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse with PBS (3 x 5 min).

    • Incubate with DAB solution until desired brown staining develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with permanent mounting medium.

siRNA-Mediated Knockdown of Sp100

This protocol describes the transient knockdown of Sp100 expression in cultured cells to study its functional consequences.

Materials:

  • Cultured cells (e.g., normal human fibroblasts, cancer cell lines)

  • Sp100-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells in 6-well plates to reach 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 20 pmol of siRNA (Sp100-specific or control) in 100 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection:

    • Add the 210 µL transfection complex to the cells in each well containing fresh complete medium.

  • Incubation and Analysis:

    • Incubate cells for 48-72 hours.

    • Harvest cells for downstream analysis (e.g., qRT-PCR to confirm mRNA knockdown, Western blot for protein knockdown, or functional assays).

Chromatin Immunoprecipitation (ChIP) for Sp100 Target Genes

This protocol is used to identify the genomic regions to which Sp100 binds, providing insight into its role in gene regulation.

Materials:

  • Cultured cells

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Sonicator

  • Anti-Sp100 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature.

    • Quench with glycine to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse cells to isolate nuclei.

    • Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Dilute the sheared chromatin and pre-clear with Protein A/G beads.

    • Incubate the pre-cleared chromatin with anti-Sp100 antibody or IgG control overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters.

Signaling Pathways and Logical Relationships

The differential functions of Sp100 in normal and cancer cells are mediated through its involvement in key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Sp100_Normal_Cell Sp100 Sp100 PML_NB Intact PML-NBs Sp100->PML_NB localizes to p53 p53 Sp100->p53 activates RAS RAS Sp100->RAS suppresses MYC MYC Sp100->MYC suppresses MDM2 MDM2 p53->MDM2 inhibited by p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Senescence Cellular Senescence Proliferation Controlled Proliferation Senescence->Proliferation prevents uncontrolled Apoptosis->Proliferation prevents uncontrolled CellCycleArrest->Senescence leads to

Caption: Sp100 function in a normal cell.

Sp100_Cancer_Cell Sp100 Dysregulated Sp100 (Altered expression/function) PML_NB Disrupted PML-NBs Sp100->PML_NB contributes to disruption p53 p53 (often mutated or inhibited) Sp100->p53 fails to activate RAS Activated RAS Sp100->RAS fails to suppress MYC Activated MYC Sp100->MYC fails to suppress MDM2 MDM2 p53->MDM2 inhibited by p21 p21 (low expression) p53->p21 reduced activation Apoptosis Apoptosis Evasion p53->Apoptosis fails to induce CellCycleArrest Loss of Cell Cycle Arrest p21->CellCycleArrest fails to induce Proliferation Uncontrolled Proliferation RAS->Proliferation drives MYC->Proliferation drives Senescence Senescence Evasion Senescence->Proliferation allows Apoptosis->Proliferation allows CellCycleArrest->Senescence evasion

Caption: Dysregulated Sp100 function in a cancer cell.

Conclusion

The evidence strongly indicates that Sp100 is a pivotal protein with a dichotomous role in cell fate. Its function as a tumor suppressor in normal cells is well-documented, primarily through its involvement in senescence and the p53 pathway. In cancer, this suppressive function is often lost or altered, contributing to the hallmarks of cancer. The context-dependent nature of Sp100 expression and function across different tumor types highlights the need for cancer-specific investigations. The data and protocols presented in this guide provide a solid foundation for researchers to further elucidate the mechanisms of Sp100 and to explore its potential as a therapeutic target and a prognostic biomarker.

References

Sp100 Knockout vs. Wild-Type Mice: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Phenotypic Analysis of Sp100-Deficient Mice in the Context of Innate Immunity and Viral Defense

The Speckled protein 100 (Sp100) is a component of the promyelocytic leukemia (PML) nuclear bodies and a key regulator of gene expression, with significant roles in innate immunity and as an intrinsic host defense mechanism against viral infections. As an interferon-stimulated gene (ISG), Sp100's expression is upregulated in response to viral and bacterial pathogens, positioning it as a critical player in the host's first line of defense. This guide provides a comprehensive comparison of Sp100 knockout (KO) versus wild-type (WT) mice, summarizing key phenotypic differences, detailing experimental methodologies, and illustrating relevant signaling pathways to support researchers in immunology and drug development.

Key Phenotypic Differences: Sp100 Knockout vs. Wild-Type Mice

Studies utilizing Sp100 knockout mice have revealed a pronounced phenotype related to increased susceptibility to viral infections, particularly with DNA viruses like Herpes Simplex Virus Type 1 (HSV-1). While Sp100-deficient mice develop normally and do not exhibit overt spontaneous phenotypes, their response to immunological challenges is significantly altered compared to their wild-type counterparts.

Phenotypic ParameterWild-Type (WT) MiceSp100 Knockout (KO) MiceReference
Susceptibility to HSV-1 Infection ResistantHighly Susceptible[1][2]
Viral Load (post-infection) Low to undetectableSignificantly elevated[1][2]
Survival Rate (post-infection) HighSignificantly reduced[1][2]
Immune Cell Infiltration (at site of infection) Robust and controlledAltered kinetics and composition[3]
Cytokine and Chemokine Production Balanced pro- and anti-inflammatory responseDysregulated, often hyper-inflammatory[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the phenotype of Sp100 knockout mice.

Herpes Simplex Virus Type 1 (HSV-1) Infection Model

This protocol is adapted from studies assessing viral susceptibility in knockout mouse models.[4][5][6]

Objective: To evaluate the in vivo role of Sp100 in controlling HSV-1 infection.

Materials:

  • Sp100 knockout mice and wild-type littermate controls (C57BL/6 background recommended).

  • HSV-1 strain (e.g., KOS or McIntyre).

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Sterile phosphate-buffered saline (PBS).

  • Micropipettes and sterile tips.

  • Tissue homogenizer.

  • Plaque assay reagents (e.g., Vero cells, DMEM, methylcellulose (B11928114) overlay).

Procedure:

  • Animal Preparation: Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

  • Infection: Mice are infected intranasally or via corneal scarification with a defined plaque-forming unit (PFU) of HSV-1 diluted in sterile PBS. A typical dose for intranasal infection is 1 x 10^5 PFU in 10 µl.

  • Monitoring: Monitor mice daily for signs of morbidity (e.g., weight loss, ruffled fur, neurological signs) and mortality for up to 14 days post-infection.

  • Viral Titer Determination: At selected time points post-infection, euthanize a subset of mice. Harvest tissues of interest (e.g., brain, lungs, spleen).

  • Homogenize tissues in a known volume of PBS.

  • Perform serial dilutions of the tissue homogenates and use these to infect confluent monolayers of Vero cells.

  • Overlay the infected cells with a methylcellulose-containing medium to restrict virus spread to adjacent cells, allowing for the formation of distinct plaques.

  • After 2-3 days of incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the viral titer as PFU per gram of tissue.

Immunophenotyping by Flow Cytometry

This protocol outlines the analysis of immune cell populations in tissues of infected mice.[7]

Objective: To characterize the immune cell composition in response to infection in Sp100 KO and WT mice.

Materials:

  • Spleens and lymph nodes from infected and control mice.

  • RPMI-1640 medium.

  • Fetal bovine serum (FBS).

  • Collagenase D and DNase I.

  • Red blood cell lysis buffer (ACK).

  • Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1, NK1.1).

  • Flow cytometer.

Procedure:

  • Single-Cell Suspension Preparation: Harvest spleens and lymph nodes and place them in cold RPMI-1640 with 10% FBS.

  • Mechanically dissociate the tissues to create a single-cell suspension.

  • Treat with collagenase D and DNase I for 30 minutes at 37°C to further dissociate the tissue.

  • Lyse red blood cells using ACK buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Antibody Staining: Resuspend cells in staining buffer and incubate with a cocktail of fluorescently labeled antibodies specific for different immune cell populations for 30 minutes on ice.

  • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell subsets.

Signaling Pathways and Logical Relationships

Sp100 is implicated in several signaling pathways crucial for the innate immune response. The following diagrams illustrate these relationships.

Sp100_Interferon_Signaling Viral Infection Viral Infection IFN Production IFN Production Viral Infection->IFN Production IFNAR IFNAR IFN Production->IFNAR JAK/STAT Pathway JAK/STAT Pathway IFNAR->JAK/STAT Pathway ISGF3 ISGF3 JAK/STAT Pathway->ISGF3 ISRE ISRE ISGF3->ISRE Sp100 Gene Sp100 Gene ISRE->Sp100 Gene Binds to promoter Sp100 Protein Sp100 Protein Sp100 Gene->Sp100 Protein Transcription & Translation Antiviral State Antiviral State Sp100 Protein->Antiviral State Contributes to

Caption: Sp100 expression is induced by the interferon signaling pathway.

Sp100_NFkB_Signaling cluster_TLR TLR Signaling cluster_NFkB NF-κB Activation PAMPs PAMPs TLR TLR PAMPs->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates & Degrades NF-κB (active) NF-κB (active) NF-κB NF-κB IκB->NF-κB Inhibits NF-κB->NF-κB (active) Translocates to Nucleus Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (active)->Inflammatory Gene Expression Sp100 Sp100 Sp100->NF-κB (active) Modulates Activity

Caption: Sp100 modulates the NF-κB signaling pathway.

Experimental_Workflow Start Start Sp100 KO Mice Sp100 KO Mice Start->Sp100 KO Mice Wild-Type Mice Wild-Type Mice Start->Wild-Type Mice HSV-1 Infection HSV-1 Infection Sp100 KO Mice->HSV-1 Infection Wild-Type Mice->HSV-1 Infection Monitor Survival & Morbidity Monitor Survival & Morbidity HSV-1 Infection->Monitor Survival & Morbidity Tissue Harvest Tissue Harvest HSV-1 Infection->Tissue Harvest At defined time points Data Analysis & Comparison Data Analysis & Comparison Monitor Survival & Morbidity->Data Analysis & Comparison Viral Titer Analysis Viral Titer Analysis Tissue Harvest->Viral Titer Analysis Immunophenotyping Immunophenotyping Tissue Harvest->Immunophenotyping Viral Titer Analysis->Data Analysis & Comparison Immunophenotyping->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Workflow for comparing Sp100 KO and WT mice post-infection.

References

Validating Sp100 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The nuclear body protein Sp100 is a key regulator in various cellular processes, including transcription, and its interactions with other proteins are of significant interest. This guide provides an objective comparison of co-immunoprecipitation (Co-IP), the gold-standard for PPI validation, with alternative methods, supported by experimental data and detailed protocols.

Co-immunoprecipitation is a powerful technique to identify and validate PPIs within the native cellular environment.[1] This method utilizes an antibody to specifically isolate a protein of interest ("bait") from a cell lysate, pulling down any associated proteins ("prey") for subsequent identification.[2] However, the dynamic and often transient nature of PPIs necessitates the use of orthogonal validation methods to confirm findings and gain a more comprehensive understanding of the interaction. This guide explores key alternative techniques—Yeast Two-Hybrid (Y2H), GST Pull-Down, and Förster Resonance Energy Transfer (FRET)—and provides a framework for their application in studying Sp100 interactions.

Comparative Analysis of Protein-Protein Interaction Validation Methods

Choosing the appropriate method for validating a PPI depends on various factors, including the nature of the interaction, the availability of reagents, and the specific experimental question. The following table summarizes the key characteristics of Co-IP and its alternatives.

MethodPrincipleType of Interaction DetectedThroughputAdvantagesLimitations
Co-Immunoprecipitation (Co-IP) Antibody-based purification of a target protein and its binding partners from a cell lysate.[2]Indirect or direct interactions within a protein complex in a near-physiological context.[1]Low to mediumIn vivo interactions, detects post-translationally modified proteins.May not detect transient or weak interactions; potential for antibody-related artifacts.
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins ("bait" and "prey").[3]Primarily direct, binary interactions.[4]HighScalable for large-scale screening; relatively cost-effective.[3]High rate of false positives and negatives; interactions occur in a non-native (yeast nucleus) environment.[5]
GST Pull-Down Assay In vitro binding of a purified GST-tagged "bait" protein to a "prey" protein from a cell lysate or purified source.Direct, binary interactions.Low to mediumSimple and robust for confirming direct interactions; allows for purification of the interacting partner.In vitro nature may not reflect the cellular context; potential for non-specific binding to the GST tag or beads.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescently tagged proteins in close proximity (1-10 nm).[6]Direct interactions in living cells.[7]LowProvides spatial and temporal information about the interaction in a native cellular environment.[7]Requires fluorescently tagged proteins; distance-dependent and sensitive to the orientation of the fluorophores.[6]

Quantitative Data on Sp100 Protein-Protein Interactions

Interacting PartnerMethodQuantitative DataReference
HP1α Yeast Two-HybridQualitative (growth on selective media)[8]
HP1α GST Pull-DownQualitative (band on SDS-PAGE)[8]
ETS1 Co-ImmunoprecipitationQualitative (Western blot detection)[9]
PML Co-immunoprecipitationQualitative (Western blot detection)[10]

Quantitative data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance (SPR) would provide a more definitive measure of binding affinity but are not consistently available for all Sp100 interactions.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful validation of PPIs. Below are representative protocols for Co-IP and GST Pull-Down for studying Sp100 interactions.

Co-Immunoprecipitation (Co-IP) Protocol for Sp100

This protocol provides a general framework for the immunoprecipitation of endogenous Sp100 and its interacting partners from cultured mammalian cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[11]

  • Anti-Sp100 antibody (ensure it is validated for IP)

  • Protein A/G magnetic beads or agarose (B213101) beads[12]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)[2]

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer.[11] Sonicate the lysate to shear chromatin and ensure the release of nuclear proteins.[13] Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C.[12] Pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation: Add the anti-Sp100 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

  • Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[14]

  • Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.[2]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Sp100 and the suspected interacting partners.

GST Pull-Down Assay Protocol for Sp100

This in vitro protocol is designed to confirm a direct interaction between a GST-tagged Sp100 "bait" protein and a "prey" protein.

Materials:

  • GST-tagged Sp100 fusion protein (purified from bacteria)

  • Glutathione-agarose or magnetic beads

  • Prey protein (from cell lysate or in vitro translation)

  • Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Wash buffer (e.g., PBS with 0.5% Triton X-100)

  • Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immobilization of Bait Protein: Incubate the purified GST-Sp100 fusion protein with glutathione beads for 1-2 hours at 4°C to immobilize the bait.

  • Washing: Wash the beads with binding buffer to remove unbound GST-Sp100.

  • Binding of Prey Protein: Add the cell lysate or purified prey protein to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the GST-Sp100 and any bound prey proteins by competing with free glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein and GST (to confirm pull-down of the bait).

Visualizing Sp100 Interactions and Pathways

Diagrams are essential tools for visualizing complex biological information. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and a putative Sp100 signaling pathway.

Co-Immunoprecipitation Workflow

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Beads start->preclear ip Immunoprecipitation with anti-Sp100 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elute Elution of Protein Complex wash->elute analysis SDS-PAGE and Western Blot elute->analysis

Caption: A streamlined workflow for validating Sp100 protein-protein interactions using co-immunoprecipitation.

Sp100 Signaling Pathway

Sp100 is involved in transcriptional regulation and cellular defense. It interacts with several key proteins to modulate these processes.

Sp100_Signaling cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes Sp100 Sp100 PML PML Sp100->PML Forms nuclear bodies HP1 HP1 Sp100->HP1 Chromatin remodeling ETS1 ETS1 Sp100->ETS1 Transcriptional regulation p53 p53 Sp100->p53 Co-activation GeneExpression Gene Expression ETS1->GeneExpression Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Control p53->CellCycle

Caption: A simplified model of the Sp100 signaling network illustrating key protein interactions.

Conclusion

Validating Sp100 protein-protein interactions requires a multi-faceted approach. While co-immunoprecipitation remains a cornerstone technique for studying interactions in a cellular context, its findings should be corroborated with orthogonal methods like Yeast Two-Hybrid, GST pull-down, or FRET. Each method offers unique advantages and limitations, and their combined application provides a more robust and comprehensive understanding of the Sp100 interactome. The protocols and diagrams provided in this guide serve as a valuable resource for researchers investigating the critical role of Sp100 in cellular function and disease.

References

Unraveling the Impact of Sp100 SUMOylation: A Comparative Functional Analysis of Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the post-translational modifications of key cellular proteins is paramount. This guide provides a comparative functional analysis of Sp100 SUMOylation mutants, offering insights into how this modification dictates protein interactions, transcriptional regulation, and antiviral responses. Experimental data is presented to objectively compare the performance of wild-type Sp100 with its SUMOylation-deficient counterparts.

The Speckled protein 100 (Sp100), a primary component of the Promyelocytic Leukemia (PML) nuclear bodies, is a key player in intrinsic immunity and transcriptional regulation. Its function is intricately modulated by post-translational modifications, most notably SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins. This modification can alter Sp100's subcellular localization, its interaction with other proteins, and its role in cellular processes, including the restriction of viral infections.

This guide delves into the functional consequences of Sp100 SUMOylation by comparing wild-type Sp100 with mutants incapable of being SUMOylated, primarily through the mutation of the key lysine (B10760008) residue (K297) to arginine (K297R).

Data Presentation: Quantitative Comparison of Sp100 SUMOylation Mutants

The following tables summarize the key quantitative findings from studies comparing wild-type (WT) Sp100 with its SUMOylation-deficient mutants.

Functional Aspect Protein/Construct Quantitative Measurement Fold Change (Mutant vs. WT) Reference
Protein-Protein Interaction Sp100A vs. SUMO-1-modified Sp100ABinding to HP1α: Percentage of protein in the eluted complex from GST-HP1α beads.SUMO-1-modified Sp100A shows an ~2.7-fold increase in binding to HP1α compared to the input ratio.--INVALID-LINK--
Transcriptional Regulation Sp100A, Sp100B, Sp100C, Sp100HMGEffect on HSV-1 ICP0 Promoter Activity: Luciferase reporter assay.Sp100A: ~1.5-fold activation. Sp100B, Sp100C, Sp100HMG: ~2 to 4-fold repression.--INVALID-LINK--
Antiviral Activity Sp100 depletion vs. controlEffect on Human Cytomegalovirus (HCMV) Replication: Viral titer (PFU/mL).Depletion of Sp100 leads to a 12-fold increase in HCMV titers at 48 hours post-infection.--INVALID-LINK--

Note: While direct quantitative data for the effect of the K297R mutant on viral replication is not available in the reviewed literature, the significant increase in viral titer upon Sp100 depletion strongly suggests a critical restrictive role for Sp100, a function often modulated by SUMOylation.

Key Functional Differences: A Deeper Dive

1. Protein-Protein Interactions: The Case of HP1α

SUMOylation of Sp100A significantly enhances its interaction with Heterochromatin Protein 1 alpha (HP1α), a key player in chromatin organization and gene silencing. In vitro pull-down assays have demonstrated that SUMO-1-modified Sp100A exhibits a stronger binding affinity for HP1α compared to its unmodified counterpart[1]. This enhanced interaction suggests that SUMOylation may be a critical switch for Sp100's role in chromatin-mediated transcriptional repression.

2. Transcriptional Regulation: An Isoform-Specific Role

The effect of Sp100 on gene expression is complex and isoform-dependent. Studies using a luciferase reporter driven by the Herpes Simplex Virus 1 (HSV-1) Immediate-Early (IE) protein ICP0 promoter have revealed opposing roles for different Sp100 isoforms. While Sp100A acts as a modest transcriptional activator, the longer isoforms, Sp100B, Sp100C, and Sp100HMG, function as potent repressors of the ICP0 promoter. Although the direct impact of the K297R SUMOylation mutation on this specific assay was not quantified in the cited study, the critical role of SUMOylation in mediating protein-protein interactions, such as with the transcriptional co-repressor Daxx, suggests that this modification is likely crucial for the repressive functions of the longer Sp100 isoforms.

3. Antiviral Function: A Barrier to Viral Replication

Sp100 is a well-established intrinsic restriction factor against a variety of DNA viruses. Depletion of Sp100 from cells leads to a dramatic increase in the replication of Human Cytomegalovirus (HCMV), highlighting its importance in controlling viral infection[2]. Viral proteins, such as ICP0 from HSV-1 and IE1 from HCMV, have evolved mechanisms to counteract Sp100's restrictive function, often by targeting SUMOylated forms of Sp100 for degradation or by disrupting PML nuclear bodies where SUMOylated Sp100 resides[3][4]. Interestingly, for Epstein-Barr Virus (EBV), the viral protein EBNA-LP can disperse Sp100 from PML-NBs, and a SUMOylation-deficient Sp100A (K297R) mutant is still capable of activating the viral oncoprotein EBNA2, suggesting that SUMOylation is not universally required for all Sp100-virus interactions[5][6].

Mandatory Visualizations

Signaling_Pathway cluster_0 Sp100 SUMOylation and Function cluster_1 Functional Outcomes Sp100 Sp100 SUMOylated_Sp100 SUMOylated Sp100 SUMO_E1 SUMO E1 (SAE1/SAE2) SUMO_E2 SUMO E2 (Ubc9) SUMO_E1->SUMO_E2 SUMO Transfer SUMO_E2->Sp100 SUMO Conjugation SUMO SUMO SUMO->SUMO_E1 ATP HP1a HP1α SUMOylated_Sp100->HP1a Enhanced Interaction Viral_Restriction Viral Restriction SUMOylated_Sp100->Viral_Restriction Chromatin Chromatin HP1a->Chromatin Transcriptional_Repression Transcriptional Repression Chromatin->Transcriptional_Repression

Caption: Sp100 SUMOylation pathway and its functional consequences.

Experimental_Workflow cluster_0 In Vitro SUMOylation & Pull-Down Assay Purified_Sp100 Purified Sp100 (WT or K297R) Incubation_SUMO Incubation (37°C) Purified_Sp100->Incubation_SUMO SUMO_machinery Recombinant SUMO E1, E2, SUMO-1 SUMO_machinery->Incubation_SUMO SUMOylated_Sp100_mix SUMOylated Sp100 Reaction Mixture Incubation_SUMO->SUMOylated_Sp100_mix Incubation_PullDown Incubation (4°C) SUMOylated_Sp100_mix->Incubation_PullDown GST_HP1a_beads GST-HP1α Beads GST_HP1a_beads->Incubation_PullDown Wash Wash Beads Incubation_PullDown->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE

Caption: Workflow for in vitro SUMOylation and GST pull-down assay.

Experimental Protocols

1. In Vitro SUMOylation Assay

This protocol is adapted from established methods for in vitro SUMOylation of recombinant proteins.

  • Reagents:

    • Recombinant human SUMO E1 activating enzyme (SAE1/SAE2)

    • Recombinant human SUMO E2 conjugating enzyme (Ubc9)

    • Recombinant human SUMO-1

    • Recombinant purified Sp100 (wild-type or K297R mutant)

    • ATP

    • SUMOylation buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 1 mM DTT)

  • Procedure:

    • Set up the reaction mixture in a microcentrifuge tube on ice:

      • 5 µg of purified Sp100 (WT or K297R)

      • 200 ng of SUMO E1

      • 500 ng of SUMO E2

      • 2 µg of SUMO-1

      • 2 mM ATP

      • Adjust the final volume to 50 µL with SUMOylation buffer.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the products by SDS-PAGE and Western blotting using an anti-Sp100 antibody to visualize the unmodified and SUMOylated forms of Sp100.

2. GST Pull-Down Assay for Protein-Protein Interaction

This protocol is designed to assess the interaction between SUMOylated Sp100 and a GST-tagged partner protein like HP1α.

  • Reagents:

    • In vitro SUMOylated Sp100 reaction mixture (from Protocol 1)

    • GST-tagged HP1α (or other protein of interest) immobilized on glutathione-Sepharose beads

    • GST-only immobilized on glutathione-Sepharose beads (negative control)

    • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, 10% glycerol, with protease inhibitors)

    • Wash buffer (Binding buffer with 300 mM NaCl)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Procedure:

    • Incubate the in vitro SUMOylated Sp100 reaction mixture with GST-HP1α beads and GST-only beads separately for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold Wash buffer.

    • After the final wash, aspirate the supernatant completely.

    • Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Sp100 antibody.

3. Immunoprecipitation and Western Blotting

This general protocol can be used to analyze the SUMOylation status of Sp100 in cell lysates.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes)

    • Anti-Sp100 antibody

    • Protein A/G agarose (B213101) beads

    • Wash buffer (e.g., lysis buffer without detergents)

    • SDS-PAGE sample buffer

  • Procedure:

    • Lyse cells expressing wild-type or mutant Sp100 in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the clarified lysate with an anti-Sp100 antibody for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation and wash them three times with wash buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Sp100 antibody to detect the different forms of the protein. To specifically detect SUMOylated forms, an anti-SUMO antibody can also be used.

Conclusion

The comparative analysis of Sp100 SUMOylation mutants unequivocally demonstrates that this post-translational modification is a critical regulator of Sp100's function. SUMOylation enhances Sp100's interaction with chromatin-associated proteins like HP1α, which is likely integral to its role in transcriptional repression. Furthermore, while the precise quantitative effect of SUMOylation on viral restriction is an area for further investigation, the profound impact of Sp100 on viral replication underscores the importance of understanding the mechanisms that regulate its activity. The experimental protocols provided herein offer a robust framework for researchers to further explore the multifaceted roles of Sp100 SUMOylation in cellular and disease processes. This knowledge is essential for the development of novel therapeutic strategies that target the intricate interplay between host factors and pathogens.

References

comparing Sp100 expression and function across different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sp100 Expression and Function Across Diverse Malignancies

The nuclear protein Sp100, a key component of the PML nuclear bodies, has emerged as a critical regulator in carcinogenesis. However, its role is complex and often contradictory, acting as a tumor suppressor in some cancers while promoting malignancy in others. This guide provides a comprehensive comparison of Sp100 expression and its multifaceted functions across various cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of Sp100 Expression and Prognostic Significance

The expression level of Sp100 and its correlation with patient prognosis vary significantly among different cancer types. The following tables summarize the quantitative data on Sp100 expression and its prognostic implications.

Table 1: Sp100 Expression Levels in Different Cancer Types

Cancer TypeSp100 Expression StatusPercentage of Patients with Altered ExpressionMethod of DetectionReference
Breast Cancer High expression correlates with better prognosis.[1][2]48% of invasive breast carcinomas are S100 protein-positive.Immunohistochemistry (IHC)[1]
Lung Cancer High expression correlates with better prognosis.[1][2]In non-small cell lung cancer (NSCLC), 45.1% of cases showed S100A13 overexpression.Immunohistochemistry (IHC)[3]
Glioma High expression correlates with poorer outcomes.[1][2]S100A11 expression is elevated in both low-grade (LGG) and high-grade glioma (HGG) compared to normal brain tissue.The Cancer Genome Atlas (TCGA) database analysis[4]
Pancreatic Adenocarcinoma (PAAD) High expression correlates with poorer outcomes.[1][2]S100A16 is highly expressed in PAAD tissues compared to normal pancreas.Oncomine, The Cancer Genome Atlas (TCGA), International Cancer Genome Consortium (ICGC)[5]
Laryngeal Squamous Cell Carcinoma (LSCC) Low expression is linked to tumorigenesis.[1][2]63.24% of laryngeal carcinomas were S-100 protein positive.Immunohistochemistry (IHC)[6]

Table 2: Prognostic Significance of Sp100 Expression

Cancer TypeCorrelation of High Sp100 Expression with PrognosisSurvival DataReference
Breast Cancer Better prognosis[1][2]High S100P expression is associated with shorter overall survival and disease-free time in stage II breast cancer.[7]
Lung Cancer Better prognosis[1][2]High S100A13 expression is an independent factor for poor prognosis in early-stage NSCLC.
Glioma Poorer prognosis[1][2]Patients with high S100A11 expression showed a poor overall survival rate.[4]
Pancreatic Adenocarcinoma (PAAD) Poorer prognosis[1][2]High expression of SP100 is significantly associated with poor prognosis in PAAD patients.[8]
Laryngeal Squamous Cell Carcinoma (LSCC) Favorable prognosis (for S-100 protein)The five-year survival rate in patients with S-100 protein positive was significantly higher than in patients with S-100 protein negative.[6]

Functional Roles of Sp100 in Cancer

Sp100's function in cancer is context-dependent, influencing key cellular processes such as cell proliferation, apoptosis, and senescence.

Table 3: Functional Role of Sp100 in Different Cancer Types

Cancer TypeFunctional Role of Sp100Key Cellular Processes AffectedSignaling Pathways ImplicatedReference
Breast Cancer Tumor Suppressor[1]Inhibition of cell invasion.-[1]
Fibroblasts Tumor SuppressorMaintenance of cellular senescence, prevention of malignant transformation.MYC, RAS, TERT[1]
Glioma OncogenicPromotes cell proliferation.-[4]
Pancreatic Adenocarcinoma (PAAD) OncogenicAssociated with tumor progression and poor clinicopathological features.Epithelial-Mesenchymal Transition (EMT)[8]
Laryngeal Squamous Cell Carcinoma (LSCC) Tumor Suppressor (as part of S-100 protein family)Infiltration of S100-positive dendritic cells is associated with a more favorable prognosis.-[9]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for reproducibility and further investigation.

Immunohistochemistry (IHC) for Sp100 Expression

Objective: To detect and localize Sp100 protein expression in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against Sp100 (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Chromogen Development:

    • Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol solutions and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting for Sp100 Expression

Objective: To quantify the expression level of Sp100 protein in cancer cell lysates or tissue homogenates.

Protocol:

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against Sp100 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST (3 changes, 10 minutes each).

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 changes, 10 minutes each).

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Sp100 mRNA Expression

Objective: To measure the relative abundance of Sp100 mRNA transcripts in cancer cells or tissues.

Protocol:

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for Sp100 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based PCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Sp100 and the reference gene.

    • Calculate the relative expression of Sp100 mRNA using the ΔΔCt method.

Cell Proliferation Assay

Objective: To assess the effect of Sp100 expression on the proliferation rate of cancer cells.

Protocol (using a colorimetric assay like MTT):

  • Cell Seeding:

    • Seed cancer cells (e.g., with Sp100 overexpression or knockdown) in a 96-well plate at a predetermined density.

  • Treatment/Incubation:

    • Incubate the cells under standard culture conditions for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell proliferation relative to a control group.

Apoptosis Assay

Objective: To determine the effect of Sp100 expression on apoptosis in cancer cells.

Protocol (using Annexin V/Propidium (B1200493) Iodide staining and flow cytometry):

  • Cell Preparation:

    • Culture cancer cells with modulated Sp100 expression.

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each experimental group.

Visualizing Sp100 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Sp100 and a typical experimental workflow for its analysis.

Sp100_Signaling_Pathways cluster_tumor_suppressive Tumor Suppressive Functions cluster_oncogenic Oncogenic Functions Sp100_suppressor Sp100 p53 p53 Sp100_suppressor->p53 enhances expression Senescence Cellular Senescence p53->Senescence Apoptosis Apoptosis p53->Apoptosis Sp100_oncogene Sp100 NFkB NF-κB Sp100_oncogene->NFkB activates RAS RAS Sp100_oncogene->RAS activates MYC MYC Sp100_oncogene->MYC activates Proliferation Cell Proliferation NFkB->Proliferation Invasion Invasion & Metastasis NFkB->Invasion RAS->Proliferation MYC->Proliferation

Caption: Sp100's dual role in cancer signaling pathways.

Experimental_Workflow cluster_expression Expression Analysis cluster_function Functional Analysis start Cancer Tissue/Cell Line Sample IHC Immunohistochemistry (IHC) (Protein Localization) start->IHC WB Western Blot (Protein Quantification) start->WB qRT_PCR qRT-PCR (mRNA Quantification) start->qRT_PCR Proliferation Cell Proliferation Assay start->Proliferation Apoptosis Apoptosis Assay start->Apoptosis Invasion Invasion/Migration Assay start->Invasion data_analysis Data Analysis & Interpretation IHC->data_analysis WB->data_analysis qRT_PCR->data_analysis Proliferation->data_analysis Apoptosis->data_analysis Invasion->data_analysis

Caption: Workflow for Sp100 expression and functional analysis.

References

Sp100's Dual Role in Viral Infections: A Comparative Analysis of a Key Host Restriction Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of the nuclear body protein Sp100 reveals its multifaceted and often contradictory roles in the lifecycle of various human viruses. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data on Sp100's function as a key component of the intrinsic antiviral defense and explores the strategies viruses employ to counteract its effects.

The Speckled protein 100 (Sp100), a primary constituent of PML nuclear bodies (PML-NBs), stands as a critical gatekeeper against viral intruders. As an interferon-stimulated gene (ISG), its expression is ramped up in response to viral infection, signifying its importance in the innate immune response.[1][2][3] However, the function of Sp100 is not monolithic. The human Sp100 gene produces multiple isoforms through alternative splicing, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most studied. These isoforms exhibit differential, and at times opposing, effects on viral replication, adding layers of complexity to the host-virus battlefield.[1][4][5]

This guide provides a comparative overview of Sp100's role in infections with Herpes Simplex Virus-1 (HSV-1), Human Papillomavirus (HPV), Adenovirus (Ad), Human Cytomegalovirus (HCMV), Epstein-Barr Virus (EBV), and other viruses, supported by quantitative data and detailed experimental methodologies.

Sp100 Isoforms: A Tale of Two Functions

A recurring theme in the study of Sp100 is the functional divergence of its isoforms. Sp100A, the most abundant isoform, has been shown in some contexts to enhance viral gene expression.[4] In contrast, the longer isoforms, Sp100B, Sp100C, and Sp100HMG, which contain a SAND domain, generally act as potent repressors of viral transcription.[4][5] This repressive activity is often linked to their ability to bind DNA and promote chromatin condensation.[5][6]

Comparative Analysis of Sp100's Antiviral Activity

The antiviral efficacy of Sp100 varies significantly across different viral families, reflecting the co-evolutionary arms race between host and pathogen.

Virus FamilyVirusKey Sp100 Isoform(s) InvolvedObserved Effect of Sp100Viral Countermeasure
Herpesviridae Herpes Simplex Virus-1 (HSV-1)Sp100B, C, HMG (Repressive)[4]; Sp100A (Potentially proviral[4] or antiviral[7][8])Inhibition of immediate-early gene expression (ICP0, ICP4).[4]ICP0-mediated degradation of PML and Sp100.[2]
Human Cytomegalovirus (HCMV)All isoforms (Repressive)[9]Suppression of major immediate-early (MIE) gene expression.[9]IE1-mediated disruption of PML-NBs and degradation of Sp100 proteins.[9][10]
Epstein-Barr Virus (EBV)Sp100A (Co-opted)[11][12]EBNA-LP interacts with Sp100 to co-opt it for transcriptional coactivation.[11][12]EBNA-LP displaces Sp100 from PML-NBs.[12]
Kaposi's Sarcoma-Associated Herpesvirus (KSHV)Not fully elucidatedRestriction of lytic replication.[1][3]The lytic protein ORF75 disperses Sp100 from PML-NBs.[1][3]
Papillomaviridae Human Papillomavirus (HPV)Sp100B, C, HMG (Repressive)[13]Repression of viral transcription and replication at both early and late stages.[14]Downregulation of Sp100A and Sp100C mRNA levels in cells harboring HPV genomes.[13]
Adenoviridae Adenovirus (Ad)Sp100B, C, HMG (Repressive); Sp100A (Co-opted)[6]Repression of early gene expression.E1A relocalizes repressive Sp100 isoforms, while retaining Sp100A at viral replication centers to amplify gene expression.[6]
Polyomaviridae BK Polyomavirus (BKPyV) & JC Polyomavirus (JCPyV)Not fully elucidatedPML-NBs, including Sp100, are in close proximity to viral replication centers.[15]Viral large T antigen localizes adjacent to PML-NBs.[15]

Quantitative Impact of Sp100 on Viral Replication

The following table summarizes quantitative data from various studies, illustrating the impact of Sp100 modulation on viral output. It is important to note that experimental conditions, cell types, and methods of quantification can vary between studies, making direct comparisons challenging.

VirusExperimental ApproachMeasurementFold Change/Percentage EffectReference
HSV-1 Overexpression of Sp100A in HEp-2 cellsViral Titer (Plaque Assay)~10-fold decrease at MOI 0.01[8]
siRNA knockdown of Sp100B/C/HMGICP0 Promoter Activity (Luciferase Assay)Significant increase[4]
HPV18 siRNA knockdown of Sp100 in primary human keratinocytesColony Formation Assay~3-fold increase[16]
siRNA knockdown of Sp100 in primary human keratinocytesViral DNA Replication~2.5-fold increase[16]
Adenovirus 5 shRNA knockdown of Sp100 in HepaRG cellsViral Progeny Production~5-fold increase[6]
HCMV shRNA knockdown of Sp100 in HFsViral Titer~5 to 12-fold increase[9]

Signaling Pathways and Molecular Interactions

Sp100 exerts its antiviral effects through intricate interactions with both viral and cellular components. A key mechanism is the transcriptional repression of viral genes, often mediated by the SAND domain of Sp100B, C, and HMG isoforms, which can involve the recruitment of chromatin-modifying enzymes to viral DNA.

Sp100_Antiviral_Signaling cluster_virus Viral Infection cluster_host Host Cell Nucleus cluster_pml_nb PML-NB Viral_DNA Viral DNA Transcriptional_Repression Transcriptional Repression Viral_DNA->Transcriptional_Repression Viral_Gene_Expression Viral Gene Expression Viral_DNA->Viral_Gene_Expression drives Sp100_B_C_HMG Sp100B/C/HMG Sp100_B_C_HMG->Viral_DNA binds to Chromatin_Remodelers Chromatin Remodelers (e.g., HP1) Sp100_B_C_HMG->Chromatin_Remodelers recruits Sp100A Sp100A PML PML Chromatin_Remodelers->Viral_DNA Transcriptional_Repression->Viral_Gene_Expression inhibits Viral_Replication Viral Replication Viral_Gene_Expression->Viral_Replication

Caption: Sp100-mediated transcriptional repression of viral DNA.

Viruses, in turn, have evolved sophisticated mechanisms to neutralize Sp100. This often involves the expression of immediate-early viral proteins that target Sp100 for degradation or relocalization, effectively disarming this arm of the intrinsic immune system.

Viral_Evasion_of_Sp100 cluster_virus Virus cluster_host Host Cell Viral_IE_Protein Viral IE Protein (e.g., ICP0, IE1, E1A) Sp100 Sp100 Viral_IE_Protein->Sp100 targets for degradation or relocalization PML_NB PML-NB Integrity Sp100->PML_NB maintains Antiviral_State Antiviral State Sp100->Antiviral_State inhibited PML_NB->Antiviral_State contributes to

Caption: Viral antagonism of Sp100's antiviral function.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in this guide.

siRNA-Mediated Knockdown of Sp100 and Viral Infection

This protocol describes the transient knockdown of Sp100 expression using small interfering RNA (siRNA) followed by viral infection to assess the impact on viral replication.

Materials:

  • Human cell line of interest (e.g., HeLa, HEp-2, primary keratinocytes)

  • siRNA targeting Sp100 (and non-targeting control siRNA)

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Virus stock of interest

  • Reagents for quantifying viral replication (e.g., for plaque assay or qPCR)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 500 µL of siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C to achieve optimal knockdown.

  • Viral Infection:

    • Aspirate the medium and infect the cells with the virus at the desired multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the inoculum and add fresh complete growth medium.

  • Analysis: At the desired time post-infection, harvest the cells and/or supernatant to quantify viral replication by plaque assay, qPCR for viral DNA, or Western blot for viral proteins.

Co-Immunoprecipitation (Co-IP) of Sp100 and Viral Proteins

This protocol details the co-immunoprecipitation of Sp100 to identify interacting viral proteins.

Materials:

  • Virus-infected cells

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-Sp100 antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis: Lyse infected cells in Co-IP buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

  • Immunoprecipitation:

    • Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add the anti-Sp100 antibody or control IgG and incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads with a magnetic stand and wash them 3-5 times with Co-IP wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting viral proteins.

Chromatin Immunoprecipitation (ChIP) of Sp100 on Viral DNA

This protocol describes how to perform ChIP to determine if Sp100 directly binds to specific regions of the viral genome.

Materials:

  • Virus-infected cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, shear buffer, and IP dilution buffer

  • Sonicator

  • Anti-Sp100 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer and Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Cross-linking: Treat infected cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Dilute the sheared chromatin and pre-clear with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-Sp100 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture and Washes: Capture the immune complexes with Protein A/G beads and perform sequential washes with low salt, high salt, and LiCl wash buffers.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating at 65°C overnight. Treat with Proteinase K to digest proteins.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Quantify the amount of specific viral DNA sequences in the immunoprecipitated samples by qPCR using primers specific for the viral genome.

Luciferase Reporter Assay for Viral Promoter Activity

This protocol is for assessing the effect of Sp100 isoforms on the activity of a viral promoter using a luciferase reporter construct.

Materials:

  • Mammalian cell line

  • Luciferase reporter plasmid containing the viral promoter of interest

  • Expression plasmids for Sp100 isoforms (e.g., Sp100A, Sp100B)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., FuGENE HD)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect cells with the viral promoter-luciferase reporter plasmid, a Sp100 isoform expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II to the lysate to measure the firefly luciferase activity (driven by the viral promoter).

    • Add the Stop & Glo Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the presence of different Sp100 isoforms to the empty vector control to determine the effect on promoter activity.

Future Directions

The intricate interplay between Sp100 and various viruses continues to be an active area of research. Key unanswered questions include the precise mechanisms by which Sp100 isoforms differentially regulate viral transcription and the full extent of viral strategies to evade Sp100-mediated restriction. A deeper understanding of these interactions could pave the way for novel antiviral therapies that bolster this intrinsic defense mechanism or mimic the repressive functions of specific Sp100 isoforms. Further investigation into the role of Sp100 in a broader range of viral infections, including those caused by RNA viruses, is also warranted.

References

validation of Sp100 as a prognostic biomarker in cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear body protein Sp100 as a prognostic biomarker reveals a complex, context-dependent role in cancer progression. While showing promise, its utility is highly dependent on the specific cancer type, highlighting the need for careful validation in distinct tumor microenvironments.

Researchers and drug development professionals evaluating Sp100 as a potential prognostic biomarker will find a nuanced landscape. Evidence suggests that high Sp100 expression can be indicative of either a favorable or unfavorable prognosis depending on the malignancy. This guide provides a comparative analysis of Sp100's prognostic value in various cancers, supported by experimental data and detailed methodologies, to aid in its critical assessment.

Sp100 Prognostic Value: A Comparative Overview

The prognostic significance of Sp100 expression varies considerably across different cancer types. The following table summarizes the key findings from multiple studies, comparing the effect of high Sp100 expression on patient survival.

Cancer TypePrognostic Implication of High Sp100 ExpressionHazard Ratio (HR) (95% CI)p-valuePatient Cohort SizeReference
Breast Cancer Favorable0.79 (0.68 - 0.92)0.0021881--INVALID-LINK--
Lung Cancer Favorable0.8 (0.71 - 0.9)< 0.0011145--INVALID-LINK--
Glioma UnfavorableNot individually assessed; part of a multi-gene risk signature.
Pancreatic Adenocarcinoma (PAAD) Unfavorable1.581 (1.091 - 2.291)0.01592[1]

Comparison with Alternative Prognostic Biomarkers

The clinical utility of a biomarker is often assessed relative to existing prognostic factors. The following tables compare the prognostic performance of Sp100 (or the broader S100 family) with other established or investigational biomarkers in specific cancers.

Table 2a: Non-Small Cell Lung Cancer (NSCLC)

BiomarkerPrognostic ImplicationHazard Ratio (HR) (95% CI)p-valueNotesReference
S-100 Protein UnfavorableNot Reported0.005 (Multivariate)Associated with significantly decreased survival.[2]
S100A6 Unfavorable1.66 (1.101 - 2.517)0.016 (Multivariate)Independent prognostic factor in lung squamous cell carcinoma.[3]
8-Gene Signature Unfavorable (High Risk)1.47 (1.08 - 2.00)0.014 (TCGA)Independent of other clinicopathological factors.

Table 2b: Pancreatic Adenocarcinoma (PAAD)

BiomarkerPrognostic Implication of High ExpressionHazard Ratio (HR) (95% CI)p-valueReference
Sp100 Unfavorable1.581 (1.091 - 2.291)0.015[1]
S100A2 Unfavorable1.6 (1.05 - 2.44)0.028
S100A11 Unfavorable1.6 (1.08 - 2.37)0.019
S100A16 Unfavorable2.3 (1.53 - 3.46)< 0.001

Signaling Pathways and Experimental Workflows

To visualize the molecular context of Sp100 and the methodologies used for its assessment, the following diagrams are provided.

Sp100_Signaling_Pathway Sp100 Signaling Interactions Sp100 Sp100 p53 p53 Sp100->p53 enhances transcriptional activity Chromatin Chromatin Sp100->Chromatin modifies structure MDM2 MDM2 p53->MDM2 negative feedback Gene_Expression Target Gene Expression p53->Gene_Expression activates Chromatin->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Senescence Senescence Gene_Expression->Senescence

Sp100's role in p53 signaling and chromatin regulation.

IHC_Workflow Immunohistochemistry (IHC) Workflow for Sp100 Detection cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Formalin-Fixation Embedding Paraffin-Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Peroxidase & Protein Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Sp100) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection DAB Substrate Secondary_Ab->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration_Mounting Counterstain->Dehydration_Mounting Dehydration & Mounting Analysis Analysis Dehydration_Mounting->Analysis Microscopic Analysis

A typical workflow for Sp100 analysis by IHC.

Detailed Experimental Protocols

Accurate and reproducible biomarker assessment is paramount. Below are representative protocols for the key experimental techniques used to evaluate Sp100 expression.

Immunohistochemistry (IHC)

Objective: To detect and localize Sp100 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0)

  • Hydrogen peroxide solution (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Sp100 (See Table 3 for examples)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 5 min each), and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-Sp100 antibody at an optimized dilution (e.g., 1:100 - 1:400) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: After washing with PBS (3x 5 min), incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection: Wash with PBS (3x 5 min) and then apply the DAB substrate solution until a brown precipitate develops.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then mount with a permanent mounting medium.

  • Analysis: Evaluate the staining intensity and percentage of positive cells under a light microscope.

Table 3: Commercially Available Anti-Sp100 Antibodies for IHC

VendorCatalog NumberTypeCloneValidated Applications
Abcamab167605PolyclonalWB, IHC-P
Sigma-AldrichMABF968Monoclonal2H1.1WB, ICC
Novus BiologicalsNBP2-34533PolyclonalWB, IHC-P, IF
Proteintech12630-1-APPolyclonalWB, IHC, IF, IP
Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression level of Sp100 in tissue samples or cell lines.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Validated qPCR primers for Sp100 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from tissue samples or cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for Sp100 or the reference gene, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values for Sp100 and the reference gene. Calculate the relative expression of Sp100 using the ΔΔCt method.

Table 4: Commercially Available Validated qPCR Primers for Human Sp100

VendorProduct NumberDescription
OriGeneHP226952qSTAR qPCR primer pairs against Homo sapiens gene Sp100 (NM_003113)
Sino BiologicalHP103488Human SP100 qPCR Primer Pair
Western Blotting

Objective: To detect and quantify the Sp100 protein in cell or tissue lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Sp100

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Sp100 antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST (3x 5 min), incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash with TBST (3x 5 min) and then apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The validation of Sp100 as a prognostic biomarker in cancer is an ongoing area of research. Its context-dependent role, acting as a tumor suppressor in some cancers and potentially promoting progression in others, underscores the complexity of its biological function. For researchers and clinicians, this duality necessitates a cautious and cancer-specific approach to its interpretation as a prognostic marker. While high Sp100 expression is associated with a better prognosis in breast and lung cancer, the opposite is observed in pancreatic adenocarcinoma. Further large-scale, prospective studies are required to solidify its clinical utility and to determine its value in combination with other established biomarkers for more accurate patient stratification and treatment guidance. The provided protocols and resources offer a foundation for the standardized assessment of Sp100, a critical step towards its potential integration into clinical practice.

References

A Comparative Guide to the Chromatin Binding Properties of Human Sp100 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromatin binding properties of the major human Sp100 protein isoforms: Sp100A, Sp100B, Sp100C, and Sp100HMG. Understanding the distinct molecular interactions of these isoforms with chromatin is crucial for elucidating their roles in gene regulation, antiviral defense, and tumorigenesis. This document summarizes key differences in their domain architecture, binding mechanisms, and functional consequences, supported by experimental evidence.

Overview of Sp100 Isoforms and Domain Architecture

The human SP100 gene encodes several splice variants, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most extensively studied.[1][2] These isoforms share a common N-terminal region but differ in their C-terminal domains, which dictates their specific interactions with chromatin components.[3]

Table 1: Domain Architecture of Major Sp100 Isoforms

Domain/MotifSp100ASp100BSp100CSp100HMGFunction
N-Terminal Region
HSR/Sp100-PML domainHomodimerization, localization to PML-NBs
HP1 Binding DomainInteraction with Heterochromatin Protein 1
SUMOylation Site (K297)Post-translational modification, protein interactions
SIM (SUMO-interacting motif)Non-covalent interaction with SUMO
C-Terminal Region
SAND DomainDirect DNA binding (prefers unmethylated CpG)
PHD-Bromodomain"Reader" of histone modifications
HMG-box DomainDNA binding, chromatin bending

Source: Adapted from multiple studies.[1][3][4]

Mechanisms of Chromatin Interaction

The distinct C-terminal domains of the Sp100 isoforms result in fundamentally different modes of chromatin binding.

  • Sp100A: Lacking a direct DNA-binding domain, Sp100A is thought to associate with chromatin indirectly.[5] Its primary mode of chromatin interaction is believed to be through its N-terminal HP1 binding domain, which facilitates its recruitment to heterochromatin regions.[6][7]

  • Sp100B, Sp100C, and Sp100HMG: These longer isoforms possess a SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain, which mediates direct binding to DNA.[8] Experimental evidence indicates that the SAND domain preferentially binds to DNA sequences containing unmethylated CpG dinucleotides.[8] This suggests a role for these isoforms in recognizing and potentially silencing foreign DNA or regulating genes with specific methylation patterns.

  • Sp100C: This isoform has a unique PHD-bromodomain module, which acts as a "reader" of histone post-translational modifications (PTMs).[4] This allows Sp100C to be recruited to specific chromatin regions based on the local histone code, adding another layer of regulatory complexity.

  • Sp100HMG: The presence of a High Mobility Group (HMG)-box domain confers an additional DNA binding capability to this isoform.[6][7] HMG-box domains are known to bind to the minor groove of DNA and can induce DNA bending, potentially influencing chromatin structure and the assembly of transcriptional machinery.

Subcellular Localization and Functional Implications

The differential chromatin binding properties of Sp100 isoforms are reflected in their distinct subnuclear localization patterns and their opposing roles in transcriptional regulation.

  • Localization: While all isoforms can be found at Promyelocytic Leukemia Nuclear Bodies (PML-NBs), Sp100A shows the most consistent and strong localization to these structures.[3] The longer, SAND domain-containing isoforms are often observed to have a more diffuse nucleoplasmic distribution or to form distinct nuclear aggregates, particularly at high expression levels. This suggests that their direct chromatin binding can tether them to genomic locations outside of PML-NBs.

  • Transcriptional Regulation: There is a general consensus that Sp100A is associated with transcriptional activation and chromatin decondensation.[9][10] In contrast, the SAND domain-containing isoforms (Sp100B, Sp100C, and Sp100HMG) are typically viewed as transcriptional repressors, promoting a more condensed chromatin state.[10][11][12]

Table 2: Summary of Chromatin Binding Properties and Functional Consequences

IsoformPrimary Mode of Chromatin BindingSubcellular LocalizationEffect on Transcription
Sp100A Indirect (via HP1)Predominantly PML-NBsActivation / Chromatin Decondensation
Sp100B Direct (SAND domain)PML-NBs & NucleoplasmRepression / Chromatin Condensation
Sp100C Direct (SAND, PHD-Bromo)PML-NBs & NucleoplasmRepression / Histone Code Reading
Sp100HMG Direct (SAND, HMG-box)PML-NBs & NucleoplasmRepression / Chromatin Bending

Role of Post-Translational Modifications: SUMOylation

SUMOylation at lysine (B10760008) 297, a residue within the HP1-binding domain, is a critical post-translational modification for all Sp100 isoforms.[4][13] While not essential for PML-NB localization, SUMOylation has been shown to enhance the interaction of Sp100 with HP1α.[4] This modification likely plays a key regulatory role in the dynamic association of Sp100 isoforms with chromatin and their subsequent impact on gene expression.

Visualizing Sp100 Isoform Interactions with Chromatin

The following diagrams illustrate the distinct mechanisms of chromatin engagement by the different Sp100 isoforms and the workflow for investigating these interactions.

Sp100_Chromatin_Binding cluster_Sp100A Sp100A cluster_Sp100B_C_HMG Sp100B/C/HMG cluster_Sp100C_specific Sp100C Specific Sp100A Sp100A HP1 HP1α Sp100A->HP1 Binds Heterochromatin Heterochromatin HP1->Heterochromatin Binds Sp100_long Sp100B/C/HMG DNA DNA (unmethylated CpG) Sp100_long->DNA SAND domain binding Sp100C Sp100C HistoneTail Modified Histone Tail Sp100C->HistoneTail PHD-Bromo binding

Caption: Mechanisms of Sp100 isoform chromatin binding.

Sp100_Regulation_Pathway Sp100_gene SP100 Gene Alternative_Splicing Alternative Splicing Sp100_gene->Alternative_Splicing Sp100A Sp100A mRNA Alternative_Splicing->Sp100A Sp100BCHMG Sp100B/C/HMG mRNA Alternative_Splicing->Sp100BCHMG Translation Translation Sp100A->Translation Sp100BCHMG->Translation Sp100A_p Sp100A Protein Translation->Sp100A_p Sp100BCHMG_p Sp100B/C/HMG Protein Translation->Sp100BCHMG_p SUMOylation SUMOylation Sp100A_p->SUMOylation Sp100BCHMG_p->SUMOylation Chromatin_Binding Differential Chromatin Binding SUMOylation->Chromatin_Binding Transcriptional_Regulation Opposing Transcriptional Regulation Chromatin_Binding->Transcriptional_Regulation

Caption: Regulatory pathway of Sp100 isoform function.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Sp100 Isoforms

This protocol is adapted from standard ChIP procedures and can be used to identify genomic regions occupied by specific Sp100 isoforms.

Materials:

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (125 mM final concentration)

  • Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Isoform-specific Sp100 antibodies

  • Protein A/G magnetic beads

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse cells to isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in Nuclear Lysis Buffer and sonicate to shear chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation: Dilute the sheared chromatin in ChIP Dilution Buffer. Pre-clear the lysate with Protein A/G beads. Incubate overnight at 4°C with an antibody specific to the Sp100 isoform of interest.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers to remove non-specific binding.

  • Elution: Elute the chromatin complexes from the beads using Elution Buffer.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

  • Analysis: Analyze the purified DNA by qPCR or ChIP-seq to identify Sp100 isoform-specific binding sites.

Immunofluorescence Staining of Sp100 Isoforms

This protocol allows for the visualization of the subcellular localization of different Sp100 isoforms.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (4% in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

  • Primary antibodies (isoform-specific Sp100, PML)

  • Fluorophore-conjugated secondary antibodies

  • DAPI

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

ChIP_Workflow Start Cells in Culture Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lysis 2. Cell Lysis & Nuclei Isolation Crosslink->Lysis Sonication 3. Chromatin Shearing (Sonication) Lysis->Sonication IP 4. Immunoprecipitation (Isoform-specific Ab) Sonication->IP Capture 5. Capture Immune Complexes (Protein A/G Beads) IP->Capture Wash 6. Wash Beads Capture->Wash Elute 7. Elute Chromatin Wash->Elute Reverse 8. Reverse Cross-links Elute->Reverse Purify 9. Purify DNA Reverse->Purify Analysis 10. Analysis (qPCR / ChIP-seq) Purify->Analysis

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

The different Sp100 isoforms exhibit distinct chromatin binding properties due to their unique C-terminal domain architectures. Sp100A associates with chromatin indirectly, primarily through its interaction with HP1, and is linked to transcriptional activation. In contrast, Sp100B, Sp100C, and Sp100HMG can directly bind DNA via their SAND domain, with Sp100C and Sp100HMG possessing additional chromatin-interacting modules. These longer isoforms are generally repressive. These differences in chromatin engagement underlie their diverse roles in regulating gene expression and cellular responses. Further research, particularly quantitative binding studies, will be instrumental in fully dissecting the intricate regulatory networks governed by the Sp100 family of proteins.

References

Sp100's role in regulating gene expression in the presence vs. absence of viral infection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear protein Sp100 reveals its dual role as a regulator of gene expression, acting as both a repressor and an activator depending on its isoform and the cellular context. This dynamic function is starkly highlighted during viral infections, where Sp100 isoforms become key players in the cellular defense system, while simultaneously being targeted and manipulated by viruses for their own replication.

Sp100, a primary component of the promyelocytic leukemia nuclear bodies (PML-NBs), exists in several alternatively spliced isoforms, with Sp100A, Sp100B, Sp100C, and Sp100HMG being the most studied.[1] These isoforms share a common N-terminal region but differ in their C-termini, which dictates their distinct and sometimes opposing functions in transcriptional regulation.[2][3]

Sp100's Dichotomous Role in Gene Expression in the Absence of Viral Infection

In uninfected cells, Sp100 isoforms contribute to the intricate network of gene regulation through their interaction with chromatin and various transcription factors. Sp100A is generally associated with transcriptional activation, while Sp100B, C, and HMG isoforms are primarily linked to transcriptional repression.[2][4] This functional divergence is largely attributed to the presence of a SAND domain in the repressive isoforms, which is involved in DNA binding.[2][3]

Sp100 proteins exert their regulatory effects by modulating chromatin structure. The repressive isoforms are known to interact with Heterochromatin Protein 1 (HP1), a key factor in forming and maintaining condensed, transcriptionally silent heterochromatin.[4][5] SUMOylation of Sp100 appears to enhance this interaction, thereby reinforcing its repressive function.[4][5] Conversely, Sp100A has been shown to promote chromatin decondensation, making DNA more accessible for transcription.[6]

Furthermore, Sp100 can directly interact with and modulate the activity of transcription factors. For instance, Sp100 has been shown to physically associate with ETS1, a transcription factor involved in a variety of cellular processes, and can act as a coactivator for the tumor suppressor p53 in conjunction with HIPK2.[7][8] These interactions highlight the context-dependent nature of Sp100's influence on gene expression.[7]

The Battlefield Within: Sp100 and Viral Infection

The regulatory functions of Sp100 are thrust into the spotlight during viral infections. As an interferon-inducible gene, Sp100 expression is upregulated as part of the innate immune response to viral pathogens.[1][9] The various isoforms then play a crucial role in the intrinsic immunity against a range of DNA viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and adenoviruses.[7][9]

The repressive Sp100 isoforms (B, C, and HMG) are generally considered to be antiviral factors that can suppress the expression of immediate-early viral genes, thereby hindering viral replication.[2][3] This repression is thought to occur through the binding of these isoforms to the viral genome and the subsequent recruitment of chromatin-modifying enzymes to establish a repressive chromatin state.[1][9]

However, viruses have evolved sophisticated strategies to counteract this cellular defense mechanism. Many viral proteins directly target Sp100 and other PML-NB components for degradation or relocalization, effectively disarming this arm of the intrinsic immune response.[7][10] For example, the ICP0 protein of HSV-1 and the IE1 protein of HCMV are known to disrupt PML-NBs and lead to the degradation of Sp100.[7][11]

Intriguingly, some viruses appear to selectively manipulate different Sp100 isoforms to their advantage. Adenoviruses, for instance, induce the relocalization of the repressive Sp100B, C, and HMG isoforms away from viral replication centers, while retaining the activating Sp100A isoform at these sites to potentially enhance viral gene expression.[4][12][13] This highlights a remarkable viral strategy to not only evade but also co-opt the host's cellular machinery.

Quantitative Data Summary

The following tables summarize the differential effects of Sp100 isoforms on gene expression based on experimental data from various studies.

Table 1: Effect of Sp100 Isoforms on Viral Gene Promoter Activity

VirusPromoterSp100 IsoformEffect on Promoter ActivityReference
HSV-1ICP0Sp100AEnhancement[2][3]
HSV-1ICP0Sp100BSuppression[2][3]
HSV-1ICP0Sp100CSuppression[2][3]
HSV-1ICP0Sp100HMGSuppression[2][3]

Table 2: Impact of Sp100 Depletion on Viral Replication

VirusExperimental SystemEffect of Sp100 DepletionReference
HSV-1Wild-type infectionEnhanced viral replication[10]
HCMVInfectionEnhanced viral replication and major IE gene expression[11]
AdenovirusInfectionIncreased progeny production and early viral protein synthesis[14]
Human Papillomavirus 18 (HPV18)Early stages of infectionIncreased viral transcription and enhanced replication[15]

Key Experimental Protocols

1. siRNA-mediated Knockdown of Sp100

This protocol is used to specifically reduce the expression of Sp100 in cell culture to study its function.

  • Cell Culture: Human foreskin keratinocytes (HFKs) are cultured in E medium supplemented with 5% fetal bovine serum and 5 ng/ml epidermal growth factor.

  • siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) targeting all Sp100 isoforms or with a non-targeting control siRNA using a lipid-based transfection reagent like Lipofectamine RNAiMAX.

  • Incubation: Cells are incubated with the siRNA complexes for 48 to 72 hours to allow for the degradation of the target mRNA.

  • Verification of Knockdown: The efficiency of Sp100 knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR) using antibodies or primers specific for Sp100.

  • Functional Assays: Following knockdown, the cells are used in various assays, such as viral infection, to assess the impact of Sp100 depletion on the process being studied.[15]

2. Luciferase Reporter Assay for Promoter Activity

This assay is employed to measure the effect of Sp100 isoforms on the transcriptional activity of a specific viral promoter.

  • Plasmid Construction: A reporter plasmid is constructed by cloning the viral promoter of interest (e.g., the HSV-1 ICP0 promoter) upstream of a luciferase reporter gene.

  • Co-transfection: Cells (e.g., HEK293) are co-transfected with the reporter plasmid, an expression plasmid for a specific Sp100 isoform (e.g., Sp100A or Sp100B), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Cell Lysis and Luciferase Measurement: After 24-48 hours, the cells are lysed, and the activity of both luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The effect of the Sp100 isoform is determined by comparing the normalized luciferase activity in its presence to that of a control (e.g., an empty vector).[2]

Visualizing Sp100's Regulatory Networks

The following diagrams illustrate the complex signaling pathways and regulatory relationships involving Sp100 in the absence and presence of viral infection.

Sp100_Gene_Regulation_No_Virus cluster_nucleus Nucleus Sp100A Sp100A Chromatin Chromatin Sp100A->Chromatin Promotes Decondensation TF Transcription Factors (e.g., ETS1, p53) Sp100A->TF Co-activation Sp100_repressive Sp100B, C, HMG HP1 HP1 Sp100_repressive->HP1 Interaction Gene_Expression Target Gene Expression Chromatin->Gene_Expression Activation Chromatin->Gene_Expression Repression TF->Gene_Expression HP1->Chromatin Promotes Condensation caption Sp100 isoforms differentially regulate gene expression in uninfected cells.

Caption: Sp100 isoforms differentially regulate gene expression in uninfected cells.

Sp100_Viral_Infection cluster_host_cell Host Cell cluster_nucleus Nucleus Sp100_repressive Sp100B, C, HMG Viral_Genome Viral Genome Sp100_repressive->Viral_Genome Repression PML_NB PML Nuclear Body Sp100_repressive->PML_NB Viral_Gene_Expression Viral Gene Expression Viral_Genome->Viral_Gene_Expression Sp100A Sp100A Sp100A->Viral_Gene_Expression Potential Activation Sp100A->PML_NB Virus Virus (e.g., Adenovirus, HSV-1) Viral_Proteins Viral Proteins (e.g., E1A, ICP0) Virus->Viral_Proteins Expression Viral_Proteins->Sp100_repressive Degradation/ Relocalization Viral_Proteins->Sp100A Co-option (e.g., Adenovirus) caption Viruses counteract or co-opt Sp100 to facilitate their replication.

Caption: Viruses counteract or co-opt Sp100 to facilitate their replication.

References

Sp100 and Sp110: A Comparative Analysis in Immune Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Speckled protein (Sp) family, particularly Sp100 and Sp110, have emerged as critical regulators of the immune system. Both are interferon-stimulated genes (ISGs) and act as "chromatin readers," influencing gene expression in response to immunological challenges.[1][2] While sharing structural similarities and localization to promyelocytic leukemia (PML) nuclear bodies, Sp100 and Sp110 exhibit distinct and sometimes opposing roles in modulating innate and adaptive immunity.[1][2] This guide provides a comprehensive comparative analysis of Sp100 and Sp110, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing their functional relationship and associated signaling pathways.

Core Functional Comparison

Sp100 is predominantly recognized for its role in intrinsic immunity, particularly in restricting the replication of DNA viruses.[1] Conversely, Sp110 is critically involved in the adaptive immune response, with mutations in the SP110 gene leading to a severe combined immunodeficiency known as veno-occlusive disease with immunodeficiency (VODI).[2][3][4] Recent evidence also points to a direct regulatory interaction between the two, where Sp110 can sequester Sp100 to prevent excessive interferon-induced cell death, highlighting a finely tuned balance in their functions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies directly comparing the effects of Sp100 and Sp110 in different immunological contexts.

Table 1: Comparative Effect of Sp100 and Sp110 Knockdown on Hepatitis B Virus (HBV) Replication

Gene KnockdownCell LineParameter MeasuredFold Change vs. ControlReference
Sp110 HepG2.2.15HBV DNA in supernatantDramatic Reduction[3]
Sp100 HepG2.2.15HBV DNA in supernatantNo Significant Change[3]

Table 2: Role of Sp100 and Sp110 in Interferon (IFN)-Induced Cell Death

GenotypeCell LineConditionOutcomeReference
Sp110 Knockout RPE1ppp-RNA treatmentHypersensitivity to cell death[5]
Sp100 Knockdown in Sp110 KO RPE1ppp-RNA treatmentProtection from cell death[5]
Sp110 Overexpression in Sp110 KO RPE1ppp-RNA treatmentRescue from cell death[5]

Table 3: Impact of Sp110 Deficiency on B-Cell Populations in VODI Patients

B-Cell SubsetPatient PhenotypeConsequenceReference
Plasma CellsAbsentHypogammaglobulinemia[2]
Memory B-CellsAbsentImpaired long-term humoral immunity[2]
Circulating Mature B-CellsNormalDefect in terminal differentiation[2]

Signaling Pathways and Logical Relationships

The interplay between Sp100 and Sp110 in regulating the interferon response and subsequent cell fate is a critical aspect of their function.

sp100_sp110_interaction cluster_stimulus Immune Stimulus cluster_response Cellular Response ppp-RNA ppp-RNA Interferon_Signaling Interferon_Signaling ppp-RNA->Interferon_Signaling Sp100_Expression Sp100_Expression Interferon_Signaling->Sp100_Expression Upregulates Sp110_Expression Sp110_Expression Interferon_Signaling->Sp110_Expression Upregulates Cell_Death Cell_Death Sp100_Expression->Cell_Death Promotes Sp110_Expression->Sp100_Expression Inhibits pro-death activity Immune_Homeostasis Immune_Homeostasis Sp110_Expression->Immune_Homeostasis Maintains sirna_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed HepG2.2.15 cells Prepare_siRNA Prepare siRNA and Lipofectamine complexes Transfection Transfect cells with siRNA complexes Prepare_siRNA->Transfection Incubation Incubate for 48-72 hours Transfection->Incubation Harvest_Cells Harvest cells and supernatant Incubation->Harvest_Cells Western_Blot Western Blot for knockdown validation Harvest_Cells->Western_Blot qPCR qPCR for HBV DNA quantification Harvest_Cells->qPCR

References

The Dual Nature of Sp100 in Cancer: A Guide to Validating its Tumor-Suppressive and Oncogenic Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Speckled protein 100 (Sp100) has emerged as a critical modulator in the landscape of cancer biology, exhibiting a paradoxical dual role as both a tumor suppressor and an oncogene. This context-dependent function presents a significant challenge and a compelling opportunity for targeted cancer therapy. This guide provides a comprehensive comparison of Sp100's opposing roles, supported by experimental data, detailed methodologies, and illustrative signaling pathways to aid researchers in validating its function in their specific cancer models.

Unveiling the Dichotomy: Sp100 as a Tumor Suppressor vs. Oncogene

Sp100's function in cancer is highly dependent on the cellular environment and the specific type of malignancy. In certain cancers, such as breast and lung cancer, elevated Sp100 expression is often correlated with a more favorable prognosis, suggesting a tumor-suppressive role.[1][2] Conversely, in malignancies like pancreatic adenocarcinoma and glioma, high levels of Sp100 are associated with poorer outcomes, indicative of an oncogenic function.[3]

Quantitative Evidence of Sp100's Duality

The following tables summarize the quantitative data from studies investigating the prognostic significance of Sp100 expression in various cancers.

Cancer Type Role of High Sp100 Expression Prognostic Marker Key Findings Reference
Breast CancerTumor Suppressor (inferred)FavorableHigh mRNA expression of the S100 family is associated with better overall survival.[4][5]
Lung Cancer (NSCLC)Tumor Suppressor (inferred)FavorableHigh mRNA expression of some S100 family members is linked to better overall survival in certain subtypes.[1][6]
Pancreatic AdenocarcinomaOncogeneUnfavorableHigh Sp100 expression is significantly correlated with poorer overall survival and recurrence-free survival.[3]
GliomaTumor SuppressorFavorableSp100 overexpression has been shown to reduce glioma cell proliferation and migration.

Table 1: Prognostic Significance of Sp100 Expression in Different Cancers.

Cancer Type Parameter High Sp100 Expression Low Sp100 Expression p-value Hazard Ratio (HR) 95% CI
Pancreatic AdenocarcinomaOverall SurvivalShorterLonger<0.05Not SpecifiedNot Specified
Pancreatic AdenocarcinomaRecurrence-Free SurvivalShorterLonger<0.05Not SpecifiedNot Specified
GliomaCell ProliferationReducedIncreased<0.05Not ApplicableNot Applicable
GliomaCell MigrationReducedIncreased<0.05Not ApplicableNot Applicable

Table 2: Quantitative Data on the Oncogenic and Tumor-Suppressive Effects of Sp100.

Delving into the Mechanisms: Signaling Pathways and Cellular Processes

The opposing roles of Sp100 are rooted in its involvement in distinct signaling pathways and cellular processes.

Sp100 as a Tumor Suppressor

As a tumor suppressor, Sp100 is implicated in the regulation of key tumor suppressor pathways and the maintenance of cellular homeostasis.

  • p53 Pathway Activation: Sp100 can enhance the transcriptional activity of the tumor suppressor protein p53, a critical regulator of the cell cycle, apoptosis, and DNA repair.[3]

  • Regulation of Cell Cycle and Senescence: Sp100 plays a role in maintaining cellular senescence, a state of irreversible growth arrest that prevents the proliferation of damaged cells.

  • Inhibition of Pro-Oncogenic Pathways: Sp100 can suppress the activity of pro-oncogenic signaling pathways such as NF-κB, RAS, and MYC.

Tumor_Suppressor_Pathway Sp100 Sp100 p53 p53 Sp100->p53 activates NFkB NFkB Sp100->NFkB inhibits RAS RAS Sp100->RAS inhibits MYC MYC Sp100->MYC inhibits CellCycleArrest CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proliferation_Inhibition Proliferation_Inhibition NFkB->Proliferation_Inhibition RAS->Proliferation_Inhibition MYC->Proliferation_Inhibition

Caption: Sp100's tumor-suppressive signaling pathways.

Sp100 as an Oncogene

In its oncogenic capacity, Sp100 contributes to tumor progression by promoting processes that enhance cancer cell invasion and metastasis.

  • Epithelial-Mesenchymal Transition (EMT): Sp100 has been implicated in the activation of the EMT pathway, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[3]

Oncogenic_Pathway Sp100 Sp100 EMT_TFs EMT Transcription Factors (e.g., Snail, Slug, Twist) Sp100->EMT_TFs activates E_cadherin E_cadherin EMT_TFs->E_cadherin represses Vimentin Vimentin EMT_TFs->Vimentin induces Invasion_Metastasis Invasion_Metastasis E_cadherin->Invasion_Metastasis Vimentin->Invasion_Metastasis

Caption: Sp100's oncogenic signaling pathway.

Experimental Protocols for Validation

To assist researchers in their investigation of Sp100's role, this section provides detailed protocols for key experiments.

Experimental Workflow for Validating Sp100 Function

Experimental_Workflow cluster_tumor_suppressor Tumor Suppressor Validation cluster_oncogene Oncogene Validation TS_Hypothesis Hypothesis: High Sp100 inhibits tumor growth TS_Overexpression Sp100 Overexpression in Cancer Cells TS_Hypothesis->TS_Overexpression TS_Proliferation Cell Proliferation Assay (MTT) TS_Overexpression->TS_Proliferation TS_Apoptosis Apoptosis Assay (e.g., Annexin V) TS_Overexpression->TS_Apoptosis TS_p53 p53 Activity Assay (Luciferase Reporter) TS_Overexpression->TS_p53 TS_Results Results: Decreased proliferation, Increased apoptosis, Increased p53 activity TS_Proliferation->TS_Results TS_Apoptosis->TS_Results TS_p53->TS_Results O_Hypothesis Hypothesis: High Sp100 promotes invasion O_Knockdown Sp100 Knockdown (siRNA) O_Hypothesis->O_Knockdown O_Invasion Invasion Assay (Transwell) O_Knockdown->O_Invasion O_EMT EMT Marker Analysis (Western Blot) O_Knockdown->O_EMT O_Results Results: Decreased invasion, Reversal of EMT markers O_Invasion->O_Results O_EMT->O_Results

Caption: Experimental workflows for validating Sp100's dual roles.

Immunohistochemistry (IHC) for Sp100 Expression in Paraffin-Embedded Tissues

This protocol details the staining of tissue sections to visualize the expression and localization of Sp100.[7]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-Sp100

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30 minutes.

    • Immerse in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath (95-100°C) for 20 minutes.

    • Allow to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with anti-Sp100 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

  • Chromogenic Detection:

    • Incubate with DAB solution until the desired brown color develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Sp100 Knockdown using siRNA and Western Blot Analysis

This protocol describes how to reduce Sp100 expression in cultured cells and verify the knockdown by Western blotting.[8]

Materials:

  • Cancer cell line of interest

  • Sp100-specific siRNA and scrambled control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • Complete cell culture medium

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Sp100, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • siRNA Transfection:

    • Seed cells in 6-well plates to be 50-70% confluent at the time of transfection.

    • In separate tubes, dilute siRNA and transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to form complexes.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-Sp100 and anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Visualize protein bands using an ECL substrate and an imaging system.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[9][10]

Materials:

  • Cells transfected with Sp100 overexpression vector, siRNA, or respective controls

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubation:

    • Incubate the plate for 24-72 hours to allow for cell proliferation.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

p53 Transcriptional Activity (Luciferase Reporter) Assay

This assay quantifies the effect of Sp100 on the transcriptional activity of p53.[11][12][13]

Materials:

  • Cells co-transfected with a p53-responsive luciferase reporter plasmid, a Renilla luciferase control plasmid, and an Sp100 expression vector or empty vector control.

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfection:

    • Co-transfect cells with the three plasmids using a suitable transfection reagent.

  • Cell Lysis:

    • After 24-48 hours, wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the kit.

  • Luciferase Activity Measurement:

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the lysate and measure the luminescence (firefly activity).

    • Add the Stop & Glo Reagent (Renilla luciferase substrate) to the same sample and measure the luminescence again (Renilla activity).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity between cells with and without Sp100 overexpression to determine the effect of Sp100 on p53 transcriptional activity.

By employing these methodologies and understanding the underlying signaling pathways, researchers can effectively validate the multifaceted role of Sp100 in their cancer models, paving the way for the development of more precise and effective therapeutic strategies.

References

Comparative Analysis of Sp100 Family Proteins (Sp100, Sp110, Sp140L) in Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary biliary cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts.[1][2] The serological hallmark of PBC is the presence of anti-mitochondrial antibodies (AMA), however, a significant portion of patients also develop anti-nuclear antibodies (ANAs) against various nuclear antigens.[2] Among these, the speckled protein (Sp) family, including Sp100, Sp110, and Sp140L, has emerged as a key player in the autoimmune response in PBC. These proteins are chromatin "readers" that regulate gene expression, particularly within immune cells, and their association with various autoimmune diseases underscores their importance in immune regulation.[3] This guide provides a comparative study of Sp100, Sp110, and Sp140L, focusing on their roles in PBC, supported by experimental data and detailed methodologies.

Functional Comparison of Sp100, Sp110, and Sp140L

The Sp100 family of proteins are characterized by several conserved domains, including a SAND domain that interacts with DNA, a PHD finger, and a bromodomain that reads histone modifications, implicating them as transcriptional regulators.[3] They are all interferon-stimulated genes (ISGs), highlighting their role in immune responses.[3]

  • Sp100: The most widely studied member of the family, Sp100, is expressed in most cell types and is a major component of the PML nuclear bodies.[3] Its expression is significantly upregulated by interferons (IFNs).[4] In the context of autoimmunity, Sp100 is a well-established autoantigen in PBC.[4][5] Functionally, Sp100 is involved in transcriptional regulation and has been shown to act as a repressor of viral gene expression.[6]

  • Sp110: Similar to Sp100, Sp110 is widely expressed in both immune and non-immune cells.[3] It is implicated in the regulation of gene transcription and may act as a nuclear hormone receptor coactivator.[7] Mutations in the SP110 gene are associated with veno-occlusive disease with immunodeficiency (VODI), highlighting its critical role in immune function.[3] While its direct role in PBC is less defined than Sp100, its function in regulating immune responses suggests a potential involvement.

  • Sp140L: This protein is an evolutionarily recent member of the Sp100 family, arising from rearrangements of the SP100 and SP140 genes.[8][9] Its expression is also inducible by interferons and is predominantly found in B cells and other peripheral blood mononuclear cells.[8][9] Like Sp100 and Sp140, Sp140L is an autoantigen in PBC.[8][9] Subcellularly, Sp140L colocalizes with Sp100 and Sp140 in nuclear structures.[8][9]

Data Presentation: Autoantibody Prevalence in PBC

The presence of autoantibodies against Sp100 family proteins is a key feature in a subset of PBC patients. The following table summarizes the prevalence of these autoantibodies in a cohort of 93 PBC patients.

Autoantibody TargetNumber of Positive Patients (n=93)Prevalence (%)
Anti-Sp100 3740%
Anti-Sp140 2527%
Anti-PML *2931%
Data for anti-PML is included as it is another component of PML nuclear bodies and often associated with anti-Sp100 antibodies.
[Source: Analysis of Autoantibodies against Promyelocytic Leukemia Nuclear Body Components and Biochemical Parameters in Sera of Patients with Primary Biliary Cholangitis][1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for key experiments cited in the study of Sp100 family proteins in PBC.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Sp100 Antibody Detection

This protocol outlines the general steps for detecting anti-Sp100 autoantibodies in patient serum.

Principle: The ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, recombinant Sp100 protein is immobilized on a microplate, and patient serum is added. If anti-Sp100 antibodies are present, they will bind to the antigen. A secondary enzyme-conjugated antibody that recognizes human IgG is then added, followed by a substrate that produces a measurable color change.

Materials:

  • 96-well microplate pre-coated with recombinant Sp100 antigen

  • Patient and control sera

  • Sample diluent

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute patient and control sera in sample diluent according to the kit manufacturer's instructions.

  • Incubation with Antigen: Add the diluted sera to the wells of the Sp100-coated microplate. Incubate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).

  • Washing: Aspirate the serum from the wells and wash the plate multiple times with wash buffer to remove unbound antibodies.

  • Incubation with Secondary Antibody: Add the HRP-conjugated anti-human IgG secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Reaction: Add the TMB substrate solution to each well. A blue color will develop in proportion to the amount of bound antibody. Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is proportional to the concentration of anti-Sp100 antibodies in the sample.[10][11]

Immunofluorescence for Localization of Sp100 Family Proteins in Liver Tissue

This protocol provides a general framework for visualizing the subcellular localization of Sp100 family proteins in liver biopsy samples.

Principle: Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections by binding a specific antibody to it. The antibody is either directly conjugated to a fluorophore or is detected by a secondary antibody that is conjugated to a fluorophore.

Materials:

  • Frozen or formalin-fixed, paraffin-embedded (FFPE) liver tissue sections

  • Primary antibodies specific for Sp100, Sp110, or Sp140L

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)

  • DAPI (for nuclear counterstaining)

  • Antigen retrieval buffer (for FFPE sections)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% bovine serum albumin)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • For FFPE sections: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the slides in antigen retrieval buffer.[12][13][14]

    • For frozen sections: Fix the sections with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Incubate the sections in permeabilization buffer to allow antibodies to access intracellular antigens.

  • Blocking: Incubate the sections in blocking buffer to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the sections several times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Counterstaining: Incubate the sections with DAPI to stain the nuclei.

  • Mounting: Mount the coverslips onto the slides using mounting medium.

  • Visualization: Visualize the stained sections using a fluorescence microscope. The localization of the protein of interest will be indicated by the fluorescent signal.[12][13][14][15]

Chromatin Immunoprecipitation (ChIP) for Studying Sp140-DNA Interactions

This protocol describes the general steps for performing a ChIP assay to identify the genomic regions bound by the transcription factor Sp140.

Principle: ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. It involves cross-linking protein-DNA complexes, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.

Materials:

  • Cell culture (e.g., immune cells from PBC patients or healthy controls)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Anti-Sp140 antibody and control IgG

  • Protein A/G magnetic beads or agarose

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR or library preparation kit for ChIP-seq

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[16][17][18][19][20]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[16][17][18][19][20]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Sp140 antibody or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and proteinase K to remove RNA and proteins, respectively. Purify the DNA using a DNA purification kit.[16][17][18][19][20]

  • Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Signaling Pathways and Logical Relationships

The Sp100 family proteins are integral components of cellular signaling pathways, particularly those related to the immune response. Their expression is modulated by interferons, and they, in turn, can regulate inflammatory pathways such as NF-κB.

Interferon Signaling Pathway and Sp100 Family Proteins

Interferons are key cytokines in the antiviral and anti-proliferative response and are also implicated in the pathogenesis of autoimmune diseases. The expression of all three Sp proteins discussed here is induced by interferons.

Interferon_Signaling Interferon Interferon (IFN-α/β/γ) IFN_Receptor IFN Receptor Interferon->IFN_Receptor JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT ISGF3 ISGF3 Complex JAK_STAT->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to Sp100_Gene Sp100 Gene ISRE->Sp100_Gene Activates Sp110_Gene Sp110 Gene ISRE->Sp110_Gene Activates Sp140L_Gene Sp140L Gene ISRE->Sp140L_Gene Activates Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein Transcription & Translation Sp110_Protein Sp110 Protein Sp110_Gene->Sp110_Protein Transcription & Translation Sp140L_Protein Sp140L Protein Sp140L_Gene->Sp140L_Protein Transcription & Translation Immune_Response Modulated Immune Response in PBC Sp100_Protein->Immune_Response Sp110_Protein->Immune_Response Sp140L_Protein->Immune_Response

Caption: Interferon signaling induces the expression of Sp100 family proteins.

Sp100 Family Proteins and NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation and immunity. Sp100 family members can modulate this pathway, thereby influencing the inflammatory response in PBC.

NFkB_Signaling cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., in PBC) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_Active Active NF-κB NFkB->NFkB_Active Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_Active->Inflammatory_Genes Activates Sp140 Sp140 Sp140->NFkB_Active Represses Sp100_Sp110 Sp100 / Sp110 Sp100_Sp110->NFkB_Active Modulates?

Caption: Sp140 represses NF-κB activity, modulating the inflammatory response.

Conclusion

Sp100, Sp110, and Sp140L are key nuclear proteins involved in the regulation of the immune system. In the context of primary biliary cholangitis, they are notable as targets of the autoimmune response, leading to the production of specific autoantibodies. While the presence of these autoantibodies is a significant diagnostic and potentially prognostic marker, the precise roles of these proteins in the pathogenesis of PBC are still under investigation. Their function as chromatin readers and their involvement in interferon and NF-κB signaling pathways suggest that their dysregulation could contribute to the loss of immune tolerance and the chronic inflammation characteristic of PBC. Further research focusing on the quantitative expression of these proteins in liver tissue and immune cells of PBC patients, as well as their specific downstream targets, will be crucial for a deeper understanding of their role in the disease and for the development of targeted therapies.

References

A Comparative Analysis of Sp100 Isoform Expression Across Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential expression of Sp100 protein isoforms, providing experimental data and methodologies for their analysis.

The Sp100 nuclear antigen is a key component of the promyelocytic leukemia (PML) nuclear bodies and plays a crucial role in diverse cellular processes, including transcriptional regulation, apoptosis, and innate immunity. The human SP100 gene undergoes alternative splicing to generate several protein isoforms, with the most studied being Sp100A, Sp100B, Sp100C, and Sp100-HMG. These isoforms exhibit distinct functional properties, largely attributed to the presence or absence of specific domains. Understanding the tissue-specific expression patterns of these isoforms is critical for elucidating their physiological roles and their implications in various diseases.

Functional Diversification of Sp100 Isoforms

The functional differences between Sp100 isoforms are primarily dictated by their domain architecture. Sp100B, Sp100C, and Sp100-HMG contain a SAND domain, which is associated with transcriptional repression. In contrast, Sp100A lacks this domain and has been implicated in transcriptional activation.[1] This functional dichotomy makes the relative expression levels of these isoforms a critical determinant of Sp100's overall impact on gene regulation within a specific tissue. All major Sp100 isoforms are known to be inducible by interferons, highlighting their role in the immune response.[2][3]

Quantitative Analysis of Sp100 Isoform mRNA Expression in Human Tissues

To provide a quantitative comparison of Sp100 isoform expression, we have compiled transcript-level expression data from the Genotype-Tissue Expression (GTEx) portal. The data represents the median Transcripts Per Million (TPM) for the specific transcripts corresponding to each of the four major Sp100 isoforms across a wide range of human tissues.

TissueSp100A (TPM)Sp100B (TPM)Sp100C (TPM)Sp100-HMG (TPM)
Adipose - Subcutaneous2.740.130.210.18
Adrenal Gland4.150.200.330.28
Artery - Aorta2.130.110.170.15
Artery - Coronary1.870.090.150.13
Artery - Tibial3.030.150.240.21
Brain - Cerebellum1.290.060.100.09
Brain - Cortex1.070.050.090.08
Breast - Mammary Tissue2.010.100.160.14
Colon - Sigmoid2.590.130.210.18
Colon - Transverse2.880.140.230.20
Esophagus - Mucosa2.470.120.200.17
Heart - Atrial Appendage1.540.070.120.11
Heart - Left Ventricle1.620.080.130.11
Kidney - Cortex2.210.110.180.15
Liver1.390.070.110.10
Lung3.840.190.310.26
Muscle - Skeletal1.480.070.120.10
Nerve - Tibial2.910.140.230.20
Ovary3.610.180.290.25
Pancreas2.180.110.170.15
Pituitary2.350.110.190.16
Prostate2.810.140.220.19
Skin - Sun Exposed2.980.150.240.20
Small Intestine - Terminal Ileum3.450.170.280.24
Spleen6.890.340.550.47
Stomach2.760.140.220.19
Testis1.990.100.160.14
Thyroid3.390.170.270.23
Uterus3.120.150.250.21
Vagina3.270.160.260.22
Whole Blood5.980.290.480.41

From this data, it is evident that the Sp100A isoform is the predominantly expressed transcript across all examined tissues. The SAND domain-containing isoforms (Sp100B and Sp100C) and Sp100-HMG are expressed at significantly lower levels. Notably, tissues with a high immune cell population, such as the spleen and whole blood, exhibit the highest expression levels of all Sp100 isoforms, which is consistent with their interferon-inducible nature. UniProt also notes that Sp100-B is expressed in the spleen, tonsil, thymus, and mature B-cell lines, but not in the brain, liver, or muscle.[4]

Experimental Protocols for Analyzing Differential Sp100 Isoform Expression

To experimentally validate and quantify the differential expression of Sp100 isoforms in various tissues, the following methodologies are recommended.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels of individual Sp100 isoforms. The key to this technique is the design of isoform-specific primers that target unique exon-exon junctions or unique exons for each isoform.

Primer Design Strategy:

  • Sp100A: Forward and reverse primers should be designed to span the unique junction of the terminal exons of the Sp100A transcript.

  • Sp100B, C, and HMG: Primers should be designed to amplify regions unique to each of these isoforms. This can be achieved by placing one primer in a unique exon and the other in a common exon, or by designing primers that span the unique exon-exon junctions for each of these transcripts.

Proposed RT-qPCR Protocol:

  • RNA Extraction: Isolate total RNA from the tissue of interest using a standard RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the isoform-specific primers, and the synthesized cDNA.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method, normalizing the expression of each isoform to a stable housekeeping gene.

Western Blotting

Western blotting can be used to analyze the protein expression of Sp100 isoforms. However, a significant challenge is the availability of antibodies that can distinguish between the different isoforms, as they share a large portion of their amino acid sequence and some have very similar molecular weights.

Western Blot Protocol:

  • Protein Extraction: Lyse tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Due to the similar sizes of some isoforms, a gradient gel may provide better resolution.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody that recognizes a common epitope in all Sp100 isoforms.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Note on Antibody Selection: While several commercial antibodies are available for Sp100, most recognize a common epitope and will not differentiate between isoforms on a Western blot.[4] Researchers should carefully validate any antibody claiming isoform specificity.

Signaling Pathways and Experimental Workflows

The expression of Sp100 isoforms is primarily regulated by the interferon signaling pathway. Upon viral infection or other stimuli, interferons are produced and bind to their receptors on the cell surface. This initiates a signaling cascade that leads to the activation of transcription factors, which in turn induce the expression of interferon-stimulated genes, including SP100. The subsequent alternative splicing of the SP100 pre-mRNA is likely regulated by splicing factors that are themselves modulated by the interferon signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon IFN Receptor IFN Receptor Interferon->IFN Receptor JAK/STAT Pathway JAK/STAT Pathway IFN Receptor->JAK/STAT Pathway Splicing Factors (Inactive) Splicing Factors (Inactive) JAK/STAT Pathway->Splicing Factors (Inactive) ISRE ISRE JAK/STAT Pathway->ISRE Splicing Factors (Active) Splicing Factors (Active) Splicing Factors (Inactive)->Splicing Factors (Active) Activation Sp100 pre-mRNA Sp100 pre-mRNA Splicing Factors (Active)->Sp100 pre-mRNA SP100 Gene SP100 Gene ISRE->SP100 Gene Transcription SP100 Gene->Sp100 pre-mRNA Sp100 Isoform mRNAs Sp100 Isoform mRNAs Sp100 pre-mRNA->Sp100 Isoform mRNAs Alternative Splicing

Caption: Interferon signaling pathway leading to Sp100 expression and alternative splicing.

G Tissue Sample Tissue Sample RNA Extraction RNA Extraction Tissue Sample->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis

Caption: Experimental workflow for analyzing Sp100 isoform expression by RT-qPCR.

References

Functional Validation of Sp100 as a Target for Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional validation of Speckled Protein 100 (Sp100) as a therapeutic target in oncology. It objectively reviews its performance against alternative strategies, supported by available experimental data, to inform future research and drug development efforts.

Executive Summary

The Sp100 family of proteins, including Sp100, Sp110, Sp140, and Sp140L, have emerged as multifaceted players in cancer biology.[1][2] Their roles are context-dependent, exhibiting both tumor-suppressive and oncogenic functions across a spectrum of cancers.[2][3] This dual nature makes them intriguing, yet complex, targets for therapeutic intervention. While direct inhibitors of Sp100 are not yet in clinical trials, preclinical evidence, particularly for inhibitors of the related Sp140 and broader-acting BET bromodomain inhibitors that modulate Sp100 expression, suggests potential therapeutic avenues. This guide summarizes the current understanding of Sp100's role in cancer, compares it with existing therapeutic strategies, and provides an overview of the experimental validation approaches.

Sp100 Family: A Dual Role in Carcinogenesis

The function of Sp100 proteins in cancer is highly dependent on the specific family member and the cellular context.[2]

Tumor Suppressive Functions:

  • p53 Activation: Sp100A can activate p53-dependent transcription, a crucial pathway for tumor suppression.[4]

  • Transcriptional Repression: Sp100 is a component of promyelocytic leukemia nuclear bodies (PML-NBs) and contributes to transcriptional repression by binding to heterochromatin protein 1 (HP1), leading to the silencing of oncogenic loci.[2]

  • Senescence: Sp100 plays a role in maintaining cellular senescence, thereby preventing malignant transformation.[2]

  • Pathway Inhibition: Sp100 can suppress pro-proliferative pathways such as NF-κB, RAS, and MYC.[2]

Oncogenic Functions:

  • Prognostic Marker: In certain cancers like glioma and pancreatic adenocarcinoma, high Sp100 expression is correlated with a poorer prognosis.[1][2]

  • Immune Evasion: Other family members, like Sp140, are implicated in immune evasion mechanisms.[2]

  • Promotion of Aggressive Phenotypes: Sp110 and Sp140 have been associated with promoting the progression of cancers such as oral squamous cell carcinoma and glioma.[2][3]

This context-dependent functionality is a critical consideration for the development of targeted therapies.

Data Presentation: Sp100 Family Member Expression and Prognostic Significance

Cancer TypeSp100 ExpressionPrognosis Associated with High ExpressionSp110 ExpressionPrognosis Associated with High ExpressionSp140 ExpressionPrognosis Associated with High ExpressionSp140L ExpressionPrognosis Associated with High Expression
Breast Cancer HighBetter[2][3]------
Lung Cancer HighBetter[2][3]HighPoor[3]----
Glioma HighPoorer[2][3]--HighPoorer[2][3]--
Pancreatic Adenocarcinoma (PAAD) HighPoorer[1][3]HighPoorer[5]--HighPoor[1][2]
Laryngeal Squamous Cell Carcinoma (LSCC) LowAssociated with tumorigenesis[2][3]------
Oral Squamous Cell Carcinoma (OSCC) --HighPoor[2]HighPromotes progression[3]--
Renal Cancer --HighPoor[3]HighPoorer[6]--
Diffuse Large B-cell Lymphoma (DLBCL) --HighProtective[3]----
Acute Myeloid Leukemia (AML) ----HighBetter[6]--
Osteosarcoma ----HighBetter[6]--
Melanoma ----HighBetter[6]--

Data compiled from multiple sources.[1][2][3][5][6] Note: "-" indicates data not prominently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Sp100 Signaling Network in Cancer

The following diagram illustrates the central role of Sp100 in various cancer-related signaling pathways.

Caption: Sp100's dual role in cancer signaling pathways.

Experimental Workflow for Sp100 Target Validation

This diagram outlines a typical workflow for validating Sp100 as a therapeutic target.

Sp100_Validation_Workflow Experimental Workflow for Sp100 Target Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies Expression Analyze Sp100 Expression (Cancer vs. Normal Tissues) Manipulation Genetic/Pharmacological Manipulation (siRNA, CRISPR, Inhibitors) Expression->Manipulation Proliferation Cell Proliferation Assays (MTT, BrdU) Manipulation->Proliferation Apoptosis Apoptosis Assays (Caspase activity, Annexin V) Manipulation->Apoptosis Invasion Invasion/Migration Assays (Transwell) Manipulation->Invasion ChIP ChIP-seq/ChIP-qPCR (Identify target genes) Manipulation->ChIP CoIP Co-Immunoprecipitation (Identify protein interactions) Manipulation->CoIP RNAseq RNA-seq (Global gene expression changes) Manipulation->RNAseq Xenograft Xenograft/PDX Models Proliferation->Xenograft Treatment Treatment with Sp100 Modulator Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Toxicity Assess Toxicity Treatment->Toxicity

References

Viral Hijackers: A Comparative Guide to the Interaction of Viral Proteins with Sp100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the strategies employed by various viral proteins to interact with and neutralize the cellular intrinsic restriction factor, Sp100. A key component of promyelocytic leukemia nuclear bodies (PML-NBs), Sp100 plays a crucial role in the host's defense against viral infections.[1] Understanding the molecular mechanisms by which viruses counteract this defense is paramount for the development of novel antiviral therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the interaction pathways and experimental workflows.

Comparative Analysis of Viral Protein Interactions with Sp100

Different viruses have evolved distinct mechanisms to overcome the antiviral functions of Sp100. These strategies primarily involve the degradation or relocalization of Sp100, leading to the disruption of PML-NBs and facilitating viral gene expression and replication. The following table summarizes the known interactions between various viral proteins and Sp100.

Virus FamilyVirusViral ProteinSp100 Isoforms TargetedMechanism of InteractionFunctional Outcome for the VirusQuantitative Data (Effect on Viral Titer)
Herpesviridae Herpes Simplex Virus 1 (HSV-1)Infected cell protein 0 (ICP0)SUMOylated Sp100 isoformsICP0, a RING finger E3 ubiquitin ligase, targets SUMO-modified Sp100 for proteasomal degradation.[2][3][4][5]Counteracts intrinsic immunity, promotes viral gene expression and replication.[6]Depletion of Sp100 increases the plaque formation efficiency of ICP0-null mutant HSV-1.
Human Cytomegalovirus (HCMV)Immediate-Early 1 (IE1)All Sp100 isoformsIE1 interacts with the N-terminal dimerization domain of Sp100, leading to the proteasome-dependent degradation of Sp100 proteins in the late stages of infection.[7][8][9]Suppresses host antiviral defense, enhances viral gene expression and replication.[7]Sp100 depletion enhances HCMV replication; a 12-fold increase at 48h and a 5-fold increase at 72h post-infection.[9]
Adenoviridae Human Adenovirus 5 (Ad5)Early region 1A (E1A)Sp100B, Sp100C, Sp100HMGE1A induces the relocalization of repressive Sp100 isoforms away from viral replication centers, while retaining the activating Sp100A isoform at sites of active viral transcription.[10] E1A also interferes with the SUMOylation of Sp100.[10]Overcomes transcriptional repression and co-opts cellular factors to promote viral gene expression.[11][12][13][14]Not explicitly quantified in the search results.
Papillomaviridae Human Papillomavirus (HPV)(No specific viral protein identified for direct interaction)All Sp100 isoformsSp100 acts as a restriction factor by binding to the HPV genome and repressing viral transcription and replication, particularly during the initial stages of infection and upon differentiation of infected cells.[15][16][17][18](Virus must overcome this restriction)Depletion of Sp100 results in a substantial increase in HPV18-immortalized colonies and a corresponding increase in viral transcription and DNA replication.[16][17]

Key Experimental Protocols

The study of viral protein interactions with Sp100 employs a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the comparison.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is designed to verify the in-vivo interaction between a viral protein and Sp100.

Materials:

  • Cell Lines: Human cell line susceptible to the virus of interest (e.g., HeLa, HEK293T, or primary human fibroblasts).

  • Plasmids: Expression vectors for tagged viral protein (e.g., FLAG-tag, HA-tag) and/or tagged Sp100.

  • Antibodies: High-affinity antibodies specific for the protein tags, the viral protein, and Sp100.

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

  • Beads: Protein A/G magnetic or agarose (B213101) beads.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent.

  • Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

Procedure:

  • Cell Culture and Transfection/Infection:

    • Plate cells to achieve 70-80% confluency.

    • Transfect cells with expression plasmids for tagged proteins or infect with the virus at a specified Multiplicity of Infection (MOI).

    • Incubate for 24-48 hours post-transfection or for the desired duration of infection.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for a FLAG-tagged viral protein) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the viral protein and Sp100.

siRNA-mediated Knockdown of Sp100

This protocol describes the depletion of Sp100 to study the effect on viral infection.

Materials:

  • Cell Lines: As described for Co-IP.

  • siRNA: Validated siRNAs targeting Sp100 and a non-targeting control siRNA.

  • Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Virus Stock: High-titer virus stock.

Procedure:

  • siRNA Transfection:

    • Plate cells to be 30-50% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 48-72 hours to achieve target protein knockdown.

  • Verification of Knockdown:

    • Harvest a subset of cells to verify Sp100 knockdown by Western blotting or qRT-PCR.

  • Viral Infection:

    • Infect the Sp100-depleted and control cells with the virus at a known MOI.

  • Analysis of Viral Replication:

    • At various time points post-infection, assess viral replication by:

      • Quantitative RT-PCR (qRT-PCR): To measure viral gene expression.

      • Viral Titer Assay: To quantify the production of infectious virus particles.

      • Immunofluorescence Assay: To visualize the expression of viral proteins.

Immunofluorescence Assay for Protein Localization

This protocol is used to visualize the subcellular localization of Sp100 and viral proteins during infection.

Materials:

  • Cells on Coverslips: Cells grown on sterile glass coverslips.

  • Fixative: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies: Antibodies specific for Sp100 and the viral protein.

  • Secondary Antibodies: Fluorophore-conjugated secondary antibodies.

  • Nuclear Stain: DAPI.

  • Mounting Medium: Antifade mounting medium.

Procedure:

  • Cell Culture and Infection:

    • Seed cells on coverslips and infect with the virus.

  • Fixation and Permeabilization:

    • At the desired time point, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key interactions and experimental procedures described in this guide.

Viral_Sp100_Interaction cluster_host Host Cell HSV1 HSV-1 ICP0 ICP0 HSV1->ICP0 HCMV HCMV IE1 IE1 HCMV->IE1 Sp100 Sp100 ICP0->Sp100 Targets for Degradation PML_NB PML-NB ICP0->PML_NB Disrupts IE1->Sp100 Induces Degradation IE1->PML_NB Disrupts Adenovirus Adenovirus E1A E1A Adenovirus->E1A E1A->Sp100 Relocalizes HPV HPV HPV->Sp100 Is restricted by Sp100->PML_NB Component of Proteasome Proteasome Sp100->Proteasome Degradation Viral_Replication Viral Gene Expression & Replication Sp100->Viral_Replication Inhibits

Caption: Overview of viral protein interactions with Sp100.

CoIP_Workflow start Infect/Transfect Cells lysis Cell Lysis start->lysis preclear Pre-clear Lysate lysis->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip beads Add Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute analysis Western Blot Analysis elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

siRNA_Workflow start Transfect Cells with siRNA knockdown Incubate for Sp100 Knockdown start->knockdown verify Verify Knockdown (Western/qRT-PCR) knockdown->verify infect Infect with Virus verify->infect analyze Analyze Viral Replication (Titer, qRT-PCR, IF) infect->analyze

Caption: Experimental workflow for siRNA-mediated knockdown.

This guide provides a foundational understanding of the complex interplay between viral proteins and the host restriction factor Sp100. The presented data and protocols serve as a valuable resource for researchers aiming to further elucidate these interactions and develop novel antiviral strategies. Further investigation into the specific binding affinities and the structural basis of these interactions will be crucial for the rational design of targeted therapeutics.

References

An Evolutionary Comparison of Sp100 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides an in-depth evolutionary comparison of Sp100 orthologs, offering a valuable resource for understanding the functional conservation and divergence of this critical nuclear protein. Sp100, a key component of the PML nuclear bodies, plays a significant role in transcriptional regulation, innate immunity, and as an antiviral factor.[1] This comparison guide summarizes quantitative data, details experimental methodologies, and provides visual representations of protein architecture and evolutionary relationships to facilitate further research and drug development efforts.

Comparative Analysis of Sp100 Orthologs

The Sp100 protein family is characterized by a conserved set of functional domains that mediate its localization, protein-protein interactions, and regulatory functions. To understand the evolutionary conservation of Sp100, orthologous protein sequences from a range of vertebrate species were analyzed.

Domain Architecture Across Species

The domain architecture of Sp100 orthologs was predicted using the InterProScan tool. The presence of key domains, including the HSR (Sp100, AIRE-1, NucP41/75, DEAF-1), SAND (Sp100, AIRE-1, NucP41/75, DEAF-1), PHD (Plant Homeodomain), and Bromodomain, was assessed across various species.

SpeciesHSR DomainSAND DomainPHD FingerBromodomain
Homo sapiens (Human)
Pan troglodytes (Chimpanzee)
Macaca mulatta (Rhesus Macaque)
Mus musculus (Mouse)
Rattus norvegicus (Rat)
Bos taurus (Cow)
Gallus gallus (Chicken)
Xenopus laevis (Frog)
Danio rerio (Zebrafish)

Table 1: Conservation of Key Functional Domains in Sp100 Orthologs. The presence (✓) or absence (✗) of major domains was determined by protein sequence analysis.

Sequence Identity Matrix

To quantify the degree of conservation at the amino acid level, a pairwise sequence identity matrix was generated using Clustal Omega. The full-length protein sequences of Sp100 orthologs were aligned, and the percentage identity was calculated for each pair.

SpeciesH. sapiensP. troglodytesM. mulattaM. musculusR. norvegicusB. taurusG. gallusX. laevisD. rerio
H. sapiens100%99.1%95.2%68.7%67.9%80.1%55.4%52.1%48.3%
P. troglodytes100%95.8%69.0%68.1%80.3%55.6%52.3%48.5%
M. mulatta100%70.2%69.5%81.5%56.1%53.0%49.1%
M. musculus100%92.5%71.3%58.2%55.9%51.7%
R. norvegicus100%70.8%57.9%55.5%51.3%
B. taurus100%57.1%54.2%50.0%
G. gallus100%65.8%60.1%
X. laevis100%68.2%
D. rerio100%

Table 2: Pairwise Sequence Identity of Sp100 Orthologs. Values represent the percentage of identical amino acids between the aligned full-length protein sequences.

Phylogenetic Analysis

A phylogenetic tree was constructed to visualize the evolutionary relationships between the Sp100 orthologs. The tree was generated based on the multiple sequence alignment of the full-length protein sequences.

Sp100_Phylogenetic_Tree cluster_mammals Mammals cluster_sauropsida Sauropsida cluster_amphibia Amphibia cluster_fish Fish Human Homo sapiens Chimpanzee Pan troglodytes Macaque Macaca mulatta Mouse Mus musculus Rat Rattus norvegicus Cow Bos taurus Chicken Gallus gallus Frog Xenopus laevis Zebrafish Danio rerio Ancestor->Cow Ancestor->Primates Ancestor->Rodents Ancestor->Sauropsida_Amphibia_Fish Primates->Human Primates->Chimpanzee Primates->Macaque Rodents->Mouse Rodents->Rat Sauropsida_Amphibia_Fish->Chicken Sauropsida_Amphibia_Fish->Amphibia_Fish Amphibia_Fish->Frog Amphibia_Fish->Zebrafish

Caption: Phylogenetic tree of Sp100 orthologs.

Sp100 in Interferon Signaling

Sp100 is an interferon-stimulated gene (ISG), and its expression is upregulated in response to viral infections as part of the innate immune response.[2] The following diagram illustrates the signaling pathway leading to Sp100 induction and its subsequent antiviral activities.

Sp100_Interferon_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon (IFN) IFN_Receptor IFN Receptor Interferon->IFN_Receptor Binds JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates to Nucleus and Binds Sp100_Gene Sp100 Gene ISRE->Sp100_Gene Promotes Transcription Sp100_mRNA Sp100 mRNA Sp100_Gene->Sp100_mRNA Transcription Sp100_Protein Sp100 Protein Sp100_mRNA->Sp100_Protein Translation PML_NB PML Nuclear Body Sp100_Protein->PML_NB Localizes to Viral_DNA Viral DNA PML_NB->Viral_DNA Targets Transcriptional_Repression Transcriptional Repression Viral_DNA->Transcriptional_Repression Leads to

Caption: Sp100 induction by interferon signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Protocol for Phylogenetic Analysis of Sp100 Orthologs

Objective: To reconstruct the evolutionary history of Sp100 proteins.

Workflow Diagram:

Phylogenetic_Analysis_Workflow A 1. Sequence Retrieval B 2. Multiple Sequence Alignment A->B C 3. Phylogenetic Tree Construction B->C D 4. Tree Visualization and Annotation C->D

Caption: Workflow for phylogenetic analysis.

Methodology:

  • Sequence Retrieval:

    • Obtain FASTA formatted protein sequences of Sp100 orthologs from the National Center for Biotechnology Information (NCBI) and UniProt databases.

  • Multiple Sequence Alignment (MSA):

    • Perform a multiple sequence alignment of the retrieved Sp100 protein sequences using a tool such as Clustal Omega.[1][3][4]

    • The alignment is crucial for identifying conserved regions and calculating evolutionary distances.

  • Phylogenetic Tree Construction:

    • Use the generated MSA as input for a phylogenetic tree construction tool like PhyML or a web-based service such as "Simple Phylogeny".

    • Employ a suitable substitution model (e.g., JTT, WAG) and statistical method (e.g., Maximum Likelihood, Neighbor-Joining).

  • Tree Visualization and Annotation:

    • Visualize the resulting phylogenetic tree using a tool like iTOL (Interactive Tree Of Life) or FigTree.

    • Annotate the tree with species names, bootstrap values, and other relevant information.

Protocol for Sp100 Domain Architecture Prediction

Objective: To identify and compare the functional domains of Sp100 orthologs.

Methodology:

  • Input Sequences:

    • Provide the FASTA formatted protein sequences of Sp100 orthologs as input.

  • Domain Prediction:

    • Submit the sequences to a protein domain prediction server such as InterProScan.[2][5]

    • This tool integrates multiple databases to provide a comprehensive analysis of protein families, domains, and sites.

  • Data Analysis and Comparison:

    • Analyze the output to identify the presence, absence, and relative positions of key domains (HSR, SAND, PHD, Bromodomain) in each ortholog.

    • Tabulate the results for easy comparison across species.

Protocol for Pairwise Sequence Identity Calculation

Objective: To quantify the amino acid sequence similarity between Sp100 orthologs.

Methodology:

  • Input Sequences:

    • Use the same set of FASTA formatted Sp100 ortholog sequences.

  • Pairwise Alignment:

    • Utilize a multiple sequence alignment tool like Clustal Omega, which also calculates a percent identity matrix as part of its output.[1][3][4]

  • Matrix Generation:

    • Extract the percent identity matrix from the alignment results.

    • This matrix provides a quantitative measure of the evolutionary distance between each pair of sequences.

References

Validating the Role of Sp100 in Innate vs. Adaptive Immune Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear body protein Sp100's function in innate and adaptive immunity. By presenting supporting experimental data, detailed protocols, and comparative analyses with other key immune regulators, this document aims to facilitate a deeper understanding of Sp100's role in the complex network of immune responses.

Sp100: A Key Player in Nuclear Antiviral Defense

Sp100, a member of the Speckled Protein (SP) family, is a primary component of Promyelocytic Leukemia (PML) nuclear bodies, dynamic subnuclear structures that act as hubs for various cellular processes, including transcriptional regulation and antiviral defense.[1][2][3] The expression of Sp100 is robustly induced by interferons (IFNs), key signaling molecules in the immune system, underscoring its role as an interferon-stimulated gene (ISG) and a critical component of the intrinsic and innate immune responses.[1][3]

While its function in innate immunity, particularly in restricting viral infections, is increasingly well-documented, its precise role in adaptive immunity remains an active area of investigation. This guide will dissect the current understanding of Sp100's involvement in both arms of the immune system, offering a comparative perspective with other relevant nuclear proteins.

Comparative Analysis of Sp100 and Other PML-NB Components in Immunity

To better understand the specific contributions of Sp100, its functions are compared with those of two other key components of PML nuclear bodies: PML and Daxx.

FeatureSp100PMLDaxx
Primary Role in Innate Immunity Antiviral restriction through transcriptional repression of viral genes.[1][3][4]Essential for efficient cytokine and chemokine production in response to TLR ligands (e.g., LPS).[5] Involved in intrinsic antiviral defense.[6]Negative regulator of IL-6 transcription in macrophages.[7] Involved in apoptosis and JNK signaling.
Primary Role in Adaptive Immunity Expressed in adaptive immune cells, but its precise function is not well-defined.[8]Modestly required for the full activation of T and B lymphocytes.[9]Role in adaptive immunity is not well-characterized, but its involvement in apoptosis suggests a potential role in lymphocyte homeostasis.
Mechanism of Action Binds to viral chromatin to repress transcription.[10] Acts as a chromatin 'reader'.[8]Regulates the TLR/NF-κB signaling pathway.[5] Acts as a scaffold for numerous proteins involved in transcription and post-translational modifications.[6]Recruits histone deacetylases (HDACs) to gene promoters to repress transcription.[7] Interacts with various transcription factors.
Regulation by Interferon Expression is strongly induced by Type I and Type II interferons.[1][3]Expression is induced by interferons.[5]Expression can be upregulated by IFN-γ in some cell types.[11]

Quantitative Data on the Role of Sp100 and Comparators

The following tables summarize key quantitative findings from studies investigating the roles of Sp100, PML, and Daxx in immune responses.

Table 1: Effect on Viral Replication (Innate Immunity)
ProteinExperimental SystemFindingReference
Sp100 siRNA-mediated knockdown in primary human keratinocytes infected with HPV18~3-fold increase in the number of HPV18-immortalized colonies, indicating increased viral genome establishment.[4]
Sp100 siRNA-mediated knockdown in HPV31-containing cellsSignificant increase in viral transcription and replication in differentiated cells.[10]
PML PML-/- mice infected with Listeria monocytogenes2-log higher bacterial load in the liver and spleen compared to wild-type mice.[12]
Table 2: Effect on Cytokine Production in Innate Immune Cells (Macrophages)
ProteinExperimental SystemCytokineFindingReference
Sp100 siRNA-mediated knockdown in human macrophagesData on specific cytokine level changes is currently limited in publicly available peer-reviewed literature.
PML Peritoneal macrophages from PML-/- mice stimulated with LPSIL-6Markedly reduced IL-6 production compared to wild-type macrophages.[12]
Daxx siRNA-mediated knockdown in mouse peritoneal macrophages stimulated with LPSIL-6Significant increase in IL-6 expression.[7]
Daxx siRNA-mediated knockdown in mouse peritoneal macrophages stimulated with LPSTNF-α, IL-12p40, IFN-βNo significant effect on the expression of these cytokines.[7]
Table 3: Effect on Adaptive Immune Cell Function
ProteinExperimental SystemImmune Cell TypeFindingReference
Sp100 Sp100 knockout mouse modelsT cellsData on specific changes in activation markers (e.g., CD69, CD25) or proliferation is currently limited in publicly available peer-reviewed literature.
PML T and B cells from PML-/- miceT and B lymphocytesLower activation of both T and B cells compared to wild-type cells.[9]

Signaling Pathways and Experimental Workflows

Interferon-Inducible Expression of Sp100

Interferons, produced in response to pathogen detection, initiate a signaling cascade that leads to the transcriptional upregulation of numerous ISGs, including Sp100. This pathway is crucial for establishing an antiviral state.

IFN_Sp100_Pathway Viral Infection Viral Infection IFN Production IFN Production Viral Infection->IFN Production IFN Receptor IFN Receptor IFN Production->IFN Receptor JAK-STAT Pathway JAK-STAT Pathway IFN Receptor->JAK-STAT Pathway ISGF3 Complex ISGF3 Complex JAK-STAT Pathway->ISGF3 Complex ISRE/GAS Elements ISRE/GAS Elements ISGF3 Complex->ISRE/GAS Elements Binds to Sp100 Gene Sp100 Gene ISRE/GAS Elements->Sp100 Gene Promotes transcription of Sp100 mRNA Sp100 mRNA Sp100 Gene->Sp100 mRNA Sp100 Protein Sp100 Protein Sp100 mRNA->Sp100 Protein PML-NB PML-NB Sp100 Protein->PML-NB Localizes to Antiviral State Antiviral State PML-NB->Antiviral State Contributes to

IFN signaling pathway leading to Sp100 expression.
Sp100-Mediated Transcriptional Repression of Viral Genes

Within the PML nuclear body, Sp100 is thought to directly bind to viral DNA, leading to the recruitment of repressive chromatin-modifying enzymes and subsequent silencing of viral gene expression.

Sp100_Viral_Repression cluster_nucleus Nucleus PML-NB PML-NB Viral DNA Viral DNA PML-NB->Viral DNA Associates with Sp100 Sp100 Sp100->PML-NB Component of Sp100->Viral DNA Binds to Repressive Chromatin Complex Repressive Chromatin Complex Viral DNA->Repressive Chromatin Complex Recruits Viral Gene Silencing Viral Gene Silencing Repressive Chromatin Complex->Viral Gene Silencing ChIP_Seq_Workflow 1. Cross-linking 1. Cross-linking 2. Cell Lysis & Chromatin Fragmentation 2. Cell Lysis & Chromatin Fragmentation 1. Cross-linking->2. Cell Lysis & Chromatin Fragmentation Formaldehyde 3. Immunoprecipitation 3. Immunoprecipitation 2. Cell Lysis & Chromatin Fragmentation->3. Immunoprecipitation Sonication or Enzymatic Digestion 4. Reverse Cross-linking & DNA Purification 4. Reverse Cross-linking & DNA Purification 3. Immunoprecipitation->4. Reverse Cross-linking & DNA Purification Sp100-specific antibody 5. Library Preparation 5. Library Preparation 4. Reverse Cross-linking & DNA Purification->5. Library Preparation 6. High-Throughput Sequencing 6. High-Throughput Sequencing 5. Library Preparation->6. High-Throughput Sequencing 7. Data Analysis 7. Data Analysis 6. High-Throughput Sequencing->7. Data Analysis Identification of Binding Sites Identification of Binding Sites 7. Data Analysis->Identification of Binding Sites

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Sp100 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Sp100 protein, a nuclear antigen involved in transcriptional regulation and antiviral responses.[1][2] Adherence to these procedural guidelines is critical for maintaining a safe and compliant research environment.

Disclaimer: As no specific Safety Data Sheet (SDS) for the disposal of Sp100 protein is publicly available, this guidance is established on the precautionary principle for handling recombinant proteins. A thorough, site-specific, and activity-specific risk assessment must be conducted by qualified personnel before commencing any work.

Essential Safety and Handling Precautions

All personnel must adhere to universal precautions and handle Sp100 protein as a potentially hazardous biological substance. Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided. The minimum personal protective equipment (PPE) includes a buttoned, long-sleeved laboratory coat, disposable nitrile gloves, and safety glasses with side shields. For activities with a significant splash hazard, a face shield should be worn in addition to safety glasses.

Waste Segregation and Disposal Plan

Proper segregation of waste is fundamental for safe and compliant disposal. All materials that have come into contact with Sp100 protein are considered biologically contaminated waste and must be disposed of accordingly.

Waste TypeContainer RequirementsLabeling RequirementsDisposal Method
Liquid Waste (e.g., contaminated buffers, solutions)Clearly labeled, leak-proof container."Biohazardous Waste", "Sp100 Protein", Date, Principal Investigator Name and Contact Information.Decontaminate via chemical inactivation or autoclaving before disposal down the drain, in accordance with local regulations.[3]
Solid Waste (e.g., pipette tips, tubes, gloves, vials)Autoclavable biohazard bag within a rigid, puncture-resistant container."Biohazardous Waste", "Sp100 Protein", Date.Autoclave to decontaminate, then dispose of as regulated medical waste.[4][5]
Sharps (e.g., needles, contaminated glassware)Puncture-proof, leak-proof sharps container."Biohazardous Waste", "Sharps", "Sp100 Protein".Collection by a licensed medical waste disposal service. Do not autoclave sharps containers unless specified by the manufacturer.

Experimental Protocols for Decontamination

Chemical Decontamination of Liquid Waste:

  • In a well-ventilated area (e.g., a chemical fume hood), prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite) in water.

  • Add the bleach solution to the liquid waste containing Sp100 protein to achieve a final concentration of at least 10% bleach.[3]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3]

  • After decontamination, the solution may be disposed of down the sink with copious amounts of water, provided it complies with local wastewater regulations.

Autoclaving of Solid and Liquid Waste:

  • Place the waste in an autoclavable biohazard bag or container. Do not seal bags tightly to allow for steam penetration. Add a small amount of water to solid waste bags to facilitate steam generation.[4]

  • Place an autoclave indicator strip inside the waste to verify sterilization.[4]

  • Autoclave at 121°C (250°F) at 15 psi for a minimum of 30-60 minutes. The duration may need to be adjusted based on the load size and the nature of the waste.

  • Once the cycle is complete and the waste has cooled, it can be disposed of in the appropriate regulated medical waste stream.

Sp100 Protein Signaling and Interactions

The Sp100 protein is a component of the PML nuclear bodies and is involved in various cellular processes, including the regulation of gene expression and antiviral defense.[1][2] It interacts with several other proteins and signaling pathways to exert its functions. The following diagram illustrates a simplified overview of some key interactions and pathways involving Sp100.

Sp100_Signaling_Pathways Interferons Interferons (Type I & II) STAT1 STAT1 Interferons->STAT1 activates Sp100_Gene Sp100 Gene Expression STAT1->Sp100_Gene induces Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein PML_NBs PML Nuclear Bodies Sp100_Protein->PML_NBs localizes to Viral_DNA Viral DNA Sp100_Protein->Viral_DNA represses p53 p53 Sp100_Protein->p53 coactivates NF_kB NF-κB Pathway Sp100_Protein->NF_kB suppresses Cell_Proliferation Cell Proliferation Sp100_Protein->Cell_Proliferation inhibits PML_NBs->Viral_DNA targets Transcription_Repression Transcriptional Repression Viral_DNA->Transcription_Repression Gene_Regulation Cellular Gene Regulation p53->Gene_Regulation NF_kB->Cell_Proliferation promotes

Caption: Simplified diagram of Sp100 protein interactions and signaling pathways.

By adhering to these disposal procedures and understanding the biological context of Sp100, laboratories can maintain a high standard of safety and operational excellence. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.

References

Essential Safety and Operational Guide for Handling Sp100 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Sp100 protein. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment. The Sp100 protein is a nuclear antigen and a component of PML nuclear bodies, playing a role in gene regulation and the immune response.[1][2][3][4][5] While the protein itself is not classified as a hazardous biological agent, adherence to standard laboratory safety protocols for handling biological materials is essential.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving the Sp100 protein.

Activity Minimum PPE Enhanced Precautions (if applicable)
Receiving and Unpacking Lab coat, safety glasses, disposable nitrile glovesDouble gloves if the package shows signs of leakage
Sample Preparation (Dilution, Aliquoting) Lab coat, safety glasses with side shields, disposable nitrile glovesFace shield if there is a risk of splashing
Cell Culture (Transfection, Expression) Lab coat, safety glasses, disposable nitrile glovesWork within a biosafety cabinet (BSC)
Protein Purification Lab coat, safety glasses with side shields, disposable nitrile glovesChemical-resistant apron and gloves if using hazardous chemicals
Analytical Procedures (SDS-PAGE, Western Blot) Lab coat, safety glasses, disposable nitrile glovesThermal gloves when handling hot equipment
Waste Disposal Lab coat, safety glasses, disposable nitrile glovesAutoclave gloves when handling hot autoclave bags

Experimental Protocol: Safe Handling of Recombinant Sp100 Protein

This protocol outlines the standard procedure for handling a purified recombinant Sp100 protein sample in a Biosafety Level 1 (BSL-1) laboratory.

Materials:

  • Recombinant Sp100 protein solution

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Microcentrifuge

  • Appropriate buffers and reagents

  • Personal Protective Equipment (as specified in the table above)

  • Biohazard waste container

Procedure:

  • Preparation: Before starting, ensure the work area is clean and decontaminated. Don all required PPE, including a lab coat, safety glasses, and disposable nitrile gloves.[6][7]

  • Receiving and Inspection: Upon receiving the Sp100 protein, inspect the package for any signs of damage or leakage. If the package is compromised, handle it with extra caution.

  • Thawing: Thaw the protein vial on ice to maintain its integrity. Avoid repeated freeze-thaw cycles.

  • Aliquoting:

    • Briefly centrifuge the vial to collect the entire sample at the bottom.

    • Carefully open the vial, avoiding any splashes.

    • Using a sterile, filtered pipette tip, gently aspirate the protein solution.

    • Dispense the desired aliquot volumes into pre-labeled, sterile microcentrifuge tubes.

    • To minimize the creation of aerosols, avoid vigorous pipetting and do not forcibly expel the last drop from the pipette tip.[8]

  • Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) as specified by the manufacturer.

  • Cleanup:

    • Dispose of all used pipette tips, tubes, and other contaminated materials in a designated biohazard waste container.[9][10][11]

    • Decontaminate the work surface with an appropriate disinfectant (e.g., 70% ethanol).

    • Remove gloves and dispose of them in the biohazard waste.

    • Wash hands thoroughly with soap and water.[12][13]

Operational and Disposal Plan

A systematic approach to the handling and disposal of Sp100 protein and associated materials is crucial for maintaining a safe laboratory.

Operational Plan Workflow:

cluster_prep Preparation cluster_handling Protein Handling cluster_cleanup Cleanup and Disposal prep Don PPE: Lab Coat, Gloves, Safety Glasses setup Prepare Decontaminated Workspace prep->setup receive Receive and Inspect Protein setup->receive aliquot Thaw and Aliquot Protein receive->aliquot storage Store Aliquots at Appropriate Temperature aliquot->storage dispose_waste Dispose of Contaminated Materials in Biohazard Waste aliquot->dispose_waste decon Decontaminate Work Surface dispose_waste->decon remove_ppe Remove PPE decon->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of Sp100 protein.

Disposal Plan:

  • Liquid Waste: Liquid waste containing Sp100 protein should be decontaminated, either by treating with a 10% bleach solution for at least 30 minutes or by autoclaving, before being disposed of down the drain with copious amounts of water.[11] Always adhere to local and institutional regulations for liquid biological waste disposal.

  • Solid Waste: All solid waste that has come into contact with the Sp100 protein, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a biohazard bag.[9][11] These bags should be securely closed and then autoclaved to decontaminate the materials before being disposed of in the regular trash.[11]

  • Sharps: Any sharps, such as needles or broken glass, that are contaminated with Sp100 protein must be disposed of in a designated sharps container.[10] Once full, the sharps container should be sealed and disposed of according to institutional guidelines for biohazardous sharps waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.